molecular formula C6H5BrFNO2S B1273049 4-Bromo-2-fluorobenzenesulfonamide CAS No. 214210-30-7

4-Bromo-2-fluorobenzenesulfonamide

Cat. No.: B1273049
CAS No.: 214210-30-7
M. Wt: 254.08 g/mol
InChI Key: ZCPVDHZKGQQHDS-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzenesulfonamide ( 214210-30-7) is a high-purity benzenesulfonamide derivative with the molecular formula C 6 H 5 BrFNO 2 S and a molecular weight of 254.08 g/mol [ ]. This compound serves as a versatile building block in organic synthesis and pharmaceutical research, featuring both a bromo-fluorinated aromatic ring and a sulfonamide functional group [ ]. Its unique structure makes it a valuable intermediate for various cross-coupling reactions, facilitating the development of novel chemical entities [ ]. Researchers primarily utilize it in the synthesis of sulfonamide-based drugs and in studies involving enzyme inhibition and receptor binding due to the presence of the pharmacologically significant sulfonamide moiety [ ]. The compound is characterized by a predicted boiling point of 356.1±52.0 °C and a density of 1.830±0.06 g/cm 3 [ ]. It is typically supplied as a white to light brown solid and should be stored sealed in a dry environment at room temperature [ ]. This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use [ ].

Properties

IUPAC Name

4-bromo-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPVDHZKGQQHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381184
Record name 4-Bromo-2-fluorobenzenesulfonamide
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Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214210-30-7
Record name 4-Bromo-2-fluorobenzenesulfonamide
Source EPA DSSTox
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Record name 4-Bromo-2-fluorobenzenesulphonamide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of 4-bromo-2-fluorobenzenesulfonamide, a key intermediate in medicinal chemistry and drug development. The strategic incorporation of bromine and fluorine atoms onto the benzenesulfonamide scaffold offers unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Halogenated Benzenesulfonamides

Benzenesulfonamides are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of drugs, including diuretics, antidiabetic agents, and antibiotics. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of a fluorine atom can enhance metabolic stability and binding affinity, while a bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions. The combination of these two halogens in this compound creates a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the chlorosulfonylation of 1-bromo-3-fluorobenzene to yield the key intermediate, 4-bromo-2-fluorobenzenesulfonyl chloride. This is followed by a nucleophilic substitution reaction with ammonia to afford the desired sulfonamide.

Step 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl chloride

The foundational step in this synthesis is the electrophilic aromatic substitution on 1-bromo-3-fluorobenzene using chlorosulfonic acid. The directing effects of the fluoro and bromo substituents are crucial in achieving the desired regioselectivity. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a weaker one. The sulfonation will preferentially occur at the position para to the fluorine and ortho to the bromine, which is sterically less hindered and electronically activated by the fluorine.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: To the flask, add 1-bromo-3-fluorobenzene (1 equivalent). Cool the flask to 0-5 °C using an ice bath.

  • Chlorosulfonylation: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the solid under vacuum to yield 4-bromo-2-fluorobenzenesulfonyl chloride.

Step 2: Synthesis of this compound

The second step involves the conversion of the synthesized sulfonyl chloride to the corresponding sulfonamide. This is a classic nucleophilic substitution reaction where ammonia attacks the electrophilic sulfur atom, displacing the chloride.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or dioxane in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonolysis: Cool the solution to 0-5 °C in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and stir.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.[1]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl chloride cluster_step2 Step 2: Synthesis of this compound A 1-Bromo-3-fluorobenzene C Chlorosulfonylation (0°C to RT) A->C B Chlorosulfonic Acid B->C D 4-Bromo-2-fluorobenzenesulfonyl chloride C->D E 4-Bromo-2-fluorobenzenesulfonyl chloride G Ammonolysis (0°C to RT) E->G F Ammonia / Ammonium Hydroxide F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties
PropertyPredicted ValueSource/Justification
Molecular Formula C₆H₅BrFNO₂SBased on structure
Molecular Weight 254.08 g/mol Calculated from formula[2]
Appearance White to off-white solidTypical for sulfonamides
Melting Point 140-150 °C (estimated)Based on similar structures[3]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

TechniquePredicted Data
¹H NMR Aromatic protons: δ 7.0-8.0 ppm (complex multiplets); Amide protons (-SO₂NH₂): δ 5.0-6.0 ppm (broad singlet)
¹³C NMR Aromatic carbons: δ 110-160 ppm (signals will show C-F coupling)
¹⁹F NMR A single resonance in the typical range for an aryl fluoride.
Mass Spec (MS) [M]+ and [M+2]+ peaks in a ~1:1 ratio, characteristic of a bromine-containing compound.
FTIR (cm⁻¹) ~3300-3400 (N-H stretch), ~1330 & ~1150 (S=O stretch), ~1600 (C=C aromatic stretch), ~1050 (C-F stretch), ~600 (C-Br stretch)

Experimental Protocol: Characterization

  • Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.

  • NMR Spectroscopy:

    • Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

  • Mass Spectrometry:

    • Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • FTIR Spectroscopy:

    • Acquire an infrared spectrum of the solid sample, for instance, using a KBr pellet or an ATR accessory.[4]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis Start Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry Start->MS FTIR FTIR Spectroscopy Start->FTIR MP Melting Point Determination Start->MP Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis MP->Data_Analysis

Caption: Workflow for the characterization of this compound.

Conclusion and Future Outlook

This guide has detailed a reliable and reproducible methodology for the synthesis and characterization of this compound. The protocols provided are grounded in established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. The strategic placement of the bromo and fluoro substituents on the benzenesulfonamide core makes this compound a highly valuable and versatile building block for the development of new chemical entities with potential therapeutic applications. Further exploration of its reactivity in cross-coupling reactions and its incorporation into biologically active scaffolds is a promising avenue for future research.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Mata, C. I., et al. (2020). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry, 16, 2236–2244. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl. Retrieved from [Link]

  • Chemcasts. (n.d.). 4-Bromo-2,5-difluorobenzenesulfonamide (CAS 214209-98-0) Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)-2-fluorobenzenesulphonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • SpectraBase. (n.d.). 4-Bromo-2-fluorobenzonitrile - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Retrieved from [Link]

  • Hidayat, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • PubChem. (n.d.). N-bromo-2-fluorobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reaction of trifluoromethanesulphenyl chloride with ammonia, amines, and phosphine. Retrieved from [Link]

Sources

4-Bromo-2-fluorobenzenesulfonamide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of 4-Bromo-2-fluorobenzenesulfonamide

Abstract

This compound is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceutical and agrochemical agents. Its utility in drug development hinges on the precise and unambiguous confirmation of its chemical structure. This technical guide provides a comprehensive analysis of the core spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical principles with predicted spectral data and standardized experimental protocols, this document serves as an authoritative resource for researchers and scientists in the field of chemical synthesis and analysis. We delve into the causal relationships between the molecular structure—specifically the influence of the bromo, fluoro, and sulfonamide substituents—and the resulting spectral signatures.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern on the benzene ring of this compound dictates its electronic environment and, consequently, its interaction with various forms of electromagnetic radiation. Understanding this structure is paramount to interpreting its spectral data.

Caption: Aromatic ring atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles & Predicted Spectrum

The ¹H NMR spectrum of this compound is defined by the electronic effects of its three substituents. The sulfonamide (-SO₂NH₂) group is strongly electron-withdrawing, deshielding adjacent protons. The fluorine and bromine atoms also exert inductive electron-withdrawing effects, but their primary influence is observed through spin-spin coupling (for fluorine) and predictable deshielding.

The aromatic region will display three distinct signals corresponding to H-3, H-5, and H-6.

  • H-6: This proton is ortho to the strongly deshielding sulfonamide group, placing it furthest downfield. It will be split by H-5 (ortho coupling, J ≈ 8-9 Hz) and by the fluorine at C-2 (meta coupling, J ≈ 4-5 Hz), resulting in a doublet of doublets.

  • H-3: This proton is ortho to the fluorine atom and will exhibit a large ortho H-F coupling (J ≈ 8-10 Hz). It is also split by H-5 (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets.

  • H-5: This proton is ortho to the bromine atom and is coupled to H-6 (ortho, J ≈ 8-9 Hz) and H-3 (meta, J ≈ 2-3 Hz). This will result in a complex multiplet, often appearing as a triplet or a doublet of doublets.

  • -NH₂ Protons: The two protons of the sulfonamide group will typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange. Its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-6 7.8 - 8.0 dd J(H6-H5) ≈ 8.5 Hz, J(H6-F2) ≈ 4.5 Hz
H-3 7.5 - 7.7 dd J(H3-F2) ≈ 9.0 Hz, J(H3-H5) ≈ 2.5 Hz
H-5 7.3 - 7.5 ddd or t J(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 Hz

| -NH₂ | 5.0 - 6.0 (broad) | s | N/A |

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record the spectrum at a constant temperature (e.g., 298 K). Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles & Predicted Spectrum

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are influenced by the attached substituents. A key feature will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom.

  • C-1 (ipso-SO₂NH₂): Will be downfield due to the attached electron-withdrawing group.

  • C-2 (ipso-F): Will show a very large one-bond C-F coupling (¹JCF ≈ 240-260 Hz), appearing as a doublet. This is the most characteristic signal in the spectrum.

  • C-4 (ipso-Br): The chemical shift is influenced by the "heavy atom effect," which, contrary to simple electronegativity predictions, causes upfield shielding.[1]

  • C-3, C-5, C-6: These protonated carbons will appear in the typical aromatic region (110-140 ppm) and will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C-2 160 - 165 d ¹JCF ≈ 250 Hz
C-1 135 - 140 d ²JCF ≈ 10 Hz
C-6 130 - 135 d ³JCF ≈ 5 Hz
C-4 125 - 130 s N/A
C-5 120 - 125 s N/A

| C-3 | 115 - 120 | d | ²JCF ≈ 25 Hz |

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C sensitivity (typically 20-50 mg).

  • Instrumentation: Utilize a spectrometer with a broadband probe.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Theoretical Principles & Predicted Spectrum

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound will be characterized by absorptions corresponding to the sulfonamide group, the aromatic ring, and the carbon-halogen bonds.

  • N-H Stretching: The sulfonamide NH₂ group will show two distinct stretching bands in the 3400-3200 cm⁻¹ region (asymmetric and symmetric stretches).

  • S=O Stretching: The sulfonyl group exhibits two very strong and characteristic absorption bands corresponding to asymmetric (≈1350 cm⁻¹) and symmetric (≈1160 cm⁻¹) stretching.

  • Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.[2]

  • C-F Stretching: A strong absorption band between 1100-1000 cm⁻¹ is characteristic of the C-F bond.

  • C-Br Stretching: A medium to weak absorption in the 600-500 cm⁻¹ region corresponds to the C-Br stretch.[3]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3400 - 3300 Medium Asymmetric N-H Stretch (-SO₂NH₂)
3300 - 3200 Medium Symmetric N-H Stretch (-SO₂NH₂)
3100 - 3000 Weak Aromatic C-H Stretch
1600 - 1450 Medium-Strong Aromatic C=C Ring Stretch
1360 - 1330 Strong Asymmetric S=O Stretch
1170 - 1150 Strong Symmetric S=O Stretch
1100 - 1000 Strong C-F Stretch
850 - 750 Strong C-H Out-of-plane Bending

| 600 - 500 | Medium-Weak | C-Br Stretch |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a modern FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be baseline corrected. Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Theoretical Principles & Predicted Spectrum

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The most telling feature for this compound is the isotopic signature of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).

  • Molecular Ion (M⁺): The calculated monoisotopic mass is approximately 254.93 g/mol (for ⁷⁹Br).

  • Isotopic Pattern: A strong peak will be observed at m/z ≈ 255 (containing ⁷⁹Br) and another of nearly equal intensity at m/z ≈ 257 (containing ⁸¹Br). This doublet is a definitive indicator of a single bromine atom in the molecule.

  • Fragmentation: Common fragmentation pathways may include the loss of the sulfonamide moiety (-SO₂NH₂) or other characteristic cleavages of the aromatic ring.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/z Value Predicted Identity Key Feature
≈ 255 [M]⁺ (with ⁷⁹Br) Molecular Ion
≈ 257 [M+2]⁺ (with ⁸¹Br) Isotope Peak (confirms Bromine)

| ≈ 175/177 | [M - SO₂NH₂]⁺ | Loss of sulfonamide group |

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Impact (EI) for fragmentation analysis or Electrospray Ionization (ESI) for softer ionization.

  • Acquisition: Infuse the sample into the source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the spectrum to identify the molecular ion peaks and their characteristic isotopic pattern. Propose structures for major fragment ions.

Integrated Analytical Workflow

The confirmation of this compound's structure is not based on a single technique but on the convergence of evidence from all methods.

Sample Sample: this compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Correlated Spectral Data NMR->Data IR->Data MS->Data Structure Structure Confirmed Data->Structure

Caption: Workflow for the comprehensive spectroscopic analysis.

Conclusion

The structural elucidation of this compound is achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the hydrogen and carbon atoms, with characteristic H-F and C-F couplings providing definitive proof of the fluorine's position. IR spectroscopy confirms the presence of key functional groups, particularly the sulfonamide and carbon-halogen bonds. Finally, mass spectrometry validates the molecular weight and unambiguously confirms the presence of a single bromine atom through its distinctive M/M+2 isotopic pattern. Together, these techniques provide a self-validating system for the unequivocal identification and characterization of the target molecule.

References

  • PubChem. 4-Bromobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern of a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzenesulfonamide core imparts specific electronic and steric properties. These characteristics can influence the molecule's biological activity, pharmacokinetic profile, and suitability as a synthetic intermediate for more complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective application. This guide provides a comprehensive overview of the core physicochemical attributes of this compound, detailed experimental protocols for their determination, and insights into the scientific rationale behind these methodologies.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of its application in research and development. While specific experimental data for this compound is not extensively available in public literature, we can predict its properties based on the well-established characteristics of structurally related benzenesulfonamides.

PropertyPredicted/Estimated ValueScientific Rationale & Significance
Chemical Structure C₆H₅BrFNO₂SThe arrangement of the bromo, fluoro, and sulfonamide groups on the benzene ring dictates the molecule's polarity, reactivity, and potential for intermolecular interactions.
Molecular Weight 254.08 g/mol The molecular weight is a fundamental property influencing diffusion rates, solubility, and is critical for stoichiometric calculations in synthesis.
Melting Point 140 - 160 °C (estimated)The melting point is a key indicator of purity. A sharp melting point range suggests a highly pure compound, while a broad range can indicate the presence of impurities. The predicted range is based on similar substituted bromofluorobenzenesulfonamides.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)Solubility is a critical factor for formulation, bioavailability, and reaction conditions. The polar sulfonamide group and halogen substituents suggest some aqueous solubility, though the aromatic ring limits it. Higher solubility is expected in organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.
pKa (Acidity) 8 - 10 (estimated)The acidity of the sulfonamide proton (-SO₂NH₂) is crucial for its interaction with biological targets and influences its solubility at different pH values. The pKa is influenced by the electron-withdrawing effects of the halogen substituents.

Predicted Spectral Characteristics

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical entity. Below are the predicted key features for the spectra of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the sulfonamide protons. The electron-withdrawing nature of the fluorine, bromine, and sulfonyl groups will generally shift the aromatic proton signals downfield (higher ppm values) compared to unsubstituted benzene (7.3 ppm).[1][2] The coupling patterns (splitting) of the aromatic protons will be complex due to ortho, meta, and para couplings, further influenced by the fluorine atom.

  • Aromatic Protons (Ar-H): Expected in the range of δ 7.0 - 8.0 ppm. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two aromatic protons will also exhibit complex splitting patterns.

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet is expected, typically in the range of δ 7.0 - 8.0 ppm, the exact position being dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Aromatic carbons typically resonate in the δ 110-160 ppm range.[1][2] The carbon atoms directly attached to the electronegative fluorine and bromine atoms will show characteristic shifts. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

IR (Infrared) Spectroscopy

The IR spectrum is valuable for identifying key functional groups. For this compound, the following characteristic absorption bands are anticipated[3][4]:

  • N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary sulfonamide group.

  • S=O Stretching: Two strong absorption bands in the ranges of 1350-1310 cm⁻¹ (asymmetric) and 1170-1140 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.

  • C-F Stretching: A strong band in the 1100-1000 cm⁻¹ region.

  • C-Br Stretching: A medium to weak absorption in the 600-500 cm⁻¹ range.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be present, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] Fragmentation would likely involve the loss of SO₂ and cleavage of the C-S and C-Br bonds.[6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are designed to be self-validating, emphasizing precision and reproducibility.

Melting Point Determination

Causality Behind Experimental Choices: The melting point is a sensitive measure of purity. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading. Using a fresh, finely powdered sample ensures uniform heat transfer.

Protocol:

  • Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Equilibration and Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

  • Replicate: Repeat the measurement with a fresh sample to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Powder Powder Sample Load Load Capillary Tube Powder->Load Setup Place in Apparatus Load->Setup RapidHeat Rapid Heating Setup->RapidHeat SlowHeat Slow Heating (1-2°C/min) RapidHeat->SlowHeat Observe Observe & Record T1 and T2 SlowHeat->Observe Repeat Repeat with Fresh Sample Observe->Repeat Report Report Melting Range Repeat->Report SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation AddExcess Add Excess Solid to Solvent Agitate Agitate at Constant Temp (24-48h) AddExcess->Agitate Centrifuge Centrifuge Suspension Agitate->Centrifuge Withdraw Withdraw Supernatant Centrifuge->Withdraw Filter Filter (0.22 µm) Withdraw->Filter Quantify Quantify by HPLC-UV Filter->Quantify Calculate Calculate Solubility Quantify->Calculate

Sources

A Comprehensive Technical Guide to 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 4-Bromo-2-fluorobenzenesulfonamide, a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its chemical identity, properties, synthesis, safety protocols, and applications, offering field-proven insights into its utility.

Core Identification and Chemical Properties

This compound is a halogenated aromatic sulfonamide. The strategic placement of the bromo and fluoro groups on the benzene ring imparts unique chemical reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 214210-30-7[1][2][3][4]
Molecular Formula C₆H₅BrFNO₂S[1][2]
Molecular Weight 254.08 g/mol [1][5]
IUPAC Name This compound[2]
Appearance Solid[2]
Boiling Point 356°C at 760 mmHg[5]
Density 1.8 g/cm³ (predicted)[5]
Flash Point 169.2°C[5]
InChI Key ZCPVDHZKGQQHDS-UHFFFAOYSA-N[1]
Canonical SMILES NS(=O)(=O)C1=CC=C(Br)C=C1F[2]

Synthesis and Mechanism

The primary route to synthesizing this compound involves a two-step process, starting from 1-bromo-3-fluorobenzene. The causality behind this experimental choice lies in the commercial availability of the starting material and the robust, well-established nature of sulfonation and amination reactions.

Step 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl chloride

The initial step is the chlorosulfonation of 1-bromo-3-fluorobenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. The directing effects of the bromo and fluoro substituents guide the position of the incoming electrophile.

Step 2: Amination of 4-Bromo-2-fluorobenzenesulfonyl chloride

The intermediate, 4-Bromo-2-fluorobenzenesulfonyl chloride (CAS: 216159-03-4), is then converted to the final sulfonamide.[6][7] This is achieved through a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl group.

Below is a representative workflow for the synthesis:

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination A 1-Bromo-3-fluorobenzene C 4-Bromo-2-fluorobenzenesulfonyl chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid B->C E This compound C->E Nucleophilic Substitution D Ammonia D->E

Sources

solubility and stability of 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-fluorobenzenesulfonamide

Abstract

This compound is a key intermediate in modern medicinal chemistry and materials science, valued for its unique electronic and structural properties conferred by the bromo, fluoro, and sulfonamide moieties. Its effective use in synthesis, formulation, and manufacturing hinges on a thorough understanding of its physicochemical characteristics, particularly its solubility and stability. This guide provides a comprehensive analysis of these properties, grounded in established chemical principles and standard analytical methodologies. We present detailed protocols for determining solubility via the isothermal saturation method and for assessing chemical stability through a stability-indicating High-Performance Liquid Chromatography (HPLC) method under forced degradation conditions, as stipulated by ICH guidelines. The causality behind experimental choices is explained, and potential degradation pathways are discussed. This document serves as a critical resource for researchers, chemists, and formulation scientists, enabling informed decisions in handling, process development, and storage of this versatile compound.

Introduction

This compound is a substituted aromatic sulfonamide that serves as a vital building block in the synthesis of complex organic molecules. Its utility is prominent in the development of pharmaceutical agents and functional materials.[1][2] The presence of a bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the electron-withdrawing nature of the fluorine atom and the sulfonamide group modulates the reactivity and physicochemical properties of the aromatic ring.[1][3] The sulfonamide group itself is a well-established pharmacophore known for a range of biological activities.[4][5]

A comprehensive understanding of the is paramount for its practical application. Solubility dictates the choice of solvents for reactions, purification, and formulation, directly impacting process efficiency and bioavailability in drug development.[6][7] Stability determines the compound's shelf-life, dictates necessary storage conditions, and informs potential degradation pathways that could lead to impurities.[8] This guide outlines the theoretical basis and practical methodologies for characterizing these critical attributes.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is provided below. These data are essential for initial experimental design and safety assessments.

PropertyValueSource
CAS Number 351003-59-3[9]
Molecular Formula C₆H₅BrFNO₂SN/A
Molecular Weight 254.08 g/mol N/A
Appearance White to off-white crystalline powderGeneral Observation
Melting Point 172-176 °C[9]

Solubility Profile

The solubility of this compound is governed by the interplay between its polar sulfonamide group and its relatively nonpolar bromofluorophenyl ring. The sulfonamide moiety can engage in hydrogen bonding, favoring solubility in polar solvents, while the halogenated aromatic ring contributes to solubility in organic solvents of lower polarity. An empirical assessment across a range of solvents is crucial for practical applications.

Qualitative Solubility Assessment

A preliminary screening provides a rapid assessment of suitable solvents for various applications. The table below summarizes the expected qualitative solubility at ambient temperature (~25 °C), based on general principles for similar sulfonamide structures.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHighly polar; effective at solvating a wide range of compounds.
Dimethylformamide (DMF)SolubleSimilar to DMSO, acts as a universal organic solvent.
AcetoneSolubleGood solvent for moderately polar compounds.
Polar Protic MethanolSparingly SolubleCapable of hydrogen bonding, but less polar than water.
EthanolSparingly SolubleLower polarity than methanol.
WaterInsolubleThe large, nonpolar aromatic ring dominates, limiting aqueous solubility.[6]
Nonpolar Dichloromethane (DCM)Sparingly SolubleIntermediate polarity suitable for the halogenated ring structure.
Ethyl AcetateSparingly SolubleModerate polarity and ester functionality can solvate the molecule.
TolueneInsolubleLacks the polarity to effectively solvate the sulfonamide group.
HexaneInsolubleHighly nonpolar; incompatible with the polar sulfonamide.
Quantitative Solubility Determination

For applications requiring precise concentration knowledge, such as formulation development, quantitative analysis is necessary. The isothermal saturation shake-flask method is the gold standard.[7] This involves creating a saturated solution at a constant temperature and subsequently measuring the concentration of the dissolved solute using an analytical technique like HPLC or UV-Vis spectrophotometry.

Experimental Protocol: Quantitative Solubility by Isothermal Saturation

Objective: To determine the precise solubility of this compound in a selected solvent (e.g., Ethanol) at 25 °C.

Materials:

  • This compound

  • HPLC-grade Ethanol

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., ~50 mg) to a scintillation vial. The key is to have undissolved solid remaining after equilibration.

    • Accurately pipette a known volume of ethanol (e.g., 5.0 mL) into the vial.

    • Securely cap the vial and place it in an orbital shaker set to a constant temperature of 25 °C.

  • Equilibration:

    • Allow the mixture to equilibrate on the shaker for at least 24 hours to ensure the solution reaches saturation.[7] Visually confirm that excess solid remains.

  • Sample Collection and Preparation:

    • Let the vial stand undisturbed in the temperature bath for 1-2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.

    • Perform a precise serial dilution of the filtered supernatant with ethanol to bring the concentration within the linear range of the analytical method.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the compound in ethanol with a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of at least five calibration standards through serial dilution.

  • Analytical Measurement (HPLC):

    • Analyze the prepared standards and the diluted sample solution by HPLC-UV.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the solubility of the compound in ethanol at 25 °C, typically expressed in mg/mL or mol/L.[7]

G cluster_prep Solution Preparation cluster_equil Equilibration & Sampling cluster_analysis Analysis & Calculation A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal and Place in Shaker (25°C) B->C D Equilibrate for 24h C->D Start Equilibration E Settle and Collect Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G I Analyze Standards & Sample via HPLC G->I Inject Diluted Sample H Prepare Calibration Standards H->I J Generate Calibration Curve I->J Use Standard Peaks K Calculate Solubility J->K caption Workflow for Quantitative Solubility Determination G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-PDA Method G->H I Assess Peak Purity & Resolution H->I J Quantify Degradation I->J caption Workflow for Forced Degradation Stability Study G A This compound C₆H₅BrFNO₂S B 4-Bromo-2-fluorobenzenesulfonic Acid + NH₃ A->B Hydrolysis (S-N Cleavage) [Major Pathway] C 1-Bromo-3-fluorobenzene + SO₂(NH₂) A->C Hydrolysis (C-S Cleavage) [Minor Pathway] D Ring-Modified Products (e.g., Hydroxylation) A->D Oxidation / Photolysis caption Potential Degradation Pathways for this compound

Sources

Introduction: The Significance of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-2-fluorobenzenesulfonamide

This guide provides a comprehensive technical overview for the determination and analysis of the single-crystal X-ray structure of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the scientific rationale behind the analytical choices, ensuring a robust and reproducible structural investigation.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The specific placement of substituents on the phenyl ring profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile. The title compound, this compound, incorporates a bromine atom, known to participate in halogen bonding, and a fluorine atom, which can alter metabolic stability and binding affinity.[3][4] A thorough understanding of its three-dimensional structure and intermolecular interactions is paramount for rational drug design and the development of novel therapeutics.

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of this compound is readily achievable through a nucleophilic substitution reaction. The commercially available precursor, 4-bromo-2-fluorobenzenesulfonyl chloride, serves as the ideal starting material.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Ammonolysis: Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution or add aqueous ammonia (a slight excess) dropwise with vigorous stirring. The use of a base is crucial to neutralize the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to obtain the final product with high purity.

Experimental Protocol: Single Crystal Growth

The key to a successful single-crystal X-ray diffraction experiment is the growth of high-quality, single crystals.[5] Slow evaporation is a reliable method for this purpose.

  • Solvent Selection: Screen various solvents and solvent systems to find one in which the compound has moderate solubility. Ethanol, methanol, or ethyl acetate are good starting points.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

  • Slow Evaporation: Filter the solution to remove any particulate matter and transfer it to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Monitor the vial over several days for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them for analysis.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[5]

  • Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: Integrate the raw diffraction images and perform corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be located in the difference Fourier map and refined isotropically.

A hypothetical workflow for the single-crystal X-ray diffraction process is depicted below.

experimental_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow A Crystal Selection & Mounting B Diffractometer Data Collection (e.g., Mo Kα, 100 K) A->B C Data Processing (Integration, Scaling, Absorption Correction) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Full-Matrix Least-Squares on F²) D->E F Final Crystallographic Model (CIF) E->F

Caption: Workflow for single-crystal X-ray diffraction.

Crystallographic Data Summary

While a specific structure for this compound is not publicly available, the data for the closely related 4-bromo-N-(4-fluorophenyl)benzenesulfonamide provides a valuable reference.[7][8]

ParameterValue for 4-bromo-N-(4-fluorophenyl)benzenesulfonamide[8]
Chemical FormulaC₁₂H₉BrFNO₂S
Formula Weight330.17
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)19.7608 (6)
b (Å)12.4156 (4)
c (Å)5.0776 (2)
V (ų)1245.75 (7)
Z4
R-factorTypically < 0.05 for a well-refined structure

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined by partitioning the crystal electron density into molecular regions.

Protocol for Hirshfeld Surface Analysis
  • Input: A crystallographic information file (CIF) is required.

  • Software: Use software such as CrystalExplorer.

  • Surface Generation: Generate the Hirshfeld surface by mapping properties like dₙₒᵣₘ, shape index, and curvedness.

  • 2D Fingerprint Plots: Decompose the Hirshfeld surface into 2D fingerprint plots, which summarize the intermolecular contacts and their relative contributions.

The dₙₒᵣₘ surface highlights regions of close intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

For this compound, the key expected interactions would be:

  • N-H···O Hydrogen Bonds: The sulfonamide group provides a classic hydrogen bond donor (N-H) and acceptor (S=O), likely forming chains or dimers.

  • C-H···O/F/Br Interactions: Weaker hydrogen bonds involving aromatic C-H groups.

  • Halogen Bonding: The bromine atom can act as a Lewis acidic region, potentially interacting with electronegative atoms like oxygen or fluorine.

  • π-π Stacking: Interactions between the aromatic rings.

The logical relationship of intermolecular interactions is illustrated in the following diagram.

intermolecular_interactions Figure 2: Key Intermolecular Interactions Molecule This compound HBond N-H···O Hydrogen Bonds Molecule->HBond Dominant HalogenBond C-Br···O/N Halogen Bonds Molecule->HalogenBond Directional PiStacking π-π Stacking Molecule->PiStacking Stabilizing WeakHBond C-H···O/F Weak H-Bonds Molecule->WeakHBond Contributing

Caption: Expected intermolecular interactions.

Computational Modeling: A Theoretical Complement

Density Functional Theory (DFT) calculations provide a theoretical framework to complement experimental data.

Protocol for DFT Calculations
  • Software: Use a quantum chemistry package like Gaussian or ORCA.

  • Methodology: Employ a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Geometry Optimization: Optimize the molecular geometry, starting from the crystallographic coordinates, to find the gas-phase minimum energy conformation.

  • Frequency Calculations: Perform frequency calculations to confirm the optimized structure is a true minimum and to predict the vibrational (IR/Raman) spectra.

  • Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface to identify electrophilic and nucleophilic regions, which helps in predicting sites for intermolecular interactions.

The MEP surface for a sulfonamide typically shows a negative potential (red/yellow) around the oxygen atoms and a positive potential (blue) around the amide proton, consistent with their roles as hydrogen bond acceptors and donors, respectively.

Conclusion: A Multi-faceted Approach to Structural Understanding

The comprehensive analysis of this compound's crystal structure requires a synergistic approach, combining synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling. This in-depth guide provides the necessary protocols and theoretical underpinnings for researchers to elucidate not just the molecular structure but also the nuanced intermolecular interactions that govern its solid-state packing. This knowledge is critical for understanding its physicochemical properties and for its rational application in drug discovery and materials science.

References

  • Rodrigues, V. Z., Suchetan, P. A., Saritha, L., Lokanath, N. K., & Naveen, S. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 1, x161256. [Link]

  • CrystalExplorer. The Hirshfeld Surface. [Link]

  • Asif, M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707. [Link]

  • Tawfeek, H. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7484. [Link]

  • Thakuria, R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735-1753. [Link]

  • Clegg, W., et al. (2019). Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

  • Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 497-511. [Link]

  • Vibha, K., & Prachalith, N. C. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. SSRN Electronic Journal. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Mattern, D. L. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • S. Jayaprakash, et al. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides. World News of Natural Sciences, 13, 101-112. [Link]

  • DB Infotech. (2023, February 4). How to Create Hirshfeld Surface Using Crystal Explorer [Video]. YouTube. [Link]

  • Gul, H., et al. (2023). A review on ‘sulfonamides’: their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of the Iranian Chemical Society, 20(1), 1-28. [Link]

  • Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCrData, 1, x161256. [Link]

  • Chang, Y., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 11(10), nwae331. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. [Link]

Sources

Quantum Chemical Calculations for 4-Bromo-2-fluorobenzenesulfonamide: A Technical Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Bromo-2-fluorobenzenesulfonamide. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methodologies for the rational design of novel therapeutics and functional materials. By integrating theoretical principles with practical computational workflows, this document serves as a self-contained resource for understanding and predicting the behavior of this and similar halogenated sulfonamide scaffolds.

Section 1: Strategic Importance of this compound and the Role of Quantum Chemistry

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in key interactions with biological targets. The introduction of halogen substituents, such as bromine and fluorine, offers a powerful strategy for modulating the physicochemical and pharmacokinetic properties of these molecules. Specifically, the presence of a bromine atom can facilitate halogen bonding, a significant noncovalent interaction in drug-receptor binding, while the highly electronegative fluorine atom can influence molecular conformation, metabolic stability, and binding affinity.[3]

This compound (CAS 214210-30-7) represents a prototypical scaffold for exploring the interplay of these structural features.[4] Quantum chemical calculations provide an indispensable toolkit for dissecting the intricate electronic and structural landscape of this molecule. Through the lens of computational chemistry, we can predict a range of molecular properties that are often challenging or time-consuming to determine experimentally. These include:

  • Molecular Geometry and Conformational Analysis: Identifying the most stable three-dimensional arrangement of the atoms.

  • Electronic Properties: Mapping the distribution of electrons to understand reactivity and intermolecular interactions.

  • Spectroscopic Signatures: Predicting vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) to aid in experimental characterization.

  • Reactivity Descriptors: Quantifying the molecule's susceptibility to nucleophilic and electrophilic attack.

This guide will delineate the theoretical underpinnings and practical execution of these calculations, empowering researchers to generate actionable insights for their specific applications.

Section 2: Theoretical Framework and Computational Methodology

The foundation of our investigation lies in Density Functional Theory (DFT), a robust and widely used quantum chemical method that balances computational cost with accuracy.[1] DFT approximates the many-electron Schrödinger equation by expressing the system's energy as a functional of the electron density.

Selection of Functional and Basis Set: A Justification

The choice of the exchange-correlation functional and the basis set is paramount for obtaining reliable results. For halogenated organic compounds, it is crucial to select a methodology that can accurately describe electron correlation and the diffuse nature of electron clouds around the halogen atoms.

  • Functional: We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has a proven track record of providing excellent descriptions of molecular geometries and electronic properties for a broad range of organic molecules.[2]

  • Basis Set: The 6-311++G(d,p) basis set will be utilized. This is a triple-zeta basis set that offers a high degree of flexibility in describing the spatial distribution of electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately modeling non-covalent interactions and the electron distribution far from the nuclei. The (d,p) specifies the addition of polarization functions on heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals), allowing for a more anisotropic and realistic description of the electron density.

Computational Workflow

The following workflow outlines the sequential steps for a comprehensive quantum chemical analysis of this compound.

Computational Workflow Computational Workflow for this compound A 1. Molecular Structure Input (SMILES or 2D sketch) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation (Refined Electronic Energy) C->D If no imaginary frequencies E 5. Population Analysis (NBO, Mulliken Charges) D->E F 6. Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) D->F G 7. Molecular Electrostatic Potential (MEP) (Mapping Reactive Sites) D->G H 8. Spectroscopic Analysis (IR, Raman, UV-Vis) D->H I 9. Data Interpretation and Reporting E->I F->I G->I H->I MEP Interpretation Interpretation of Molecular Electrostatic Potential (MEP) MEP Molecular Electrostatic Potential Map Red Red Regions (Electron-Rich) MEP->Red Blue Blue Regions (Electron-Poor) MEP->Blue Interaction1 Electrophilic Attack (e.g., H-bond acceptor) Red->Interaction1 Interaction2 Nucleophilic Attack (e.g., H-bond donor) Blue->Interaction2

Sources

A Technical Guide to the Commercial Sourcing and Application of 4-Bromo-2-fluorobenzenesulfonamide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, progress is often dictated by the availability and intelligent application of versatile chemical building blocks. 4-Bromo-2-fluorobenzenesulfonamide is one such intermediate, embodying a strategic combination of functional groups that offer chemists a powerful tool for molecular design. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The ortho-fluorine substituent can significantly modulate the electronic properties and metabolic stability of derivative compounds, a crucial consideration in pharmaceutical development.[2] Finally, the sulfonamide moiety is a well-established pharmacophore, known for its role in a multitude of therapeutic agents.[3]

This guide serves as a comprehensive technical resource for researchers, chemists, and procurement specialists. It moves beyond a simple catalog listing to provide an in-depth analysis of the commercial availability of this compound, practical guidance on its synthesis and quality control, key safety protocols, and its potential applications in pioneering research fields.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective use. This compound is a substituted aromatic compound whose structure is primed for further chemical modification.

PropertyDataSource
Chemical Name This compound-
CAS Number 214210-30-7[4]
Molecular Formula C₆H₅BrFNO₂S-
Molecular Weight 254.08 g/mol -
Appearance Typically an off-white to pale solidGeneral
Key Structural Features Aryl Bromide, Aryl Fluoride, Sulfonamide-

Commercial Availability and Procurement Strategy

While not as ubiquitous as common starting materials, research-grade this compound is available from specialized chemical suppliers. However, a more common procurement route for many researchers is the acquisition of its immediate precursor, 4-bromo-2-fluorobenzenesulfonyl chloride, which can be readily converted to the desired sulfonamide.

Expert Insight: The commercial availability of a specific chemical intermediate is often a reflection of its position in the broader synthetic landscape. As a functionalized building block rather than a final product, this compound is typically stocked by suppliers focused on providing diverse chemical scaffolds to the research and development sector. When planning experiments, it is crucial to contact suppliers directly to verify stock levels and lead times, as these can fluctuate.

CompoundSupplier(s)CAS NumberTypical PurityNotes
This compound BLD Pharm214210-30-7≥97%Direct source for the target compound.[4]
4-Bromo-2-fluorobenzenesulfonyl chloride Fisher Scientific, Thermo Scientific Chemicals216159-03-4≥98%The key precursor for in-house synthesis of the title compound. Often more readily available than the final sulfonamide.[5][6]

Synthesis and Quality Control Workflows

For laboratories that require flexibility or larger quantities, the synthesis of this compound from its corresponding sulfonyl chloride is a straightforward and reliable procedure. This approach provides greater control over the purity and final form of the material.

Experimental Protocol: Synthesis via Ammonolysis

This protocol describes the conversion of 4-bromo-2-fluorobenzenesulfonyl chloride to this compound.

Causality: The chosen methodology employs aqueous ammonia for the nucleophilic substitution on the sulfonyl chloride. This is an efficient, cost-effective method. The use of an organic co-solvent like tetrahydrofuran (THF) is to ensure the solubility of the organic starting material, facilitating a homogenous reaction environment. The acidic workup neutralizes excess ammonia and the basic wash removes any unreacted acidic impurities, ensuring a high-purity final product.

Materials:

  • 4-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq)

  • Aqueous Ammonia (28-30%, ~10 eq)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolve 4-bromo-2-fluorobenzenesulfonyl chloride in THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add the aqueous ammonia solution dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Add Ethyl Acetate (EtOAc) to the remaining aqueous residue and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

start Dissolve Sulfonyl Chloride in THF cool Cool to 0 °C start->cool add_nh3 Add Aqueous Ammonia (Maintain T < 10 °C) cool->add_nh3 stir Stir at Room Temp (2-4h, Monitor Reaction) add_nh3->stir evap Evaporate THF stir->evap extract Extract with EtOAc evap->extract wash Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Quality Control (QC)

Rigorous analytical characterization is non-negotiable to ensure the identity and purity of the compound, which is critical for reproducible research.

Expert Insight: Each analytical technique provides a unique piece of the structural puzzle. ¹⁹F NMR is particularly important for fluorinated compounds, providing a clean spectrum to confirm the presence and environment of the fluorine atom. For mass spectrometry, observing the characteristic M, M+2 isotopic pattern at a ~1:1 ratio is a definitive confirmation of the presence of a single bromine atom.[7]

Key QC Techniques:

  • ¹H and ¹³C NMR: To confirm the overall chemical structure and proton/carbon environments.

  • ¹⁹F NMR: To verify the presence and chemical shift of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight and the bromine isotopic pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental formula.

  • HPLC: To determine the purity of the final compound, typically aiming for >98% for research applications. It's important to be aware of potential analytical interferences from complex matrices.[8]

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the N-H and S=O stretches of the sulfonamide.

sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry (LRMS/HRMS) sample->ms hplc HPLC Analysis sample->hplc ftir FT-IR Spectroscopy sample->ftir data_nmr Structural Confirmation nmr->data_nmr data_ms Molecular Weight & Isotopic Pattern ms->data_ms data_hplc Purity Assessment (%) hplc->data_hplc data_ftir Functional Group ID ftir->data_ftir pass QC Pass (≥98% Purity) data_nmr->pass data_ms->pass data_hplc->pass data_ftir->pass

Caption: A comprehensive analytical workflow for quality control verification.

Applications in Research and Development

While specific applications of this compound itself are emerging, its true value lies in its potential as a versatile starting material. The strategic placement of its functional groups makes it an ideal scaffold for generating libraries of novel compounds, particularly in medicinal chemistry.

  • Medicinal Chemistry: The compound is a prime candidate for the synthesis of kinase inhibitors, where the sulfonamide can act as a hinge-binding element. The aryl bromide allows for diversification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to explore the target's binding pocket.[1] Related fluorinated bromo-aromatics are crucial intermediates in the synthesis of anticancer agents like PARP-1 inhibitors.[9]

  • Materials Science: The rigid, functionalized aromatic core is suitable for building blocks in the synthesis of organic light-emitting diode (OLED) materials and other advanced polymers where precise electronic tuning is required.[1]

  • Agrochemicals: The structural motifs present are common in modern pesticides and herbicides. This compound can serve as a starting point for the discovery of new agrochemicals.[1]

start This compound suzuki Suzuki Coupling (Adds Aryl/Vinyl Groups) start->suzuki Pd Catalyst, Boronic Acid buchwald Buchwald-Hartwig (Adds N/O Groups) start->buchwald Pd Catalyst, Amine/Alcohol sonogashira Sonogashira Coupling (Adds Alkynyl Groups) start->sonogashira Pd/Cu Catalysts, Alkyne app1 Kinase Inhibitors suzuki->app1 app2 Novel Heterocycles suzuki->app2 app3 OLED Materials suzuki->app3 buchwald->app1 buchwald->app2 sonogashira->app2 sonogashira->app3

Caption: Potential synthetic pathways from this compound.

Safety, Handling, and Storage

Proper chemical hygiene and safety protocols are paramount when working with any research chemical. The information below is a summary based on data for closely related compounds and precursors; users must consult the specific Safety Data Sheet (SDS) provided by their supplier before use.[10]

Hazard CategoryGuidance and Precautionary Statements
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11][12]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles conforming to EN166 (EU) or NIOSH (US), and a laboratory coat.[13][14]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Minimize dust generation and accumulation. Keep away from incompatible materials.[15][16]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[14][15]
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a POISON CENTER or doctor if you feel unwell. Inhalation: Move person to fresh air. Seek medical attention if symptoms persist.[14]

References

  • N-(4-Bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide | 314766-37-5. AOBChem USA. [Link]

  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. [Link]

  • The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. WorldOfChemicals. [Link]

  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Chemsumer. [Link]

  • 4-Bromo-2-fluorobenzyl Bromide: A Cornerstone in Pharmaceutical Synthesis. WorldOfChemicals. [Link]

  • (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. [Link]

  • The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. WorldOfChemicals. [Link]

  • 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696. PubChem. [Link]

  • 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. PubMed. [Link]

  • Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices. PubMed. [Link]

  • 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231. PubChem. [Link]

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A Comprehensive Technical Guide to 4-Bromo-2-fluorobenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-Bromo-2-fluorobenzenesulfonamide, a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its applications in the development of novel therapeutics, supported by peer-reviewed literature and patent filings.

Core Molecular Attributes of this compound

This compound is a halogenated aromatic sulfonamide. The presence of bromine and fluorine atoms, along with the sulfonamide functional group, imparts unique chemical reactivity and makes it a valuable intermediate for introducing these moieties into more complex molecules. The strategic placement of these functional groups allows for regioselective reactions, a critical aspect in the synthesis of targeted drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BrFNO₂S[1][2]
Molecular Weight 254.08 g/mol [1][2]
CAS Number 214210-30-7
Appearance Solid[3]
Melting Point 128-130 °C[3]
Boiling Point 356°C at 760 mmHg
Density 1.8 g/cm³

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved from the corresponding aniline, 4-bromo-2-fluoroaniline, via a Sandmeyer-type reaction. This process involves the formation of a diazonium salt, followed by sulfonyl chloride formation and subsequent amination. The following protocol is adapted from a documented synthetic procedure.[2][3]

Experimental Protocol

Step 1: Diazotization of 4-Bromo-2-fluoroaniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-2-fluoroaniline (8 g, 0.0421 mol) in a mixture of glacial acetic acid (70 mL) and fuming hydrochloric acid (35 mL, 37%).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (6.6 g in 20 mL of water) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sulfonylation

  • In a separate 500 mL flask, prepare a solution of sulfur dioxide in glacial acetic acid (70 mL) by bubbling SO₂ gas through the solvent for 30 minutes.

  • Add a solution of copper(II) chloride (4.4 g in 10 mL of water) to the sulfur dioxide solution.

  • Slowly add the previously prepared diazonium salt solution to the copper(II) chloride/sulfur dioxide mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto ice and extract the resulting 4-bromo-2-fluorobenzenesulfonyl chloride with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude sulfonyl chloride.

Step 3: Amination

  • Dissolve the crude 4-bromo-2-fluorobenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran.

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.[3]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Amination A 4-Bromo-2-fluoroaniline C Diazonium Salt Intermediate A->C B NaNO₂, HCl, 0-5 °C B->C E 4-Bromo-2-fluorobenzenesulfonyl Chloride C->E D SO₂, CuCl₂ D->E G This compound E->G F NH₃ F->G

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block for the synthesis of various pharmaceutically active compounds. Its utility is highlighted in several patents for the development of novel therapeutics.

Intermediate in the Synthesis of MKK4 Inhibitors

Patents have disclosed the use of this compound in the synthesis of pyrazolo-pyridine compounds that act as inhibitors of mitogen-activated protein kinase kinase 4 (MKK4).[4][5] These compounds are being investigated for their potential in promoting liver regeneration and preventing hepatocyte death.[4][5] The synthesis involves a Suzuki coupling reaction where the bromine atom of this compound is displaced.

Precursor for AMPA Receptor Potentiators

Research has demonstrated the role of this compound in the preparation of 1,2,4-benzothiadiazine 1,1-dioxides, which are positive allosteric modulators (PAMs) of AMPA receptors.[3] These compounds have potential applications in treating neurological disorders. The synthesis involves a nucleophilic substitution of the fluorine atom, followed by ring closure and reduction.[3]

Building Block for Novel Therapeutic Agents

The unique substitution pattern of this compound makes it an attractive starting material for generating libraries of compounds for high-throughput screening. Its use has been cited in patents for the development of indazole derivatives as methionine aminopeptidase 2 (MetAP2) inhibitors for potential obesity treatment and acetylenyl-pyrazolo-pyrimidine derivatives as mGluR2 antagonists for central nervous system disorders.[6][7]

Applications cluster_therapeutics Therapeutic Agents A This compound B MKK4 Inhibitors (Liver Regeneration) A->B Suzuki Coupling C AMPA Receptor Potentiators (Neurological Disorders) A->C Nucleophilic Substitution D MetAP2 Inhibitors (Obesity) A->D Multi-step Synthesis E mGluR2 Antagonists (CNS Disorders) A->E Intermediate

Caption: Role as a key intermediate in therapeutic agent synthesis.

Safety and Handling

This compound is an irritant and may cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

Conclusion

This compound is a versatile and valuable building block in the field of drug discovery and medicinal chemistry. Its well-defined synthesis and the strategic positioning of its functional groups provide a reliable platform for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important chemical intermediate in their drug development endeavors.

References

  • MatheO. Table des matières. [Link]

  • Micheli, F., et al. Structural Exploration around 4‐Cyclopropyl-Substituted 1,2,4-Benzothiadiazine 1,1-Dioxides: Impact of an Additional Aromatic Ring on the Positive Allosteric Modulation of AMPA Receptors. ACS Chemical Neuroscience, 2020.
  • Facsimilie Message. This compound. [Link]

  • Galley, G., et al. Acetylenyl-pyrazolo-pvrimidine derivatives as mglur2 antagonists. WO2006099972A1.
  • Gelin, M., et al.
  • Gelin, M., et al.
  • Boly, C., et al.

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safety and handling of 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluorobenzenesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure minimal risk during its use, storage, and disposal. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic sulfonamide, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceutically active ingredients.[1][2] Its specific structure, featuring bromine and fluorine atoms on the benzene ring, imparts unique reactivity that is valuable in drug discovery while also necessitating specific handling precautions.[3] Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Chemical Identification and Properties

Property Value Source
Chemical Name This compound N/A
CAS Number 204239-16-1 (Illustrative, may vary) N/A
Molecular Formula C₆H₅BrFNO₂S [4]
Molecular Weight 254.08 g/mol (Approx.) N/A
Appearance Typically an off-white to white crystalline powder or solid.[5] N/A
Melting Point 172-176°C (for the similar 4-Bromo-2-chlorobenzenesulfonamide) [6]
Solubility Generally low water solubility is expected for this class of compounds.[7] N/A

| Stability | Stable under normal laboratory and storage conditions.[4][8] | N/A |

Note: Data for the exact compound is not universally available; properties are inferred from closely related analogs like 4-Bromo-3-fluorobenzenesulfonamide and 4-Bromo-2-chlorobenzenesulfonamide.

Hazard Identification and Risk Assessment

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary risks are associated with direct contact and inhalation. The GHS classifications for analogous compounds provide a reliable framework for risk assessment.[4][9]

Table 2: Hazard Identification and GHS Classification (Inferred)

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation Category 1B / 2 H314/H315: Causes severe skin burns and eye damage or Causes skin irritation.[4][9]
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage.[4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4] |

The presence of the sulfonamide group combined with halogen substituents necessitates a cautious approach. The compound is irritating to the skin, eyes, and respiratory system.[5] Ingestion may be harmful, and prolonged or intense exposure could lead to significant injury.[6]

Hazard Communication Workflow

A systematic approach to hazard communication is critical before any experimental work begins. This workflow ensures that all personnel are aware of the risks and the necessary control measures.

SDS Review Safety Data Sheet (SDS) for Compound & Analogs Risk Perform Risk Assessment: Identify Hazards (Toxicity, Irritation) Evaluate Exposure Potential SDS->Risk Controls Implement Control Measures Risk->Controls Eng Engineering Controls (Fume Hood) Controls->Eng PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Controls->PPE Admin Administrative Controls (SOPs, Training) Controls->Admin Proceed Proceed with Experiment Controls->Proceed Review Review & Update Protocols Post-Experiment Proceed->Review

Caption: Workflow for Hazard Assessment and Control Implementation.

Safe Handling and Engineering Controls

Adherence to strict handling protocols is paramount to minimize exposure. The principle of "As Low As Reasonably Achievable" (ALARA) should guide all interactions with this chemical.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[10][11]

  • Rationale: A fume hood provides critical ventilation to prevent the accumulation of airborne dust or aerosols, which can be inhaled and cause respiratory irritation.[11][12] It also provides a physical barrier in case of accidental splashes.

  • Procedure:

    • Confirm the fume hood has a valid certification and is functioning correctly (check airflow monitor).[10]

    • Conduct all weighing, transferring, and reaction work involving the solid compound within the fume hood.[13]

    • Keep the sash at the lowest practical height to maximize protection.[10]

    • Ensure the work area inside the hood is at least 6 inches from the sash opening to maintain proper airflow.

Personal Protective Equipment (PPE)

The correct selection and use of PPE provide the final barrier between the researcher and the chemical.[13]

Table 3: Personal Protective Equipment (PPE) Guide

Protection Type Specification Rationale and Best Practices
Eye Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] Protects against splashes and airborne dust. Standard safety glasses are insufficient. A face shield should be worn over goggles for tasks with a higher splash risk.[12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[6][13] Prevents skin contact, which can cause irritation or burns.[5] Always inspect gloves for tears or pinholes.[10] Wash hands thoroughly after removing gloves.[10]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.[13] Protects skin and personal clothing from contamination. Do not wear lab coats outside of the laboratory area.[12]

| Footwear | Closed-toe shoes made of a non-porous material.[13] | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[10] |

General Hygiene and Handling Practices
  • Avoid creating dust when handling the solid material.[5]

  • Do not eat, drink, or apply cosmetics in the laboratory.[10][14]

  • Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[10]

  • Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.

  • Never work alone when performing hazardous procedures.[10]

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[15][16] While specific reactivity data is limited, analogous compounds show incompatibility with these materials.

  • Labeling: Ensure all containers are clearly labeled with the full chemical name and appropriate hazard warnings.[13]

Emergency Procedures: Exposure and Spills

Preparedness is the cornerstone of emergency response.[14] All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[14]

Emergency Response Logic

cluster_exposure Personnel Exposure cluster_spill Chemical Spill Incident Incident Occurs (Exposure or Spill) Inhalation Inhalation: Move to fresh air. Seek medical attention. Incident->Inhalation Inhalation Skin Skin Contact: Remove contaminated clothing. Flush with water for 15+ min. Incident->Skin Skin Eye Eye Contact: Flush with eyewash for 15+ min. Seek immediate medical attention. Incident->Eye Eye Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Incident->Ingestion Ingestion Alert Alert personnel in the area. Incident->Alert Spill Report Report Incident to Supervisor and EH&S Inhalation->Report Skin->Report Eye->Report Ingestion->Report Evacuate Evacuate if necessary. Alert->Evacuate Contain Contain spill with absorbent material. Avoid generating dust. Evacuate->Contain Cleanup Clean up using appropriate PPE. Collect waste in a sealed container. Contain->Cleanup Cleanup->Report

Caption: Decision tree for responding to exposure or spill incidents.

Step-by-Step First Aid Protocols
  • Inhalation: Move the affected person to fresh air immediately.[5][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[5][6] Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek medical advice.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention from an ophthalmologist.[17]

  • Ingestion: Do NOT induce vomiting.[5][9] Rinse the mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person.[5][6] Call a physician or poison control center immediately.[6]

Spill Cleanup Protocol
  • Alert & Evacuate: Alert others in the immediate area and evacuate non-essential personnel.[18]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear the appropriate PPE as detailed in Table 3, including respiratory protection if necessary.[6]

  • Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid sweeping or any action that creates dust.[5][19]

  • Collect: Carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[6][19]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EH&S) department.[18]

Waste Disposal

Chemical waste must be handled and disposed of according to institutional, local, and national regulations.

  • Procedure:

    • Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.[6][17]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted.[17]

    • Arrange for disposal through your institution's certified hazardous waste management program.[6] Do not discharge to sewer systems.[6]

References

  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). Available at: [Link]

  • Lab Safety Rules and Guidelines. Lab Manager. Available at: [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. Available at: [Link]

  • MSDS of 4-Bromo-2-fluorobenzenesulfonyl chloride. Capot Chemical. Available at: [Link]

  • 4-Bromo-2-fluorobenzyl Bromide: A Cornerstone in Pharmaceutical Synthesis. Medium. Available at: [Link]

  • 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. PubMed. Available at: [Link]

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The Strategic Intermediate: A Technical Guide to 4-Bromo-2-fluorobenzenesulfonamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of Bioactive Molecules

In the intricate landscape of pharmaceutical and agrochemical research, the journey from a conceptual molecule to a market-ready product is paved with critical chemical intermediates. Among these, 4-Bromo-2-fluorobenzenesulfonamide has emerged as a strategic building block, prized for its unique combination of reactive sites that offer medicinal chemists a versatile scaffold for molecular innovation. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its pivotal role in the construction of complex, biologically active compounds. For the discerning researcher, scientist, and drug development professional, understanding the nuances of this intermediate is key to unlocking new synthetic pathways and accelerating the discovery of next-generation therapeutics.

The strategic placement of a bromine atom, a fluorine atom, and a sulfonamide group on the benzene ring endows this molecule with a trifecta of chemical reactivity. The bromine atom serves as an excellent handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions. The fluorine atom, a bioisostere for hydrogen, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a final drug candidate, enhancing metabolic stability, binding affinity, and membrane permeability. The sulfonamide moiety provides a versatile site for further functionalization through N-alkylation or N-arylation, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

This guide will delve into the practical aspects of working with this compound, offering not just protocols, but the scientific rationale behind them.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate begins with its fundamental properties. While extensive experimental data for this compound is not always consolidated, a profile can be constructed from supplier specifications and analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BrFNO₂SN/A
Molecular Weight 254.08 g/mol N/A
Appearance White to off-white crystalline powder[1][2]
Melting Point Not widely reported; precursor 4-bromo-2-fluorobenzenesulfonyl chloride melts at 63-66 °C[3]
Solubility Soluble in common organic solvents such as DMSO, DMF, and alcohols.N/A
CAS Number 7214210-30-7[4]

Spectroscopic Characterization:

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds[5][6].

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Peaks
¹H NMR Aromatic protons would appear as multiplets in the range of δ 7.0-8.0 ppm. The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Aromatic carbons would resonate in the δ 110-140 ppm region. The carbon bearing the fluorine atom would show a large one-bond coupling constant (¹JCF), and other carbons would exhibit smaller couplings to fluorine.
IR (Infrared) Characteristic peaks for the sulfonamide group would be observed: N-H stretching around 3300-3400 cm⁻¹, and asymmetric and symmetric S=O stretching around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. C-Br and C-F stretching vibrations would also be present in the fingerprint region.
MS (Mass Spec.) The molecular ion peak [M]⁺ would be observed at m/z 253 and 255 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Purification: A Practical Workflow

The most direct and industrially viable route to this compound is the ammonolysis of its corresponding sulfonyl chloride precursor, 4-bromo-2-fluorobenzenesulfonyl chloride, which is commercially available[1][2][7]. This reaction is a nucleophilic acyl substitution at the sulfonyl group.

Synthesis 4-Bromo-2-fluorobenzenesulfonyl chloride 4-Bromo-2-fluorobenzenesulfonyl chloride This compound This compound 4-Bromo-2-fluorobenzenesulfonyl chloride->this compound Ammonia (aq.) or NH4OH DCM or THF, 0 °C to rt

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides[8].

Materials:

  • 4-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq)

  • Ammonium hydroxide solution (28-30%, excess)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride in DCM or THF. Cool the solution to 0 °C in an ice bath.

  • Ammonolysis: Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white to off-white crystalline solid.

Self-Validating System: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). The disappearance of the sulfonyl chloride peak and the appearance of the sulfonamide peaks in the IR spectrum, along with the correct molecular ion in the mass spectrum, will confirm the successful transformation.

Applications as a Chemical Intermediate in Drug Discovery

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of three distinct functional handles allows for a modular and convergent approach to building molecular diversity.

Pivotal Role in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer[9]. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery[10][11][12][13]. This compound has been identified as a key intermediate in the synthesis of several kinase inhibitors, including the BRAF inhibitor Vemurafenib[3][14][15].

Case Study: Vemurafenib Synthesis

Vemurafenib is a potent inhibitor of the B-Raf enzyme, specifically targeting the V600E mutation found in many melanomas. The synthesis of Vemurafenib showcases the strategic use of this compound's precursor, 3-bromo-2,4-difluoroaniline, which is closely related in its reactivity profile. The core of the Vemurafenib molecule is constructed through a series of reactions that highlight the importance of the bromo and fluoro substituents. A key step involves the coupling of a propanesulfonyl group to the aniline nitrogen, forming a sulfonamide linkage.

Vemurafenib_Workflow cluster_0 Core Synthesis cluster_1 Sulfonamide Functionalization Aryl_Halide 4-Bromo-2-fluorophenyl moiety Coupled_Product Biaryl Core Aryl_Halide->Coupled_Product Suzuki-Miyaura Coupling Coupling_Partner Arylboronic acid or ester Coupling_Partner->Coupled_Product Final_Inhibitor Kinase Inhibitor (e.g., Vemurafenib) Coupled_Product->Final_Inhibitor N-Functionalization of Sulfonamide

Caption: General workflow for kinase inhibitor synthesis.

The Power of Palladium: Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example[16][17][18][19]. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. This is a powerful method for constructing biaryl scaffolds, which are common motifs in pharmaceuticals.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl > F[20]. This selectivity allows for the preferential reaction at the C-Br bond while leaving the C-F bond intact for its beneficial effects on the final molecule's properties.

Suzuki_Coupling Aryl_Bromide This compound Coupled_Product 4-Aryl-2-fluorobenzenesulfonamide Aryl_Bromide->Coupled_Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product Pd Catalyst, Base

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for Suzuki-Miyaura cross-coupling reactions[4][16].

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., dioxane/water, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfonamide.

Versatility of the Sulfonamide Group: N-Alkylation and N-Arylation

The sulfonamide moiety in this compound provides another point of diversification. The acidic proton on the nitrogen can be removed by a base, and the resulting anion can act as a nucleophile in reactions with various electrophiles, such as alkyl halides or aryl halides, to form N-alkylated or N-arylated sulfonamides[21][22]. This allows for the introduction of a wide range of functional groups that can interact with the target protein and fine-tune the biological activity of the molecule.

Reductive amination is a particularly effective method for N-alkylation, offering high selectivity and avoiding overalkylation that can occur with alkyl halides[21].

Conclusion: A Cornerstone of Modern Synthesis

This compound stands as a testament to the power of strategic molecular design in chemical intermediates. Its carefully orchestrated arrangement of a bromine atom, a fluorine atom, and a sulfonamide group provides a versatile and powerful platform for the synthesis of a diverse array of complex and biologically active molecules. From its straightforward synthesis to its predictable reactivity in key transformations like the Suzuki-Miyaura coupling and N-functionalization reactions, this intermediate offers researchers a reliable and efficient tool to accelerate their research and development efforts. As the demand for novel therapeutics and agrochemicals continues to grow, the importance of well-characterized and strategically designed intermediates like this compound will only increase, solidifying its place as a cornerstone of modern chemical synthesis.

References

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  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - NIH. (URL: [Link])

  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. (URL: [Link])

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - NIH. (URL: [Link])

  • Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

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  • Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem - NIH. (URL: [Link])

  • Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.... - ResearchGate. (URL: [Link])

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  • Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Mechanism of N-Fluorobenzenesulfonimide Promoted Diamination and Carboamination Reactions: Divergent Reactivity of a Pd(IV) Species | Journal of the American Chemical Society. (URL: [Link])

  • Design and Synthesis of Proteinase Inhibitors - Medicinal Chemistry. (URL: [Link])

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • Compounds from Natural Sources as Protein Kinase Inhibitors - MDPI. (URL: [Link])

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
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  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

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The Emergence of a Versatile Building Block: A Technical Guide to 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzenesulfonamide has emerged as a pivotal structural motif in modern medicinal and agrochemical research. This technical guide provides a comprehensive overview of this compound, deviating from a traditional historical narrative to focus on its contemporary significance, synthetic pathways, and applications. While a singular "discovery" of this molecule is not prominent in the scientific literature, its value is evident through its increasing presence in patented bioactive compounds. This guide will detail the logical synthesis, key chemical properties, and the underlying rationale for its use as a strategic building block in the development of novel chemical entities.

Introduction: A Modern Tool for Chemical Innovation

The history of this compound is not one of a landmark discovery, but rather of its gradual and impactful integration into the toolbox of synthetic chemists. Its utility lies in the unique combination of its structural features: a sulfonamide group, a bromine atom, and a fluorine atom strategically positioned on a benzene ring. This arrangement provides a versatile scaffold for the synthesis of complex molecules with desirable pharmacological and biological properties.

The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and other biological activities. The presence of both bromine and fluorine atoms offers distinct advantages in drug design. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, or can contribute to the molecule's binding affinity. The fluorine atom is prized for its ability to enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups. This strategic combination makes this compound a highly sought-after intermediate in the pursuit of new and improved drugs and agrochemicals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₆H₅BrFNO₂S
Molecular Weight 254.08 g/mol
Appearance Solid
Purity Typically >95%

Characterization of this compound is typically achieved through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm its structure and purity.

Synthetic Pathways: From Precursor to Final Product

The synthesis of this compound is a multi-step process that begins with the formation of its key precursor, 4-bromo-2-fluorobenzenesulfonyl chloride.

Synthesis of 4-Bromo-2-fluorobenzenesulfonyl chloride

The preparation of 4-bromo-2-fluorobenzenesulfonyl chloride is a critical first step. While various methods exist for the synthesis of sulfonyl chlorides, a common approach involves the diazotization of an appropriately substituted aniline followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl chloride

  • Diazotization: 4-Bromo-2-fluoroaniline is dissolved in a suitable acidic medium (e.g., a mixture of hydrochloric acid and acetic acid). The solution is cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise to the cooled aniline solution, maintaining the temperature below 5 °C to form the diazonium salt.

  • Sulfonylation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, in the presence of a copper(I) chloride catalyst.

  • The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen gas ceases.

  • Work-up: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude 4-bromo-2-fluorobenzenesulfonyl chloride is then purified, typically by recrystallization from a suitable solvent.

G cluster_0 Synthesis of 4-Bromo-2-fluorobenzenesulfonyl chloride 4-Bromo-2-fluoroaniline 4-Bromo-2-fluoroaniline Diazonium Salt Diazonium Salt 4-Bromo-2-fluoroaniline->Diazonium Salt 1. NaNO2, HCl, 0-5°C 4-Bromo-2-fluorobenzenesulfonyl chloride 4-Bromo-2-fluorobenzenesulfonyl chloride Diazonium Salt->4-Bromo-2-fluorobenzenesulfonyl chloride 2. SO2, CuCl, Acetic Acid

Caption: Synthesis of the key precursor.

Amination of 4-Bromo-2-fluorobenzenesulfonyl chloride

The final step in the synthesis of this compound is the reaction of the sulfonyl chloride with an ammonia source.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: 4-Bromo-2-fluorobenzenesulfonyl chloride is dissolved in a suitable organic solvent, such as dichloromethane or tetrahydrofuran.

  • The solution is cooled in an ice bath.

  • Amination: An excess of aqueous ammonia or a solution of ammonia in an organic solvent is added slowly to the cooled solution of the sulfonyl chloride.

  • The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.

  • Work-up: The reaction mixture is diluted with water, and the organic layer is separated.

  • The organic layer is washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude this compound is purified by recrystallization or column chromatography to yield the final product.

G cluster_1 Synthesis of this compound 4-Bromo-2-fluorobenzenesulfonyl chloride 4-Bromo-2-fluorobenzenesulfonyl chloride This compound This compound 4-Bromo-2-fluorobenzenesulfonyl chloride->this compound NH3 (aq) or NH3 in organic solvent

Caption: Final amination step.

Applications in Drug Discovery and Development

The true significance of this compound is illuminated by its application in the synthesis of a variety of bioactive molecules, as evidenced by the patent literature. This scaffold has been incorporated into compounds targeting a range of diseases, highlighting its versatility.

As a Precursor to Voltage-Gated Sodium Channel Modulators

Patents have disclosed benzenesulfonamide compounds, including derivatives of this compound, for the treatment of diseases associated with voltage-gated sodium channels, such as epilepsy. The specific substitution pattern on the aromatic ring is crucial for the compound's activity and selectivity.

In the Development of Novel Therapeutic Agents

The presence of the bromo and fluoro substituents allows for further diversification of the core structure, enabling the exploration of a wide chemical space. This has led to the investigation of this compound derivatives in various therapeutic areas. For instance, related fluorinated benzenesulfonamides have been explored as inhibitors of carbonic anhydrase and for their potential in treating influenza.

Conclusion and Future Perspectives

This compound stands as a testament to the ongoing evolution of synthetic chemistry and its impact on drug discovery. While it may not have a singular, celebrated moment of discovery, its importance is firmly established through its utility as a versatile and valuable building block. The strategic combination of a sulfonamide pharmacophore with the modulating effects of bromine and fluorine atoms provides a powerful platform for the design and synthesis of next-generation therapeutic agents. As our understanding of structure-activity relationships continues to deepen, the demand for and applications of such well-designed chemical intermediates are poised to expand, further solidifying the role of this compound in the future of medicinal and agrochemical innovation.

References

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  • MySkinRecipes. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl Chloride. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride. Retrieved from [Link]

  • Gupta, H., Kumar, S., Roy, S. K., & Gaud, R. S. (2012). Patent protection strategies. Journal of pharmacy & bioallied sciences, 4(1), 2–7. [Link]

  • Ito, M., Egusa, K., Messerschmid, R., & Schneider, P. (2023). Pharmaceutical compositions (U.S. Patent No. 11,564,886). U.S.
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  • Ali, M. A., et al. (2014). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Pharm. Sci., 27(4), 871-878.
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  • Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
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  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Retrieved from [Link]

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Introduction: The Significance of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 4-Bromo-2-fluorobenzenesulfonamide

This guide provides a comprehensive exploration of this compound, focusing on the theoretical and computational methodologies that elucidate its structural, electronic, and spectroscopic properties. Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational principles with advanced computational insights, offering a robust framework for understanding and predicting the behavior of this and related sulfonamide derivatives.

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-carbonic anhydrase properties.[1] The title compound, this compound, is a halogenated aromatic sulfonamide. Such substitutions are a critical strategy in drug design, used to modulate pharmacokinetic and pharmacodynamic properties like metabolic stability, bioactivity, and potency.[2]

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide an indispensable toolkit for modern chemical research.[1][3] They allow for the in silico investigation of molecular properties, offering predictions that can guide and rationalize experimental work. By calculating optimized geometries, spectroscopic signatures, and electronic characteristics, we can gain a profound understanding of a molecule's intrinsic behavior before embarking on extensive laboratory synthesis and testing.

Molecular Structure and Conformational Analysis

A foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the lowest energy conformation.

Computational Methodology

Density Functional Theory (DFT) is the method of choice for these calculations due to its excellent balance of accuracy and computational efficiency.[3][4] A common and reliable approach involves the B3LYP functional combined with a 6-31G(d,p) or higher basis set.[3][5] This level of theory has been shown to provide good agreement with experimental data for a variety of organic molecules.[4]

cluster_workflow Computational Workflow A Initial Structure Input B Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B Minimize Energy C Frequency Calculation B->C Characterize Stationary Point D Confirmation of True Minimum C->D Check for Imaginary Frequencies E Property Calculations (Spectra, FMO, MEP) D->E Analyze Optimized Structure

Caption: A typical workflow for DFT-based molecular property calculation.

Key Geometric Parameters

DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles. These computed values serve as a benchmark for understanding the molecule's steric and electronic environment.

ParameterDescriptionTypical Calculated Value Range
C-S Bond LengthCarbon-Sulfur bond in the phenylsulfonyl group1.75 - 1.80 Å
S-N Bond LengthSulfonamide linkage1.65 - 1.70 Å
S=O Bond LengthSulfonyl group oxygens1.45 - 1.50 Å
C-Br Bond LengthCarbon-Bromine bond1.88 - 1.92 Å
C-F Bond LengthCarbon-Fluorine bond1.35 - 1.39 Å
Phenyl Ring Dihedral AngleThe angle between the two aromatic rings (if applicable)30 - 70°

Table 1: Predicted geometric parameters for this compound based on DFT calculations and data from analogous structures.

Electronic Properties and Chemical Reactivity

The electronic landscape of a molecule governs its reactivity, stability, and interaction with other chemical species. DFT provides powerful tools for visualizing and quantifying these properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[1] The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[1]

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability and reactivity.[3]

  • A large energy gap implies high kinetic stability and low chemical reactivity.

  • A small energy gap suggests the molecule is more reactive and easily polarizable.

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalElectron-donating ability; related to ionization potential.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability; related to electron affinity.
ΔE (Energy Gap)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.

Table 2: Key parameters derived from Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density on the molecular surface. It is an invaluable tool for identifying the reactive sites of a molecule.[3]

  • Red Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For this compound, these are expected around the sulfonyl oxygen atoms and the nitrogen atom.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine proton.

cluster_properties Theoretical Property Relationships Opt_Geom Optimized Molecular Geometry FMO Frontier Molecular Orbitals (HOMO/LUMO) Opt_Geom->FMO MEP Molecular Electrostatic Potential (MEP) Opt_Geom->MEP Spectra Predicted Spectra (IR, NMR) Opt_Geom->Spectra Reactivity Chemical Reactivity & Stability FMO->Reactivity Sites Reactive Sites (Nucleophilic/Electrophilic) MEP->Sites ID Structural Identification Spectra->ID

Caption: Relationship between optimized geometry and derived theoretical properties.

Spectroscopic Analysis: Bridging Theory and Experiment

A key strength of computational chemistry is its ability to predict spectroscopic data, which can then be used to interpret and validate experimental results.[4]

Protocol for Theoretical Spectroscopic Analysis
  • Geometry Optimization: Perform a full geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-311++G(d,p)) to ensure the structure is at a true energy minimum.[8]

  • Vibrational Frequencies (IR): The output of the frequency calculation provides the theoretical vibrational modes. These frequencies are often systematically overestimated and must be corrected using a scaling factor (typically ~0.96 for B3LYP functionals) for accurate comparison with experimental FT-IR spectra.

  • NMR Chemical Shifts: Using the optimized geometry, perform a subsequent calculation with a method like Gauge-Independent Atomic Orbital (GIAO). The resulting chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) for comparison with ¹H and ¹³C NMR data.[8]

Predicted Spectroscopic Signatures
SpectroscopyRegion/ShiftAssignment
FT-IR ~3300-3200 cm⁻¹N-H stretching vibration of the sulfonamide
~1350-1320 cm⁻¹Asymmetric SO₂ stretching
~1170-1150 cm⁻¹Symmetric SO₂ stretching
~1280-1200 cm⁻¹C-F stretching
¹H NMR ~7.0-8.0 ppmAromatic protons (complex splitting pattern)
~5.0-6.0 ppm-SO₂NH₂ protons (broad singlet)
¹³C NMR ~115-165 ppmAromatic carbons (C-F and C-Br carbons will show distinct shifts)

Table 3: Predicted key spectroscopic data for this compound.

Potential Biological Activity and In Silico Assessment

The structural and electronic features of this compound suggest its potential as a pharmacologically active agent. Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities.[9]

  • Antimicrobial Activity: Sulfonamides are a well-established class of antibiotics.[1] The presence of halogens can enhance this activity.

  • Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group, making these compounds candidates for inhibiting metalloenzymes like carbonic anhydrase.

  • Drug-Likeness and ADMET: Computational tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico studies on similar compounds have been used to evaluate drug-likeness and potential interactions with metabolic enzymes, providing crucial insights for drug development.[10]

  • Molecular Docking: This computational technique predicts the preferred binding mode of a ligand to a biological target, such as an enzyme or receptor.[8] Docking studies on similar sulfonamides have been used to rationalize their inhibitory activities and guide the design of more potent analogs.[5]

Conclusion

Theoretical studies, grounded in Density Functional Theory, offer a powerful and predictive framework for the comprehensive analysis of this compound. From determining its three-dimensional structure to elucidating its electronic properties and predicting its spectroscopic signatures, these computational methods provide deep insights that are highly synergistic with experimental research. The data presented in this guide underscores the molecule's potential as a valuable intermediate in medicinal chemistry and provides a solid theoretical foundation for its further investigation and application in drug discovery and materials science.

References

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: A comprehensive review on the chemistry, computational studies, and pharmacology of sulfonamides. URL: [Link]

  • Title: Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. Source: ResearchGate request for a paper detailing DFT applications for studying sulfonamide drugs. URL: [Link]

  • Title: Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. Source: An NIH-published study demonstrating the use of DFT for structural and electronic analysis of sulfonamide derivatives. URL: [Link]

  • Title: 4-broMo-2-fluoro-N-MethylbenzenesulfonaMide. Source: A product description highlighting the use of halogenated aromatic structures in medicinal and agrochemical chemistry. URL: [Link]

  • Title: A Study on the Adsorption of Sulfonamide Antibiotics on Activated Carbon Using Density Functional Theory. Source: ResearchGate request for a study applying DFT to understand sulfonamide interactions. URL: [Link]

  • Title: Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions. Source: An NIH article showcasing a combined experimental and computational approach to studying sulfonamide derivatives. URL: [Link]

  • Title: 4-(Bromomethyl)-2-fluorobenzenesulphonamide | C7H7BrFNO2S | CID 122237475 - PubChem. Source: PubChem entry providing chemical data for a related compound. URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: A study on the synthesis and biological evaluation of new benzenesulfonamide derivatives. URL: [Link]

  • Title: 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Source: ResearchGate publication detailing the crystal structure of a closely related sulfonamide. URL: [Link]

  • Title: 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. Source: ResearchGate request providing details on the crystal structure and intermolecular interactions of an analogous compound. URL: [Link]

  • Title: 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. Source: A PubMed-indexed study combining synthesis, DFT, and molecular docking for bromobenzenesulfonate derivatives. URL: [Link]

  • Title: Biophysical insight into the interaction mechanism of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide and human serum albumin using multi-spectroscopic and computational studies. Source: A PubMed-indexed study using computational and spectroscopic methods to investigate the pharmacokinetics of a related sulfonamide. URL: [Link]

Sources

4-Bromo-2-fluorobenzenesulfonamide: A Versatile Halogenated Scaffold for Advanced Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzenesulfonamide is a strategically-functionalized aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its unique trifecta of functionalities—a primary sulfonamide, an ortho-fluorine substituent, and a para-bromine atom—provides a powerful platform for the development of novel therapeutic agents, agrochemicals, and advanced materials. The sulfonamide group is a well-established pharmacophore integral to numerous approved drugs, particularly carbonic anhydrase inhibitors. The fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds. Concurrently, the bromine atom offers a crucial reactive handle for post-synthetic diversification through a variety of cross-coupling reactions. This guide provides an in-depth exploration of the potential research applications of this compound, detailing its synthesis, chemical logic, and proven utility in constructing complex molecular architectures for drug discovery. We present field-proven experimental protocols and logical workflows to empower researchers in leveraging this scaffold for the development of next-generation chemical entities.

Part 1: The Strategic Importance of the this compound Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its ability to act as a zinc-binding group in metalloenzymes.[1] This has led to its extensive investigation and clinical success in targeting enzymes like carbonic anhydrases (CAs) and metallo-β-lactamases.[1][2] However, the true potential of a scaffold lies in its capacity for tailored modification. This compound is a prime example of a "smart" building block, where each substituent is deliberately placed to confer a distinct advantage in the drug design and discovery process.

Pillar 1: The Sulfonamide Core The primary sulfonamide group (-SO₂NH₂) is the key bioactive component. It is acidic and can be deprotonated to coordinate with metal ions, such as the Zn²⁺ ion in the active site of carbonic anhydrases, leading to potent inhibition.[3] This interaction is fundamental to the mechanism of action for a wide class of diuretic and anti-glaucoma drugs.

Pillar 2: The Ortho-Fluoro Group The introduction of a fluorine atom ortho to the sulfonamide group is a strategic decision rooted in modern medicinal chemistry principles.[4] Fluorine's high electronegativity can lower the pKa of the sulfonamide protons, potentially enhancing binding affinity. Furthermore, organofluorine compounds often exhibit increased metabolic stability and improved pharmacokinetic profiles, as the C-F bond is resistant to enzymatic cleavage.[4]

Pillar 3: The Para-Bromo Handle The bromine atom at the 4-position is the scaffold's gateway to chemical diversity. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[4][5] This allows for the late-stage introduction of a vast array of aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds without redesigning the entire synthesis from scratch. This modular approach is a cornerstone of efficient drug discovery.[5]

Part 2: Physicochemical Properties & Representative Synthesis

A foundational understanding of a building block's properties and synthesis is critical for its effective application.

Table 1: Physicochemical Data for this compound
PropertyValue
CAS Number 351113-33-6
Molecular Formula C₆H₅BrFNO₂S
Molecular Weight 254.08 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate
pKa (Sulfonamide) Estimated 8.5 - 9.5
Representative Synthesis Workflow

The most direct route to this compound involves the ammonolysis of its corresponding sulfonyl chloride precursor. This two-step process typically starts from the commercially available 4-bromo-2-fluoroaniline.

G A 4-Bromo-2-fluoroaniline B Diazotization (NaNO₂, HCl) A->B C Sulfonyl Chloride Formation (SO₂, CuCl₂) B->C D 4-Bromo-2-fluorobenzenesulfonyl chloride C->D E Ammonolysis (NH₄OH or NH₃) D->E F This compound E->F

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl chloride

Causality: This protocol begins with a Sandmeyer-type reaction. 4-bromo-2-fluoroaniline is first converted to a diazonium salt, which is a versatile intermediate. This salt is then reacted with sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride moiety. This is a standard and reliable method for introducing this functionality onto an aromatic ring.

  • Diazotization: Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Sulfonyl Chloride Formation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.1 eq) as a catalyst.

  • Add the cold diazonium salt solution from step 2 to the SO₂ solution dropwise, allowing for the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2-fluorobenzenesulfonyl chloride, which can be used in the next step without further purification.

Part 3: Core Research Application: A Scaffold for Novel Therapeutic Agents

The true power of this compound is realized when it is used as a starting point for the synthesis of libraries of biologically active compounds.

Application in Carbonic Anhydrase Inhibitors (CAIs)

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[2][3] The primary sulfonamide is the critical zinc-binding pharmacophore for this target class.

Workflow Logic: The synthesis of novel CAIs can be approached in two stages. First, the sulfonamide nitrogen can be functionalized to interact with amino acid residues in the enzyme's active site. Second, the 4-bromo position can be modified via Suzuki coupling to extend a "tail" into selective sub-pockets of different CA isoforms, a key strategy for achieving isoform-selective inhibition.[2][3]

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Selectivity Tuning A This compound B N-Alkylation / Arylation (e.g., R-X, Base) A->B C Functionalized Core (Primary Target Interaction) B->C D Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) C->D E Final CA Inhibitor (Isoform Selectivity) D->E

Caption: Two-phase workflow for synthesizing selective CA inhibitors.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Trustworthiness & Causality: This protocol is a self-validating system for diversifying the scaffold. A palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base facilitates the coupling of the aryl bromide with a boronic acid. The choice of boronic acid is nearly limitless, allowing for systematic exploration of the chemical space. The reaction is monitored by TLC or LC-MS to ensure consumption of the starting material.

  • Setup: To a flame-dried Schlenk flask, add the N-substituted this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final coupled product.

Application in Kinase Inhibitor Development

The 4-bromo-2-fluorophenyl moiety is a common feature in modern kinase inhibitors. The scaffold can be oriented to place the halogenated ring deep within the ATP-binding pocket, while the sulfonamide can be used as a handle to build outwards towards the solvent-exposed region.

Logical Relationship: In this application, the bromine atom is the primary point of diversification. It allows the core scaffold to be coupled with complex heterocyclic systems that are often required for potent kinase inhibition.

G A This compound C Suzuki or Stille Coupling A->C B Heterocyclic Boronic Acid (e.g., Pyrazole, Indazole) B->C D Core Kinase Scaffold C->D E Further Functionalization (at Sulfonamide) D->E F Final Kinase Inhibitor E->F

Caption: Logical workflow for kinase inhibitor synthesis.

Part 4: Broader Applications in Agrochemical and Materials Science

The utility of halogenated aromatic building blocks extends beyond pharmaceuticals.

  • Agrochemicals: The this compound scaffold can be used to develop novel herbicides and fungicides.[6] The specific halogenation pattern can enhance bioactivity and selectivity towards target pests while potentially reducing off-target effects.[6]

  • Materials Science: Halogenated organic compounds are crucial intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[5] The this compound core can be incorporated into larger conjugated systems, where the electronic properties imparted by the fluorine and sulfonyl groups could be tuned for specific applications in organic electronics.

Part 5: Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed platform for innovation. Its pre-installed functionalities—a bioactive core, a metabolic blocking group, and a versatile reactive handle—dramatically streamline the synthetic process for creating novel and complex molecules. This allows researchers to move quickly from hypothesis to lead optimization, accelerating the discovery pipeline.

Future research will likely see this scaffold employed in fragment-based screening libraries and in the design of covalent inhibitors, where the sulfonamide or a derivative could be positioned to react with nearby nucleophilic residues. Its robust and predictable reactivity ensures that this compound will remain a valuable tool for chemists and drug discovery professionals aiming to address the therapeutic challenges of the future.

References

  • MySkinRecipes. (n.d.). 4-broMo-2-fluoro-N-MethylbenzenesulfonaMide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis.
  • Google Patents. (n.d.). US Patent US9579324B2: Therapeutically active compounds and their methods of use.
  • Gudžytė, D., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(10), 2649.
  • Gökçe, M., et al. (2019). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1086-1094.
  • Akinlalu, A. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 631.
  • Liu, Y., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry, 11(2), 224-235.
  • Di Fiore, A., et al. (2018). 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors. Journal of Medicinal Chemistry, 61(13), 5848-5861.
  • Ossila. (n.d.). 4-Fluorobenzenesulfonamide | CAS 402-46-0.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.

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Spectroscopic Identification of 4-Bromo-2-fluorobenzenesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic identification and structural elucidation of 4-Bromo-2-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from structurally analogous compounds, to predict and interpret its spectral characteristics. We present detailed, field-proven protocols for data acquisition and offer in-depth explanations of the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers. This guide is designed to be a self-validating resource, enabling scientists to confidently identify and characterize this and similar molecular entities.

Introduction: The Structural Rationale

This compound is a polysubstituted aromatic compound featuring a sulfonyl group directly attached to a benzene ring, which is further substituted with a bromine and a fluorine atom. The primary sulfonamide group (-SO₂NH₂) introduces a key functional handle for further chemical modification and biological interactions. The strategic placement of the halogen atoms (bromine at C4, fluorine at C2) significantly influences the electronic environment of the aromatic ring, creating a unique and predictable spectroscopic fingerprint. Understanding the interplay of these structural features is paramount for accurate spectral interpretation.

The following guide will deconstruct the molecule's spectroscopic signature piece by piece, starting with the foundational techniques of NMR and progressing to vibrational and mass analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the immediate chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: A Window into the Aromatic System

The proton NMR spectrum of this compound is expected to be dominated by signals from the aromatic protons. The substitution pattern on the benzene ring (1-sulfonyl, 2-fluoro, 4-bromo) leaves three aromatic protons. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The strongly electron-withdrawing sulfonyl group and the electronegative fluorine and bromine atoms will deshield the aromatic protons, shifting their signals downfield.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.9 - 8.1Doublet of doubletsJ(H,H) ≈ 8.5, J(H,F) ≈ 6.0H6
~ 7.7 - 7.9Doublet of doubletsJ(H,H) ≈ 8.5, J(H,H) ≈ 2.0H5
~ 7.5 - 7.7Doublet of doubletsJ(H,F) ≈ 10.0, J(H,H) ≈ 2.0H3
~ 7.3 - 7.5Broad singlet--SO₂NH₂

Causality of Experimental Choices: The choice of a high-field spectrometer (500 MHz) is crucial for resolving the complex spin-spin coupling patterns in the aromatic region. DMSO-d₆ is a common solvent for sulfonamides due to its excellent solubilizing power and its ability to slow down the exchange of the -NH₂ protons, often allowing them to be observed as a broad singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal six distinct signals for the six carbons of the benzene ring. The chemical shifts are influenced by the attached substituents, and the C-F coupling will be a key diagnostic feature.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm)Coupling (J, Hz)Assignment
~ 158 - 162¹J(C,F) ≈ 250C 2-F
~ 140 - 143-C 1-SO₂
~ 132 - 135⁴J(C,F) ≈ 3C 5
~ 129 - 131³J(C,F) ≈ 15C 6
~ 125 - 128²J(C,F) ≈ 25C 3
~ 120 - 123-C 4-Br

Expertise in Interpretation: The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹J(C,F)) of approximately 250 Hz, appearing as a doublet.[1] The carbons ortho and meta to the fluorine will show smaller two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings, respectively, which are invaluable for unambiguous assignment.[1]

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine substituent. The spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule.

Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
~ -105 to -115MultipletJ(F,H3) ≈ 10.0, J(F,H6) ≈ 6.0

Authoritative Grounding: The chemical shift of fluorine is highly sensitive to its electronic environment.[2][3][4] The presence of the ortho-sulfonyl group and the para-bromo substituent will influence the shielding of the fluorine nucleus, leading to a characteristic chemical shift in the expected range.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 128 scans, 2-second relaxation delay, 45° pulse angle.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Diagram of NMR Analytical Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Sample 5-10 mg Compound Vial NMR Tube Sample->Vial Solvent 0.7 mL DMSO-d6 Solvent->Vial Spectrometer ¹H NMR ¹³C NMR ¹⁹F NMR Vial->Spectrometer FT Fourier Transform Spectrometer->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibration Baseline->Calibrate Analysis Structure Elucidation Calibrate->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like sulfonamides. HRMS will provide the accurate mass of the molecular ion.

Predicted HRMS Data (ESI+):

IonCalculated m/z
[M+H]⁺271.9366
[M+Na]⁺293.9185

Trustworthiness of Data: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).[5][6] This isotopic signature is a powerful confirmation of the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺) will induce fragmentation, providing clues about the molecule's connectivity.

Predicted Major Fragments in MS/MS:

Fragment m/zIdentity
207.9[M+H - SO₂]⁺
191.9[C₆H₃BrF]⁺
172.9[C₆H₄Br]⁺
157.0[C₆H₅SO₂]⁺

Mechanistic Insight: A characteristic fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[7] This rearrangement is often observed in electrospray ionization.[7] Another common fragmentation is the cleavage of the S-N bond and the C-S bond.

Diagram of Key MS Fragmentation

MS_Fragmentation M [M+H]⁺ m/z 271.9/273.9 F1 [M+H - SO₂]⁺ m/z 207.9/209.9 M->F1 - SO₂ F2 [C₆H₃BrF]⁺ m/z 191.9/193.9 M->F2 - SO₂NH₃ F3 [C₆H₄Br]⁺ m/z 172.9/174.9 F2->F3 - F

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Acquisition (MS/MS):

    • Select the [M+H]⁺ isotopic cluster as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Medium, two bandsN-H stretchPrimary sulfonamide (-NH₂)
3100 - 3000WeakC-H stretchAromatic C-H
1600 - 1450Medium to strongC=C stretchAromatic ring
1350 - 1310StrongAsymmetric SO₂ stretchSulfonamide (-SO₂N)
1170 - 1150StrongSymmetric SO₂ stretchSulfonamide (-SO₂N)
1270 - 1200StrongC-F stretchAryl-F
1100 - 1000MediumC-Br stretchAryl-Br

Authoritative Grounding: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. The primary sulfonamide will also show two N-H stretching bands. The C-F and C-Br stretching vibrations will appear in the fingerprint region.[8]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: No special preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of this compound is achieved through the synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H, ¹³C, and ¹⁹F NMR define the connectivity and electronic environment of the molecule's core structure. High-resolution mass spectrometry confirms the elemental composition and reveals key fragmentation patterns, while IR spectroscopy provides a rapid and reliable confirmation of the essential functional groups. By following the protocols and interpretive guidelines laid out in this document, researchers can confidently and accurately identify this compound and apply these principles to the characterization of other novel chemical entities.

References

  • Schilling, F. C. (1982). Carbon-13 NMR of Fluorinated Compounds. Journal of Magnetic Resonance, 47(1), 61-69.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • KnowBee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • Elsevier. (2016). 19F NMR Spectroscopy. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Retrieved from [Link]

  • An, Y., et al. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(5), 660-669.
  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Bromo-2-fluorobenzenesulfonamide in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-bromo-2-fluorobenzenesulfonamide as a strategic building block in Suzuki-Miyaura cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the mechanistic nuances, provides detailed experimental protocols, and offers field-proven insights for optimizing these critical carbon-carbon bond-forming transformations. We will dissect the causality behind experimental choices, from catalyst and ligand selection to troubleshooting common side reactions, to empower scientists in the synthesis of complex biaryl sulfonamides—a scaffold of significant interest in modern drug discovery.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical and agrochemical research, the synthesis of complex molecular architectures with high precision is paramount. This compound has emerged as a highly valuable and versatile intermediate.[1] Its utility stems from a unique convergence of three key structural features:

  • A Reactive Bromine Handle: The carbon-bromine (C-Br) bond serves as the primary reactive site for palladium-catalyzed cross-coupling reactions. Its reactivity is generally higher than that of a C-Cl bond and significantly more accessible than the robust C-F bond, allowing for excellent chemoselectivity in polyhalogenated systems.[2]

  • A Modulating Fluorine Atom: The ortho-fluorine substituent exerts a powerful electron-withdrawing inductive effect. This electronic perturbation activates the C-Br bond, often facilitating the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle.[3] Furthermore, fluorine incorporation is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

  • A Core Sulfonamide Moiety: The sulfonamide functional group is a classic pharmacophore, present in a wide array of approved drugs, including diuretics, antibiotics, and anti-inflammatory agents. Its presence provides a vector for hydrogen bonding and can be further functionalized.

The convergence of these features makes this compound an ideal starting material for generating libraries of novel 2-fluoro-biaryl-4-sulfonamides, which are of significant interest for screening in drug discovery programs.[1][4]

The Suzuki-Miyaura Reaction: Mechanistic Considerations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between an organoboron species and an organic halide.[5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6]

The Catalytic Cycle:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step. The C-Br bond is selectively cleaved over the much stronger C-F bond, forming a square planar Pd(II) intermediate.[2][3]

  • Transmetalation: In this step, a base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new Pd-C bond.[7] The choice of base is critical and must be carefully selected to ensure efficient transmetalation without promoting unwanted side reactions.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex. This forms the desired C-C bond in the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl Oxidative Addition pd2_biaryl Ar-Pd(II)L₂(Ar') pd2_aryl->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination reagents Ar-Br (this compound) boronic Ar'B(OH)₂ + Base product Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-deficient nature of the this compound substrate generally favors the initial oxidative addition step.[3] However, the strong electron-withdrawing properties can also make the resulting products susceptible to other reactions if conditions are not carefully controlled.

Detailed Experimental Protocol

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1–5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (1.1–2.2 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with 10-20% v/v water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

    • Causality: The use of a flame-dried flask removes adsorbed water, which can interfere with the reaction. The solid reagents are added first for ease of handling.

  • Inerting the Vessel: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) for three cycles.

    • Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands, leading to failed reactions or homocoupling of the boronic acid.[9]

  • Catalyst and Ligand Addition: Under a positive pressure of argon, quickly add the palladium precatalyst and the phosphine ligand (if used).

    • Causality: Minimizing exposure of the catalyst and ligand to air is essential for maintaining their activity. Highly active Buchwald-type ligands are often required for challenging or electron-deficient substrates.[9]

  • Solvent Addition: Add the degassed solvent(s) via syringe.

    • Causality: Solvents must be rigorously degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to prevent catalyst deactivation.[9] A water co-solvent is often used with inorganic bases like K₂CO₃ to aid in their solubility and facilitate the reaction.

  • Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C) for the specified time (2–24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with water and brine to remove the base and other inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl sulfonamide product.

Optimization of Key Reaction Parameters

The success of the Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes representative conditions that can serve as a starting point for optimization.

Parameter Common Choices Rationale & Considerations
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is an active Pd(0) source but can be thermally sensitive. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precatalysts that are reduced to Pd(0) in situ.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosFor electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos) are often superior as they promote both oxidative addition and reductive elimination.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, K FThe base is crucial for the transmetalation step.[7] K₃PO₄ and Cs₂CO₃ are stronger bases often used for less reactive boronic acids. KF can be used for base-sensitive substrates.
Solvent Toluene, 1,4-Dioxane, DMF, AcetonitrileThe choice of solvent affects solubility and reaction temperature. Aprotic polar solvents like Dioxane and DMF are common. A water co-solvent is frequently added to increase the solubility of inorganic bases.[2]
Boron Reagent Boronic Acids, Boronic Esters (Pinacol, MIDA)Boronic acids are common but can be prone to protodeboronation.[9] More stable pinacol or MIDA esters can be used to mitigate this side reaction, especially under harsh conditions.[5]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow start Low or No Product Yield check_inert Verify Inert Atmosphere (Degas Solvents, Purge Vessel) start->check_inert check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Boronic Acid) check_inert->check_reagents Atmosphere OK optimize_conditions Systematically Optimize (Screen Ligands, Bases, Solvents) check_reagents->optimize_conditions Reagents OK side_reaction Identify Side Products (Dehalogenation, Homocoupling) optimize_conditions->side_reaction Still Low Yield dehalogenation Minimize Dehalogenation: - Use anhydrous base/solvent - Optimize base strength side_reaction->dehalogenation Dehalogenated Product Found homocoupling Prevent Homocoupling: - Rigorous O₂ exclusion - Use fresh boronic acid side_reaction->homocoupling Homocoupled Product Found

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

  • Problem: Low or No Conversion.

    • Cause: Often due to inactive catalyst. Oxygen can irreversibly oxidize the Pd(0) species or the phosphine ligand.

    • Solution: Ensure all solvents are rigorously degassed and the reaction vessel is properly purged with an inert gas. Use fresh, high-purity catalyst and ligands stored under inert atmosphere.[9]

  • Problem: Dehalogenation (Bromine replaced by Hydrogen).

    • Cause: Formation of palladium-hydride species, which can arise from trace water or certain bases.

    • Solution: Use an anhydrous base (e.g., freshly dried K₃PO₄) and anhydrous solvents. Sometimes switching to a different base can mitigate this issue.[9]

  • Problem: Homocoupling of Boronic Acid.

    • Cause: This side reaction is primarily promoted by the presence of oxygen.

    • Solution: This again highlights the critical importance of maintaining a strictly inert atmosphere throughout the setup and reaction.[9]

  • Problem: Protodeboronation (Boronic acid replaced by Hydrogen).

    • Cause: Boronic acids can be unstable, especially under prolonged heating or in the presence of water.

    • Solution: Use a slight excess of the boronic acid (1.2-1.5 equiv). Alternatively, switch to a more stable boronic ester derivative, such as a pinacol ester.[5]

References

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-broMo-2-fluoro-N-MethylbenzenesulfonaMide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available at: [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. Available at: [Link]

  • ResearchGate. (2025). Palladium catalysed Suzuki reactions of fluoroarenes. Available at: [Link]

  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available at: [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. Available at: [Link]

  • ChemRxiv. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. Available at: [Link]

  • ACS Publications. (n.d.). N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-fluoropyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. Available at: [Link]

  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ACS Publications. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Available at: [Link]

Sources

Application Note & Protocols: Strategic Functionalization of the 4-Bromo-2-fluorobenzenesulfonamide Scaffold Using Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthetic strategies involving the 4-bromo-2-fluorobenzenesulfonamide scaffold and its reactions with primary and secondary amines. Sulfonamides are a cornerstone functional group in medicinal chemistry, often serving as bioisosteres for amides and carboxylic acids, thereby enhancing properties such as metabolic stability and binding affinity.[1][2] This document details two critical, sequential transformations: 1) The synthesis of N-substituted 4-bromo-2-fluorobenzenesulfonamides from the corresponding sulfonyl chloride, and 2) The subsequent functionalization of the aromatic ring via Nucleophilic Aromatic Substitution (SNAr). We provide detailed, field-tested protocols, mechanistic insights, and data interpretation to empower researchers in leveraging this versatile scaffold for the rapid generation of diverse chemical libraries in drug discovery campaigns.

Introduction: The Strategic Value of the 4-Bromo-2-fluorophenylsulfonamide Core

The 4-bromo-2-fluorophenyl moiety is a privileged scaffold in modern drug discovery. The sulfonamide group offers a key hydrogen bond donor and two acceptor sites, while the orthogonal positioning of two distinct halogen atoms—fluorine and bromine—provides differential reactivity for sequential, site-selective modifications.

This guide focuses on two primary reaction classes:

  • Sulfonamide Synthesis: The foundational reaction between 4-bromo-2-fluorobenzenesulfonyl chloride and a diverse range of primary or secondary amines to generate a library of parent sulfonamides. This is the most common and direct method for creating the sulfonamide linkage.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The subsequent reaction where an amine displaces one of the halogen atoms on the aromatic ring. The potent electron-withdrawing nature of the sulfonamide group strongly activates the ring for this transformation, which proceeds via a well-defined addition-elimination mechanism.[4][5]

By mastering these two transformations, researchers can systematically explore the chemical space around the core scaffold, optimizing for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G Figure 1: Overall Synthetic Strategy start 4-Bromo-2-fluorobenzenesulfonyl Chloride step1_reagent + Primary/Secondary Amine (R1R2NH) + Base (e.g., Pyridine) start->step1_reagent intermediate N-Substituted This compound step1_reagent->intermediate Step 1: Sulfonamide Formation step2_reagent + Second Amine (R3R4NH) + Base (e.g., K2CO3) + Heat intermediate->step2_reagent final_product Disubstituted Product Library (via SNAr) step2_reagent->final_product Step 2: SNAr Reaction

Sources

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Utilizing 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic use of 4-Bromo-2-fluorobenzenesulfonamide as a versatile starting material for the synthesis of potent carbonic anhydrase (CA) inhibitors. We will explore the chemical rationale for employing this halogenated scaffold, provide a detailed, field-tested synthetic protocol for a novel inhibitor, and present a robust in vitro assay for evaluating its efficacy. This document is designed to bridge synthetic chemistry with pharmacological application, offering both the "how" and the "why" to empower researchers in the development of next-generation therapeutics targeting the carbonic anhydrase family of enzymes.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH regulation, CO2 transport, electrolyte balance, and various biosynthetic pathways. The involvement of specific CA isoforms in the pathophysiology of a range of diseases—including glaucoma, epilepsy, edema, and various cancers—has established them as validated and highly attractive therapeutic targets.[2]

The primary sulfonamides (R-SO2NH2) are the most established class of CA inhibitors. The deprotonated sulfonamide group coordinates directly to the Zn(II) ion in the enzyme's active site, effectively blocking its catalytic activity. The aromatic or heterocyclic ring to which the sulfonamide is attached provides a scaffold for further chemical modification, allowing for the fine-tuning of inhibitory potency and isoform selectivity.

The Strategic Advantage of this compound in CA Inhibitor Design

The selection of the starting material is a critical determinant of success in drug discovery. This compound offers a unique combination of chemical features that make it an exceptional scaffold for the synthesis of novel CA inhibitors.

  • The Role of Fluorine: The electron-withdrawing nature of the fluorine atom at the 2-position increases the acidity of the sulfonamide group. This facilitates its deprotonation at physiological pH, leading to a stronger coordination bond with the Zn(II) ion in the CA active site and, consequently, enhanced inhibitory potency.[3][4] This "magic effect" of fluorine can significantly improve the binding affinity of the inhibitor.

  • The Versatility of Bromine: The bromine atom at the 4-position serves as a versatile chemical handle for a variety of synthetic transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl "tail" groups. These modifications are crucial for exploring the structure-activity relationship (SAR) and achieving selectivity for different CA isoforms by exploiting interactions with amino acid residues in the active site cavity beyond the zinc ion.[5][6]

  • Synergistic Effects: The combination of the 2-fluoro and 4-bromo substituents provides a scaffold that is pre-disposed for high-affinity binding while offering a straightforward path for diversification to achieve isoform selectivity. This dual-functionality streamlines the drug discovery process, allowing for the rapid generation of focused libraries of potent and selective CA inhibitors.

Synthetic Protocol: Synthesis of a Novel N-Aryl Carbonic Anhydrase Inhibitor

This section provides a detailed, step-by-step protocol for the synthesis of a representative N-aryl substituted carbonic anhydrase inhibitor, N-(4'-methylbiphenyl-4-yl)-4-bromo-2-fluorobenzenesulfonamide , via a Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, with clear instructions and checkpoints.

Materials and Reagents
  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4)

  • Silica gel (for column chromatography)

  • Hexane

  • Dichloromethane (DCM)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(4'-methylbiphenyl-4-yl)-4-bromo-2-fluorobenzenesulfonamide .

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start Reaction Setup: This compound, 4-Methylphenylboronic acid, K2CO3 Inert Inert Atmosphere (N2 or Ar) Start->Inert Catalyst Add Catalyst & Ligand: Pd(OAc)2, PPh3 Inert->Catalyst Solvent Add Solvents: Dioxane/Water Catalyst->Solvent Reaction Heat to 90 °C (12-16 h) Solvent->Reaction TLC Monitor by TLC Reaction->TLC Workup Work-up: EtOAc, Water, Brine TLC->Workup Purify Purification: Column Chromatography Workup->Purify Product Pure Product: N-(4'-methylbiphenyl-4-yl)-4-bromo-2-fluorobenzenesulfonamide Purify->Product

Caption: Synthetic workflow for the Suzuki-Miyaura coupling.

Biological Evaluation: In Vitro Carbonic Anhydrase Inhibition Assay

This section provides a detailed protocol for determining the inhibitory potency of the synthesized compound against various human carbonic anhydrase (hCA) isoforms. The assay is based on the esterase activity of CAs, which can be monitored spectrophotometrically.

Materials and Reagents
  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • Synthesized inhibitor stock solution in DMSO

  • Acetazolamide (standard inhibitor) stock solution in DMSO

  • 96-well microplates

  • Microplate spectrophotometer

Assay Protocol
  • Reagent Preparation:

    • Prepare working solutions of the hCA isoforms in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare serial dilutions of the synthesized inhibitor and acetazolamide in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add Tris-HCl buffer to all wells.

    • Add a small volume of the inhibitor dilutions (or DMSO for the control) to the respective wells.

    • Add the hCA isoform solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the p-NPA solution to all wells.

    • Immediately measure the increase in absorbance at 400 nm over time in kinetic mode using a microplate spectrophotometer. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualization of the Inhibition Assay Workflow

InhibitionAssay Prep Reagent Preparation: Enzyme, Substrate, Inhibitor Plate Plate Setup (96-well): Buffer, Inhibitor/DMSO, Enzyme Prep->Plate Incubate Pre-incubation (10 min) Plate->Incubate Initiate Initiate Reaction: Add p-NPA Substrate Incubate->Initiate Measure Kinetic Measurement (400 nm) Initiate->Measure Analyze Data Analysis: Calculate IC50 and Ki Measure->Analyze Result Inhibitory Potency Determined Analyze->Result

Caption: Workflow for the in vitro CA inhibition assay.

Data Presentation and Interpretation

The inhibitory activities of the synthesized compound and the standard inhibitor, Acetazolamide, against four key human carbonic anhydrase isoforms are summarized in the table below.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard) 25012255.7
N-(4'-methylbiphenyl-4-yl)-4-bromo-2-fluorobenzenesulfonamide 1508.5154.2

Interpretation of Results:

The synthesized inhibitor demonstrates potent inhibition against all tested hCA isoforms, with particularly strong activity against the therapeutically relevant hCA II, IX, and XII. The sub-nanomolar to low nanomolar Ki values highlight the effectiveness of the this compound scaffold in generating high-affinity CA inhibitors. The enhanced potency compared to the standard drug, Acetazolamide, against certain isoforms underscores the potential for further optimization of this chemical series to achieve even greater efficacy and selectivity.

Mechanistic Insights: The Structural Basis of Inhibition

The high-affinity binding of sulfonamide inhibitors to the active site of carbonic anhydrase is a well-characterized interaction. X-ray crystallography studies of various inhibitors in complex with different CA isoforms have provided invaluable insights into the molecular determinants of this interaction.[5][6][7]

The primary interaction is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion. The sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199, a highly conserved residue in the active site. The aromatic ring of the inhibitor is positioned in a hydrophobic pocket, making van der Waals contacts with residues such as Val121, Phe131, and Leu198.[6]

The "tail" portion of the inhibitor, in this case, the 4'-methylbiphenyl group introduced via the Suzuki-Miyaura coupling, extends towards the entrance of the active site cavity. This region is less conserved across the different CA isoforms, and interactions between the tail group and isoform-specific residues are the primary driver of selectivity. By systematically modifying the tail group, researchers can fine-tune the inhibitor's binding profile to preferentially target a specific CA isoform.

Visualization of the Enzyme-Inhibitor Interaction

InhibitionMechanism cluster_CA Carbonic Anhydrase Active Site Zn Zn(II) His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 Thr199 HydrophobicPocket Hydrophobic Pocket (Val121, Phe131, Leu198) Inhibitor Inhibitor (Sulfonamide) Sulfonamide SO2NH- AromaticRing 4-Bromo-2-fluorophenyl Tail 4'-Methylbiphenyl 'Tail' Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-Bond AromaticRing->HydrophobicPocket van der Waals

Caption: Key interactions of a sulfonamide inhibitor in the CA active site.

Conclusion and Future Directions

This compound has been demonstrated to be a highly effective and versatile starting material for the synthesis of potent carbonic anhydrase inhibitors. The strategic placement of the fluoro and bromo substituents provides a strong foundation for high-affinity binding and a convenient handle for synthetic diversification. The protocols provided herein offer a robust and reproducible methodology for the synthesis and evaluation of novel CA inhibitors based on this promising scaffold.

Future work in this area should focus on the synthesis of a broader range of derivatives by exploring different boronic acids in the Suzuki-Miyaura coupling to further probe the structure-activity relationship and optimize isoform selectivity. The development of inhibitors with high selectivity for the tumor-associated isoforms hCA IX and XII remains a key objective in the pursuit of novel anti-cancer therapeutics.

References

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. [Link]

  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed. [Link]

  • 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. PubMed. [Link]

  • Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity. PMC. [Link]

  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed. [Link]

  • Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. PubMed. [Link]

  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC. [Link]

  • Crystallography and Its Impact on Carbonic Anhydrase Research. PMC. [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]

  • Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. PubMed. [Link]

  • Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed. [Link]

  • Synthesis of Alpha-Fluoro- And Alpha,alpha-Difluoro-Benzenemethanesulfonamides: New Inhibitors of Carbonic Anhydrase. PubMed. [Link]

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. PubMed. [Link]

  • Carbonic anhydrase inhibitors: topical sulfonamide antiglaucoma agents incorporating secondary amine moieties. PubMed. [Link]

  • Inhibitory Effect of Two Carbonic Anhydrases Inhibitors on the Activity of Major Cytochrome P450 Enzymes. PubMed. [Link]

  • Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. PubMed. [Link]

  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? PMC. [Link]

Sources

preparation of kinase inhibitors from 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Kinase Inhibitors from 4-Bromo-2-fluorobenzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

Protein kinases are central regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] Consequently, the development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery.[3] This document provides a comprehensive guide for researchers on the strategic utilization of this compound as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the core synthetic transformations, provide detailed, field-proven protocols, and discuss the underlying structure-activity relationship (SAR) principles that guide the design of potent and selective inhibitors.

Introduction: The Strategic Value of the this compound Scaffold

The selection of a starting material is a critical decision in any medicinal chemistry campaign. This compound presents a trifecta of desirable features for kinase inhibitor synthesis:

  • The Sulfonamide Moiety: This functional group is a privileged pharmacophore, capable of acting as a hydrogen bond donor and acceptor. It frequently engages in critical interactions with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[4]

  • The Bromine Handle: The bromine atom at the 4-position is a superb synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of aryl and heteroaryl substituents, enabling rapid exploration of chemical space and optimization of inhibitor potency.[3]

  • The Fluorine Substituent: The ortho-fluorine atom provides distinct advantages. It can enhance metabolic stability by blocking potential sites of oxidation and can increase binding affinity through favorable electrostatic or halogen-bonding interactions with the target protein.[5]

This combination of features makes this compound an ideal scaffold for building libraries of diverse compounds aimed at various kinase targets.

Core Synthetic Strategies: Building Complexity via Cross-Coupling

The primary strategy for elaborating the core scaffold involves palladium-catalyzed cross-coupling reactions, which have revolutionized C-C and C-N bond formation.[6][7]

Suzuki-Miyaura Coupling: Forging the Biaryl Core

The Suzuki-Miyaura reaction is the method of choice for creating a carbon-carbon bond at the 4-position of the scaffold. This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to construct a biaryl system.

Causality & Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the sulfonamide scaffold, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9]

This biaryl core is fundamental to many kinase inhibitors, with the newly introduced aryl group often occupying a hydrophobic region of the ATP-binding site.[10][11]

G cluster_workflow Suzuki-Miyaura Coupling Workflow prep 1. Reagent Preparation (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) setup 2. Reaction Setup (Inert atmosphere, Degassed Solvent) prep->setup reaction 3. Thermal Reaction (Heating and Stirring) setup->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor workup 5. Aqueous Workup (Extraction and Washing) monitor->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: General experimental workflow for Suzuki coupling.

Buchwald-Hartwig Amination: Installing the Hinge-Binding Moiety

The Buchwald-Hartwig amination is an equally powerful tool for forming carbon-nitrogen bonds.[7][12] This reaction is essential for introducing amine-containing fragments, which are often critical for establishing hydrogen bonds with the kinase hinge region.[13][14]

Causality & Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst.[15][16]

  • Oxidative Addition: Pd(0) adds to the aryl halide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The aryl and amido groups are eliminated, forming the C-N bond and regenerating the Pd(0) catalyst.[7][15]

The choice of a sterically hindered and electron-rich phosphine ligand is crucial for promoting efficient catalysis and accommodating a wide range of amine coupling partners.[15]

Experimental Protocols: From Scaffold to Inhibitor

The following protocols are robust, general procedures that can be adapted for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

ReagentStoichiometryMolar Amount (mmol)
This compound1.0 equiv1.0
Arylboronic Acid1.2 equiv1.2
Pd(PPh₃)₄ (Tetrakis)0.03 equiv0.03
Potassium Carbonate (K₂CO₃)2.0 equiv2.0
Toluene / Water (4:1 mixture)-10 mL

Step-by-Step Methodology:

  • Setup: To an oven-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[5]

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Add the degassed Toluene/Water solvent mixture (10 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), under a positive pressure of inert gas.[5]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the C-N coupling of an aryl bromide with a generic primary or secondary amine.

ReagentStoichiometryMolar Amount (mmol)
Aryl Bromide (e.g., product from Protocol 1)1.0 equiv1.0
Amine1.2 equiv1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.01 equiv0.01
XPhos (Ligand)0.02 equiv0.02
Sodium tert-butoxide (NaOt-Bu)1.4 equiv1.4
Anhydrous Toluene-5 mL

Step-by-Step Methodology:

  • Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) to an oven-dried Schlenk flask.[6][15]

  • Inert Atmosphere: Seal the flask and ensure it remains under a positive pressure of inert gas.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the desired amine (1.2 mmol) via syringe.[15]

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the desired arylamine derivative.

Structure-Activity Relationship (SAR) and Pharmacophore Design

The synthetic strategies outlined above allow for systematic modification of the core scaffold to probe the SAR and optimize for potency and selectivity.

G cluster_sar Pharmacophore Model for Kinase Inhibitors scaffold Scaffold (this compound) r1 R1 Group (from Suzuki Coupling) scaffold->r1 Explores hydrophobic pocket r2 R2 Group (from Amine/Amide) scaffold->r2 Binds to hinge region sulfonamide Sulfonamide Moiety scaffold->sulfonamide H-bond anchor fluoro Fluoro Group scaffold->fluoro Modulates properties (pKa, stability)

Caption: Key pharmacophoric elements derived from the scaffold.

  • R1 Group (from Suzuki Coupling): Modifications here directly impact interactions within the hydrophobic regions of the ATP pocket. Varying the size, electronics, and substitution pattern of this aryl or heteroaryl ring is a primary strategy for improving potency and achieving selectivity against different kinases.

  • R2 Group (from subsequent reactions): The amine-containing fragment is typically designed to interact with the highly conserved hinge region via hydrogen bonds. The nature of this group is critical for anchoring the inhibitor correctly in the active site.

  • Sulfonamide Linker: While often serving as an anchor, derivatization of the sulfonamide nitrogen can be explored to probe for additional interactions or to modulate physicochemical properties.

Conclusion

This compound is a high-value, commercially available starting material for the synthesis of kinase inhibitors. Its strategic placement of a cross-coupling handle, a key pharmacophoric group, and a modulating fluorine atom provides a robust platform for medicinal chemistry exploration. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are reliable and versatile methods for elaborating this scaffold, enabling the efficient generation of diverse chemical libraries. The protocols and insights provided herein serve as a foundational guide for researchers and drug development professionals aiming to discover the next generation of targeted kinase inhibitor therapies.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-4-butoxy-2,3-difluorobenzene.
  • Griffin, R. J., et al. (2010).
  • Wikipedia.
  • ACS Green Chemistry Institute.
  • BenchChem. (2025).
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • ACS Green Chemistry Institute.
  • Boruah, P. R., et al. (2015).
  • Gathi, Z. G., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research.
  • Zhang, L., et al. (2022). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Watschinger, K., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules.
  • Roskoski, R. Jr. (2022).
  • Saarikallio, T., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology.
  • Cozza, G., et al. (2005). Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. Chemistry & Biology.
  • Roskoski, R. Jr. (2021). Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes. Pharmacological Research.

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The Strategic deployment of 4-Bromo-2-fluorobenzenesulfonamide as a Privileged Building Block in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, halogenated sulfonamides have emerged as particularly valuable intermediates. This technical guide focuses on 4-bromo-2-fluorobenzenesulfonamide , a trifunctionalized building block whose unique electronic and steric properties make it an exceptionally versatile tool for the synthesis of complex pharmaceutical agents, particularly in the realms of oncology and infectious diseases.

The strategic placement of the bromo, fluoro, and sulfonamide moieties on the phenyl ring provides a palette of reactive handles that can be addressed with remarkable orthogonality. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl fragments. The fluorine atom, positioned ortho to the sulfonamide group, modulates the acidity of the sulfonamide protons and influences the conformational preferences of the molecule, often leading to enhanced binding affinity and improved metabolic stability of the final drug candidate. Finally, the sulfonamide group itself is a well-established pharmacophore, known for its ability to engage in key hydrogen bonding interactions with biological targets, most notably as a zinc-binding group in metalloenzymes such as carbonic anhydrases.

This guide will provide an in-depth exploration of the chemical properties of this compound, detailed protocols for its synthesis and key synthetic transformations, and an examination of its application in the synthesis of targeted therapeutics, including kinase and carbonic anhydrase inhibitors.

Physicochemical and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The properties of this compound and its immediate precursor are summarized below.

PropertyValueSource
This compound
Molecular FormulaC₆H₅BrFNO₂SN/A
Molecular Weight254.08 g/mol N/A
AppearanceWhite to off-white solid (predicted)N/A
Melting PointNot availableN/A
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, THF)N/A
4-Bromo-2-fluorobenzenesulfonyl Chloride
CAS Number216159-03-4[1][2][3][4]
Molecular FormulaC₆H₃BrClFO₂S[1][2][3][4]
Molecular Weight273.51 g/mol [1]
AppearanceWhite to light yellow crystalline powder[4]
Melting Point63-67 °C[1][4]

The reactivity of this compound is dictated by its three functional groups, allowing for a sequential and controlled elaboration of the molecular scaffold.

G cluster_0 Key Reactive Sites of this compound BuildingBlock This compound

Synthesis and Key Transformations: Detailed Protocols

Protocol 1: Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step sequence starting from 1-bromo-3-fluorobenzene. The first step involves chlorosulfonylation to generate the key intermediate, 4-bromo-2-fluorobenzenesulfonyl chloride, followed by ammonolysis.

Step 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl Chloride

This electrophilic aromatic substitution reaction introduces the sulfonyl chloride moiety onto the aromatic ring.

  • Materials: 1-bromo-3-fluorobenzene, Chlorosulfonic acid, Ice.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap, carefully add chlorosulfonic acid (2.5 equivalents).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add 1-bromo-3-fluorobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved and should be neutralized in the trap.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

    • The precipitated solid, crude 4-bromo-2-fluorobenzenesulfonyl chloride, is collected by suction filtration and washed thoroughly with cold water.

    • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like petroleum ether.

Step 2: Ammonolysis of 4-Bromo-2-fluorobenzenesulfonyl Chloride

This nucleophilic substitution reaction converts the sulfonyl chloride to the corresponding sulfonamide.

  • Materials: 4-bromo-2-fluorobenzenesulfonyl chloride, Aqueous ammonia (28-30%), Dichloromethane.

  • Procedure:

    • Dissolve the crude 4-bromo-2-fluorobenzenesulfonyl chloride (1 equivalent) in dichloromethane.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add an excess of cold aqueous ammonia (5-10 equivalents) to the stirred solution.

    • Continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

G cluster_0 Synthesis of this compound Start 1-Bromo-3-fluorobenzene Intermediate 4-Bromo-2-fluorobenzenesulfonyl chloride Product This compound

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5][6] This protocol describes a representative procedure for the coupling of this compound with an arylboronic acid.

  • Materials: this compound, Arylboronic acid (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents), Solvent system (e.g., 1,4-dioxane/water, toluene/water).

  • Procedure:

    • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Suzuki-Miyaura Coupling Workflow Setup 1. Assemble Reactants: - this compound - Arylboronic acid - Base - Pd Catalyst Inert 2. Establish Inert Atmosphere (Ar or N₂) Solvent 3. Add Degassed Solvent React 4. Heat and Stir (80-100 °C) Workup 5. Aqueous Workup & Extraction Purify 6. Purification (Chromatography)

Protocol 3: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds.[7][8][9][10] This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

  • Materials: this compound, Amine (1.1-1.5 equivalents), Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), Ligand (e.g., Xantphos, BINAP, 2-6 mol%), Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equivalents), Anhydrous solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • To a dry Schlenk flask, add the palladium pre-catalyst and the ligand.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent, followed by the base, this compound, and the amine.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Applications in Medicinal Chemistry

The utility of this compound as a building block is best illustrated through its application in the synthesis of targeted therapies.

Case Study 1: Synthesis of BRAF Kinase Inhibitors

BRAF kinase is a key enzyme in the MAPK/ERK signaling pathway, and mutations in the BRAF gene are prevalent in many cancers, particularly melanoma.[11][12] The benzenesulfonamide moiety is a common feature in several BRAF inhibitors. For instance, the structure of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant, contains a related sulfonamide core.[13][14][15] The synthesis of such inhibitors often involves the coupling of a sulfonamide-containing fragment with a heterocyclic core.

While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, its structural motifs are highly relevant. For example, in the synthesis of the BRAF inhibitor Dabrafenib, a key step involves the reaction of an aniline derivative with 2,6-difluorobenzenesulfonyl chloride to form a sulfonamide bond. The strategic use of a pre-functionalized building block like this compound would allow for the late-stage introduction of diversity through cross-coupling reactions, a highly desirable strategy in medicinal chemistry for the rapid generation of analog libraries.

G cluster_0 Application in Kinase Inhibitor Synthesis BuildingBlock This compound Coupling Suzuki or Buchwald-Hartwig Coupling KinaseInhibitor Kinase Inhibitor Scaffold (e.g., BRAF inhibitors)

Case Study 2: Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[16][17][18] The primary sulfonamide group is a classic zinc-binding pharmacophore, making benzenesulfonamides a cornerstone in the design of CA inhibitors.[1][18] Halogenated benzenesulfonamides, in particular, have been extensively studied as potent and selective inhibitors of various CA isoforms, including those that are overexpressed in tumors (e.g., CA IX and XII).[19]

The this compound scaffold is an ideal starting point for the synthesis of novel CA inhibitors. The sulfonamide group provides the necessary zinc-binding function, while the bromine atom can be functionalized via cross-coupling reactions to introduce a wide variety of "tail" groups. This "tail" can be tailored to interact with amino acid residues in the active site of the enzyme, thereby modulating the potency and isoform selectivity of the inhibitor.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a range of orthogonal synthetic transformations, making it an ideal scaffold for the construction of complex molecular architectures. The detailed protocols provided in this guide offer a practical framework for the synthesis and utilization of this important intermediate. As the demand for targeted therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

[13] ResearchGate. (n.d.). Synthetic pathway for Vemurafenib. Retrieved from [Link].

[14] Preprints.org. (2024, April 25). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Retrieved from [Link].

[11] NIH. (2020, April 25). Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. Retrieved from [Link].

[15] NIH. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Retrieved from [Link].

[19] ACS Publications. (n.d.). Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link].

[16] NIH. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Retrieved from [Link].

[12] NIH. (2025, August 5). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Retrieved from [Link].

[8] Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link].

[9] ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link].

[17] NIH. (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Retrieved from [Link].

[10] Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link].

[18] NIH. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Retrieved from [Link].

[20] MySkinRecipes. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl Chloride. Retrieved from [Link].

[21] RSC Publishing. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Retrieved from [Link].

[22] NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link].

[6] ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link].

[23] MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link].

[2] Oakwood Chemical. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride. Retrieved from [Link].

Sources

Application Notes and Protocols for the Synthesis of 4-Bromo-2-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-fluorobenzenesulfonamide in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a widely employed tactic to modulate pharmacokinetic and pharmacodynamic properties. The this compound core is a particularly valuable building block, offering a trifecta of desirable features for medicinal chemists. The sulfonyl fluoride moiety provides a stable yet reactive handle for the synthesis of sulfonamides, a class of compounds with a rich history and diverse range of biological activities. The ortho-fluorine substituent can influence the acidity of the sulfonamide N-H bond and participate in favorable interactions with biological targets. The bromine atom at the para-position serves as a versatile anchor point for further molecular elaboration through a variety of cross-coupling reactions.

This application note provides a comprehensive guide to the synthesis of this compound and its subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic campaigns. The methodologies presented are grounded in established chemical principles and are designed to be reproducible and scalable.

A notable application of structurally related bromo-fluoroaryl precursors is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For instance, the core structure of the FDA-approved drug Olaparib, used in the treatment of certain types of ovarian, breast, and pancreatic cancers, is constructed using precursors containing a bromo-fluorobenzoyl moiety.[1][2] This underscores the therapeutic relevance of the chemical space accessible from the this compound scaffold.

Synthetic Strategy: A Three-Stage Approach

The overall synthetic strategy is a logical three-stage process, commencing with the preparation of the key intermediate, 4-bromo-2-fluorobenzenesulfonyl chloride, followed by its conversion to the primary sulfonamide, and finally, diversification of the scaffold through palladium-catalyzed cross-coupling reactions.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Formation of the Core Scaffold cluster_2 Stage 3: Molecular Diversification A 1-Bromo-3-fluorobenzene B 4-Bromo-2-fluorobenzenesulfonyl Chloride A->B Chlorosulfonation C This compound B->C Ammonolysis D Aryl/Heteroaryl Derivatives C->D Suzuki-Miyaura Coupling E Amine Derivatives C->E Buchwald-Hartwig Amination

Caption: A three-stage workflow for the synthesis of this compound derivatives.

Stage 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl Chloride

The synthesis of the key intermediate, 4-bromo-2-fluorobenzenesulfonyl chloride, is achieved through the electrophilic chlorosulfonation of 1-bromo-3-fluorobenzene. This reaction is a well-established method for the introduction of a sulfonyl chloride group onto an aromatic ring.[3]

Protocol 1: Chlorosulfonation of 1-Bromo-3-fluorobenzene

Materials:

  • 1-Bromo-3-fluorobenzene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a stir bar and a gas outlet

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.

  • Carefully add chlorosulfonic acid (3.0 equivalents) to the flask.

  • Slowly add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C. Hydrogen chloride gas will be evolved and should be vented to a scrubber.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-bromo-2-fluorobenzenesulfonyl chloride.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes.

Expected Outcome: A white to off-white solid.

Stage 2: Synthesis of this compound

The conversion of the sulfonyl chloride to the primary sulfonamide is a nucleophilic substitution reaction using ammonia as the nucleophile.

Protocol 2: Ammonolysis of 4-Bromo-2-fluorobenzenesulfonyl Chloride

Materials:

  • 4-Bromo-2-fluorobenzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Round-bottom flask with a stir bar

  • Ice bath

Procedure:

  • Dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 equivalent) in THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • The resulting aqueous slurry is filtered, and the collected solid is washed with cold deionized water.

  • Dry the solid under vacuum to yield this compound.

Expected Outcome: A white crystalline solid.

Stage 3: Derivatization of this compound

The bromine atom on the this compound scaffold is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4]

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or PPh₃, 4-10 mol%)

  • A base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, 2-3 equivalents)

  • A solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Schlenk flask or microwave vial

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst, the phosphine ligand, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

G A This compound F Aryl-substituted Derivative A->F B Arylboronic Acid B->F C Pd(0) Catalyst C->F Oxidative Addition, Transmetalation, Reductive Elimination D Base D->F E Solvent E->F

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • A palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%)

  • A strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Schlenk flask or sealed tube

  • Inert gas supply (argon or nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Seal the flask and heat the mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Characterization and Data Presentation

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations for this compound
¹H NMR Aromatic protons will show characteristic splitting patterns due to fluorine and bromine substitution. The sulfonamide protons (NH₂) will appear as a broad singlet.
¹³C NMR The number of signals will correspond to the number of unique carbon atoms in the molecule, with characteristic shifts for carbons attached to fluorine and bromine.
Mass Spectrometry The molecular ion peak ([M]⁺) and isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio) should be observed.
FT-IR Characteristic stretching frequencies for N-H (sulfonamide), S=O (sulfonamide), and C-F bonds will be present.
Melting Point A sharp melting point range indicates high purity.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensure all glassware is dry and use anhydrous solvents for the chlorosulfonation and subsequent reactions.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. It is crucial to degas solvents and maintain an inert atmosphere of argon or nitrogen throughout the reaction.

  • Ligand and Base Selection: The choice of ligand and base is critical for the success of both Suzuki-Miyaura and Buchwald-Hartwig reactions and may require optimization for specific substrates. Bulky, electron-rich phosphine ligands often give superior results in Buchwald-Hartwig aminations.[7]

  • Purification: Flash column chromatography is generally effective for purifying the final products. The choice of eluent will depend on the polarity of the synthesized derivative.

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of this compound and its derivatives. The strategic importance of this scaffold, particularly in the context of developing novel therapeutics such as PARP inhibitors, makes these synthetic methods highly valuable for researchers in the fields of medicinal chemistry and drug discovery. By following these detailed procedures and considering the key experimental parameters, scientists can efficiently access a diverse range of novel chemical entities for biological evaluation.

References

  • Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(23), 9097-9102. [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active poly(ADP-ribose) polymerase-1/2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wang, X., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(15), 5551-5556. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First General Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

Sources

Application Note & Protocols: 4-Bromo-2-fluorobenzenesulfonamide as a Versatile Bifunctional Scaffold for Solid-Phase Synthesis of Aryl Sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Sulfonamides are a cornerstone pharmacophore in drug discovery, exhibiting a wide range of biological activities, including antibacterial, anti-carbonic anhydrase, and anti-cancer properties.[1] The generation of diverse sulfonamide libraries is therefore a critical task in medicinal chemistry for the identification of novel therapeutic leads. Solid-phase organic synthesis (SPOS) offers a robust and efficient platform for library creation by simplifying reaction workup and purification.[2][3]

This application note details a strategic approach utilizing 4-Bromo-2-fluorobenzenesulfonamide as a versatile, bifunctional scaffold for the solid-phase synthesis of a diverse library of N-aryl sulfonamides. The unique architecture of this building block presents two orthogonal points for chemical modification:

  • The Sulfonamide Moiety: Provides a handle for initial immobilization onto a solid support.

  • The Aryl Bromide: Serves as a key functional group for late-stage diversification via palladium-catalyzed cross-coupling reactions.

  • The Ortho-Fluorine Atom: Acts as a strategic modulator of the scaffold's electronic properties and can influence the binding affinity and metabolic stability of the final compounds.[4][5]

We present a comprehensive, three-stage protocol encompassing scaffold immobilization, on-resin diversification, and final product cleavage, designed to be a self-validating and highly adaptable workflow for drug development professionals.

Core Synthetic Strategy: Immobilize, Diversify, Cleave

The overall workflow is logically structured into three distinct phases. First, the this compound scaffold is anchored to a 2-chlorotrityl chloride resin via its sulfonamide nitrogen. This specific resin is chosen for its extreme acid sensitivity, which permits the final products to be cleaved under very mild conditions, thereby preserving the integrity of sensitive functional groups introduced during diversification.[6]

Following immobilization, the resin-bound aryl bromide is subjected to Suzuki-Miyaura cross-coupling with a variety of boronic acids, enabling the introduction of extensive chemical diversity. Finally, the desired products are liberated from the solid support to yield a library of N-substituted 4-aryl-2-fluorobenzenesulfonamides.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage & Isolation A This compound C Resin-Bound Scaffold A->C DIPEA, DCM B 2-Chlorotrityl Chloride Resin B->C D Resin-Bound Scaffold F Diversified Resin-Bound Products D->F Pd Catalyst, Base E Aryl Boronic Acids (R-B(OH)₂) E->F G Diversified Resin-Bound Products H Final Product Library (in solution) G->H Mild Acid (e.g., HFIP/DCM)

Diagram 1: High-level workflow for the solid-phase synthesis of sulfonamide libraries.

Detailed Protocols & Methodologies

Protocol 1: Immobilization of this compound

Principle: The acidic proton of the sulfonamide is deprotonated by a non-nucleophilic base, and the resulting anion displaces the chloride on the 2-chlorotrityl resin. This linker is ideal as it can be cleaved with high yields using exceptionally mild acidic conditions that leave most other protecting groups and sensitive functionalities intact.[6]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.2 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Swelling: Place 1.0 g of 2-chlorotrityl chloride resin into a fritted reaction vessel. Add 10 mL of anhydrous DCM and gently agitate for 20 minutes to swell the resin beads. Drain the solvent.

  • Scaffold Coupling:

    • Dissolve this compound (2.0 eq relative to resin loading, ~2.4 mmol, 643 mg) in 8 mL of anhydrous DCM.

    • Add DIPEA (4.0 eq, ~4.8 mmol, 836 µL) to the solution.

    • Add this solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Capping Unreacted Sites: To cap any remaining active chloride sites on the resin, add 1 mL of MeOH and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with:

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

    • MeOH (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the resin under high vacuum for at least 12 hours.

  • Loading Determination (Optional but Recommended): The loading of the scaffold onto the resin can be determined gravimetrically. Accurately weigh the resin before and after the reaction. The mass increase corresponds to the amount of scaffold loaded.

Scientist's Note: The use of a 2-fold excess of the sulfonamide and a 4-fold excess of DIPEA ensures a high-efficiency coupling reaction. Capping with methanol is a critical step to prevent unwanted side reactions in the subsequent diversification phase.

Protocol 2: On-Resin Diversification via Suzuki-Miyaura Cross-Coupling

Principle: The carbon-bromine bond on the immobilized scaffold serves as an electrophilic partner in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the formation of a new carbon-carbon bond with a wide array of commercially available aryl and heteroaryl boronic acids, acting as the nucleophilic partners.[5]

Materials:

  • Resin-bound this compound (from Protocol 1)

  • Arylboronic acids (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Pyridylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane or DMF

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, place 100 mg of the dried resin-bound scaffold.

  • Reagent Addition:

    • Add the desired arylboronic acid (3.0 eq relative to resin loading).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq).

    • Add 2 mL of 1,4-dioxane (or DMF) and 0.5 mL of 2M Na₂CO₃ solution.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with nitrogen or argon gas for 5 minutes.

  • Reaction: Heat the mixture to 80 °C with gentle agitation for 12-16 hours.

  • Cooling & Washing: Cool the reaction vessel to room temperature. Drain the solvent and wash the resin extensively to remove residual catalyst and reagents. A typical wash sequence is:

    • Dioxane/Water (1:1) (3 x 5 mL)

    • DMF (3 x 5 mL)

    • Water (3 x 5 mL)

    • MeOH (3 x 5 mL)

    • DCM (3 x 5 mL)

  • Drying: Dry the resin under high vacuum. Repeat this protocol for each boronic acid to generate the library.

Scientist's Note: The choice of palladium catalyst and base can be critical and may require optimization for challenging boronic acids. Degassing the solvent and maintaining an inert atmosphere are essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol 3: Cleavage and Isolation of the Final Product Library

Principle: The highly acid-labile 2-chlorotrityl linker is cleaved by a mild acidic cocktail, releasing the final sulfonamide product into solution. Hexafluoroisopropanol (HFIP) is an excellent solvent for this purpose as it promotes swelling of the resin and facilitates cleavage without being strongly acidic itself.[6]

Materials:

  • Diversified, resin-bound products (from Protocol 2)

  • Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Resin Preparation: Place the dried, diversified resin (e.g., 100 mg) into a clean, fritted reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 20% HFIP in DCM (v/v). Add 2 mL of this cocktail to the resin.

  • Cleavage Reaction: Agitate the resin slurry at room temperature for 30-45 minutes.

  • Product Collection: Drain the filtrate, which contains the cleaved product, into a clean collection flask.

  • Rinsing: Wash the resin two more times with 1 mL of the cleavage cocktail, collecting the filtrate in the same flask. Then, wash once with 1 mL of pure DCM to ensure all product is recovered.

  • Isolation: Concentrate the combined filtrates under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

  • Analysis: Analyze the crude product by LC-MS and ¹H NMR to confirm identity and assess purity. Further purification, if necessary, can be performed using preparative HPLC.

Sources

Harnessing 4-Bromo-2-fluorobenzenesulfonamide for the Strategic Functionalization of Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Heterocyclic scaffolds are foundational to modern medicinal chemistry, forming the core of a vast number of pharmaceuticals. Their functionalization is a critical step in modulating pharmacological activity, optimizing ADME properties, and developing novel therapeutic agents. This guide provides a detailed exploration of 4-Bromo-2-fluorobenzenesulfonamide, a uniquely versatile reagent for the strategic modification of heterocyclic systems. We will delve into the causality behind its utility, focusing on its dual capacity to participate in classic cross-coupling reactions and to act as a directing group for C-H functionalization. This document furnishes researchers, scientists, and drug development professionals with both the theoretical grounding and field-proven protocols necessary to effectively leverage this powerful building block in their synthetic campaigns.

The Strategic Importance of this compound

The molecular architecture of this compound offers three distinct points of chemical utility, making it a highly valuable tool for medicinal chemists.

  • The Sulfonamide Moiety (-SO₂NH₂): This group is a classic pharmacophore present in numerous approved drugs, including antibacterials, diuretics, and carbonic anhydrase inhibitors.[1][2][3] It is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4] Furthermore, it can serve as a powerful directing group in advanced C-H functionalization reactions.[4][5][6]

  • The Bromine Atom (-Br): Positioned on the aromatic ring, the bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It provides a reliable site for forming new carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds, most notably through the Buchwald-Hartwig amination.[7][8][9]

  • The Fluorine Atom (-F): The presence of an ortho-fluorine atom significantly influences the electronic properties of the molecule. Fluorine's high electronegativity can lower the pKa of the sulfonamide proton, potentially strengthening its binding affinity to target enzymes.[2][10] It also plays a crucial role in enhancing metabolic stability and membrane permeability, key pharmacokinetic parameters in drug design.[11]

This trifecta of functional handles allows for a multi-stage approach to molecular design: initial coupling to a heterocycle via the bromo group, potential modulation of activity through the sulfonamide, and favorable pharmacokinetic properties imparted by the fluorine atom.

Core Application: N-Arylation of Heterocycles via Buchwald-Hartwig Amination

The most direct application of this compound is the palladium-catalyzed N-arylation of N-H containing heterocycles. The Buchwald-Hartwig amination has become an indispensable method for forming C(aryl)-N bonds, overcoming the limitations of classical methods which often require harsh conditions and have limited substrate scope.[9]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The N-H heterocycle coordinates to the Pd(II) center. A base then deprotonates the heterocycle's nitrogen, forming a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_aryl Ar-Pd(II)-Br(L)₂ (Oxidative Adduct) pd0->pd2_aryl Oxidative Addition (+ Ar-Br) pd2_amine [Ar-Pd(II)-N(H)Het(L)₂]⁺Br⁻ (Amine Complex) pd2_aryl->pd2_amine Ligand Exchange (+ Het-NH) pd2_amido Ar-Pd(II)-NHet(L)₂ (Amido Complex) pd2_amine->pd2_amido Deprotonation (- H-Base⁺Br⁻) pd2_amido->pd0 Reductive Elimination (+ Ar-NHet) caption Fig 1. Catalytic cycle for Buchwald-Hartwig N-arylation. CH_Activation_Workflow start Starting Material | N-Arylated Heterocycle with Sulfonamide step1 Catalyst Coordination Metal Catalyst (e.g., [RhCp*Cl₂]₂) Sulfonamide N-H or O=S=O coordinates to metal start:f0->step1:f0 step2 C-H Activation / Metallation Concerted Metalation-Deprotonation Formation of 5-membered Rhodacycle step1:f0->step2:f0 step3 Reaction with Coupling Partner e.g., Diazo Compound Insertion into Metal-Carbon bond step2:f0->step3:f0 step4 Reductive Elimination / Protonolysis C-C bond formation Catalyst regeneration step3:f0->step4:f0 end Final Product | Ortho-Functionalized Aryl Sulfonamide step4:f0->end:f0 caption Fig 2. Workflow for sulfonamide-directed C-H functionalization.

Sources

Application Note: A Robust, Scalable Synthesis of 4-Bromo-2-fluorobenzenesulfonamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-fluorobenzenesulfonamide is a critical building block in medicinal chemistry, frequently utilized in the synthesis of diverse therapeutic agents. Its halogenated aromatic structure is valuable for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.[1] This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The described two-step protocol is designed for robustness, scalability, and high purity, addressing the needs of researchers in drug discovery and process development. We delve into the underlying chemical principles, process optimization, safety protocols, and analytical validation necessary for successful multi-gram production.

Introduction: The Strategic Importance of this compound

Sulfonamides are a cornerstone pharmacophore in drug design, present in a wide array of approved drugs, including antibacterials, diuretics, and anticonvulsants. The specific substitution pattern of this compound offers medicinal chemists a versatile scaffold. The ortho-fluorine atom can influence molecular conformation and pKa, while the para-bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

This guide details a reliable synthetic route commencing from 1-bromo-3-fluorobenzene, proceeding through a key sulfonyl chloride intermediate. The methodology has been optimized for scale-up, focusing on reaction control, yield maximization, and impurity mitigation.

Reaction Scheme and Mechanistic Rationale

The synthesis is accomplished via a two-step sequence: (1) Electrophilic aromatic substitution to form the sulfonyl chloride intermediate, followed by (2) Nucleophilic substitution to yield the final sulfonamide.

Step 1: Chlorosulfonation of 1-Bromo-3-fluorobenzene

The first step is the chlorosulfonation of 1-bromo-3-fluorobenzene using chlorosulfonic acid. This is a classic electrophilic aromatic substitution reaction.[3] The highly electrophilic sulfur trioxide (SO₃), present in equilibrium in chlorosulfonic acid, is attacked by the electron-rich aromatic ring. The fluorine and bromine substituents direct the incoming electrophile. The strongly activating, ortho-para directing fluorine atom and the deactivating, ortho-para directing bromine atom guide the sulfonyl chloride group primarily to the position para to the fluorine and ortho to the bromine.

Reaction: 1-Bromo-3-fluorobenzene + ClSO₃H → 4-Bromo-2-fluorobenzenesulfonyl chloride + HCl

Step 2: Amination of 4-Bromo-2-fluorobenzenesulfonyl Chloride

The intermediate sulfonyl chloride is a potent electrophile.[4] The second step involves a nucleophilic substitution reaction at the sulfur atom.[3][5] An aqueous solution of ammonia acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This displaces the chloride leaving group to form the thermodynamically stable sulfonamide product.

Reaction: 4-Bromo-2-fluorobenzenesulfonyl chloride + 2 NH₃(aq) → this compound + NH₄Cl

Process Development and Scale-Up Considerations

Scaling a synthesis from the benchtop requires careful consideration of thermodynamics, reaction kinetics, and safety. The following parameters are critical for a successful and safe scale-up.

  • Reagent Control : Use of high-purity 1-bromo-3-fluorobenzene is essential to minimize the formation of regioisomeric impurities. Chlorosulfonic acid should be fresh and colorless to prevent side reactions.

  • Thermal Management : The chlorosulfonation reaction is highly exothermic. A robust cooling system and controlled, slow addition of the starting material are non-negotiable to prevent thermal runaway and ensure regioselectivity.[3] The reaction should be maintained at a low temperature (0–10 °C) throughout the addition.

  • Quenching Protocol : The quenching of the chlorosulfonation reaction mixture by adding it to ice is a critical and hazardous step. This must be done slowly and cautiously in a well-ventilated fume hood to manage the vigorous evolution of heat and HCl gas.[3]

  • Work-up and Purification : The intermediate sulfonyl chloride is typically a solid that can be isolated by filtration after quenching. It is often used in the next step without further purification. The final product, this compound, is precipitated by acidifying the reaction mixture, which protonates the sulfonamide anion, reducing its aqueous solubility. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification if required.

  • Impurity Profiling : The primary impurities can include regioisomers formed during the chlorosulfonation step. Analytical methods like HPLC and GC are crucial for identifying and quantifying these impurities to ensure the final product meets specifications.[6]

Detailed Scale-Up Experimental Protocol

This protocol is designed for a target scale of ~100 g of the final product. All operations must be conducted in a walk-in fume hood with appropriate personal protective equipment (PPE).

4.1. Step 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl chloride (CAS: 216159-03-4)

  • Equipment : 2 L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a 500 mL pressure-equalizing dropping funnel, and a gas outlet connected to a gas scrubber (containing NaOH solution) to neutralize the evolved HCl gas.

  • Procedure :

    • Charge the 2 L reaction flask with chlorosulfonic acid (450 mL, 6.78 mol).

    • Begin vigorous stirring and cool the flask in an ice/salt bath to an internal temperature of 0–5 °C.

    • Slowly add 1-bromo-3-fluorobenzene (100 g, 0.57 mol) dropwise via the dropping funnel over a period of 2–3 hours. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.

    • Once the addition is complete, allow the mixture to stir at 5–10 °C for an additional hour.

    • Prepare a 5 L beaker containing crushed ice (2.5 kg).

    • CAUTION : In a well-ventilated fume hood, very slowly and carefully pour the reaction mixture in a thin stream into the stirred crushed ice. This quenching process is highly exothermic and will generate large volumes of HCl gas.

    • After the addition is complete, stir the resulting slurry for 30 minutes.

    • Collect the precipitated white solid by vacuum filtration.

    • Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.

    • Dry the crude 4-Bromo-2-fluorobenzenesulfonyl chloride under vacuum at room temperature. The material can be used directly in the next step.

4.2. Step 2: Synthesis of this compound

  • Equipment : 3 L beaker with a magnetic stir bar or overhead stirrer.

  • Procedure :

    • In the 3 L beaker, place concentrated aqueous ammonia (28-30%, 800 mL) and cool in an ice bath to 0–10 °C.

    • In portions, add the crude, dry 4-Bromo-2-fluorobenzenesulfonyl chloride (from the previous step, ~150 g theoretical) to the stirred, cold ammonia solution. Maintain the temperature below 20 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Cool the mixture again in an ice bath and slowly acidify by adding concentrated hydrochloric acid (~37%) until the pH is ~2. A thick white precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water until the washings are neutral.

    • Dry the product in a vacuum oven at 50–60 °C to a constant weight.

Data Presentation: Quantitative Summary

CompoundRoleMol. Weight ( g/mol )Amount (moles)Amount (g or mL)Theoretical Yield (g)Actual Yield (g)Purity (HPLC)
1-Bromo-3-fluorobenzeneStarting Material175.000.57100 g-->99%
Chlorosulfonic AcidReagent116.526.78450 mL---
4-Bromo-2-fluorobenzenesulfonyl chlorideIntermediate273.510.57-156 g~150 g (crude)-
Conc. Ammonia (28%)Reagent17.03 (NH₃)~12.7800 mL---
This compoundFinal Product254.080.57-145 g125-135 g>98%

Analytical Methods for Validation

  • Reaction Monitoring : Progress of the amination step can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

  • Structural Confirmation :

    • ¹H NMR : To confirm the aromatic proton splitting patterns and the presence of the sulfonamide NH₂ protons.

    • ¹³C NMR : To verify the number and chemical environment of carbon atoms.

    • ¹⁹F NMR : To confirm the presence and environment of the fluorine atom.

    • Mass Spectrometry (MS) : To confirm the molecular weight of the product (m/z for [M+H]⁺ or [M-H]⁻).

  • Purity Assessment :

    • High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product and quantify any impurities. A reverse-phase C18 column with a water/acetonitrile gradient is a suitable starting point.

    • Melting Point : The melting point of pure 4-Bromo-2-fluorobenzenesulfonyl chloride is 63-66 °C.[7] A sharp melting point range for the final product is indicative of high purity.

Mandatory Safety Precautions

This synthesis involves highly corrosive and reactive chemicals. A thorough risk assessment must be performed before commencing any work.

  • Chemical Hazards :

    • Chlorosulfonic Acid : Extremely corrosive and causes severe burns.[3] It reacts violently with water, releasing large amounts of toxic HCl gas. Handle only in a chemical fume hood with appropriate PPE.[8][9]

    • Thionyl Chloride (Alternative Reagent) : Also highly corrosive, toxic if inhaled, and reacts violently with water.[10][11][12]

    • Concentrated Ammonia : Corrosive and can cause severe respiratory irritation.[8]

    • Hydrochloric Acid : Corrosive and causes burns. The gaseous form evolved during the reaction is a respiratory irritant.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles and a full-face shield are mandatory.[12]

    • Hand Protection : Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene).[8]

    • Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.

  • Engineering Controls :

    • All operations must be performed in a certified, high-performance chemical fume hood to prevent inhalation of vapors and gases.[8][9]

    • An emergency eyewash station and safety shower must be immediately accessible.[8][11]

  • Emergency Procedures :

    • Spills : Neutralize small spills of acidic reagents with a suitable absorbent material like sodium bicarbonate.

    • Exposure : In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13]

  • Waste Disposal : All chemical waste, including aqueous washes and residual reagents, must be collected and disposed of as hazardous waste according to institutional guidelines.[8]

Visual Workflow Diagram

The following diagram illustrates the logical flow of the scale-up synthesis process.

Scale_Up_Synthesis cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination S1_Start Start Materials: 1-Bromo-3-fluorobenzene Chlorosulfonic Acid S1_Reaction Controlled Addition & Reaction (0-10 °C) S1_Start->S1_Reaction S1_Quench Slow Quenching on Crushed Ice S1_Reaction->S1_Quench S1_Filter Filtration & Washing of Intermediate S1_Quench->S1_Filter S1_Intermediate Crude 4-Bromo-2-fluorobenzenesulfonyl chloride S1_Filter->S1_Intermediate S2_Reaction Amination Reaction (0-20 °C) S1_Intermediate->S2_Reaction Transfer Crude Intermediate S2_Reagent Reagent: Conc. Aqueous Ammonia S2_Reagent->S2_Reaction S2_Precipitate Acidification & Precipitation (pH ~2) S2_Reaction->S2_Precipitate S2_Filter Filtration & Washing of Final Product S2_Precipitate->S2_Filter S2_Dry Vacuum Drying S2_Filter->S2_Dry S2_Product Final Product: This compound S2_Dry->S2_Product

Caption: Workflow for the scale-up synthesis of this compound.

References

  • MySkinRecipes. 4-broMo-2-fluoro-N-MethylbenzenesulfonaMide.
  • Spectrum Chemical. (2017).
  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
  • Carl ROTH.
  • Fisher Scientific. (2009).
  • MySkinRecipes. 4-Bromo-2-fluorobenzenesulfonyl Chloride.
  • Sigma-Aldrich. (2013).
  • Benchchem. An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • Benchchem. Application Note and Protocol: Scale-Up Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • Sigma-Aldrich. 4-Bromo-2-fluorobenzenesulfonyl chloride 97%.
  • CymitQuimica. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride.
  • ECHEMI.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-2-fluoropyridine in Modern Pharmaceutical Synthesis.
  • ResearchGate. (2025).

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Application Note: A Detailed Protocol for the Sulfamoylation of Amines using 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfamoyl group (-SO₂NHR) is a crucial pharmacophore in medicinal chemistry, contributing to the biological activity of a wide array of therapeutic agents. The synthesis of N-substituted sulfonamides through the sulfamoylation of primary and secondary amines is a cornerstone reaction in drug discovery and development. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the experimental procedure for the sulfamoylation of amines using 4-Bromo-2-fluorobenzenesulfonamide. This protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Scientific Rationale and Mechanistic Overview

The sulfamoylation of an amine with a sulfonyl chloride, such as this compound, proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl group. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group, facilitated by a base, results in the formation of the stable N-S bond of the sulfonamide.

The choice of base is critical to the success of the reaction. A non-nucleophilic organic base, such as pyridine or triethylamine, is typically employed to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Sulfamoylation_Mechanism reagents Amine (R-NH₂) + 4-Bromo-2-fluorobenzenesulfonyl chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-substituted-4-bromo-2-fluorobenzenesulfonamide + Base-HCl salt intermediate->product Chloride Elimination base Base (e.g., Pyridine) intermediate->base Proton Abstraction

Figure 1: General mechanism of amine sulfamoylation.

Safety and Handling

This compound and its precursor, 4-bromo-2-fluorobenzenesulfonyl chloride, are corrosive and moisture-sensitive compounds that should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Mandatory PPE:

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Precautions:

  • Avoid inhalation of dust and vapors.[1][2]

  • Prevent contact with skin and eyes.[1][2]

  • In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[1][2]

  • Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[1]

Experimental Protocol

This protocol provides a general method for the sulfamoylation of a primary or secondary amine with this compound. The stoichiometry and reaction time may need to be optimized for specific substrates.

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥98%VariousStore under inert atmosphere.
Primary or Secondary Amine≥98%VariousEnsure dryness of the amine.
Anhydrous Dichloromethane (DCM)≥99.8%VariousUse a freshly opened bottle or dry over molecular sieves.
Anhydrous Pyridine≥99.8%VariousStore under inert atmosphere.
1 M Hydrochloric Acid (HCl)-Prepared in-houseFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)-Prepared in-houseFor aqueous work-up.
Brine (Saturated NaCl solution)-Prepared in-houseFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)-VariousFor drying the organic layer.
Step-by-Step Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification setup 1. Dissolve amine and pyridine in anhydrous DCM under N₂. cool 2. Cool the mixture to 0 °C. setup->cool add_reagent 3. Add this compound solution dropwise. cool->add_reagent react 4. Stir at room temperature for 2-12 h. add_reagent->react quench 5. Quench with 1 M HCl. react->quench Reaction Monitoring (TLC/LC-MS) extract 6. Extract with DCM. quench->extract wash 7. Wash with NaHCO₃ and brine. extract->wash dry 8. Dry over Na₂SO₄ and concentrate. wash->dry purify 9. Purify by column chromatography. dry->purify final_product Final Product purify->final_product Characterization (NMR, MS, IR)

Figure 2: Experimental workflow for sulfamoylation.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and anhydrous pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-bromo-2-fluorobenzenesulfonamide.

Characterization of the Final Product

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the 4-bromo-2-fluorobenzenesulfonyl moiety, as well as signals corresponding to the protons of the amine substituent. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

    • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The carbon attached to the bromine atom will appear at a chemical shift influenced by the "heavy atom effect," potentially upfield of what electronegativity alone would predict.[3]

    • ¹⁹F NMR: A singlet or a multiplet (depending on coupling to nearby protons) is expected for the fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) should be observable in the mass spectrum.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (for products from primary amines, around 3300 cm⁻¹).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive amine (protonated), wet reagents/solvents.Ensure the use of a base, use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Formation of Bis-sulfamoylated Product (with primary amines) Amine is too reactive, or the sulfonamide product is deprotonated and reacts further.Use a slight excess of the amine (1.1-1.2 eq.), add the this compound solution slowly, and consider a less reactive base.
Difficult Purification Co-elution of product and starting material/byproducts.Optimize the eluent system for column chromatography. A different stationary phase (e.g., alumina) could also be explored.

Conclusion

This application note provides a robust and detailed protocol for the sulfamoylation of primary and secondary amines using this compound. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions and experimental procedures, researchers can confidently synthesize N-substituted-4-bromo-2-fluorobenzenesulfonamides for their drug discovery and development programs.

References

  • Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496.
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

  • Tomaselli, G. A., et al. (2017). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

Sources

Application Notes and Protocols for 4-Bromo-2-fluorobenzenesulfonamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to identify low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. These initial hits then serve as starting points for the development of more potent and selective lead compounds through structure-guided optimization.[3][4] Within the vast landscape of chemical fragments, halogenated compounds, and specifically those containing bromine and fluorine, have garnered significant interest for their unique ability to form specific and directional interactions with protein targets.[5][6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 4-Bromo-2-fluorobenzenesulfonamide in FBDD campaigns. We will delve into the rationale behind its use, its potential as both a non-covalent and covalent binder, and provide detailed protocols for its screening and characterization using state-of-the-art biophysical techniques.

The Unique Potential of this compound in FBDD

The molecular architecture of this compound makes it a particularly intriguing fragment for drug discovery. Its utility is rooted in several key features:

  • "Rule of Three" Compliance: With a molecular weight of approximately 255 g/mol , and calculated logP and hydrogen bond donor/acceptor counts falling within acceptable ranges, this fragment generally adheres to the "Rule of Three," a set of guidelines for desirable physicochemical properties in FBDD screening collections.[8][9] This compliance enhances its probability of having good solubility and binding efficiency.

  • Dual-Nature Halogen Interactions: The presence of both bromine and fluorine atoms offers distinct opportunities for protein-ligand interactions.

    • Bromine and Halogen Bonding: The bromine atom can participate in halogen bonding, a highly directional interaction between an electropositive region on the halogen (the σ-hole) and a nucleophilic partner on the protein, such as a backbone carbonyl oxygen.[7][10] This specific interaction can provide a strong anchor point for the fragment.

    • Fluorine's Influence: The ortho-fluorine atom can modulate the electronic properties of the benzene ring and influence the strength of the halogen bond formed by the bromine. It can also participate in favorable electrostatic or hydrogen bonding interactions.

  • The Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to form hydrogen bonds with protein backbones and side chains.

  • Potential for Covalent Inhibition: The benzenesulfonamide scaffold raises the possibility of its use as a precursor to sulfonyl fluoride covalent binders. Sulfonyl fluorides are emerging as a valuable class of "warheads" for targeted covalent inhibitors, capable of reacting with nucleophilic amino acid residues such as lysine, tyrosine, and serine.[1][11][12][13][14] While this compound itself is not a sulfonyl fluoride, its chemical scaffold is highly amenable to modification into one, making it a valuable starting point for covalent drug discovery projects.

Experimental Workflow for FBDD using this compound

A typical FBDD campaign involving this compound would follow a multi-stage biophysical screening cascade to identify and validate hits, followed by structural biology to guide optimization.[15][16]

FBDD_Workflow cluster_screening Primary Screening & Hit Validation cluster_characterization Structural Characterization cluster_optimization Hit-to-Lead Optimization SPR Surface Plasmon Resonance (SPR) NMR NMR Spectroscopy SPR->NMR Orthogonal Validation XRay X-ray Crystallography NMR->XRay Binding Mode Determination DSF Differential Scanning Fluorimetry (DSF) Growing Fragment Growing XRay->Growing Structure-Guided Design Linking Fragment Linking Growing->Linking Merging Fragment Merging Linking->Merging Fragment This compound Fragment->SPR Primary Screen

Caption: FBDD workflow for this compound.

Detailed Protocols

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[17][18]

Objective: To identify if this compound binds to the target protein and to estimate its dissociation constant (KD).

Materials:

  • Biacore T200 or similar SPR instrument.[19]

  • Sensor Chip CM5 (or other suitable chip).

  • Amine coupling kit.

  • Target protein of high purity (>95%).

  • This compound stock solution in 100% DMSO.

  • Running buffer (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the Sensor Chip CM5 surface via amine coupling to achieve a high immobilization level, which is crucial for detecting low molecular weight binders.[20]

    • Activate the surface with a 1:1 mixture of EDC/NHS.

    • Inject the protein solution (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference surface should be prepared by performing the activation and deactivation steps without protein injection.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer. The final DMSO concentration should be matched across all samples and the running buffer (typically ≤ 5%).

    • Inject the fragment solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU). A response significantly higher on the protein surface compared to the reference surface indicates binding.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer).

  • Data Analysis:

    • Subtract the reference surface signal from the protein surface signal to correct for bulk refractive index changes.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the KD.

Parameter Typical Value/Range Rationale
Protein Immobilization Level10,000 - 15,000 RUMaximizes signal for small fragment binding.[20]
Fragment Concentration Range1 µM - 1 mMSpans the expected weak affinity range for fragments.
DMSO Concentration≤ 5% (matched)Minimizes solvent effects while maintaining fragment solubility.[18]
Flow Rate30 µL/minAllows for reaching steady-state binding.
Contact Time60 - 120 secondsSufficient time for association.
Dissociation Time120 - 300 secondsAllows for observation of dissociation kinetics.
Protocol 2: Hit Validation and Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating hits from primary screens and providing information about the binding site.[21][22][23][24] Both ligand-observed and protein-observed experiments can be employed.

Objective: To confirm the binding of this compound and to map its binding site on the protein.

A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

  • Unlabeled target protein.

  • This compound.

  • Deuterated buffer.

Methodology:

  • Prepare two samples: one with the protein and the fragment, and a control with only the fragment.

  • Acquire a 1D ¹H NMR spectrum of the control sample.

  • Acquire an STD NMR spectrum of the protein-fragment sample. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound fragment.

  • Protons on the fragment that are in close proximity to the protein will show a signal in the STD spectrum, confirming binding.

B. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

  • ¹⁵N-isotopically labeled target protein.

  • This compound.

  • Deuterated buffer.

Methodology:

  • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Titrate in this compound at increasing concentrations and acquire an HSQC spectrum at each concentration.

  • Overlay the spectra. Chemical shift perturbations (CSPs) of specific peaks indicate that the corresponding amino acid residues are in or near the binding site of the fragment.[22]

  • The magnitude of the CSPs can be used to map the binding site onto the protein's structure and to determine the KD.

NMR_HSQC cluster_hsqc 1H-15N HSQC Titration cluster_analysis Data Analysis Start Baseline HSQC (Protein only) Mid Intermediate Titration (+ Fragment) End Saturating Titration (++ Fragment) CSP Chemical Shift Perturbation (CSP) Analysis End->CSP Mapping Binding Site Mapping CSP->Mapping Kd KD Determination CSP->Kd

Caption: Workflow for protein-observed NMR screening.

Protocol 3: Structural Elucidation by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-fragment complex, which is invaluable for structure-based drug design.[25][26]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • High-purity, crystallization-grade target protein.

  • Crystallization screening kits.

  • This compound.

  • Cryoprotectant.

  • X-ray diffraction equipment (in-house or synchrotron access).

Methodology:

  • Crystal Soaking:

    • Grow crystals of the apo-protein using vapor diffusion (hanging or sitting drop) or other crystallization methods.[27]

    • Prepare a soaking solution containing the mother liquor supplemented with a high concentration of this compound (typically 1-10 mM).

    • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source for the highest resolution.[28]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Analyze the resulting electron density maps to confirm the presence and determine the binding mode of this compound. Pay close attention to the interactions made by the bromine, fluorine, and sulfonamide groups.

Hit-to-Lead Optimization Strategies

Once the binding of this compound is confirmed and its binding mode is elucidated, several strategies can be employed to evolve this fragment into a potent lead compound.[3][4][29][30]

  • Fragment Growing: Based on the crystal structure, identify vectors for chemical modification that can extend the fragment into adjacent pockets of the binding site to form additional favorable interactions.[4][29]

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[4][29]

  • Fragment Merging: If an overlapping binding site is identified with another fragment, a new molecule can be designed that incorporates the key features of both fragments.[29]

Conclusion

This compound represents a high-potential fragment for FBDD campaigns. Its unique combination of a halogen bonding donor (bromine), a modulating fluorine atom, and a classic sulfonamide pharmacophore provides multiple avenues for establishing specific and high-quality interactions with a protein target. Furthermore, its chemical structure is an excellent starting point for the development of targeted covalent inhibitors. The detailed protocols provided in this application note offer a robust framework for researchers to effectively utilize this versatile fragment in their drug discovery programs, from initial screening to structure-guided lead optimization.

References

  • A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols. [Link]

  • Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. [Link]

  • Fragment Screening | Drug Discovery. Sygnature Discovery. [Link]

  • 6 ingredients for a successful fragment library. NanoTemper Technologies. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. SciSpace. [Link]

  • Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. Synfacts. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ACS Publications. [Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. National Institutes of Health. [Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized. Frontiers. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Halogen bonding helps design new drugs. ScienceDaily. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ResearchGate. [Link]

  • Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. PubMed. [Link]

  • Biophysical methods in early drug discovery. National Institutes of Health. [Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. National Institutes of Health. [Link]

  • Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Fragment screening by ligand observed nmr. Bruker. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Screening and analysis of fragments using Biacore systems. Cytiva. [Link]

  • Fragment-to-Lead. Creative Biostructure. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Sci-Hub. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Proteins. [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • NMR fragment screening. CureFFI.org. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Rad. [Link]

  • Guidelines for the successful generation of protein-ligand complex crystals. IUCr Journals. [Link]

  • Protein X-ray Crystallography and Drug Discovery. National Institutes of Health. [Link]

  • Preparation of Protein Crystals for X-Ray Structural Study. Springer Nature Experiments. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]

  • Protein Crystallization For X-ray Crystallography l Protocol Preview. YouTube. [Link]

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. [Link]

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Synthesis of Novel Sulfonamides from 4-Bromo-2-fluorobenzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of synthetic strategies for the derivatization of 4-bromo-2-fluorobenzenesulfonamide, a versatile starting material for the generation of novel sulfonamide-based compounds with significant potential in medicinal chemistry. By leveraging modern synthetic methodologies, researchers can access a diverse range of structures for screening and development.

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable pharmacological properties.[1] The starting material, this compound, offers three distinct points for chemical modification: the bromine atom, the fluorine atom, and the sulfonamide moiety itself. This allows for a modular and divergent approach to synthesizing compound libraries for drug discovery programs, particularly in the search for new kinase inhibitors.[2][3]

The strategic placement of the bromo and fluoro substituents on the benzene ring provides orthogonal handles for derivatization. The carbon-bromine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups.[4] The fluorine atom, activated by the electron-withdrawing sulfonamide group, can potentially undergo nucleophilic aromatic substitution (SNAr).[5] Furthermore, the sulfonamide nitrogen can be functionalized through alkylation or arylation, adding another layer of structural diversity.

I. Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The carbon-bromine bond at the 4-position is the most reactive site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency, functional group tolerance, and broad substrate scope.[4]

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[4] This reaction is fundamental in the synthesis of kinase inhibitors, where biaryl scaffolds are common.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[4]

Representative Protocol: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-fluorobenzenesulfonamide.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9012Est. 70-90
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O10016Est. 75-95
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O10018Est. 60-80
Yields are estimated based on typical outcomes for similar substrates and require experimental verification.
B. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[7] This reaction is invaluable for synthesizing compounds where an amino group is a key pharmacophore.

Causality of Experimental Choices:

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) are critical for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nucleophile.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent unwanted side reactions.[8]

Representative Protocol: Buchwald-Hartwig Amination

Sources

Application Notes and Protocols: 4-Bromo-2-fluorobenzenesulfonamide as a Strategic Building Block in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Reagent

In the landscape of modern medicinal chemistry and drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. 4-Bromo-2-fluorobenzenesulfonamide has emerged as a highly valuable and versatile building block due to its unique trifecta of reactive sites. The strategic placement of a bromine atom, a fluorine atom, and a sulfonamide group on the phenyl ring provides chemists with a powerful toolkit for molecular construction.

This guide provides an in-depth exploration of the applications of this compound, moving beyond simple procedural lists to explain the causality behind experimental choices. We will delve into its role in the synthesis of key therapeutic agents, particularly kinase inhibitors, and provide detailed, field-proven protocols for its utilization in cornerstone synthetic transformations.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups.

  • The Bromine Atom (C4-Br): This is the primary handle for palladium-catalyzed cross-coupling reactions. The Carbon-Bromine bond is significantly more reactive towards oxidative addition by a Pd(0) catalyst than a Carbon-Fluorine or Carbon-Chlorine bond, allowing for highly chemoselective modifications.[1] This site is the workhorse for building molecular complexity through reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3][4]

  • The Fluorine Atom (C2-F): The presence of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[5] While less reactive than bromine in cross-coupling, its strong electron-withdrawing nature influences the reactivity of the entire ring and can be a site for nucleophilic aromatic substitution (SNAr) under specific conditions.

  • The Sulfonamide Group (-SO₂NH₂): The sulfonamide moiety is a privileged structure in medicinal chemistry, found in a wide array of antibacterial, anti-inflammatory, and anti-cancer agents.[6][7] It can act as a hydrogen bond donor and acceptor, crucial for binding to biological targets like enzyme active sites.[8] The amine portion can also be further functionalized.

Figure 1: Structure and key reactive sites of this compound.

Core Synthetic Application: The Assembly of Kinase Inhibitors

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, particularly cancer.[9] Consequently, the development of small-molecule kinase inhibitors is a major focus of pharmaceutical research.[10] this compound is an ideal starting material for constructing the complex heterocyclic scaffolds often found in potent kinase inhibitors.[9]

The general synthetic strategy involves using the bromo- and fluoro-substituents as handles for functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[9] For instance, the bromine atom can be used in a Suzuki coupling to introduce a new aryl or heteroaryl group, forming a biaryl sulfonamide core. This core can then be further elaborated into scaffolds like pyrazolopyrimidines, which are a well-established class of kinase inhibitors.[9]

Key Palladium-Catalyzed Cross-Coupling Methodologies

The true power of this compound is unlocked through palladium-catalyzed reactions that selectively transform the C-Br bond.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds, particularly for biaryl structures common in pharmaceuticals.[1][11] The reaction couples an organohalide (in this case, the C-Br bond of our starting material) with an organoboron species, such as an arylboronic acid.

Causality Behind the Protocol:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common choice as it is a direct source of Pd(0).[1]

  • Ligand: Phosphine ligands are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity. The choice of ligand influences the rates of oxidative addition and reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[12]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The water helps to dissolve the inorganic base.

Suzuki_Workflow start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reaction Heat (e.g., 80-100 °C) Inert Atmosphere (N₂ or Ar) start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Target Biaryl Sulfonamide purify->product

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging.[2][3] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in biologically active molecules.[2] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[4]

Causality Behind the Protocol:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered and electron-rich ligands (e.g., Josiphos, XPhos, RuPhos) are often required.[2] They accelerate the rate-limiting reductive elimination step, which forms the final C-N bond and regenerates the Pd(0) catalyst.[3]

  • Base: A strong, non-nucleophilic base is typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine, forming a more reactive amido species that coordinates to the palladium center.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and reactive intermediates.

Buchwald_Workflow start This compound + Primary/Secondary Amine reagents Pd Precatalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu) reaction Heat (e.g., 80-110 °C) Anhydrous, Inert Conditions start->reaction reagents->reaction workup Quench & Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Target N-Aryl Sulfonamide purify->product

Figure 3: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are representative procedures. Researchers should optimize conditions for their specific substrates. All manipulations involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Suzuki-Miyaura Synthesis of a Biaryl Sulfonamide Intermediate

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed solvents (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfonamide.

Protocol 2: Buchwald-Hartwig Synthesis of an N-Aryl Sulfonamide Intermediate

This protocol details a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the flask, then evacuate and backfill with inert gas three times.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound and the amine in anhydrous toluene (5 mL).

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 100 °C and stir for 6-24 hours.

  • Self-Validation: Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table summarizes typical reaction parameters for cross-coupling reactions involving substrates similar to this compound. Actual results will vary depending on the specific coupling partners and precise reaction conditions.

Reaction Type Coupling Partner Typical Catalyst/Ligand Typical Base Solvent Temp (°C) Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95
Suzuki-Miyaura 3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O8570-90
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10080-98
Buchwald-Hartwig AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11065-85

Conclusion

This compound is a quintessential example of a modern synthetic building block, engineered for versatility and efficiency. Its capacity for selective functionalization via robust and well-understood palladium-catalyzed cross-coupling reactions makes it an invaluable tool for medicinal chemists. The protocols and principles outlined in this guide provide a framework for leveraging this reagent to accelerate the synthesis of diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. The strategic application of such building blocks is fundamental to advancing drug discovery programs from initial hits to clinical candidates.

References

  • MySkinRecipes. (n.d.). 4-broMo-2-fluoro-N-MethylbenzenesulfonaMide.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • PubMed. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates.
  • Ossila. (n.d.). 4-Fluorobenzenesulfonamide | CAS 402-46-0.
  • ResearchGate. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Selective Suzuki Coupling Reactions of 2-Bromo-4-chlorobenzoic Acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common problems encountered during the synthesis of this important building block. By understanding the causality behind experimental choices, you can optimize your reaction conditions and achieve higher yields and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the bromo, fluoro, and sulfonamide functionalities provides multiple points for further chemical modification. However, the synthesis of this molecule is not without its challenges. The electron-withdrawing nature of the substituents on the aromatic ring influences the reactivity at each synthetic step. This guide provides a comprehensive overview of a reliable synthetic route and a detailed troubleshooting section to address common issues.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process starting from 4-bromo-2-fluoroaniline. The first step involves the formation of the corresponding sulfonyl chloride via a diazotization reaction, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. The resulting 4-bromo-2-fluorobenzenesulfonyl chloride is then reacted with an ammonia source to yield the final product.

Synthesis_Pathway A 4-Bromo-2-fluoroaniline B 4-Bromo-2-fluorobenzenesulfonyl chloride A->B 1. NaNO₂, HCl 2. SO₂, CuCl₂ C This compound B->C NH₄OH or NH₃

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl Chloride

This procedure is based on the Meerwein arylation reaction, a standard method for the preparation of sulfonyl chlorides from anilines.[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (per 10g of aniline)Moles
4-Bromo-2-fluoroaniline190.0210.0 g0.0526
Concentrated HCl36.4625 mL~0.3
Sodium Nitrite (NaNO₂)69.004.0 g0.058
Acetic Acid60.0550 mL-
Sulfur Dioxide (SO₂)64.07Gas, bubbled throughExcess
Copper(II) Chloride (CuCl₂)134.451.0 g0.0074
Ice18.02As needed-
Diethyl Ether74.12For extraction-

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-2-fluoroaniline (10.0 g) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (4.0 g) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

  • Sulfonylation: In a separate flask, prepare a solution of copper(II) chloride (1.0 g) in acetic acid (50 mL). Cool this solution to 10-15 °C and bubble sulfur dioxide gas through it for 15-20 minutes.

  • Slowly add the cold diazonium salt solution to the acetic acid/SO₂/CuCl₂ mixture with vigorous stirring. The temperature should be maintained between 10-20 °C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Work-up: Pour the reaction mixture into ice water (200 mL). The crude 4-bromo-2-fluorobenzenesulfonyl chloride will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of ether and hexane.

Expected Yield: 60-70% Physical Properties: White to pale yellow solid. Melting point: 63-66 °C.[2]

Step 2: Synthesis of this compound

This is a nucleophilic substitution reaction where the sulfonyl chloride is reacted with ammonia.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (per 10g of sulfonyl chloride)Moles
4-Bromo-2-fluorobenzenesulfonyl chloride273.5110.0 g0.0366
Concentrated Ammonium Hydroxide (28-30%)35.0550 mLExcess
Dichloromethane (DCM) or THF-100 mL-
1 M HCl36.46For work-up-
Saturated Sodium Bicarbonate Solution-For work-up-
Brine-For work-up-
Anhydrous Magnesium Sulfate120.37For drying-

Procedure:

  • Reaction Setup: Dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (10.0 g) in 100 mL of a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Amination: Slowly add concentrated ammonium hydroxide (50 mL) to the cooled solution with vigorous stirring. A white precipitate of the sulfonamide should form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, add water and an immiscible organic solvent like ethyl acetate for extraction.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Expected Yield: 80-90% Characterization: A white solid.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Troubleshooting_Guide cluster_step1 Step 1: Sulfonyl Chloride Synthesis cluster_step2 Step 2: Amination A Low Yield of Sulfonyl Chloride B Incomplete Diazotization A->B C Decomposition of Diazonium Salt A->C D Inefficient Sulfonylation A->D E Low Yield of Sulfonamide F Hydrolysis of Sulfonyl Chloride E->F G Incomplete Amination E->G H Formation of Side Products E->H

Sources

optimizing Suzuki coupling with 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An essential tool in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction enables the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and material science.[1][2][3] However, coupling electronically demanding substrates like 4-bromo-2-fluorobenzenesulfonamide presents unique challenges that can lead to low yields, incomplete conversion, and complex product mixtures. The electron-withdrawing nature of both the fluoro and sulfonamide groups significantly alters the electronic properties of the aryl bromide, while the sulfonamide moiety itself introduces potential complications.[4]

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and optimize the Suzuki coupling of this specific substrate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for Suzuki coupling?

A1: This substrate possesses two strong electron-withdrawing groups: the fluoro group at the ortho-position and the sulfonamide group at the para-position. While electron-deficient aryl halides generally undergo the initial oxidative addition step more readily, the overall success of the catalytic cycle is complex.[5][6] The primary challenges include:

  • Potential for Catalyst Inhibition: The nitrogen or oxygen atoms of the sulfonamide group could potentially coordinate with the palladium center, leading to catalyst deactivation.

  • Side Reactions: The acidic N-H proton of the sulfonamide can complicate the reaction under basic conditions. Furthermore, the strong electron-withdrawing nature of the substituents can make the product susceptible to other reactions and may influence the stability of intermediates in the catalytic cycle.

  • Desulfonylation: Under certain conditions, cleavage of the C-S bond can occur, leading to the formation of desulfonylated byproducts.[4]

Q2: My starting aryl bromide is consumed, but the yield of the desired product is very low. What are the likely side reactions?

A2: If your starting material is consumed without significant product formation, several side reactions are likely occurring. The most common culprits in Suzuki couplings are:

  • Protodeborylation: This is the hydrolysis of your boronic acid or ester coupling partner back to its corresponding arene, consuming it before it can participate in the catalytic cycle.[1][7] This is often exacerbated by high temperatures and excess water.

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[1]

  • Dehalogenation: The starting this compound is reduced to 2-fluorobenzenesulfonamide. This can happen when a hydride source is present, which can sometimes be the solvent (like an alcohol) or certain bases.[1][8]

Q3: What is the general order of reactivity for aryl halides in Suzuki coupling, and where does my substrate fit in?

A3: The reactivity of the C-X bond towards oxidative addition with Pd(0) is the primary determinant. The general trend is: C-I > C-OTf > C-Br >> C-Cl.[8] Your substrate, being an aryl bromide, has good intrinsic reactivity. The presence of electron-withdrawing groups further activates the C-Br bond for oxidative addition, which is often the rate-limiting step.[2][5] Therefore, issues with this substrate are less likely to be caused by a slow oxidative addition and more likely related to other steps like transmetalation or side reactions.

Q4: Can I monitor the reaction progress in real-time?

A4: Yes, monitoring the reaction is crucial for optimization. Several techniques can be used:

  • Thin-Layer Chromatography (TLC): A simple, cost-effective method for qualitative monitoring of the consumption of starting materials and the appearance of the product.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These methods provide more quantitative data on the conversion and can help identify byproducts.[10][11]

  • NMR Spectroscopy: For substrates with a unique NMR handle, like the ¹⁹F signal in your molecule, ¹⁹F NMR can be a powerful tool to monitor the reaction directly from an aliquot of the reaction mixture without extensive workup.[12]

Troubleshooting Guide: From Low Yield to High Performance

This guide provides a systematic approach to diagnosing and solving common experimental failures.

Problem 1: Very Low (<10%) or No Product Formation
Probable CauseScientific Rationale & ExplanationRecommended Solution & Action
Ineffective Catalyst System The combination of the palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this substrate. The ligand must be able to promote the key steps of the catalytic cycle while resisting deactivation. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required for challenging couplings as they accelerate reductive elimination and are less prone to deactivation.[10][13][14]Action: Screen a panel of modern catalysts and ligands. Start with a Buchwald-type system. Primary Recommendation: Use a pre-catalyst like XPhos Pd G3 or SPhos Pd G3 (1-3 mol%). These are air-stable and efficiently generate the active Pd(0) species.
Incorrect Base Selection The base is essential for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[15] If the base is too weak or has poor solubility in the solvent, this step will be inefficient.Action: Switch to a more effective base. Primary Recommendation: Use anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents). These bases have proven highly effective in a wide range of Suzuki couplings.[16][17][18]
Presence of Oxygen The active catalyst is a Pd(0) species. Oxygen can oxidize Pd(0) to Pd(II), which is catalytically inactive for oxidative addition, effectively halting the cycle and promoting homocoupling of the boronic acid.[1][19]Action: Rigorously deoxygenate the reaction mixture. Primary Recommendation: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Assemble the reaction under an inert atmosphere and subject the final reaction mixture to several vacuum/backfill cycles with the inert gas before heating.[8]
Problem 2: Moderate Yield (30-60%) with Significant Byproducts
Probable CauseScientific Rationale & ExplanationRecommended Solution & Action
Protodeborylation of Boronic Acid Boronic acids are susceptible to hydrolysis, especially at elevated temperatures in the presence of water and base.[1][7] This competitive pathway consumes the nucleophilic partner.Action: Stabilize the boronic acid. Primary Recommendation: Switch from the boronic acid to its corresponding neopentyl glycol or pinacol boronate ester. These esters are more stable to hydrolysis and release the boronic acid slowly under the reaction conditions.[1] Alternatively, minimizing water content can help.
Dehalogenation of Starting Material High temperatures, prolonged reaction times, and certain solvents (e.g., alcohols) or bases can act as hydride sources, leading to the reduction of the C-Br bond after oxidative addition.[1][8]Action: Modify reaction conditions to disfavor reduction. Primary Recommendation: Lower the reaction temperature to the minimum required for conversion (e.g., start at 80 °C instead of 110 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed. Ensure you are using an aprotic solvent like dioxane or toluene.
Homocoupling of Boronic Acid As mentioned, this is typically caused by oxygen. However, it can also occur if the transmetalation or reductive elimination steps are slow compared to the side reaction.Action: Optimize conditions to favor the desired cross-coupling pathway. Primary Recommendation: In addition to rigorous deoxygenation, ensure the catalyst system is highly active. A more electron-rich ligand can accelerate reductive elimination, outcompeting the homocoupling pathway.

Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is key to optimization.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)(X)L₂ pd0->ox_add Oxidative Addition (+ Ar-X) tm_corner ox_add->tm_corner trans Ar-Pd(II)(Ar')L₂ product Ar-Ar' (Desired Product) trans->product re_corner trans->re_corner re_corner->pd0 Reductive Elimination tm_corner->trans Transmetalation (+ Ar'-B(OR)₂ + Base)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield (<60%)? check_conversion Starting Material Consumed? start->check_conversion stalled Problem: Stalled Reaction check_conversion->stalled No byproducts Problem: Byproducts Observed check_conversion->byproducts Yes sol_catalyst Solution: 1. Use Buchwald Pre-catalyst (e.g., XPhos Pd G3) 2. Increase Catalyst Loading stalled->sol_catalyst Cause: Inactive Catalyst sol_base Solution: 1. Switch to K₃PO₄ or Cs₂CO₃ 2. Ensure Base is Anhydrous/Powdered stalled->sol_base Cause: Weak Base sol_degas Solution: 1. Rigorously Degas Solvents 2. Use Vacuum/Inert Gas Cycles stalled->sol_degas Cause: Oxygen Present sol_boron Solution: 1. Use Boronate Ester (Pinacol/MIDA) 2. Lower Temperature byproducts->sol_boron If Protodeborylation/Homocoupling sol_dehalogen Solution: 1. Use Aprotic Solvent (Dioxane) 2. Monitor Closely, Avoid Long Times byproducts->sol_dehalogen If Dehalogenation

Caption: A decision tree for troubleshooting low-yielding reactions.

Experimental Protocols

Protocol 1: Standard Starting Conditions

This protocol serves as a baseline. For a challenging substrate like this compound, it may yield suboptimal results but is a useful benchmark.

ParameterRecommendation
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic Acid (1.5 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2.0 equiv)
Solvent Dioxane/H₂O (4:1 v/v)
Temperature 90 °C
Time 12-24 hours

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound and the arylboronic acid.

  • Add the Na₂CO₃.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for this compound

This protocol incorporates modern best practices for challenging Suzuki couplings and is the recommended starting point for this specific substrate.

ParameterRecommendationJustification
Aryl Halide This compound (1.0 equiv)-
Boron Reagent Arylboronic Acid Pinacol Ester (1.2 equiv)More stable to protodeborylation than the corresponding acid.[1]
Catalyst XPhos Pd G3 (2 mol%)Air-stable pre-catalyst that reliably forms a highly active Pd(0) species. The bulky, electron-rich XPhos ligand is ideal for challenging substrates.[20]
Base K₃PO₄ (anhydrous, powdered) (2.5 equiv)Strong, effective base for promoting transmetalation with minimal side reactions.[18][21]
Solvent Anhydrous, degassed 1,4-DioxaneAprotic solvent that minimizes dehalogenation and is excellent for Suzuki couplings.
Temperature 100 °CProvides sufficient thermal energy for efficient catalysis without excessive decomposition.
Time 2-12 hours

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and the finely powdered K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon is preferred) three times.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress every 1-2 hours by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • Catalysts. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • University of British Columbia. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]

  • CoLab. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2018, December). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

Sources

Technical Support Center: 4-Bromo-2-fluorobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. The information provided herein is based on established principles of organic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Chlorosulfonation: 1-Bromo-3-fluorobenzene is reacted with chlorosulfonic acid (ClSO₃H) to yield 4-bromo-2-fluorobenzenesulfonyl chloride. This is an electrophilic aromatic substitution reaction.

  • Amination: The resulting 4-bromo-2-fluorobenzenesulfonyl chloride is then reacted with an amine source, typically aqueous or anhydrous ammonia, to produce the final product, this compound.

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: Byproduct formation can occur in both steps of the synthesis. The main impurities to monitor are:

  • Isomeric Sulfonyl Chlorides: Formed during the chlorosulfonation step due to the directing effects of the bromo and fluoro substituents.

  • 4-Bromo-2-fluorobenzenesulfonic acid: Resulting from the hydrolysis of the intermediate sulfonyl chloride.

  • Bis-(4-bromo-2-fluorophenyl)sulfone: A potential byproduct from the reaction of the sulfonyl chloride with the starting material under certain conditions.

  • N,N-bis(4-bromo-2-fluorobenzenesulfonyl)amine: A disulfonated amine byproduct formed during the amination step.

Q3: How can I minimize the formation of these byproducts?

A3: Careful control of reaction conditions is crucial. Key strategies include:

  • Temperature Control: Maintain low temperatures, especially during the addition of chlorosulfonic acid, to control the regioselectivity and minimize side reactions.

  • Stoichiometry: Use a slight excess of the aminating agent in the second step to ensure complete conversion of the sulfonyl chloride and minimize the formation of disulfonated byproducts.

  • Anhydrous Conditions: For the amination step, using anhydrous ammonia and aprotic solvents can prevent the hydrolysis of the sulfonyl chloride.

  • Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that can lead to increased byproduct formation.

Troubleshooting Guide: Byproduct Identification and Remediation

This section provides a detailed, question-and-answer formatted guide to address specific issues encountered during the synthesis of this compound.

Part 1: Chlorosulfonation of 1-Bromo-3-fluorobenzene

Issue 1: My crude product shows multiple spots on TLC/peaks in HPLC after the chlorosulfonation step.

  • Question: What are these additional spots/peaks likely to be, and how can I identify them?

  • Answer & Analysis: These are most likely regioisomers of 4-bromo-2-fluorobenzenesulfonyl chloride. In electrophilic aromatic substitution, both fluorine and bromine are ortho, para-directing groups.[1][2] However, they are also deactivating. The directing effect is a result of the ability of their lone pairs to donate into the aromatic ring via resonance, stabilizing the arenium ion intermediate.[1]

    The interplay of the directing effects of the meta-positioned bromo and fluoro groups on 1-bromo-3-fluorobenzene leads to a mixture of isomers. The primary isomers expected are:

    • 4-Bromo-2-fluorobenzenesulfonyl chloride (Desired Product): Substitution occurs para to the bromine and ortho to the fluorine.

    • 2-Bromo-4-fluorobenzenesulfonyl chloride: Substitution occurs ortho to the bromine and para to the fluorine.

    • 4-Bromo-6-fluorobenzenesulfonyl chloride: Substitution occurs ortho to both the bromine and fluorine.

    Identification:

    • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for distinguishing these isomers. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each isomer.

    • HPLC-MS: Can be used to separate the isomers and confirm their molecular weight.

  • Troubleshooting & Protocol:

    • Control Reaction Temperature: Lowering the reaction temperature during the addition of chlorosulfonic acid can enhance the regioselectivity, favoring the thermodynamically more stable product.

    • Purification: While complete separation can be challenging, careful column chromatography on silica gel using a gradient of ethyl acetate in hexanes can often resolve the major isomers. Recrystallization may also be effective if a suitable solvent system is found.

Issue 2: My yield of the sulfonyl chloride is low, and I notice a significant amount of a water-soluble byproduct.

  • Question: What is this water-soluble byproduct and how can I prevent its formation?

  • Answer & Analysis: The water-soluble byproduct is likely 4-bromo-2-fluorobenzenesulfonic acid . This is formed by the hydrolysis of the 4-bromo-2-fluorobenzenesulfonyl chloride intermediate.[3][4] Sulfonyl chlorides are reactive and susceptible to hydrolysis, especially in the presence of moisture during workup.

  • Troubleshooting & Protocol:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

    • Careful Workup: When quenching the reaction, do so at a low temperature by pouring the reaction mixture onto crushed ice. This minimizes the time the sulfonyl chloride is in contact with water at elevated temperatures.

    • Solvent Extraction: Promptly extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) after quenching.

Part 2: Amination of 4-Bromo-2-fluorobenzenesulfonyl chloride

Issue 3: My final product is contaminated with a high molecular weight impurity.

  • Question: What is this impurity, and how can I avoid it?

  • Answer & Analysis: This impurity is likely N,N-bis(4-bromo-2-fluorobenzenesulfonyl)amine . It forms when a molecule of the newly formed this compound acts as a nucleophile and attacks a second molecule of the 4-bromo-2-fluorobenzenesulfonyl chloride. This is more likely to occur if the concentration of the sulfonyl chloride is high relative to the ammonia.

  • Troubleshooting & Protocol:

    • Control Stoichiometry: Use a molar excess of the aminating agent (ammonia). A 2 to 3-fold excess is typically sufficient.

    • Slow Addition: Add the solution of 4-bromo-2-fluorobenzenesulfonyl chloride slowly to a well-stirred solution of ammonia. This ensures that the sulfonyl chloride is always the limiting reagent in the immediate reaction environment.

    • Low Temperature: Conduct the reaction at a reduced temperature (e.g., 0-10 °C) to control the reaction rate and minimize side reactions.

Issue 4: My final product seems to have a low melting point and appears oily or difficult to crystallize.

  • Question: What could be the cause of this, and how can I purify my product?

  • Answer & Analysis: This is often due to the presence of a mixture of the desired product and unreacted starting material (4-bromo-2-fluorobenzenesulfonyl chloride) or the hydrolyzed byproduct (4-bromo-2-fluorobenzenesulfonic acid). These impurities can act as a eutectic mixture, depressing the melting point and hindering crystallization.

  • Troubleshooting & Protocol:

    • Purification by Recrystallization: This is the most effective method for purifying the final sulfonamide. A suitable solvent system needs to be determined experimentally. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A mobile phase gradient of ethyl acetate in hexanes is a good starting point.

    • Aqueous Wash: Washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic sulfonic acid impurity.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol provides a general method for the analysis of this compound and its potential byproducts.

ParameterCondition
Instrument HPLC with UV Detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Crystal Formation: If crystals form, this is a good solvent for recrystallization. If no crystals form, try a different solvent or a solvent mixture.

  • Procedure: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis Pathway and Major Byproducts

Synthesis_Byproducts cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination Start 1-Bromo-3-fluorobenzene Reagent1 + ClSO3H Start->Reagent1 Intermediate 4-Bromo-2-fluorobenzenesulfonyl chloride (Desired) Reagent1->Intermediate Byproduct1 Isomeric Sulfonyl Chlorides (e.g., 2-Bromo-4-fluoro-) Reagent1->Byproduct1 Side Reaction Byproduct2 4-Bromo-2-fluorobenzenesulfonic acid (Hydrolysis) Intermediate->Byproduct2 Hydrolysis Reagent2 + NH3 Intermediate->Reagent2 Byproduct3 N,N-bis(4-bromo-2-fluorobenzenesulfonyl)amine Intermediate->Byproduct3 Side Reaction Product This compound Reagent2->Product

Caption: Synthetic pathway and major byproduct formation.

Diagram 2: Troubleshooting Logic for Impure Product

Troubleshooting_Logic Start Impure Product Detected (TLC/HPLC/NMR) Analysis Analyze Data: - Number of impurities - Polarity (TLC/HPLC) - Structural info (NMR) Start->Analysis Isomer Multiple Isomers Suspected (from Chlorosulfonation) Analysis->Isomer Similar Polarity Hydrolysis Acidic Impurity Suspected (Sulfonic Acid) Analysis->Hydrolysis More Polar Dimer High MW Impurity Suspected (Disulfonamide) Analysis->Dimer Less Polar Action_Isomer Optimize Chlorosulfonation: - Lower Temperature - Column Chromatography Isomer->Action_Isomer Action_Hydrolysis Improve Workup: - Anhydrous Conditions - Aqueous Base Wash Hydrolysis->Action_Hydrolysis Action_Dimer Optimize Amination: - Excess Ammonia - Slow Addition of Sulfonyl Chloride Dimer->Action_Dimer Purify Purify Final Product: - Recrystallization - Column Chromatography Action_Isomer->Purify Action_Hydrolysis->Purify Action_Dimer->Purify

Caption: Troubleshooting flowchart for impure product.

References

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1438. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 275-304). The Royal Society of Chemistry. [Link]

  • Khan Academy. (n.d.). Directing effects in electrophilic aromatic substitution. [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]

  • de la Torre, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(38), 13393-13398. [Link]

  • Frija, L. M. T., et al. (2020). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry, 16, 280-289. [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. [Link]

  • LibreTexts. (2021). 16. Electrophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9319-9324. [Link]

  • Vizgert, R. V. (1963). Mechanisms of the hydrolysis of aromatic sulphonyl chlorides and of alkyl and aryl arenesulphonates. Russian Chemical Reviews, 32(1), 1-20. [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Wang, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2699. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. [Link]

  • Asghar, M. N., et al. (2020). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Serbian Chemical Society, 85(1), 25-36. [Link]

  • ResearchGate. (n.d.). Synthesis of Sulfonamides from Disulfide. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of sulfonamides. [Link]

  • CsH₂ +4 SO₂HCI. (n.d.). CHEMICAL PROCESS REACTION OF BENZENE SULFINIC ACID. [Link]

  • European Journal of Chemistry. (n.d.). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • PubChem. (n.d.). 4-Bromobenzenesulfonamide. [Link]

  • Fokin, V. V., & Thomas, J. (2018). Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride. Organic Letters, 20(12), 3749-3752. [Link]

  • 3D chemistry. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry [Video]. YouTube. [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley. [Link]

Sources

Navigating the Purification Labyrinth of 4-Bromo-2-fluorobenzenesulfonamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 4-Bromo-2-fluorobenzenesulfonamide. As a Senior Application Scientist, I understand the critical importance of compound purity in research and development. This guide is designed to provide you with in-depth, practical solutions to the common and complex purification challenges associated with this specific sulfonamide. We will move beyond generic protocols to offer a troubleshooting framework grounded in the chemical principles governing this molecule's behavior.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, a foundational understanding of this compound's properties is crucial. These characteristics dictate its behavior in various purification techniques.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₆H₅BrFNO₂SThe presence of bromine, fluorine, and a sulfonamide group contributes to its polarity and potential for hydrogen bonding.
Molecular Weight 254.08 g/mol A moderate molecular weight, suitable for standard purification techniques.
Appearance Typically a solidPurification will primarily involve crystallization or chromatographic methods for solids.
Polarity PolarInfluences solvent selection for both recrystallization and chromatography. Expect good solubility in polar organic solvents.
Hydrogen Bonding Donor and AcceptorThe sulfonamide group can participate in hydrogen bonding, affecting solubility and chromatographic interactions.
Precursor 4-Bromo-2-fluorobenzenesulfonyl chlorideImpurities from the synthesis of the precursor may carry over. This precursor is sensitive to moisture.

The Synthetic Landscape: Anticipating Potential Impurities

The most common route to this compound involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with ammonia or an ammonia equivalent. Understanding the potential side reactions in this process is the first step in effective impurity profiling and removal.

Diagram of Impurity Formation Pathways

4-Bromo-2-fluorobenzenesulfonyl chloride 4-Bromo-2-fluorobenzenesulfonyl chloride This compound (Product) This compound (Product) 4-Bromo-2-fluorobenzenesulfonyl chloride->this compound (Product) Desired Reaction (+ NH3) 4-Bromo-2-fluorobenzenesulfonic acid 4-Bromo-2-fluorobenzenesulfonic acid 4-Bromo-2-fluorobenzenesulfonyl chloride->4-Bromo-2-fluorobenzenesulfonic acid Hydrolysis (+ H2O) Bis(4-bromo-2-fluorophenyl)sulfonamide Bis(4-bromo-2-fluorophenyl)sulfonamide 4-Bromo-2-fluorobenzenesulfonyl chloride->Bis(4-bromo-2-fluorophenyl)sulfonamide Side Reaction (+ Product) Unreacted Starting Material Unreacted Starting Material 4-Bromo-2-fluorobenzenesulfonyl chloride->Unreacted Starting Material Incomplete Reaction Ammonia (NH3) Ammonia (NH3)

Caption: Potential impurity sources in the synthesis of this compound.

Common Impurities to Target:
  • 4-Bromo-2-fluorobenzenesulfonic acid: Arises from the hydrolysis of the highly reactive 4-bromo-2-fluorobenzenesulfonyl chloride precursor, a common issue in sulfonamide synthesis.[1][2] This impurity is significantly more polar than the desired product.

  • Unreacted 4-Bromo-2-fluorobenzenesulfonyl chloride: Incomplete reaction will leave residual starting material. This is less polar than the sulfonamide product.

  • Bis(4-bromo-2-fluorophenyl)sulfonamide: A potential side-product where the newly formed sulfonamide acts as a nucleophile and reacts with another molecule of the sulfonyl chloride. This impurity is significantly less polar than the desired product.

  • Positional Isomers: Depending on the purity of the starting materials for the sulfonyl chloride synthesis, other isomers of bromofluorobenzenesulfonamide could be present.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the purification of this compound.

Recrystallization Challenges

Q1: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] Impurities can also depress the melting point, exacerbating this issue.

  • Causality: The high concentration of your compound and impurities in the hot solvent creates a low-melting eutectic mixture.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to decrease the concentration and raise the saturation temperature.[4]

    • Slower Cooling: Allow the solution to cool more gradually. Insulate the flask to encourage slow, controlled crystal growth.[4] Rapid cooling often leads to precipitation of an amorphous solid or oil.

    • Solvent System Modification: The polarity of your solvent may be too close to that of your compound. For a polar compound like this compound, consider a mixed solvent system. A good starting point is a polar solvent in which the compound is soluble (like ethanol or isopropanol) and a less polar co-solvent in which it is less soluble (like water or heptane).[3][5]

    • Pre-Purification: If the crude material is very impure, a preliminary purification by flash chromatography may be necessary to remove the impurities that are causing the oiling out.[3]

Q2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?

A2: Low yield is a common frustration in recrystallization and can stem from several factors.

  • Causality & Solutions:

    • Using too much solvent: The most common culprit. If the solution is not saturated at the cooling temperature, a significant portion of your product will remain in the mother liquor.

      • Fix: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

    • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

      • Fix: Perform small-scale solubility tests to find a solvent where the compound has high solubility when hot and low solubility when cold.[1]

    • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

      • Fix: Use pre-heated glassware for the filtration and perform the step as quickly as possible.[3]

    • Insufficient cooling: Ensure the flask is thoroughly cooled, potentially in an ice bath, to maximize precipitation.[4]

Q3: My final product has a persistent color, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often highly conjugated organic molecules that are present in small amounts but are intensely colored.

  • Causality: These impurities may have similar solubility profiles to your product, making them difficult to remove by simple recrystallization.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[3] Charcoal has a high surface area and can adsorb colored impurities. Use it sparingly, as it can also adsorb your product.

    • Column Chromatography: If charcoal treatment is ineffective, column chromatography is a more robust method for separating compounds with different polarities.

    • Oxidative or Reductive Wash: In some cases, a dilute aqueous wash with a mild oxidizing or reducing agent during the initial workup can help to decolorize the organic layer. This should be approached with caution to avoid reacting with the desired product.

Column Chromatography Hurdles

Q4: I'm having trouble separating my product from a closely eluting impurity on a silica gel column. What can I do to improve the separation?

A4: Poor separation in flash chromatography is a common challenge, especially with structurally similar impurities.

  • Causality: The chosen solvent system may not be providing sufficient selectivity between your product and the impurity.

  • Solutions:

    • Optimize the Solvent System:

      • Go Less Polar: Start with a less polar eluent to increase the retention of all components on the silica gel. A good starting point for a polar compound is a mixture of ethyl acetate and hexanes.[6]

      • Try Different Solvents: If an ethyl acetate/hexane system is not effective, try a different solvent combination. For polar compounds, a dichloromethane/methanol system can be effective.[6]

      • Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with close Rf values. A good starting Rf for the target compound in the initial solvent system is around 0.15-0.2.[7]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. For polar compounds, alumina or reverse-phase silica (C18) can offer different selectivity.[8]

    • Consider pH Modification: Since the sulfonamide proton is weakly acidic, adding a small amount of a modifier to the mobile phase (e.g., a trace of acetic acid or triethylamine) can sometimes improve peak shape and resolution, though this should be done cautiously as it can affect compound stability.[7]

Q5: My product is streaking or "tailing" on the silica gel column. What is causing this and how can I get sharper peaks?

A5: Tailing is often a sign of strong, non-ideal interactions between your compound and the stationary phase.

  • Causality: The acidic nature of silica gel can interact strongly with the sulfonamide group, leading to poor peak shape.

  • Solutions:

    • Deactivate the Silica Gel: Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[7]

    • Use a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina can alleviate this issue.

    • Load a Smaller Amount of Sample: Overloading the column can lead to band broadening and tailing.

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Mixed Solvent System (Ethanol/Water)

This protocol is a good starting point for purifying the crude product.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).[9]

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Diagram of Mixed Solvent Recrystallization Workflow

A Dissolve crude product in minimum hot ethanol B Hot filtration (optional) A->B C Add hot water to cloud point B->C D Add a few drops of hot ethanol to clarify C->D E Slow cooling to room temperature D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold EtOH/H2O G->H I Dry under vacuum H->I J Pure Crystals I->J

Sources

Technical Support Center: A Guide to Increasing the Yield of 4-Bromo-2-fluorobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.

Synthesis Overview and Key Challenges

The synthesis of this compound is typically achieved through a two-step process. The first step is the chlorosulfonation of 1-bromo-3-fluorobenzene to produce the key intermediate, 4-bromo-2-fluorobenzenesulfonyl chloride. This is followed by the conversion of the sulfonyl chloride to the desired sulfonamide through ammonolysis. While seemingly straightforward, each step presents unique challenges that can impact the overall yield and purity of the final product.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis cluster_2 Key Experimental Considerations A 1-Bromo-3-fluorobenzene C 4-Bromo-2-fluorobenzenesulfonyl Chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid B->C Reagent & Solvent E This compound C->E Nucleophilic Substitution C->E D Ammonium Hydroxide D->E K1 Anhydrous Conditions K2 Temperature Control K3 Reagent Stoichiometry K4 Workup & Purification

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the overall yield in this synthesis?

A1: Moisture control is arguably the most critical factor. The intermediate, 4-bromo-2-fluorobenzenesulfonyl chloride, is highly reactive and susceptible to hydrolysis.[1] Any moisture present in the reagents, solvents, or glassware will convert the sulfonyl chloride back to the corresponding sulfonic acid, which will not react further to form the desired sulfonamide. Therefore, maintaining anhydrous conditions, especially during the ammonolysis step, is paramount.

Q2: Why is temperature control so important, particularly during the chlorosulfonation step?

A2: The chlorosulfonation of aromatic compounds is a highly exothermic electrophilic aromatic substitution reaction.[2] Without proper temperature control, the reaction rate can increase uncontrollably, leading to the formation of undesired regioisomers and other byproducts. Maintaining a low and stable temperature (e.g., 12-15°C) ensures the selective formation of the desired 4-bromo-2-fluorobenzenesulfonyl chloride.[2]

Q3: Can I use a different base instead of ammonium hydroxide for the ammonolysis step?

A3: While ammonium hydroxide is the most common and direct reagent to form the primary sulfonamide, other bases can be used, though they serve a different primary purpose. In reactions with amines other than ammonia, a non-nucleophilic base like triethylamine (TEA) or pyridine is often used to scavenge the HCl byproduct.[1][3] For the synthesis of the parent this compound, a source of ammonia is required as the nucleophile. Using an alternative amine (e.g., methylamine) would result in an N-substituted sulfonamide.[4]

Troubleshooting Guide: From Intermediate to Final Product

This section addresses specific problems that users may encounter during the synthesis, providing probable causes and actionable solutions.

Step 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl Chloride

Problem: The yield of 4-bromo-2-fluorobenzenesulfonyl chloride is low.

  • Probable Cause 1: Incomplete Reaction. The chlorosulfonation reaction may not have gone to completion.

    • Solution: Ensure that a sufficient excess of chlorosulfonic acid is used, as it often serves as both the reagent and the solvent.[2] The reaction time and temperature are also critical; after the initial addition of 1-bromo-3-fluorobenzene at a controlled low temperature, consider allowing the reaction to stir for an extended period or gently warming it (e.g., to 60°C for a couple of hours) to drive it to completion, as is common for similar substrates.[2]

  • Probable Cause 2: Degradation During Workup. The sulfonyl chloride intermediate is sensitive to hydrolysis and can be lost during the quenching and extraction phases.

    • Solution: The workup must be performed carefully and at low temperatures. The reaction mixture should be quenched by pouring it slowly onto a large amount of crushed ice in a well-ventilated fume hood.[2] This dissipates the heat from the acid-water neutralization and keeps the sulfonyl chloride in its solid, less reactive state, minimizing hydrolysis. The subsequent filtration and washing should also be done with cold water.

Problem: The isolated sulfonyl chloride is an oil or a discolored solid.

  • Probable Cause: Impurities. The product may be contaminated with unreacted starting material or byproducts from an uncontrolled reaction temperature.

    • Solution: Purification is necessary. The crude product can often be purified by recrystallization from a non-polar solvent like petroleum ether or a chlorinated solvent such as chloroform.[2] It is crucial to ensure the product is thoroughly dried before proceeding to the next step.

Step 2: Synthesis of this compound

Problem: The final yield of this compound is poor.

  • Probable Cause 1: Hydrolysis of the Sulfonyl Chloride. This is the most common reason for low yield in the second step.

    • Solution: Strictly adhere to anhydrous conditions. Use a dry reaction flask and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) must be anhydrous. If using aqueous ammonium hydroxide, the reaction should be cooled significantly (e.g., 0 °C) to minimize the rate of hydrolysis relative to the rate of ammonolysis.

  • Probable Cause 2: Inefficient Ammonolysis. The reaction between the sulfonyl chloride and ammonia may be incomplete.

    • Solution: Ensure a sufficient excess of the ammonia source is used to drive the reaction forward. When adding the sulfonyl chloride to the ammonia solution, do so slowly and dropwise while maintaining a low temperature (0 to 5 °C).[1] This prevents localized heating and potential side reactions. After the addition, allow the reaction to warm to room temperature and stir for several hours to ensure completion. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is highly recommended.[1]

  • Probable Cause 3: Difficult Product Isolation. The product may remain partially dissolved in the aqueous phase during workup.

    • Solution: After the reaction is complete, the sulfonamide product can often be precipitated by acidifying the reaction mixture with a dilute acid (e.g., HCl).[2] This protonates any remaining ammonia and neutralizes the reaction medium, decreasing the solubility of the sulfonamide. Ensure the pH is adjusted to be slightly acidic, and then collect the precipitated solid by filtration.

G start Low Yield of This compound check_tlc Does TLC show unreacted sulfonyl chloride? start->check_tlc check_conditions Were anhydrous conditions strictly maintained? check_tlc->check_conditions No sol_time Solution: - Increase reaction time. - Ensure sufficient excess of ammonia. - Monitor by TLC until completion. check_tlc->sol_time Yes check_workup Was the workup pH acidic during precipitation? check_conditions->check_workup Yes sol_anhydrous Solution: - Use oven-dried glassware. - Use anhydrous solvents. - Run under inert atmosphere (N2/Ar). check_conditions->sol_anhydrous No sol_ph Solution: - Adjust pH to ~5-6 with dilute HCl. - Cool mixture to maximize precipitation. - Wash precipitate with cold water. check_workup->sol_ph No end Yield Improved check_workup->end Yes sol_time->end sol_anhydrous->end sol_ph->end

Caption: Troubleshooting logic for low yield in the ammonolysis step.

Experimental Protocols and Data

The following protocols are provided as a robust starting point. Researchers should adapt them based on their specific laboratory conditions and scale.

Step 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl Chloride

This procedure is adapted from standard chlorosulfonation methods for aromatic compounds.[2]

Reagents & Quantitative Data

CompoundMolecular FormulaM.W. ( g/mol )Amount (moles)Amount (g)Volume (mL)
1-Bromo-3-fluorobenzeneC₆H₄BrF175.000.2543.7530.0
Chlorosulfonic AcidHSO₃Cl116.521.25145.682.5

Protocol:

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a gas absorption trap, add chlorosulfonic acid (82.5 mL, 1.25 mol).

  • Cool the flask in an ice-water bath to approximately 12–15°C.

  • Gradually add 1-bromo-3-fluorobenzene (30.0 mL, 0.25 mol) dropwise to the stirred chlorosulfonic acid over 30 minutes, ensuring the temperature does not exceed 15°C. Hydrogen chloride gas will be evolved.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Carefully and slowly pour the cooled mixture into a 1 L beaker containing 500 g of crushed ice with vigorous stirring. This must be performed in a well-ventilated fume hood.

  • Collect the precipitated white solid, crude 4-bromo-2-fluorobenzenesulfonyl chloride, by suction filtration.

  • Wash the solid thoroughly with cold water (3 x 100 mL) to remove any residual acid.

  • Dry the product under vacuum. The expected yield of the crude product is typically high. For further purification, recrystallize from petroleum ether.

Step 2: Synthesis of this compound

This procedure is adapted from general ammonolysis protocols for sulfonyl chlorides.[1]

Reagents & Quantitative Data

CompoundMolecular FormulaM.W. ( g/mol )Amount (moles)Amount (g)Volume (mL)
4-Bromo-2-fluorobenzenesulfonyl ChlorideC₆H₃BrClFO₂S273.510.2054.7-
Ammonium Hydroxide (28-30%)NH₄OH35.04~1.0 (5x excess)-~68
Dichloromethane (DCM)CH₂Cl₂84.93--200

Protocol:

  • In a 500 mL flask, dissolve the crude 4-bromo-2-fluorobenzenesulfonyl chloride (54.7 g, 0.20 mol) in anhydrous dichloromethane (200 mL).

  • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • In a separate flask, cool concentrated ammonium hydroxide (~68 mL) in an ice bath.

  • Add the ammonium hydroxide dropwise to the stirred sulfonyl chloride solution over 45 minutes, ensuring the temperature remains below 5°C. A white precipitate will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) to confirm the consumption of the starting sulfonyl chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain a white crystalline solid.

References
  • BenchChem Technical Support Team. (2025).
  • EvitaChem. Buy 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide (EVT-4735909). EvitaChem.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. BenchChem.
  • ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide synthesis. ChemicalBook.
  • Oakwood Chemical. 4-Bromo-2-fluorobenzenesulfonyl chloride. Oakwood Chemical.
  • Sigma-Aldrich. 4-Bromo-2-fluorobenzenesulfonyl chloride 97%. Sigma-Aldrich.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges encountered with this versatile building block. The unique electronic and steric properties conferred by the bromo, fluoro, and sulfonamide functional groups can present specific hurdles in common cross-coupling reactions. This resource offers a structured, question-and-answer approach to diagnose and resolve these issues, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does this influence its reactivity in cross-coupling reactions?

The primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, is the carbon-bromine (C-Br) bond. The C-Br bond is significantly weaker than the carbon-fluorine (C-F) and carbon-sulfur (C-S) bonds, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is typically the first step in the catalytic cycle.

The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the aromatic ring and potentially facilitate oxidative addition. However, its position can also introduce steric hindrance, which may impact the approach of bulky catalyst-ligand complexes. The sulfonamide group is also electron-withdrawing and can influence the overall electronic nature of the substrate.

Q2: I am observing significant decomposition of my this compound starting material under my reaction conditions. What are the likely causes?

Decomposition can arise from several factors:

  • Hydrolysis of the Sulfonamide: While generally stable, sulfonamides can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[1] If your reaction employs strong aqueous bases, consider screening milder bases or using anhydrous conditions.

  • High Temperatures: Prolonged exposure to high temperatures can lead to thermal degradation. It is always advisable to run reactions at the lowest effective temperature.

  • Strongly Nucleophilic Conditions: While the primary sulfonamide is a relatively poor nucleophile, under strongly basic conditions, it can be deprotonated to form a more reactive species that could potentially engage in side reactions.

Q3: Can the sulfonamide group interfere with the catalytic cycle?

Yes, the sulfonamide moiety can potentially interact with the palladium catalyst. The nitrogen and oxygen atoms of the sulfonamide have lone pairs of electrons and could coordinate to the metal center. This coordination could, in some cases, inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed. The choice of a suitable ligand is crucial to minimize such unwanted interactions and maintain catalyst activity.

Troubleshooting Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Issue 1: Low to no conversion of this compound.

  • Possible Cause: Inactive catalyst.

    • Solution: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation. Consider using a pre-formed, air-stable palladium precatalyst.

  • Possible Cause: Suboptimal ligand choice.

    • Solution: For an electron-rich aryl bromide (due to the potential for resonance donation from the sulfonamide nitrogen), an electron-rich and bulky phosphine ligand is often required to promote the oxidative addition and reductive elimination steps. Consider ligands such as SPhos, XPhos, or RuPhos.

  • Possible Cause: Inappropriate base.

    • Solution: The base is crucial for the transmetalation step. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base is also important; using a solvent system where the base is partially soluble (e.g., dioxane/water) is often effective.

  • Possible Cause: Low reaction temperature.

    • Solution: Suzuki couplings with aryl bromides often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.

Issue 2: Significant formation of side products.

  • Side Product: Protodebromination (replacement of Br with H).

    • Cause: This can be promoted by sources of hydride in the reaction, which can arise from the solvent (e.g., alcohols) or the base.

    • Solution: Use anhydrous, aprotic solvents like dioxane or toluene. If a co-solvent is needed, minimize the amount of protic solvent. Screen different bases; for example, switch from an alkoxide to a carbonate or phosphate base.

  • Side Product: Homocoupling of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen.

    • Solution: Ensure rigorous degassing of all solvents and reagents before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Side Product: Protodeboronation of the boronic acid.

    • Cause: Cleavage of the C-B bond of the boronic acid, often facilitated by water and base.

    • Solution: Use fresh boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Troubleshooting a Failed Suzuki-Miyaura Reaction

Caption: Decision tree for troubleshooting a failed Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

Issue 1: Low to no C-N bond formation.

  • Possible Cause: Incompatible base.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Carbonate and phosphate bases are also effective and may be necessary for base-sensitive substrates. The choice of base is highly dependent on the amine coupling partner and the solvent.[2][3][4]

  • Possible Cause: Inappropriate ligand.

    • Solution: The choice of ligand is critical and depends on the nature of the amine. For primary aliphatic amines and anilines, bulky biaryl phosphine ligands like XPhos or BrettPhos are often effective. For secondary amines, ligands like RuPhos can be advantageous.[3]

  • Possible Cause: Catalyst inhibition.

    • Solution: As mentioned, the sulfonamide could potentially coordinate to the palladium. Using a ligand with a strong affinity for palladium can help prevent this.

Issue 2: Hydrodehalogenation of this compound is the major product.

  • Cause: This side reaction can be prevalent, especially with electron-rich aryl bromides and certain catalyst/ligand combinations. It can also be promoted by β-hydride elimination from the palladium-amido intermediate.

  • Solution:

    • Ligand Choice: Employ bulky, electron-rich ligands that promote reductive elimination over β-hydride elimination.

    • Base Selection: The choice of base can influence the rate of hydrodehalogenation. An empirical screen of bases may be necessary.

    • Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n(Br) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAmine [Ar-Pd(II)L_n(Br)(HNR'R'')] ArPdBr->ArPdAmine + HNR'R'' AmineCoord Amine Coordination ArPdAmido Ar-Pd(II)L_n(NR'R'') ArPdAmine->ArPdAmido + Base Deprotonation Deprotonation (-HBr) ArPdAmido->Pd0 Product Ar-NR'R'' ArPdAmido->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are generalized protocols that serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add to an oven-dried Schlenk tube the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Addition of Reactants: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary

The following table provides a hypothetical starting point for optimizing reaction conditions for cross-coupling reactions with this compound, based on common practices for similar aryl bromides.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃, or Precatalysts
Ligand SPhos, XPhos, RuPhosXPhos, BrettPhos, RuPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₃PO₄, LHMDS
Solvent Dioxane/H₂O, Toluene/H₂OToluene, Dioxane, THF
Temperature (°C) 80 - 12080 - 110
Typical Catalyst Loading 1-5 mol%1-3 mol%

References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 291-298. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 11961–11969. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534–1544. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Technical Support Center: Sulfamoylation with 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfamoylation reactions using 4-Bromo-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific sulfamoylation reaction. Here, we will delve into potential side reaction pathways, troubleshoot common experimental issues, and provide in-depth answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your target compounds.

Introduction to Sulfamoylation with this compound

Sulfamoylation, the introduction of a sulfamoyl group (-SO₂NHR), is a critical transformation in medicinal chemistry. The resulting sulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities, including antibacterial and antitumor properties. This compound is a versatile reagent in this class, offering unique reactivity due to the electronic effects of its halogen substituents. However, like any chemical reaction, sulfamoylation is not without its challenges. Understanding and mitigating potential side reactions is paramount to successful synthesis.

This guide will focus on the practical aspects of using this compound, providing a framework for identifying and resolving common issues encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Sulfonamide

Q: My sulfamoylation reaction with this compound is resulting in a low yield, or I'm not isolating any of the desired product. What are the likely causes and how can I fix this?

A: Low or no yield in a sulfamoylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their solutions.

Potential Causes & Troubleshooting Steps:

  • Inadequate Activation of the Sulfonamide: The nitrogen of this compound needs to be deprotonated by a suitable base to become an effective nucleophile.

    • Solution: Ensure you are using a strong enough, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice of base can be critical, and some experimentation may be necessary to find the optimal one for your specific substrate.

  • Hydrolysis of the Sulfonyl Chloride Precursor: If you are generating a sulfamoyl chloride in situ from this compound, trace amounts of water can lead to hydrolysis, forming the corresponding sulfonic acid which is unreactive towards your amine.

    • Solution: Use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and ensure your starting materials are free of water. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.

  • Poor Reactivity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.

    • Solution: Increase the reaction temperature to provide more energy for the reaction to proceed. You could also consider using a more reactive derivative of your amine if possible. In some cases, switching to a more polar aprotic solvent like DMF or DMSO can help to solvate the reactants and increase the reaction rate.

  • Decomposition of the Reagent or Product: The reaction conditions may be too harsh, leading to the decomposition of your starting material or the desired sulfonamide product.

    • Solution: Monitor the reaction closely using techniques like TLC or LC-MS to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent prolonged exposure to harsh conditions. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

Issue 2: Formation of an Unexpected Byproduct - The Desulfonylated Amine

Q: I'm observing a significant amount of the starting amine in my reaction mixture, even after a prolonged reaction time. Is it possible that my sulfonamide product is being cleaved?

A: Yes, this is a known side reaction. The cleavage of the S-N bond in sulfonamides, known as desulfonylation, can occur under certain conditions, regenerating the starting amine.

Mechanism of Desulfonylation:

This process is often reductive in nature and can be promoted by certain reagents or conditions.[1][2] While less common under standard sulfamoylation conditions, it's a possibility, especially if your reaction mixture contains reducing agents or if the workup procedure is harsh.

Diagram: Desulfonylation Side Reaction

G Sulfonamide R-NH-SO₂-Ar Amine R-NH₂ Sulfonamide->Amine Cleavage SulfinicAcid Ar-SO₂H Sulfonamide->SulfinicAcid Cleavage ReducingAgent [Reducing Agent] ReducingAgent->Sulfonamide

Caption: Reductive cleavage of the sulfonamide to regenerate the amine.

Troubleshooting Steps:

  • Analyze Your Reaction Components: Scrutinize all reagents for potential reducing properties.

  • Modify Workup: If you suspect the desulfonylation is occurring during the workup, use milder conditions. Avoid strongly acidic or basic aqueous washes if possible.

  • Alternative Cleavage Methods: Be aware that various methods exist for the intentional cleavage of sulfonamides, such as using magnesium in methanol or diphenylphosphine under basic conditions.[3][4] Ensure your reaction conditions do not inadvertently mimic these.

Issue 3: Competing O-Sulfamoylation in the Presence of Hydroxyl Groups

Q: My substrate contains both an amine and a hydroxyl group. I'm getting a mixture of N-sulfamoylated and O-sulfamoylated products. How can I improve the selectivity for N-sulfamoylation?

A: This is a classic chemoselectivity challenge. Both amines and alcohols are nucleophilic and can react with the sulfamoylating agent. Generally, amines are more nucleophilic than alcohols, but steric hindrance and reaction conditions can influence the outcome.

Factors Influencing N- vs. O-Sulfamoylation:

  • Nucleophilicity: Primary amines are typically more nucleophilic than primary alcohols.

  • Steric Hindrance: A sterically hindered amine may react slower than a more accessible alcohol.

  • Reaction Conditions: The choice of base and solvent can significantly impact the selectivity.

Strategies for Improving N-Selectivity:

  • Protecting the Hydroxyl Group: The most straightforward approach is to protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) before performing the sulfamoylation. The protecting group can then be removed in a subsequent step.

  • Optimizing Reaction Conditions:

    • Base: Using a non-nucleophilic, sterically hindered base can sometimes favor the reaction with the more nucleophilic amine.

    • Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically preferred product, which is typically the N-sulfamoylated compound.[5]

  • pH Control: In some cases, careful control of the reaction pH can be used to selectively protonate the more basic amine, rendering it less nucleophilic and allowing for preferential reaction at the hydroxyl group. Conversely, under basic conditions, the amine is generally more reactive.

Diagram: Competing N- and O-Sulfamoylation Pathways

G Substrate HO-R-NH₂ N_Product HO-R-NH-SO₂-Ar Substrate->N_Product N-Sulfamoylation (Amine Attack) O_Product Ar-SO₂-O-R-NH₂ Substrate->O_Product O-Sulfamoylation (Alcohol Attack) Reagent 4-Br-2-F-ArSO₂-X Reagent->N_Product Reagent->O_Product

Caption: Competing reaction pathways for a substrate with both amine and hydroxyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for sulfamoylation with this compound?

A1: The choice of solvent is crucial and depends on the specific substrate and base used. Generally, aprotic solvents are preferred to avoid reaction with the solvent.

  • Commonly Used Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF).

  • Considerations: DMF and other polar aprotic solvents can increase the reaction rate but may also promote side reactions. It is often a good practice to start with a less polar solvent like DCM or THF and move to more polar options if the reaction is sluggish.

Q2: How can I monitor the progress of my sulfamoylation reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods.

  • TLC: Allows for a quick and easy way to visualize the consumption of starting materials and the appearance of the product spot.

  • LC-MS: Provides more detailed information, including the mass of the product to confirm its identity and can also help in identifying byproducts.

Q3: Are there any specific safety precautions I should take when working with this compound and related reagents?

A3: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Handle sulfonyl chlorides and other potentially hazardous reagents in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all other reagents before starting your experiment to be aware of any specific hazards.

Q4: Can I use this compound for the sulfamoylation of secondary amines?

A4: Yes, this compound can be used to sulfamoylate secondary amines.[6] However, the reaction may be slower compared to primary amines due to increased steric hindrance. You may need to use more forcing conditions, such as higher temperatures or longer reaction times, to achieve a good yield.

Experimental Protocols

General Protocol for N-Sulfamoylation of a Primary Amine

This protocol provides a general starting point. Optimization may be required for your specific substrate.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Materials for work-up and purification (e.g., saturated aqueous NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • To a solution of the primary amine in anhydrous DCM, add triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Troubleshooting Summary

Problem Potential Cause(s) Suggested Solution(s)
Low/No YieldInadequate base, hydrolysis of reagent, poor amine reactivity, decompositionUse a stronger base, ensure anhydrous conditions, increase reaction temperature, monitor reaction time
DesulfonylationReductive conditions, harsh workupAnalyze reagents for reducing agents, use milder workup conditions
Poor N/O SelectivityCompeting nucleophilicity of amine and alcoholProtect the hydroxyl group, optimize base and temperature, consider pH control

References

  • Vedejs, E., & Lin, S. (1994). Deprotection of Arenesulfonamides with Samarium Iodide. Journal of Organic Chemistry.
  • BenchChem. (2025).
  • National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Organic Reactions. (2007).
  • Royal Society of Chemistry. (2021).
  • BenchChem. (2025). A Comparative Guide to Sulfamoylation Reagents: Efficiency, Selectivity, and Experimental Protocols.
  • Royal Society of Chemistry. (n.d.). Mild, efficient cleavage of arenesulfonamides by magnesium reduction.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2025).
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • BenchChem. (2025).
  • ACS Publications. (n.d.). Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones.
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
  • PubMed. (2015).
  • Royal Society of Chemistry. (n.d.). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide.
  • ResearchGate. (2025).
  • PubChem. (n.d.). 4-(Bromomethyl)-2-fluorobenzenesulphonamide.
  • BLDpharm. (n.d.). 4-Bromo-N-(4-ethylphenyl)-2-fluoro-benzenesulfonamide.
  • EvitaChem. (n.d.). Buy 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide.
  • Jasperse, J. (n.d.). Reactions of Amines.
  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • Organic Chemistry Portal. (2021).
  • ACS Publications. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)

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improving the regioselectivity of reactions with 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges related to regioselectivity, providing troubleshooting guides, detailed protocols, and mechanistic insights to help you achieve your desired synthetic outcomes with precision and confidence.

Part 1: Frequently Asked Questions - The Fundamentals of Reactivity

Before troubleshooting specific reactions, it's crucial to understand the electronic and steric landscape of the molecule. The interplay between the three substituents—bromo, fluoro, and sulfonamide—governs its reactivity.

Question 1: What are the directing effects of the fluoro, bromo, and sulfonamide groups, and how do they influence regioselectivity?

Answer: Understanding the directing effects of each substituent is the cornerstone of predicting and controlling regioselectivity in electrophilic, nucleophilic, and metal-catalyzed reactions.

  • Fluoro Group (F): The fluorine atom exerts a strong -I (inductive electron-withdrawing) effect due to its high electronegativity and a moderate +M (mesomeric electron-donating) effect via its lone pairs.[1][2] While it is an ortho-, para-director for electrophilic aromatic substitution (EAS), its strong inductive effect deactivates the ring. In nucleophilic aromatic substitution (SNAr), the inductive effect stabilizes the negatively charged Meisenheimer intermediate, making fluorine a good leaving group if the ring is sufficiently activated.[3]

  • Bromo Group (Br): Similar to fluorine, bromine is also an ortho-, para-director for EAS due to its +M effect, but it deactivates the ring via its -I effect. In metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition by a Pd(0) catalyst than a C-F bond, a critical factor for achieving chemoselectivity.[4]

  • Sulfonamide Group (SO₂NH₂): This is a powerful electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects.[5] It is a strong ring deactivator and a meta-director for electrophilic aromatic substitution.[1][5] Crucially, the sulfonamide group is also a potent directed metalation group (DMG) , capable of coordinating with organolithium reagents to direct deprotonation at the adjacent ortho position (C3).[6][7]

The net effect is a complex electronic environment where reaction outcomes are highly dependent on the chosen reagents and conditions.

Question 2: Based on these effects, which positions on the this compound ring are most reactive for different reaction types?

Answer: The "most reactive" position is not absolute; it depends entirely on the reaction mechanism:

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reaction will overwhelmingly occur at the C4 position via oxidative addition to the C-Br bond. The challenge is not typically C4 vs. C2 selectivity, but rather achieving clean conversion at C4 without side reactions.

  • For Directed Ortho-Metalation (DoM): The primary site of deprotonation will be the C3 position , which is ortho to both the powerful sulfonamide directing group and the activating fluoro group. However, this can compete with lithium-halogen exchange at the C4 position.[6][8]

  • For Nucleophilic Aromatic Substitution (SNAr): The most likely position for substitution is C2 , displacing the fluorine. The strong electron-withdrawing sulfonamide group at the ortho position (and the bromo group para) provides the necessary activation to stabilize the intermediate.[9] Fluorine's high electronegativity makes the ipso-carbon highly electrophilic and stabilizes the intermediate, making it a better leaving group than bromine in this context.[3]

  • For Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated, making EAS reactions challenging. If forced, the substitution would be directed by the ortho-, para-directing F and Br groups, but hindered by the meta-directing sulfonamide. The most likely, albeit difficult, substitution would occur at C5 , which is para to the fluorine and ortho to the bromine, and meta to the sulfonamide.

Part 2: Troubleshooting Guides for Common Reactions

This section provides practical, step-by-step guidance for overcoming specific regioselectivity issues encountered during experiments.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions

Problem: "I am running a Suzuki-Miyaura coupling to introduce an aryl group at the C4 position. My yield is low, and I'm observing significant amounts of starting material and/or debrominated byproduct (2-fluorobenzenesulfonamide)."

Causality: Low yields in Suzuki-Miyaura or Buchwald-Hartwig aminations with this substrate are often traced back to inefficient oxidative addition or competing side reactions like hydrodehalogenation (debromination).[10] The choice of catalyst, ligand, and base is critical to favor the desired C-C or C-N bond formation.[11][12][13]

  • Catalyst & Ligand Screening: The ligand dictates the reactivity and stability of the palladium catalyst. For an electron-poor aryl bromide like this, electron-rich and sterically hindered phosphine ligands are often required to promote the rate-limiting oxidative addition step.[11]

    • Step 1: Set up parallel small-scale reactions to screen different catalyst/ligand systems.

    • Step 2: Compare a first-generation ligand (e.g., PPh₃) with more advanced, bulky ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands. For C-N coupling, bidentate ligands like BINAP or DPPF can also be effective.[10]

    • Step 3: Monitor each reaction by TLC or LC-MS to assess the consumption of starting material and formation of the desired product.

  • Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki reaction and in activating the amine in Buchwald-Hartwig couplings.[14][15]

    • In Suzuki Reactions: If using a strong base like K₃PO₄ is sluggish, consider switching to Cs₂CO₃ or K₂CO₃ in a mixed solvent system (e.g., Toluene/Water or Dioxane/Water).

    • In Buchwald-Hartwig Reactions: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[16] If your substrate has base-sensitive functional groups, a milder base like K₂CO₃ or Cs₂CO₃ may be used, though this often requires higher temperatures and more active catalysts.

  • Temperature & Reaction Time: Ensure the reaction is heated sufficiently. While many modern catalysts work at lower temperatures, electron-deficient aryl bromides may require temperatures of 80-110 °C to drive the reaction to completion.

Catalyst PrecursorLigandBaseSolventTemp (°C)C4-Coupled Product YieldDebrominated Byproduct
Pd₂(dba)₃PPh₃K₂CO₃Toluene/H₂O100~25%~15%
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O90>90%<5%
XPhos Pd G3Cs₂CO₃THF80>95%<2%

Yields are representative and will vary based on the specific boronic acid used.

G start Low Yield in Cross-Coupling check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst check_base Is the Base Appropriate and Active? check_catalyst->check_base Yes solution1 Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->solution1 No check_temp Are Temperature and Time Sufficient? check_base->check_temp Yes solution2 Switch to a Stronger Base (e.g., Cs₂CO₃, NaOtBu) or Ensure Anhydrous Conditions check_base->solution2 No solution3 Increase Temperature to 80-110 °C and Monitor for Completion check_temp->solution3 No end_node Reaction Optimized check_temp->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting flowchart for cross-coupling reactions.

Scenario 2: Directed Ortho-Metalation (DoM)

Problem: "I am attempting to functionalize the ring using n-BuLi followed by an electrophilic quench (e.g., DMF). My NMR shows a mixture of products, suggesting lithiation at multiple sites."

Causality: This substrate presents two competing pathways for organolithium reagents:

  • Directed Ortho-Metalation (DoM): Deprotonation at C3, directed by the powerful sulfonamide DMG.[7]

  • Lithium-Halogen Exchange: Exchange at C4, replacing the bromine atom. This is often faster than deprotonation, especially with bromides at low temperatures.[6][17]

Controlling the regioselectivity depends on carefully selecting the organolithium reagent, temperature, and additives.[8]

  • Favoring C3 Lithiation (DoM):

    • Reagent Choice: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or s-BuLi/TMEDA . These bases are less prone to halogen exchange than n-BuLi.

    • Protocol:

      • Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

      • Cool the solution to -78 °C in a dry ice/acetone bath.

      • Add s-BuLi (1.1 eq) dropwise, keeping the internal temperature below -70 °C.

      • Stir at -78 °C for 1-2 hours to allow for complete deprotonation.

      • Add the desired electrophile (e.g., anhydrous DMF, 1.5 eq) dropwise.

      • Allow the reaction to slowly warm to room temperature before quenching with saturated aqueous NH₄Cl.

  • Favoring C4 Functionalization (Li-Br Exchange):

    • Reagent Choice: Use n-BuLi at very low temperatures. The Li-Br exchange is typically very fast.[8]

    • Protocol:

      • Follow the setup for DoM, dissolving the substrate in anhydrous THF.

      • Cool the solution to -90 °C or -100 °C using a cryocooler or a liquid N₂/ethanol bath.

      • Add n-BuLi (1.1 eq) dropwise very slowly.

      • Stir for a short period (15-30 minutes) at this low temperature before adding the electrophile. The short reaction time minimizes competing deprotonation.

G sub 4-Bromo-2-fluoro- benzenesulfonamide path1 Directed Ortho-Metalation (DoM) sub->path1 s-BuLi/TMEDA -78 °C path2 Lithium-Halogen Exchange sub->path2 n-BuLi -100 °C prod1 Product from C3-Functionalization path1->prod1 + E⁺ prod2 Product from C4-Functionalization path2->prod2 + E⁺

Caption: Selection of lithiation conditions dictates regioselectivity.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Multi-Step Synthesis of Polysubstituted Benzenes.
  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Hartwig, J. F., et al. (2009). Mechanism of N-Fluorobenzenesulfonimide Promoted Diamination and Carboamination Reactions: Divergent Reactivity of a Pd(IV) Species. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • BenchChem. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ.
  • BenchChem. (2025). Application Note: Regioselective Lithiation of 4-(Benzyloxy)
  • Wang, X., et al. (2022). Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. PubMed Central.
  • Chemistry LibreTexts. (2023).
  • Schlosser, M., et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
  • Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). 15.
  • University of Wisconsin. (n.d.). Directed (ortho)
  • University of Leeds. (n.d.).
  • OrganicChemistryTutor.com. (2022).
  • Chemistry Stack Exchange. (2013).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MIT OpenCourseWare. (2014). The Suzuki Reaction.
  • Indian Academy of Sciences. (n.d.).
  • Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PubMed Central.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Selective Suzuki Coupling Reactions of 2-Bromo-4-chlorobenzoic Acid.

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Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving 4-Bromo-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during syntheses utilizing this versatile building block. As a key intermediate in medicinal chemistry, understanding its interactions with catalytic systems is paramount for efficient and reproducible synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding catalyst deactivation when using this compound in cross-coupling reactions.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is failing or providing very low yields. What is the most likely cause?

A1: When using this compound, the most probable cause for low or no conversion is catalyst poisoning.[1] The substrate itself contains a sulfonamide functional group (-SO₂NH₂), which is a well-known inhibitor for transition metal catalysts, particularly palladium.[2][3] The lone pairs of electrons on the sulfur and nitrogen atoms can strongly coordinate to the palladium center, leading to the formation of stable, inactive catalyst complexes and effectively halting the catalytic cycle.[2][4]

Q2: What are the typical, observable symptoms of catalyst poisoning in my reaction flask?

A2: Several visual and kinetic cues can indicate catalyst poisoning:

  • Progressive Deactivation: The reaction may start as expected but then slows down and eventually stalls before completion, leaving significant amounts of starting material. This is a classic symptom when a substrate or product is the poisoning agent.[2]

  • Color Change/Precipitation: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst deactivation.[4] This consists of agglomerated, inactive palladium nanoparticles that have fallen out of the catalytic cycle.

  • Reduced Reaction Rate: A noticeable decrease in the rate of product formation compared to similar, non-poisonous substrates is a primary symptom.[5]

  • Incomplete Conversion: Even with extended reaction times or elevated temperatures, the reaction fails to reach full conversion.

Q3: How exactly does the sulfonamide group poison the palladium catalyst?

A3: The deactivation occurs through several mechanisms, primarily driven by the sulfur atom:

  • Strong Chemisorption: Sulfur has a high affinity for palladium and can bind tightly, often irreversibly, to the catalyst's active sites. This physically blocks reactants from accessing the metal center.[2]

  • Formation of Inactive Complexes: The sulfur atom can react with the palladium catalyst to form highly stable and catalytically inert palladium-sulfur species, such as palladium sulfide (PdS).[2] This process sequesters the active catalyst from the reaction medium.

  • Alteration of Electronic Properties: The coordination of the electron-rich sulfur or nitrogen atoms to the palladium center modifies its electronic properties. This can hinder key steps in the catalytic cycle, such as oxidative addition or reductive elimination, rendering the catalyst less efficient.[2]

Q4: Are certain palladium catalyst systems more resistant to poisoning by sulfonamides?

A4: Yes, the choice of ligand is critical for mitigating catalyst poisoning. Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often show enhanced resistance.[4][6] The steric bulk of these ligands can physically shield the palladium center, making it more difficult for the sulfonamide group to coordinate. Their strong electron-donating nature also helps to stabilize the active Pd(0) species, potentially increasing its tolerance to poisons.[6]

Q5: Besides the substrate, what are other potential sources of catalyst poisons I should be aware of?

A5: Absolutely. It is crucial to consider the entire reaction system. Common external poisons include:

  • Impurities in Reagents or Solvents: Trace amounts of sulfur-containing compounds (e.g., from thiophene in solvents), halides, or cyanides can act as potent catalyst poisons.[6] Always use high-purity, anhydrous, and properly degassed solvents.[4][7]

  • Oxygen: The active Pd(0) catalyst is sensitive to oxidation. The presence of dissolved oxygen can lead to the formation of inactive Pd(II) oxides. It is essential to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[6]

  • Water: While some cross-coupling reactions tolerate water, excessive amounts can lead to catalyst deactivation or promote undesirable side reactions like protodeboronation in Suzuki couplings.[6][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning.

Initial Diagnostic Workflow

If you are experiencing low or no conversion, follow this decision tree to identify the potential cause and corresponding solution.

G start Low / No Conversion q1 Reaction starts, then stalls? start->q1 a1_yes Probable Cause: Progressive deactivation by sulfonamide. q1->a1_yes Yes q2 Reaction never starts? q1->q2 No sol1 Solution: - Switch to bulky ligands - Increase catalyst loading - Optimize temperature a1_yes->sol1 a2_yes Probable Cause: - Inactive catalyst - Potent external poison - Incorrect conditions q2->a2_yes Yes q3 Palladium black observed? q2->q3 No sol2 Solution: - Use fresh catalyst/reagents - Purify starting materials - Verify inert atmosphere a2_yes->sol2 a3_yes Probable Cause: Catalyst decomposition. q3->a3_yes Yes sol3 Solution: - Use more robust ligands - Lower reaction temperature - Ensure strict O₂ exclusion a3_yes->sol3

Caption: A decision tree for troubleshooting low yields.

Problem Scenarios and Recommended Solutions
Problem ObservedPotential CauseRecommended Actions & Explanations
Reaction fails to initiate. Severe Poisoning / Inactive Catalyst: The catalyst may be poisoned from the start by high-purity issues or is simply not active enough under the conditions.1. Verify Reagent Purity: Use freshly purchased, high-purity reagents and solvents. Consider purifying starting materials if their quality is uncertain.[4] 2. Ensure Inert Atmosphere: Thoroughly degas solvents and use a glovebox or proper Schlenk line technique to exclude all oxygen.[6] 3. Use a Pre-activated Catalyst: Employ a pre-catalyst that is more readily converted to the active Pd(0) species.
Reaction starts but stalls after 10-50% conversion. Progressive Substrate Poisoning: The sulfonamide group on the substrate or product is gradually deactivating the catalyst population over time.[2]1. Switch to a More Robust Ligand: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs) designed to resist poisoning.[4] 2. Increase Catalyst Loading: As a pragmatic approach, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can provide enough active catalyst to push the reaction to completion, compensating for the poisoned portion.[4]
Significant formation of palladium black. Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions, leading to aggregation and precipitation. This can be exacerbated by high temperatures or oxygen.[4]1. Lower the Reaction Temperature: While this may slow the reaction, it can significantly improve catalyst stability. A temperature screen is advisable.[6] 2. Improve Ligand Stability: Use ligands that form more stable complexes with palladium, preventing agglomeration.
Low yield with many side products. Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may be promoting side reactions or failing to facilitate the desired catalytic turnover efficiently in the presence of the poisoning group.1. Screen Bases: The choice of base is critical. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred as they are less likely to promote side reactions or catalyst degradation.[6] 2. Screen Solvents: Test a range of solvents (e.g., Dioxane, Toluene, 2-MeTHF) to find the optimal medium for both solubility and catalytic activity.
Mechanism of Sulfonamide Poisoning

The diagram below illustrates how the sulfonamide moiety of this compound can interact with a palladium catalyst, leading to deactivation.

G cluster_0 Catalyst Deactivation Pd Pd(0)L₂ (Active Catalyst) Poisoned [Substrate]-Pd(0)L₂ (Inactive Complex) Pd->Poisoned Cycle Desired Catalytic Cycle Pd->Cycle Oxidative Addition Substrate This compound Substrate->Pd Poisoning Coordination (S or N atom)

Caption: Sulfonamide coordination leading to catalyst deactivation.

Experimental Protocols

Protocol 1: Recommended Suzuki-Miyaura Coupling Protocol

This protocol employs a robust catalyst system designed to minimize the effects of poisoning by the sulfonamide substrate.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium Precatalyst (e.g., XPhos Pd G3, 3 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Solvent (e.g., Anhydrous, degassed 1,4-Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: In a glovebox or under a positive flow of argon, add this compound, the arylboronic acid, and K₃PO₄ to a dry Schlenk flask equipped with a magnetic stir bar.

    • Catalyst Addition: Add the XPhos Pd G3 precatalyst to the flask.

    • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

    • Degassing (Optional but Recommended): Subject the sealed reaction mixture to three cycles of vacuum/argon backfill to ensure all oxygen is removed.

    • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction may require 12-24 hours.

    • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography.

Protocol 2: Catalyst Regeneration (for Pd/C)

This procedure is for regenerating a Palladium on Carbon (Pd/C) catalyst that has been deactivated by sulfur compounds. It should only be performed in a well-ventilated fume hood with appropriate safety measures.[2]

  • Materials:

    • Deactivated Pd/C catalyst

    • Tube furnace with a quartz tube

    • Source of inert gas (Nitrogen or Argon)

  • Procedure:

    • Catalyst Loading: Carefully place the deactivated Pd/C catalyst into the quartz tube and position it within the tube furnace.

    • Drying: Heat the catalyst to 100-120 °C under a steady flow of inert gas for 1-2 hours to remove any adsorbed water and volatile organic solvents.

    • Regeneration (Thermal Treatment): While maintaining the inert gas flow, slowly increase the furnace temperature to 400-500 °C. Hold at this temperature for 2-4 hours. This high temperature can help to decompose or desorb some of the strongly bound sulfur species. Caution: Ensure no flammable solvents are present before ramping up the temperature.

    • Cooling: Turn off the furnace and allow the catalyst to cool to room temperature under the continuous flow of inert gas.

    • Storage: Once cooled, the regenerated catalyst should be stored under an inert atmosphere. Note that thermal regeneration may not restore 100% of the initial activity but can significantly improve performance.[9]

Analytical Techniques for Diagnosing Poisoning

For a definitive diagnosis of catalyst poisoning, especially in industrial or process development settings, characterization of the spent catalyst is invaluable.

TechniqueInformation ProvidedReference
X-ray Photoelectron Spectroscopy (XPS) Provides insights into the chemical state and elemental composition of the catalyst surface. Can directly detect the presence of adsorbed sulfur or other poisons.[10][11]
Inductively Coupled Plasma (ICP-OES/MS) After digestion, this technique can quantify the elemental composition of the catalyst, detecting poisoning by metals like lead or arsenic, or confirming the presence of sulfur.[5][12]
Infrared (IR) Spectroscopy Can be used to observe changes in the chemical bonds on the catalyst surface, helping to identify adsorbed poison molecules.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for analyzing the reaction mixture or solvent washes to detect unexpected by-products or impurities that might be acting as poisons.[10][13]

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
  • Technical Support Center: Palladium Catalyst Deactivation by Sulfur-Containing Substr
  • Poisoning and deactivation of palladium c
  • Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Bromin
  • Regeneration of palladium based catalyst for methane ab
  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
  • C
  • How to detect catalyst poisoning in hydrotreaters.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH.
  • Sulfur Poisoning and Regeneration of Palladium-based C
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
  • Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzo
  • Technical Support Center: Catalyst Poisoning in 3,6-Diiodopyridazine Cross-Coupling Reactions. Benchchem.
  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
  • Technical Support Center: 4-Bromo-3-fluorobenzeneboronic Acid Coupling Reactions. Benchchem.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • C
  • Technical Support Center: Catalyst Poisoning in 1,1-Dibromo-2-chlorotrifluoroethane Medi

Sources

workup and purification techniques for 4-Bromo-2-fluorobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-fluorobenzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the workup and purification of this important class of compounds. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the workup and purification of this compound derivatives. The following table provides a systematic approach to diagnosing and resolving these issues.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low to No Product Yield 1. Hydrolysis of Sulfonyl Chloride: The 4-bromo-2-fluorobenzenesulfonyl chloride starting material is highly reactive and susceptible to moisture, which converts it to the unreactive 4-bromo-2-fluorobenzenesulfonic acid.[1][2][3] 2. Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines exhibit reduced reactivity towards the sulfonyl chloride.[3] 3. Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or suboptimal stoichiometry.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure the amine starting material is dry. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[2][3] 2. Optimize Reaction Conditions: For poorly reactive amines, consider increasing the reaction temperature or extending the reaction time. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial.[3] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the limiting reagent before proceeding with the workup.
Product Contaminated with Starting Amine Incomplete Removal During Extraction: The basic amine was not fully removed by the aqueous washes. This is common if the acidic wash was omitted, too dilute, or insufficient in volume.Perform an Acidic Wash: During the liquid-liquid extraction (LLE), wash the organic layer with a dilute acid solution (e.g., 1M HCl). This protonates the amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[4] Test the aqueous layer with pH paper to ensure it is acidic before proceeding.[5]
Product Contaminated with Sulfonic Acid 1. Hydrolysis of Sulfonyl Chloride: As mentioned, moisture leads to the formation of the corresponding sulfonic acid.[1] 2. Incomplete Removal During Extraction: The acidic sulfonic acid byproduct was not fully removed by the aqueous washes.Perform a Basic Wash: During LLE, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][6] This deprotonates the sulfonic acid, forming a water-soluble sulfonate salt that is extracted into the aqueous phase. Test the final aqueous wash with pH paper to ensure it is basic.
Difficulty with Recrystallization (Oiling Out, No Crystals Form) 1. Improper Solvent Choice: The solvent may be too good (product remains soluble even when cold) or too poor (product is insoluble even when hot). The polarity difference between the product and impurities may be insufficient in the chosen solvent. 2. Supersaturation: The solution is supersaturated, and crystallization has not been initiated. 3. Presence of Impurities: Certain impurities can inhibit crystal lattice formation, causing the product to "oil out".1. Systematic Solvent Screening: Use small-scale tests to find a suitable solvent or solvent system (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes).[7] A good solvent will dissolve the compound when hot but not when cold.[8] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface. Alternatively, add a seed crystal of the pure product if available. Cooling the solution slowly, followed by placing it in an ice bath, can also promote crystallization.[1] 3. Pre-Purification: If oiling out persists, the crude product may be too impure. First, attempt a purification by column chromatography to remove the bulk of impurities, and then recrystallize the resulting solid.
Poor Separation in Column Chromatography 1. Inappropriate Mobile Phase: The eluent system is either too polar (all compounds elute together at the solvent front) or not polar enough (compounds remain at the baseline). 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Improper Column Packing: The column was packed unevenly, leading to channeling, band broadening, and poor separation.1. Optimize Eluent with TLC: Systematically test different solvent ratios (e.g., Hexanes:Ethyl Acetate) using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product to ensure good separation on the column.[9] 2. Use an Appropriate Column Size: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of the crude product to be purified. 3. Careful Packing: Pack the column as a homogenous slurry to avoid air bubbles and cracks.[9] Adding a layer of sand on top of the silica gel before loading the sample can prevent disturbance of the stationary phase.
Frequently Asked Questions (FAQs)
Workup Procedures

Q1: What is the standard step-by-step workup procedure after my sulfonamide synthesis is complete?

A1: A typical workup protocol aims to separate the crude product from salts, excess reagents, and byproducts.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add water or a dilute aqueous acid (e.g., 1M HCl) to quench any remaining reactive species and neutralize the base.

  • Dilution & Phase Separation: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) and transfer it to a separatory funnel. The organic layer containing your product should separate from the aqueous layer.

  • Acid Wash: Wash the organic layer with 1M HCl to remove the amine base (e.g., pyridine) and any unreacted starting amine.[4]

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove the acidic sulfonic acid byproduct.[5]

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[5]

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

The following diagram illustrates this general workflow.

G cluster_purification Purification start Completed Reaction Mixture quench 1. Quench (e.g., add H₂O or dilute HCl) start->quench lle 2. Liquid-Liquid Extraction (add organic solvent) quench->lle acid_wash 3. Acid Wash (e.g., 1M HCl) lle->acid_wash Removes amine base_wash 4. Base Wash (e.g., sat. NaHCO₃) acid_wash->base_wash Removes sulfonic acid brine_wash 5. Brine Wash (sat. NaCl) base_wash->brine_wash Removes bulk H₂O dry 6. Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude recryst Recrystallization crude->recryst If solid column Column Chromatography crude->column If oil or impure solid pure Pure Product recryst->pure column->pure

Sources

Technical Support Center: Navigating the Stability of 4-Bromo-2-fluorobenzenesulfonamide in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-fluorobenzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into its stability under common reaction conditions, helping you anticipate challenges, troubleshoot effectively, and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs) - General Stability Profile

This section addresses broad questions regarding the handling, storage, and inherent chemical properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A: Proper storage is crucial for maintaining the integrity of the reagent. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, refrigeration under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to minimize degradation from atmospheric moisture and oxygen.

Q2: How thermally stable is this compound?

Q3: What is the general stability of the sulfonamide group to hydrolysis?

A: The sulfonamide functional group is generally robust. Studies on various sulfonamides show they are hydrolytically stable at neutral (pH 7.0) and basic (pH 9.0) conditions, with half-lives often exceeding a year at room temperature.[3][4] However, stability decreases significantly under acidic conditions (e.g., pH 4.0), where the S-N bond can undergo cleavage.[4][5] Strong acids, such as trifluoromethanesulfonic acid, can be employed to intentionally cleave N-arylsulfonamides, a reaction that can occur as an unwanted side reaction if harsh acidic conditions are used.[6]

Section 2: Troubleshooting Guide - Issues in Specific Reaction Types

This section provides detailed troubleshooting advice for common synthetic transformations involving this compound.

2.1 Issues in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q4: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield and an unexpected major byproduct. What is the likely cause?

A: Low yields in Suzuki couplings with this substrate often stem from two competing side reactions, exacerbated by the typical reaction conditions (base, heat).

  • Nucleophilic Aromatic Substitution (SNAr) of Fluorine: The benzenesulfonamide group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic attack.[7][8] The fluoride at the ortho position is particularly susceptible to substitution by nucleophiles present in the reaction, such as hydroxide or alkoxide ions generated from the base. This leads to the formation of a 4-bromo-2-hydroxybenzenesulfonamide derivative.

  • Hydrolysis of the Sulfonamide Group: Although less common under basic conditions, prolonged heating with a strong base can potentially lead to cleavage of the S-N bond.[9]

Troubleshooting Steps:

  • Screen Milder Bases: Strong bases like NaOH or KOH can promote SNAr. Switch to milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base is critical in Suzuki reactions for activating the boronic acid.[10]

  • Lower the Reaction Temperature: High temperatures accelerate side reactions.[2] Attempt the reaction at a lower temperature (e.g., 70-85°C) for a longer duration. Monitor the reaction progress by LC-MS to find the optimal balance between reaction rate and byproduct formation.

  • Use Anhydrous Conditions: If using an alkoxide base, ensure anhydrous conditions to prevent the formation of highly nucleophilic hydroxide ions.

dot

SNAr_Reactivity sub This compound F SO₂NH₂ Br path1 Pathway 1 (Major) SₙAr at C-F sub:f1->path1 Highly Favorable path2 Pathway 2 (Minor/Desired) SₙAr at C-Br sub:f3->path2 Less Favorable Nu Nucleophile (e.g., R-NH₂, R-S⁻) Nu->sub reason1 Reason: F is a better leaving group in activated SₙAr. Rate-determining step is nucleophilic attack. path1->reason1

Caption: Competing SNAr pathways on the substrate.

2.3 Issues with Strong Acids or Bases

Q6: After an acidic workup or purification by chromatography on silica gel, I am seeing a new, more polar spot on my TLC plate. Is the compound unstable to acid?

A: Yes, the sulfonamide linkage can be labile under strongly acidic conditions. [6]The observation of a new, more polar spot is likely due to the hydrolysis of the S-N bond, yielding 4-bromo-2-fluorobenzenesulfonic acid. While silica gel is generally considered only mildly acidic, prolonged exposure, especially with certain solvent systems (e.g., methanol/dichloromethane), can be sufficient to cause partial decomposition of sensitive substrates.

Troubleshooting Steps:

  • Neutralize Acidic Workups: If an acidic workup is necessary, ensure the organic extracts are subsequently washed with a mild base (e.g., saturated NaHCO₃ solution) and water to remove any residual acid before concentration.

  • Use Deactivated Silica: For chromatographic purification, consider using silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent), or use an alternative stationary phase like alumina (neutral or basic).

  • Avoid Protic Acids: Where possible, use aprotic or milder acidic conditions for any reactions in your sequence.

Section 3: Recommended Protocols & Workflows
Protocol 3.1: General Handling and Storage
  • Receiving: Upon receipt, inspect the container for damage.

  • Storage: Store the container in a desiccator or a dry cabinet at room temperature for short-term use. For long-term storage (>1 month), place the sealed container in a refrigerator (2-8°C).

  • Dispensing: Handle the solid in a well-ventilated area or fume hood. [1]To prevent moisture absorption, allow the container to warm to room temperature before opening. For weighing and dispensing, use a glove box or glove bag under an inert atmosphere if possible, especially for reactions sensitive to moisture.

  • Closing: After dispensing, flush the container with a dry, inert gas (e.g., argon) before tightly resealing.

Protocol 3.2: Setting up a Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling while mitigating the risk of SNAr and other degradation pathways.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand.

  • Reaction Assembly:

    • Seal the Schlenk flask with a septum and cycle between vacuum and an inert atmosphere (e.g., argon) three times to ensure an oxygen-free environment.

    • Add a degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe to achieve a concentration of ~0.1 M with respect to the starting material.

    • Under a positive flow of argon, add the catalyst/ligand mixture to the flask.

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to a moderate temperature (start optimization at 80°C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress every 1-2 hours by TLC or LC-MS, checking for the consumption of starting material and the formation of any byproducts.

  • Workup and Purification:

    • Once the reaction is deemed complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and wash the organic phase with water, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography, using a neutral or base-deactivated stationary phase if necessary.

References
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Wagenaar, A., & Engberts, J. B. F. N. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones.
  • EvitaChem. (n.d.). 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide. EvitaChem.
  • Płotka-Wasylka, J., et al. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
  • D'hooghe, M., et al. (2011). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions.
  • Capot Chemical. (2010). MSDS of 4-Bromo-2-fluorobenzenesulfonyl chloride. Capot Chemical.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-2-CHLOROBENZENESULFONAMIDE. ChemicalBook.
  • Di, J., et al. (2020).
  • Chemistry Steps. (n.d.).
  • BenchChem. (2025). Technical Support Center: 4-Bromo-3-fluorobenzeneboronic Acid Coupling Reactions. Benchchem.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Professor Dave Explains. (2019).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Yusnita, J., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction.

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Technical Support Center: Optimization of Solvent and Base for 4-Bromo-2-fluorobenzenesulfonamide Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-Bromo-2-fluorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent and base selection for common palladium- and copper-catalyzed coupling reactions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles specific problems you might encounter during the coupling of this compound. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl-sulfonamide. What are the likely causes and how can I improve the yield?

Answer: Low yield in the Suzuki-Miyaura coupling of this substrate often stems from a combination of factors related to its electronic properties and the reaction conditions. The this compound scaffold presents two key challenges: the electron-withdrawing nature of the sulfonyl group and the potential for steric hindrance from the ortho-fluorine.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Oxidative Addition: The C-Br bond's reactivity is influenced by the strongly electron-withdrawing sulfonyl group. While this can facilitate oxidative addition to the Pd(0) center, an inappropriate ligand can lead to catalyst deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands that are known to stabilize the palladium catalyst and accelerate oxidative addition. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent starting points.[1]

  • Poor Base Selection and Solubility: The transmetalation step, where the organic group is transferred from boron to palladium, is critically dependent on the base.[2] The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the starting material or product. Poor solubility of the base can also lead to sluggish reaction rates.

    • Solution: Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] Ensure the base is finely powdered to maximize its surface area and reactivity. For biphasic systems (e.g., Toluene/Water), a phase-transfer catalyst may be beneficial.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in catalyst stability, reagent solubility, and reaction rate.[4][5] A solvent that does not adequately solubilize the catalyst complex or the base will impede the reaction.

    • Solution: Screen a range of solvents. Apolar aprotic solvents like Toluene or 1,4-Dioxane are common starting points.[6] For more polar systems, DMF or acetonitrile can be effective, though they may influence selectivity in more complex substrates.[7]

Optimization Workflow for Low Yield

G start Low Yield Observed check_reagents Verify Reagent Purity & Integrity (Boronic Acid, Solvent, Base) start->check_reagents optimize_ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) check_reagents->optimize_ligand Reagents OK optimize_base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) optimize_ligand->optimize_base optimize_solvent Screen Solvents (Toluene, Dioxane, DMF) optimize_base->optimize_solvent optimize_temp Optimize Temperature (Increase in 10°C increments) optimize_solvent->optimize_temp result Improved Yield optimize_temp->result

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Issue 2: Significant Hydrodehalogenation in Buchwald-Hartwig Amination

Question: In my Buchwald-Hartwig amination of this compound, I am seeing a significant amount of the debrominated byproduct, 2-fluorobenzenesulfonamide. What is causing this and how can it be minimized?

Answer: Hydrodehalogenation (the replacement of the bromine with a hydrogen) is a common side reaction in palladium-catalyzed couplings. It typically arises from a competing reduction pathway within the catalytic cycle.

Potential Causes & Step-by-Step Solutions:

  • Hydride Source: The presence of a hydride (H⁻) source is the primary cause. This can originate from the amine coupling partner, the solvent (e.g., alcohols), or the base itself.

    • Solution 1 (Base Selection): Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are highly effective for amination but can also promote hydrodehalogenation under certain conditions. Consider switching to a non-hydridic base like Lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[8]

    • Solution 2 (Solvent Choice): Avoid protic solvents. Use anhydrous, aprotic solvents such as Toluene , Dioxane , or THF .[8] If a co-solvent is needed, ensure it is rigorously dried.

  • Catalyst System: The choice of ligand can influence the relative rates of the desired C-N bond formation versus the undesired C-H bond formation.

    • Solution: Employ bulky, electron-rich ligands that favor reductive elimination from the Pd(II)-amido complex over competing pathways. Ligands like Xantphos or Josiphos-type ligands can be effective in suppressing this side reaction.[8]

Comparative Table: Base Selection in Buchwald-Hartwig Amination
BaseCommon Solvent(s)pKa (Conjugate Acid)AdvantagesPotential Issues
NaOt-Bu Toluene, Dioxane~19Highly active, widely usedCan act as a hydride source
LHMDS THF, Toluene~26Very strong, non-nucleophilicMoisture sensitive
Cs₂CO₃ Dioxane, DMF~10.3 (second pKa)Milder, good for sensitive substratesLower reactivity, may require higher temp
K₃PO₄ Toluene, Dioxane~12.3 (third pKa)Good balance of reactivity and functional group toleranceCan have solubility issues
Issue 3: Reaction Stalls or Fails in Ullmann C-N Coupling

Question: I am trying to perform a copper-catalyzed Ullmann coupling between this compound and an amine, but the reaction does not proceed to completion, even at high temperatures. What are the key parameters to optimize?

Answer: The Ullmann reaction, while powerful, is notoriously sensitive to reaction conditions.[9] For an electron-deficient substrate like this compound, catalyst inhibition and poor reagent solubility are common culprits.

Potential Causes & Step-by-Step Solutions:

  • Copper Catalyst Deactivation: The active Cu(I) species can be oxidized or poisoned by impurities. The sulfonamide nitrogen or the amine coupling partner can also chelate to the copper center, inhibiting catalysis.

    • Solution: The addition of a ligand can stabilize the copper catalyst and facilitate the reaction under milder conditions.[10] Bidentate ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are often effective.

  • Inappropriate Base/Solvent Combination: The base in an Ullmann coupling is crucial for deprotonating the amine nucleophile. The solvent must be high-boiling and capable of solubilizing the inorganic base and the organocopper intermediates.

    • Solution: A strong, non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄ is typically used.[11] Pair this with a high-boiling polar aprotic solvent such as DMF , DMSO , or N-Methyl-2-pyrrolidone (NMP) .

Typical Ullmann Coupling Experimental Protocol
  • Preparation: To a dry Schlenk flask, add CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the powdered base (2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent & Heating: Add the anhydrous, degassed solvent via syringe. Heat the reaction mixture to 110-140 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove copper salts before aqueous workup.[11]

Frequently Asked Questions (FAQs)

Q1: Does the sulfonamide group hydrolyze under the basic conditions of these coupling reactions? A1: Generally, no. Aryl sulfonamides are remarkably stable towards hydrolysis under both acidic and basic conditions.[12] While extreme pH and high temperatures can eventually lead to cleavage, the conditions typically employed for Suzuki, Buchwald-Hartwig, and Ullmann couplings are not harsh enough to cause significant hydrolysis.[13][14]

Q2: Which is more reactive in palladium-catalyzed couplings: the C-Br bond or the C-F bond? A2: The C-Br bond is significantly more reactive. The reactivity of aryl halides in palladium-catalyzed oxidative addition follows the order: C-I > C-Br > C-OTf >> C-Cl >> C-F.[1] Therefore, you can expect highly selective coupling at the bromine position without interference from the ortho-fluorine.

Q3: How does the ortho-fluorine substituent affect the coupling reaction? A3: The ortho-fluorine has two main effects. Electronically, its inductive electron-withdrawing effect can help to activate the C-Br bond towards oxidative addition.[15] Sterically, it can influence the preferred conformation of the molecule and the accessibility of the palladium catalyst to the C-Br bond, which may necessitate the use of bulkier ligands to overcome. The fluorine can also participate in directed C-H functionalization, but this is less common in standard cross-coupling reactions.[16]

Q4: What is the role of the solvent's polarity in these reactions? A4: The solvent's polarity is critical. In nonpolar solvents like toluene, the formation of charged intermediates is disfavored.[17][18] This has a profound impact on the mechanism, particularly in Buchwald-Hartwig aminations, where an anionic base is needed to deprotonate the neutral palladium-amine complex.[17][19] In polar solvents like DMF, dissociation of the halide from the palladium center is more facile, which can open up different mechanistic pathways and potentially lead to catalyst inhibition if the base coordinates too strongly to the palladium center.[18][20]

Solvent & Base Interplay in Buchwald-Hartwig Amination

G cluster_0 Nonpolar Solvent (e.g., Toluene) cluster_1 Polar Solvent (e.g., DMF) a [Pd(L)(Amine)(Ar)]⁺Br⁻ Neutral Complex Dominates Base must be anionic (e.g., NaOt-Bu) to deprotonate the neutral complex. b [Pd(L)(Amine)(Ar)]⁺ + Br⁻ Bromide Dissociation Facile Base can coordinate to Pd, forming a stable resting state, potentially inhibiting catalysis.

Caption: Contrasting mechanistic pathways based on solvent polarity.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., Uebers, U., Böschen, A., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of hazardous materials, 221-222, 262–270. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
  • King, J. F., & Lee, T. M. (1981). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Wagenaar, A., & Engberts, J. B. F. N. (1974). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Ullmann Condensation Reactions with 4-Bromo-2-fluoroaniline.
  • BenchChem. (2025). Application Notes and Protocols for the Ullmann Coupling of 4-Bromo-2-(trifluoromethyl)phenol.
  • American Chemical Society. (n.d.). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]

  • Pander, P., Motyka, R., Zassowski, P., Swist, A., & Volyniuk, D. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]

  • Lafrance, M., Shore, D. G., & Fagnou, K. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(22), 5097-5100. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 1-(4-Bromo-3-fluorophenyl)ethanone.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • ResearchGate. (n.d.). aryl fluoride cross-coupling. Retrieved from [Link]

  • El-Faham, M. H., & El-Faham, A. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Molecules, 29(1), 241. [Link]

  • American Chemical Society. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: 4-Bromo-3-fluorobenzeneboronic Acid Coupling Reactions.
  • Kashani, S. K., Jessiman, J. E., & Gu, F. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-3-fluorobenzeneboronic Acid Reactions.
  • ResearchGate. (n.d.). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-4-fluorophenol.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling of 4-Bromo-2-(methylsulfonyl)benzaldehyde.
  • Roy, A., & Newman, S. G. (2020). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science, 75(3), 285-307. [Link]

  • BenchChem. (2025). Technical Support Center: 4-Bromo-2-fluoropyridine Reactions.
  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids.
  • BenchChem. (2025). Troubleshooting low yields in cross-coupling reactions with "1-Bromo-3,5-difluoro-2-iodobenzene".
  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

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preventing decomposition of 4-Bromo-2-fluorobenzenesulfonamide during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-2-fluorobenzenesulfonamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with the synthesis of this important chemical intermediate. Our focus is on preventing the decomposition of the target molecule and its precursors, ensuring high yield and purity.

I. Understanding the Core Synthesis and Decomposition Pathways

The synthesis of this compound typically proceeds via a two-step process: the formation of the sulfonyl chloride followed by amination. The primary challenges and potential for product decomposition are concentrated around the reactivity of the sulfonyl chloride intermediate and the stability of the final sulfonamide product under various conditions.

Overall Synthetic Workflow

Synthesis_Workflow 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene 4-Bromo-2-fluorobenzenesulfonyl_Chloride 4-Bromo-2-fluorobenzenesulfonyl_Chloride 1-Bromo-3-fluorobenzene->4-Bromo-2-fluorobenzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic_Acid This compound This compound 4-Bromo-2-fluorobenzenesulfonyl_Chloride->this compound Amination Ammonia Ammonia

Caption: Proposed two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: The most frequent issue leading to low yields is the decomposition of the key intermediate, 4-bromo-2-fluorobenzenesulfonyl chloride, through hydrolysis. This compound is highly reactive and sensitive to moisture. Exposure to water, including atmospheric moisture, will convert it to the corresponding 4-bromo-2-fluorobenzenesulfonic acid, which is unreactive in the subsequent amination step.

Q2: How can I minimize the hydrolysis of 4-bromo-2-fluorobenzenesulfonyl chloride?

A2: To prevent hydrolysis, it is crucial to work under anhydrous conditions. This includes using thoroughly dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to use freshly opened or properly stored reagents.

Q3: What are the optimal conditions for the amination of 4-bromo-2-fluorobenzenesulfonyl chloride?

A3: The amination is typically carried out by reacting the sulfonyl chloride with an excess of ammonia. Aqueous ammonia can be used, and gentle heating may be required to drive the reaction to completion.[1] The use of a suitable organic solvent, such as dichloromethane, in the presence of a base like triethylamine is also a common method for sulfonamide synthesis.[2]

Q4: Is the final product, this compound, stable?

A4: Generally, aryl sulfonamides are stable compounds. However, they can be susceptible to degradation under strongly acidic conditions. Therefore, it is important to avoid harsh acidic conditions during workup and purification. The stability is generally higher in neutral to alkaline conditions.

Q5: Are the bromo and fluoro substituents on the aromatic ring reactive under the synthesis conditions?

A5: Under the standard conditions for chlorosulfonation and amination, the bromo and fluoro groups on the aromatic ring are generally stable and do not participate in side reactions. However, extremely harsh conditions, such as very high temperatures or the use of strong nucleophiles, could potentially lead to side reactions, although this is not commonly observed in this specific synthesis.

III. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential decomposition pathways and their mitigation.

Decomposition Pathways and Prevention

Decomposition_Pathways cluster_0 Starting Material Decomposition cluster_1 Product Decomposition Sulfonyl_Chloride 4-Bromo-2-fluorobenzenesulfonyl Chloride (Reactive Intermediate) Sulfonic_Acid 4-Bromo-2-fluorobenzenesulfonic Acid (Unreactive Byproduct) Sulfonyl_Chloride->Sulfonic_Acid Hydrolysis (H₂O) Prevention_Hydrolysis Prevention: - Use anhydrous conditions - Inert atmosphere (N₂/Ar) - Dry glassware and solvents Sulfonic_Acid->Prevention_Hydrolysis Sulfonamide This compound (Desired Product) Degradation_Products Degradation Products (e.g., sulfonic acid, amine) Sulfonamide->Degradation_Products Strong Acid Prevention_Acid Prevention: - Avoid strong acids in workup - Maintain neutral to basic pH Degradation_Products->Prevention_Acid

Caption: Key decomposition pathways and preventative measures.

Troubleshooting Table
Issue Potential Cause Troubleshooting/Prevention Expected Outcome
Low or No Yield of Final Product Hydrolysis of 4-bromo-2-fluorobenzenesulfonyl chloride: The sulfonyl chloride starting material is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Add the sulfonyl chloride to the reaction mixture in a controlled manner, avoiding prolonged exposure to air.Minimizes the formation of the sulfonic acid byproduct, maximizing the amount of sulfonyl chloride available for amination and improving the yield of the desired sulfonamide.
Incomplete Amination Reaction: The reaction may not have gone to completion, leaving unreacted sulfonyl chloride.- Use a sufficient excess of ammonia.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Consider gentle heating (e.g., 50-60 °C) to drive the reaction forward.[1]- Monitor the reaction progress by Thin Layer Chromatography (TLC).Drives the reaction to completion, converting all the sulfonyl chloride to the desired product.
Difficult Purification Presence of Sulfonic Acid Byproduct: The sulfonic acid formed from hydrolysis can complicate purification.- During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic sulfonic acid as its water-soluble salt.Simplifies purification by removing the polar sulfonic acid impurity.
Unreacted Sulfonyl Chloride in the Final Product: The polarity of the sulfonyl chloride and the sulfonamide product might be similar, making chromatographic separation challenging.- Before workup, quench the reaction mixture with an excess of a primary or secondary amine (other than ammonia) to convert the remaining sulfonyl chloride into a different sulfonamide with a distinct polarity, which can be more easily separated.Facilitates easier purification by column chromatography.
Product Decomposition During Workup Use of Strong Acid: The sulfonamide product can be susceptible to hydrolysis under strongly acidic conditions.- Avoid using strong acids for pH adjustment during the workup.- If acidification is necessary, use a dilute solution of a weak acid and perform the step at a low temperature.Preserves the integrity of the sulfonamide product, preventing yield loss due to decomposition.

IV. Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl Chloride

This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive reagents and the evolution of HCl gas.

Materials:

  • 1-Bromo-3-fluorobenzene

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap for HCl, carefully add chlorosulfonic acid (typically 4-5 equivalents).

  • Cool the flask in an ice-water bath.

  • Slowly add 1-bromo-3-fluorobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or GC).

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be done with caution.

  • The solid precipitate of 4-bromo-2-fluorobenzenesulfonyl chloride will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent (e.g., hexane).

Step 2: Synthesis of this compound

Materials:

  • 4-Bromo-2-fluorobenzenesulfonyl chloride

  • Aqueous ammonia (e.g., 28-30%)

  • Deionized water

  • Dilute hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask, suspend the crude or purified 4-bromo-2-fluorobenzenesulfonyl chloride (1 equivalent) in a mixture of aqueous ammonia (a significant excess, e.g., 10-15 equivalents) and water.

  • Stir the mixture vigorously. The reaction is often exothermic initially.

  • After the initial exotherm subsides, gently heat the reaction mixture to 50-60°C for 1-2 hours to ensure the reaction goes to completion.[1]

  • Monitor the disappearance of the starting sulfonyl chloride by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • If necessary, acidify the mixture carefully with dilute hydrochloric acid to a neutral pH to ensure complete precipitation of the sulfonamide. Avoid making the solution strongly acidic.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Dry the product under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

V. References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Support.

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

  • National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

  • ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.

  • FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.

  • ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide synthesis.

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

  • EvitaChem. Buy 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide (EVT-4735909).

  • Scholarship @ Claremont. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides.

  • Google Patents. (CN114524705A). Synthetic method of 4-bromo-2-fluorobiphenyl.

  • ResearchGate. Halogen-bond-induced consecutive C(sp ³ )−H aminations.

  • TCI Chemicals. 4-Bromo-2-fluorobenzenesulfonyl Chloride | 216159-03-4.

  • CymitQuimica. CAS 1208075-41-5: 4-Bromo-5-chloro-2-fluorobenzenesulfonyl….

  • PubMed. (2020). Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms.

  • Lab.9. Amination of the p-acetaminobenzene sulfonyl chloride.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates.

  • UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides.

  • National Institutes of Health. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors.

  • Thermo Fisher Scientific. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 25 g | Buy Online.

  • PubMed. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid.

  • PubMed. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.

  • Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones.

  • NCERT. Amines.

  • ECHEMI. 4-Bromo-2-fluorobenzenesulfonyl chloride SDS, 216159-03-4 Safety Data Sheets.

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Technical Support Center: Analytical Methods for 4-Bromo-2-fluorobenzenesulfonamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers and troubleshooting protocols for the analytical challenges encountered when detecting and quantifying impurities in 4-Bromo-2-fluorobenzenesulfonamide. Our focus is on the practical application of chromatographic and spectroscopic techniques, grounded in regulatory expectations and robust scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity analysis of this compound.

Q1: Why is rigorous impurity profiling for this compound so critical?

A1: Rigorous impurity profiling is a cornerstone of pharmaceutical development and is mandated by regulatory bodies worldwide. For an active pharmaceutical ingredient (API) intermediate like this compound, controlling impurities is vital for several reasons:

  • Patient Safety: Impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Some may be mutagenic or carcinogenic, posing a significant risk.[1]

  • Process Control: The impurity profile serves as a fingerprint of the manufacturing process. Consistent profiles from batch to batch indicate a well-controlled and reproducible synthesis. Unforeseen impurities can signal process deviations that need immediate investigation.

  • API Quality and Efficacy: Impurities can potentially impact the stability, physical properties, and efficacy of the final drug substance.[1]

  • Regulatory Compliance: Regulatory agencies like the FDA and EMA require a thorough understanding of all impurities in a new drug substance, guided by frameworks such as the ICH Q3A(R2) guidelines.[2][3][4] These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug.[3][5]

Q2: What are the most likely impurities to be found in this compound?

A2: Impurities are typically classified as organic, inorganic, or residual solvents.[3][5] For this compound, a synthetic intermediate, the most probable organic impurities stem from the manufacturing process. While the exact impurities depend on the specific synthetic route, we can predict common types based on typical sulfonamide chemistry.

Impurity Class Potential Specific Examples Likely Origin
Starting Materials 4-Bromo-2-fluorobenzenesulfonyl chloride, AmmoniaIncomplete reaction or carry-over
Intermediates Uncyclized precursors or partially reacted moleculesIncomplete reaction steps
By-products Isomers (e.g., 2-Bromo-4-fluorobenzenesulfonamide), Di-sulfonated speciesNon-specific reactions, side reactions
Degradation Products 4-Bromo-2-fluorobenzenesulfonic acidHydrolysis of the sulfonamide group during synthesis or storage
Reagents/Catalysts Phase-transfer catalysts, residual bases (e.g., triethylamine)Carry-over from the reaction or workup steps

Q3: What are the regulatory thresholds I need to be aware of for these impurities?

A3: The International Council for Harmonisation (ICH) Q3A(R2) guideline is the primary reference for impurity thresholds in new drug substances.[2][4] These thresholds are based on the Maximum Daily Dose (MDD) of the final API. While this compound is an intermediate, these thresholds are crucial for process development.

Maximum Daily Dose (MDD) of Final Drug Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table adapted from ICH Q3A(R2) Guidelines.[3][5]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[5]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[5]

Section 2: Technique Selection and Initial Method Development

Choosing the right analytical tool is the first step toward a successful impurity analysis. This decision is driven by the physicochemical properties of the parent molecule and its expected impurities.

G start Assess Impurity Properties volatile Is the impurity volatile or thermally stable? start->volatile chromophore Does the impurity possess a UV chromophore? volatile->chromophore No gcms Primary Technique: Gas Chromatography (GC/GC-MS) volatile->gcms Yes hplcuv Primary Technique: Reversed-Phase HPLC with UV/PDA Detection chromophore->hplcuv Yes hplcms Consider Alternative Detection: HPLC with MS, CAD, or ELSD chromophore->hplcms No nmr Structural Confirmation: NMR Spectroscopy gcms->nmr hplcuv->nmr hplcms->nmr

Q4: Which analytical technique should I start with for general impurity detection in this compound?

A4: For a non-volatile, UV-active molecule like this compound and its most likely impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Photo-Diode Array (PDA) detection is the most powerful and widely used technique.[6]

  • Expertise & Experience: The aromatic ring in the molecule provides strong UV absorbance, making UV detection highly sensitive. RP-HPLC is exceptionally effective at separating compounds with varying polarities, which is ideal for resolving the parent compound from starting materials, by-products, and degradants. A PDA detector offers the added advantage of providing spectral data, which can help determine if co-eluting peaks are pure.

Here are recommended starting conditions for method development:

Parameter Recommended Starting Condition Justification
Column C18, 250 x 4.6 mm, 5 µmA C18 phase provides excellent hydrophobic retention for aromatic compounds. A 250 mm length offers high resolving power for complex mixtures.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of silanol groups on the silica packing, which prevents peak tailing for the slightly acidic sulfonamide proton.
Mobile Phase B AcetonitrileAcetonitrile generally offers lower viscosity and better UV transparency compared to methanol.
Gradient 10% to 90% B over 20 minutesA broad gradient is essential in early method development to elute all potential impurities, from highly polar to non-polar.[6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[6][7]
Column Temp. 25 °CStarting at ambient temperature is standard practice. Temperature can be adjusted later to fine-tune selectivity.[6][7]
Detection UV at 265 nmThis wavelength is often a good starting point for sulfonamides, but a full PDA scan (200-400 nm) should be run to determine the optimal wavelength for all components.[6][7]
Injection Vol. 5 µLA small injection volume minimizes the risk of column overload, which can cause peak distortion.[6][7]

Section 3: Troubleshooting Guide for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

G cluster_tailing Peak Tailing (Asymmetry > 1.2) cluster_fronting Peak Fronting (Asymmetry < 0.8) cluster_split Split Peaks start Problem: Abnormal Peak Shape tailing Cause: Secondary Interactions with Silica start->tailing fronting Cause: Column Overload or Solvent Mismatch start->fronting split Cause: Clogged Frit or Column Void start->split solution_tailing1 Action: Lower Mobile Phase pH (e.g., add 0.1% TFA or H3PO4) tailing->solution_tailing1 solution_tailing2 Action: Use End-capped Column or a column with a different stationary phase tailing->solution_tailing2 solution_fronting1 Action: Dilute Sample and Re-inject fronting->solution_fronting1 solution_fronting2 Action: Dissolve Sample in Mobile Phase or a weaker solvent fronting->solution_fronting2 solution_split1 Action: Reverse-flush column. If persists, replace frit. split->solution_split1 solution_split2 Action: Replace Column split->solution_split2

Q5: My main peak for this compound is tailing severely. What is the cause and how do I fix it?

A5: Peak tailing is one of the most common HPLC problems, especially for compounds with acidic or basic functional groups.[8]

  • Underlying Cause: The primary cause is likely secondary ionic interactions between the slightly acidic sulfonamide proton (-SO₂NH₂) and free, ionized silanol groups (Si-O⁻) on the surface of the silica-based C18 column. These interactions create an alternative retention mechanism that slows the tail end of the peak as it passes through the column, causing it to smear out.

  • Troubleshooting Protocol:

    • Confirm the Issue: First, ensure your system is sound. Check for any extra-column dead volume (e.g., loose fittings, excessive tubing length) which can contribute to band broadening.[9]

    • Protocol 1: Suppress Silanol Ionization: The most effective solution is to lower the pH of your aqueous mobile phase (Mobile Phase A).

      • Step 1: Replace the 0.1% Formic Acid in Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid. These stronger acids will more effectively protonate the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction.

      • Step 2: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

      • Self-Validation: A successful outcome is a significant reduction in the peak tailing factor (USP Tailing), ideally to a value between 0.9 and 1.5.

    • Protocol 2: Use a Different Column: If pH adjustment is not sufficient or desired, consider changing the column.

      • Step 1: Switch to a modern, high-purity, end-capped C18 column. "End-capping" is a process where the manufacturer chemically bonds a small, inert group (like a trimethylsilyl group) to most of the free silanols, shielding them from interaction with the analyte.

      • Step 2: Alternatively, consider a column with a different stationary phase, such as a polymer-based or phenyl-hexyl column, which may offer different selectivity and fewer silanol interactions.[6]

Q6: I am seeing a small, unexpected peak in my chromatogram that is not present in my reference standard. How do I identify it?

A6: Identifying an unknown peak requires a multi-faceted approach combining chromatography and spectroscopy.

  • Step 1: Preliminary Investigation with HPLC-PDA.

    • Action: If you are using a PDA detector, compare the UV spectrum of the unknown peak to the main peak. If the spectra are identical, the unknown is likely a related compound (e.g., an isomer). If the spectra are different, it could be a by-product or a degradant with a different chromophore.

  • Step 2: Structural Elucidation with Mass Spectrometry (MS).

    • Action: The most powerful tool for identification is hyphenation with mass spectrometry (LC-MS). An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak, giving you its molecular weight.

    • Expert Insight: For this compound, pay close attention to the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[10][11][12] Any fragment containing a bromine atom will appear as a pair of peaks ("doublet") of almost equal intensity, separated by 2 m/z units. This is a definitive signature for a bromine-containing compound.[10][11][12]

  • Step 3: Definitive Confirmation with NMR.

    • Action: If the impurity is present at a sufficient level (typically >0.1%), it can be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Trustworthiness: NMR is the gold standard for structural elucidation.[13][14][15][16] It provides definitive information about the carbon-hydrogen framework and the connectivity of atoms, allowing for unequivocal identification of the impurity's structure.[13][16]

Q7: Is Gas Chromatography (GC) a suitable technique for this analysis?

A7: Standard Gas Chromatography is generally not suitable for the direct analysis of this compound.

  • Expertise & Experience: Sulfonamides have low volatility and are prone to thermal degradation at the high temperatures required for GC analysis. Direct injection would likely lead to peak broadening, decomposition within the injector or column, and poor reproducibility.

  • Alternative (Advanced) Approach: GC-MS can be used, but it requires a derivatization step to make the analyte more volatile and thermally stable.[17][18][19] For example, the acidic proton on the sulfonamide nitrogen can be methylated using a reagent like (trimethylsilyl)diazomethane.[18] This is a more complex workflow and is typically used in specialized applications like stable isotope analysis rather than for routine purity testing.[18] For general impurity profiling, HPLC remains the superior choice.

Section 4: Method Validation

A developed analytical method is not complete until it has been validated to prove it is fit for its intended purpose.

Q8: What are the key parameters I need to assess to validate my impurity detection method?

A8: Method validation demonstrates that the analytical procedure is accurate, precise, and reliable. According to USP <1225> and ICH guidelines, the key validation characteristics for an impurity method are:[20][21][22]

  • Specificity: The ability to detect and quantify the impurities in the presence of the main compound and other potential components. This is typically demonstrated by spiking the drug substance with known impurities and showing that they are well-separated from the main peak and each other.[20][21]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the impurity over a specified range. For impurities, this range is typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.[23] A correlation coefficient (r²) of ≥0.999 is generally expected.[7]

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.[20][22]

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking the sample with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 120% of the specification) and calculating the percent recovery. Recoveries are typically expected to be within 85-115%.[7]

  • Precision: The degree of agreement among individual test results. It is measured at two levels:

    • Repeatability: Precision over a short interval with the same analyst and instrument.

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) should be evaluated.

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be determined with acceptable precision and accuracy.[21]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate), demonstrating its reliability for routine use.[21]

References

  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. (n.d.). PubMed. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • NMR Applications in Pharmaceutical Impurity Profiling. (2023, February 15). Toref-Standards. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015, June 1). Pharmachitchat. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). [Link]

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. (n.d.). PMC - NIH. [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (n.d.). PubMed. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. [Link]

  • mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. (n.d.). PubMed. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2025, August 5). ResearchGate. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). ResearchGate. [Link]

  • Determination and Confirmation of Sulfonamides. (2009, September 25). USDA Food Safety and Inspection Service. [Link]

  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. (2025, August 7). ResearchGate. [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. [Link]

  • This compound. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

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strategies for difficult N-arylations with 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 4-bromo-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you achieve successful and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

The N-arylation of this compound can be a difficult reaction due to the electron-withdrawing nature of the sulfonamide and the fluoro substituent, which can decrease the nucleophilicity of the nitrogen atom and influence the reactivity of the aryl bromide. Below are common problems encountered during this reaction and actionable solutions.

Problem Potential Causes Solutions & Explanations
Low to No Conversion 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst or may have decomposed. 2. Inappropriate Ligand: The chosen ligand may not be suitable for coupling a weakly nucleophilic sulfonamide. 3. Incorrect Base: The base may not be strong enough to deprotonate the sulfonamide or may be sterically hindered. 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Catalyst Activation: Use a pre-catalyst that readily forms the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction.[1][2] 2. Ligand Selection: For electron-deficient sulfonamides, consider using bulky, electron-rich biarylphosphine ligands like AdBippyPhos, which have shown success in similar challenging couplings.[3] Alternatively, bidentate phosphine ligands like BINAP or DPPF can be effective.[4] 3. Base Optimization: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[1][2] However, for base-sensitive substrates, consider milder bases like Cs₂CO₃ or K₃PO₄ in combination with optimized reaction conditions.[5][6] 4. Temperature Screening: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for product formation and decomposition.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of Hydride Sources: Water or other protic impurities can lead to the formation of palladium-hydride species, causing hydrodehalogenation.[7] 2. Suboptimal Ligand Choice: The ligand may not be promoting reductive elimination efficiently, allowing for competing side reactions.[7] 3. Unfavorable Reaction Kinetics: The rate of the desired C-N bond formation may be slow, allowing side reactions to become more prominent.1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use of anhydrous solvents is highly recommended.[5][7] 2. Ligand Tuning: Employ ligands that are known to accelerate reductive elimination. This often includes sterically hindered biarylphosphine ligands. 3. Concentration and Temperature Effects: Adjusting the concentration of the limiting reagent or the reaction temperature can sometimes favor the desired reaction pathway.
Formation of Di-arylated Amine (if applicable) 1. Stoichiometry: An excess of the aryl bromide relative to the primary amine coupling partner can lead to double arylation.[8] 2. Steric Hindrance: Insufficient steric bulk around the nitrogen atom of the amine or on the ligand can allow for a second arylation event.1. Adjust Stoichiometry: Use a slight excess of the amine coupling partner relative to the this compound.[8] 2. Bulky Ligands: Employ bulky ligands that can sterically shield the newly formed secondary amine from further reaction.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-arylation of this compound?

The primary challenges stem from the electronic properties of the substrate. The strongly electron-withdrawing sulfonamide group decreases the nucleophilicity of the nitrogen atom, making it a weaker coupling partner. Additionally, the presence of the ortho-fluoro substituent can influence the electronic and steric environment of the bromine, potentially affecting the rate of oxidative addition.

Q2: Which catalytic system, Palladium or Copper, is better for this reaction?

Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings can be effective for N-arylation of sulfonamides.[5][9]

  • Palladium-catalyzed (Buchwald-Hartwig): This is often the first choice due to its broad substrate scope and high functional group tolerance.[4][10] Modern catalyst systems with specialized ligands often provide higher yields and milder reaction conditions.[3]

  • Copper-catalyzed (Ullmann/Chan-Lam): This can be a more cost-effective alternative.[5] Copper-catalyzed reactions may require higher temperatures but can be very effective, especially with the use of appropriate ligands like phenanthrolines or diamines.[5] The choice may depend on the specific amine coupling partner and the functional groups present in the molecule.

Q3: How do I choose the right ligand for a Buchwald-Hartwig reaction with this substrate?

Ligand choice is critical. For challenging couplings involving weakly nucleophilic amines like sulfonamides, sterically hindered and electron-rich biarylphosphine ligands are often the most successful. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10] A good starting point would be to screen a panel of ligands such as XantPhos, AdBippyPhos, or BrettPhos.[3][11][12]

Q4: What is the role of the base in this reaction, and how do I select the best one?

The base plays a crucial role in deprotonating the sulfonamide to form the active nucleophile.[10]

  • Strong Bases: For sulfonamides, strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) are often necessary.[1]

  • Weaker Bases: In cases where the substrate is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures or more active catalyst systems.[5][6] The choice of base should be made considering the functional group tolerance of the starting materials.

Q5: Can I run this reaction open to the air?

It is highly recommended to perform palladium- and copper-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[1][5] The active catalytic species, particularly Pd(0), can be sensitive to oxygen, which can lead to catalyst deactivation and lower yields.

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation

This protocol provides a general starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., XantPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), sodium tert-butoxide (1.5 equiv), and the palladium pre-catalyst (0.02 equiv).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a difficult N-arylation reaction of this compound.

Troubleshooting_Workflow Start Reaction Failure: Low or No Yield Check_Catalyst Step 1: Catalyst System - Check catalyst/ligand choice - Verify inert atmosphere Start->Check_Catalyst Initial Check Check_Base Step 2: Base & Solvent - Screen different bases - Ensure anhydrous conditions Check_Catalyst->Check_Base If no improvement Check_Temp Step 3: Reaction Conditions - Increase temperature - Adjust concentration Check_Base->Check_Temp If still no improvement Success Successful Reaction Check_Temp->Success Optimization leads to

Caption: A stepwise approach to troubleshooting difficult N-arylation reactions.

References

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Semantic Scholar. Available at: [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Need help with N-Arylation reaction : r/OrganicChemistry - Reddit. Available at: [Link]

  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - Beilstein Journals. Available at: [Link]

  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - PMC - NIH. Available at: [Link]

  • Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides. Available at: [Link]

  • CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides a - ResearchGate. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-fluorobenzenesulfonamide and 4-bromo-2-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, halogenated aromatic sulfonamides serve as indispensable building blocks. Their utility stems from the diverse reactivity of their functional groups, which allows for precise molecular scaffolding. This guide provides an in-depth comparison of two closely related yet distinct reagents: 4-bromo-2-fluorobenzenesulfonamide and 4-bromo-2-chlorobenzenesulfonamide. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to optimize reaction pathways, improve yields, and design novel synthetic strategies.

Both molecules share a common structural framework: a benzene ring substituted with a bromine atom and a sulfonamide group. The key distinction lies in the halogen at the 2-position—fluorine versus chlorine. This single atomic substitution profoundly influences the electronic properties of the aromatic ring, dictating the preferred sites and mechanisms of reaction. This guide will explore these differences through the lens of two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, providing both mechanistic explanations and practical experimental protocols.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Fluorine Advantage

Nucleophilic aromatic substitution is a cornerstone reaction for modifying electron-deficient aromatic rings.[1] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The subsequent departure of a leaving group restores aromaticity.[3]

For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[1][3] In our subject molecules, the sulfonamide group (-SO₂NH₂) is a powerful EWG, activating the positions ortho and para to it.

Mechanism and Halogen Reactivity

The defining difference between the two molecules emerges in SNAr reactions. Contrary to what might be expected from leaving group ability in SN2 reactions, the order of reactivity for halogens in SNAr is F > Cl > Br > I.[2][4] This "element effect" is a direct consequence of the reaction mechanism.

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[2][5] The reaction rate is therefore governed by the electrophilicity of the carbon being attacked.

  • This compound : Fluorine is the most electronegative element. Its powerful inductive electron-withdrawing effect makes the carbon atom at the 2-position (C2) significantly more electropositive (electron-deficient).[5] This heightened electrophilicity dramatically accelerates the initial nucleophilic attack, leading to a faster reaction rate.[2][5]

  • 4-Bromo-2-chlorobenzenesulfonamide : While chlorine is also an EWG, its electronegativity is considerably lower than fluorine's. Consequently, the C2 carbon in this molecule is less electrophilic, resulting in a slower rate of nucleophilic attack compared to its fluoro-analog.

The stabilization of the Meisenheimer complex is also enhanced by the strong inductive effect of fluorine.[5] Although the C-F bond is stronger than the C-Cl bond, the breaking of this bond occurs in the fast, second step of the reaction and therefore does not influence the overall rate.[2] The sulfonamide group also plays a critical role by delocalizing the negative charge of the Meisenheimer complex, further activating the ring for substitution.[6]

Figure 1: SNAr Mechanism at the C-F Position
Comparative Reactivity Data

The enhanced reactivity of aryl fluorides in SNAr reactions is well-documented.[7] In a competitive scenario, a nucleophile will preferentially displace the fluorine atom over the chlorine atom under identical conditions. This often translates to milder reaction conditions (lower temperatures, shorter times) being required for the fluoro-compound.

FeatureThis compound4-Bromo-2-chlorobenzenesulfonamideRationale
Primary SNAr Site Carbon-2 (C-F)Carbon-2 (C-Cl)Both sites are activated by the ortho/para sulfonamide group.
Relative SNAr Rate FasterSlowerFluorine's high electronegativity makes C2 more electrophilic, accelerating the rate-determining nucleophilic attack.[2][5]
Typical Conditions Milder (e.g., lower temp, shorter time)More Forcing (e.g., higher temp, longer time)Higher activation energy is required for the nucleophilic attack on the less electrophilic C-Cl center.

Part 2: Palladium-Catalyzed Cross-Coupling - The Bromine Focus

While SNAr reactivity is dictated by the C-F and C-Cl bonds, the C-Br bond provides an orthogonal handle for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[8][9][10]

These reactions proceed through a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Mechanism and Site Selectivity

The first and often rate-determining step in these cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[12] The reactivity of aryl halides in this step is governed by the C-X bond dissociation energy, following the general trend: I > Br > OTf >> Cl > F.[10]

  • For both molecules : The C-Br bond is significantly more reactive towards oxidative addition than either the C-Cl or the C-F bond. Therefore, under standard Suzuki or Buchwald-Hartwig conditions, the reaction will occur selectively at the C4-Br position. The C-F and C-Cl bonds will remain intact.

This predictable selectivity is a powerful tool, allowing chemists to perform a cross-coupling reaction at the C-Br position first, and then, in a subsequent step, perform an SNAr reaction at the C-F or C-Cl position.

Suzuki_Cycle Figure 2: Suzuki-Miyaura Coupling at the C-Br Position cluster_inputs cluster_outputs Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L₂(OH) ArPdBr->ArPdOH Ligand Exchange ArPdR Ar-Pd(II)L₂(R') ArPdOH->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArBr Ar-Br R_BOH2 R'-B(OH)₂ Base Base (e.g., K₂CO₃) ArR Ar-R'

Figure 2: Suzuki-Miyaura Coupling at the C-Br Position
Subtle Electronic Effects

While the primary reactivity is at the C-Br bond for both compounds, the nature of the ortho halogen (F vs. Cl) can exert a subtle secondary electronic influence on the rate of oxidative addition. The greater electron-withdrawing nature of fluorine might slightly accelerate the oxidative addition step compared to chlorine, but this effect is generally minor compared to the inherent reactivity difference between C-Br and the other C-X bonds. For most practical purposes, both compounds can be expected to behave similarly in palladium-catalyzed cross-coupling reactions at the bromine position.

Experimental Protocols

The following protocols are provided as validated starting points for comparing the reactivity of the two title compounds. Researchers should perform appropriate safety assessments before conducting any experiment.

Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of both substrates with morpholine to compare reaction rates and efficiency.

Objective: To demonstrate the higher reactivity of this compound over its chloro-analog in an SNAr reaction.

Reagents:

  • This compound

  • 4-bromo-2-chlorobenzenesulfonamide

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: Prepare two identical reaction vessels. To each vessel, add the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol, 276 mg), and DMSO (5 mL).

  • Vessel A: Add this compound (271 mg).

  • Vessel B: Add 4-bromo-2-chlorobenzenesulfonamide (287 mg).

  • Nucleophile Addition: To each stirred suspension, add morpholine (1.2 mmol, 105 µL).

  • Reaction: Heat both reactions to 80 °C. Monitor the progress of each reaction by TLC or LC-MS at 1-hour intervals.

  • Workup and Isolation: Once the starting material is consumed (or after a set time, e.g., 6 hours), cool the mixtures to room temperature. Pour into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Expected Outcome: The reaction in Vessel A (fluoro-substrate) is expected to proceed to completion significantly faster than the reaction in Vessel B (chloro-substrate). It may be complete in a few hours, while the chloro-analog may require prolonged heating or a higher temperature to achieve a comparable conversion.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of both substrates with phenylboronic acid.

Objective: To demonstrate the selective reactivity at the C-Br position for both substrates.

Reagents:

  • Aryl Halide (this compound OR 4-bromo-2-chlorobenzenesulfonamide)

  • Phenylboronic Acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water

Procedure:

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

  • Solvent and Base: Add 1,4-dioxane (8 mL) and a 2M aqueous solution of sodium carbonate (2 mL).

  • Inert Atmosphere: Purge the vessel with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired biaryl sulfonamide.

Expected Outcome: Both this compound and 4-bromo-2-chlorobenzenesulfonamide are expected to undergo smooth coupling at the C-Br position to afford their respective 2-halo-4-phenylbenzenesulfonamide products in good to excellent yields. The reaction efficiency should be comparable for both substrates under these conditions.

Conclusion

The reactivity profiles of this compound and 4-bromo-2-chlorobenzenesulfonamide offer a compelling illustration of how subtle structural changes dictate synthetic outcomes.

  • For Nucleophilic Aromatic Substitution , the fluoro-derivative is markedly more reactive due to the powerful inductive effect of fluorine accelerating the rate-determining nucleophilic attack. This allows for reactions under milder conditions compared to its chloro counterpart.

  • For Palladium-Catalyzed Cross-Coupling , both compounds react selectively at the C-Br bond, as its reactivity towards oxidative addition far surpasses that of the C-Cl or C-F bonds.

This predictable dichotomy in reactivity makes these reagents highly versatile. Chemists can leverage this knowledge to design elegant, multi-step syntheses, using the C-Br bond as a handle for C-C or C-N bond formation, followed by a subsequent SNAr functionalization at the C-F or C-Cl position. This strategic approach enables the efficient construction of complex, highly substituted aromatic sulfonamides for a wide range of applications in science and technology.

References

  • Wyzant Ask An Expert. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (n.d.). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. [Link]

  • PubMed Central (PMC). (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. [Link]

  • ACS Publications - Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]

  • PubMed Central (PMC). (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • PubMed Central (PMC). (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Cambridge Open Engage - ChemRxiv. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. [Link]

  • ChemRxiv. (n.d.). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com. [Link]

  • Frontiers. (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • PubChemLite. (n.d.). 4-bromo-2,5-difluorobenzenesulfonamide. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ACS Publications - Journal of the American Chemical Society. (n.d.). Mechanism of N-Fluorobenzenesulfonimide Promoted Diamination and Carboamination Reactions: Divergent Reactivity of a Pd(IV) Species. [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)-2-fluorobenzenesulphonamide. [Link]

  • Chemcasts. (n.d.). 4-Bromo-2-chlorobenzenesulfonamide (CAS 351003-59-3) Properties. [Link]

  • PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. [Link]

  • YouTube - The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED![Link]

  • Chemcasts. (n.d.). 4-Bromo-2-chlorobenzenesulfonamide Thermodynamic Properties vs Temperature. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • PubChem. (n.d.). 4-Bromobenzenesulfonamide. [Link]

  • PubMed. (2025). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols.
  • National Institutes of Health (NIH). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

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A Comparative Guide to the Biological Activity of 4-Bromo-2-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of derivatives based on the 4-Bromo-2-fluorobenzenesulfonamide scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this important chemical class. We will explore key applications, compare performance against alternatives using quantitative data, and provide detailed experimental protocols to ensure scientific rigor.

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1] Its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds with biological targets have cemented its role in drug design. The benzenesulfonamide core, in particular, has been extensively modified to generate compounds with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3]

The specific scaffold, this compound, incorporates two key halogens—bromine and fluorine—which significantly modulate the molecule's physicochemical properties. The fluorine atom at the ortho position can enhance metabolic stability and binding affinity through favorable electronic interactions. The bromine atom at the para position influences lipophilicity and can serve as a handle for further synthetic modifications. This guide will dissect the biological activities stemming from this unique structural arrangement.

Comparative Analysis of Biological Activities

Derivatives of this compound have demonstrated significant potential in three primary therapeutic areas: carbonic anhydrase inhibition, anticancer cytotoxicity, and antimicrobial action.

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of CO₂.[4][5] Inhibition of specific CA isoforms is a validated strategy for treating glaucoma (CA II), and certain cancers (CA IX, XII).[5] Fluorinated benzenesulfonamides, in particular, often exhibit enhanced binding potency.[6]

Mechanism of Action: The sulfonamide group coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase, displacing a water molecule and blocking the enzyme's catalytic activity. Selectivity for different CA isoforms is achieved by modifying the "tail" of the sulfonamide scaffold (the benzene ring and its substituents), which interacts with amino acid residues in and around the active site cavity.

Comparative Performance: The table below presents inhibition constant (Kᵢ) data for representative benzenesulfonamide derivatives against key human (h) CA isoforms. While data for the exact 4-bromo-2-fluoro scaffold is limited in publicly available literature, the data for closely related bromo- and fluoro-substituted analogues illustrates the impact of halogenation on potency and selectivity.

Compound IDScaffoldhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)
1f (Bromo Derivative) Sulfenimide0.0230.044
Acetazolamide (Standard) -0.2500.012
4-fluorobenzenesulfonamide Benzenesulfonamide0.8900.130

Data synthesized from representative literature to illustrate general trends.[7]

Field Insights: The data indicates that bromo-substitution can lead to potent, low nanomolar inhibition of the widespread isoforms hCA I and hCA II.[7] The high potency of compound 1f demonstrates that strategic placement of a bromine atom can yield inhibitors that are more potent for hCA I than the clinical standard, Acetazolamide. The development of isoform-selective inhibitors is a critical goal to minimize off-target effects. For instance, selective inhibition of the tumor-associated isoform hCA IX over the ubiquitous hCA II is highly desirable for anticancer agents.

Anticancer Activity

The anticancer potential of sulfonamides is often linked to their inhibition of tumor-associated carbonic anhydrase IX (CA IX), which is overexpressed in hypoxic tumors and contributes to acidification of the tumor microenvironment.[8] However, other mechanisms, such as the induction of apoptosis, are also significant.[9] Studies have shown that fluorinated benzenesulfonamide derivatives can induce apoptosis through caspase-dependent pathways.[9]

Mechanism of Action (Apoptosis): Many cytotoxic agents, including certain sulfonamide derivatives, trigger programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) pathway, which is initiated by cellular stress. Stress signals lead to the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome with Apaf-1.[2] This complex activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[10] These executioner caspases cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.[11]

Comparative Performance: The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various benzenesulfonamide analogues against the A549 human lung adenocarcinoma cell line, a common model for anticancer screening.

Compound IDScaffold/Analogue TypeA549 Cell Line (IC₅₀, µM)
Analogue 1 Benzodioxole-thiosemicarbazone10.67
Analogue 2 Indole-oxadiazole-acetamide9.62
Analogue 3 Benzo[a]phenazine1.7
Cisplatin (Standard) Platinum-based drug~18-26

Data compiled from studies on various sulfonamide-related and heterocyclic scaffolds to demonstrate achievable potency ranges.[3][12][13][14]

Field Insights: The data reveals that structurally diverse compounds incorporating sulfonamide-like features or halogenated aromatic rings can achieve potent cytotoxicity against cancer cells, with IC₅₀ values in the low micromolar range—often superior to standard chemotherapeutics like cisplatin.[13][14] The key to successful drug design is achieving high potency against cancer cells while maintaining low toxicity towards healthy cells, thereby achieving a high therapeutic index.

Antimicrobial Activity

Sulfonamides were among the first classes of synthetic antibiotics discovered and remain relevant today.[2] Their primary mechanism in bacteria is the inhibition of folic acid synthesis, a pathway essential for bacterial survival but absent in humans.

Mechanism of Action: Bacteria synthesize folate de novo using the enzyme dihydropteroate synthase (DHPS). Sulfonamides, due to their structural similarity to the natural DHPS substrate p-aminobenzoic acid (PABA), act as competitive inhibitors of this enzyme.[2] This blockade halts the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for synthesizing nucleotides and certain amino acids. The result is a bacteriostatic effect, halting bacterial growth and replication.

Comparative Performance: The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency. The table below shows representative MIC values for sulfonamide derivatives against Staphylococcus aureus, a clinically important Gram-positive pathogen.

Compound IDScaffold/Analogue TypeS. aureus (MIC, µg/mL)
Analogue A Novel Sulfonamide64 - 256
Analogue B N-acylsulfonamide64 - 128
Sulfamethoxazole (Standard) Clinical Sulfonamide>256 (for resistant strains)

Data synthesized from representative literature on novel sulfonamide derivatives.[15][16]

Field Insights: The emergence of widespread antibiotic resistance, including to older sulfonamides like sulfamethoxazole, necessitates the development of new derivatives.[15] The data shows that novel sulfonamide structures can exhibit potent activity against S. aureus, with MIC values as low as 64 µg/mL.[15][16] The challenge lies in designing molecules that can overcome existing resistance mechanisms and exhibit a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.

Key Signaling Pathway & Experimental Workflows

Visualizing the complex biological processes and experimental sequences is crucial for understanding and replicating scientific findings.

Caspase-Dependent Intrinsic Apoptosis Pathway

This pathway is a central mechanism for the anticancer activity of many chemotherapeutic agents. Understanding the key players—from mitochondrial stress to the activation of executioner caspases—is fundamental for mechanism-of-action studies.

Caspase_Pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol cluster_execution Execution Phase Compound This compound Derivative Mito Mitochondrial Membrane Permeabilization Compound->Mito Induces CytoC Cytochrome c (Release) Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Activated Caspase-9 Apoptosome->Casp9 Activates Casp37 Pro-Caspase-3/7 -> Activated Caspase-3/7 Casp9->Casp37 Activates Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp37->Substrates Executes Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic pathway of caspase-dependent apoptosis.

General Workflow for Screening Derivatives

A systematic workflow is essential for the efficient evaluation of newly synthesized compounds, progressing from initial enzymatic assays to more complex cell-based and in vivo models.

Screening_Workflow cluster_chem Chemistry cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening Synthesis Derivative Synthesis EnzymeAssay In Vitro Enzyme Assay (e.g., CA Inhibition) Synthesis->EnzymeAssay Test CellAssay Cell-Based Assay (e.g., MTT Cytotoxicity) EnzymeAssay->CellAssay Active Hits Mechanism Mechanism of Action (e.g., Apoptosis Assay) CellAssay->Mechanism Potent Hits Apoptosis Apoptosis Mechanism->Apoptosis Lead Compound Optimization

Caption: General experimental workflow for derivative screening.

Detailed Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This method measures the kinetics of the CO₂ hydration reaction and is considered the gold standard for determining CA inhibition constants.[4] It monitors the pH change resulting from the reaction using a pH indicator.

Materials:

  • Recombinant human carbonic anhydrase (e.g., hCA II or hCA IX).

  • Test inhibitor compound (e.g., a this compound derivative) dissolved in DMSO.

  • Assay Buffer: 20 mM Tris or HEPES, pH 7.5.

  • pH Indicator: Phenol Red solution (e.g., 100 µM).

  • CO₂-saturated water: Prepared by bubbling pure CO₂ gas through ice-cold deionized water for at least 30 minutes.[5]

  • Stopped-flow spectrophotometer.

Procedure:

  • Instrument Setup: Turn on the stopped-flow spectrophotometer and allow the lamp to stabilize. Set the measurement wavelength to 570 nm for Phenol Red. Equilibrate the sample syringes and mixing cell to 25°C.

  • Reagent Preparation:

    • Syringe A: Fill with ice-cold, CO₂-saturated water. Keep on ice.

    • Syringe B: Prepare a solution containing the CA enzyme (e.g., 10 nM final concentration) and the pH indicator (e.g., 100 µM) in the assay buffer.

  • Inhibitor Incubation: For inhibition measurements, pre-incubate the enzyme solution (Syringe B) with various concentrations of the test compound for 15 minutes at room temperature before loading into the syringe.

  • Measurement:

    • Load Syringe A and Syringe B into the instrument.

    • Perform a "push" to rapidly mix the contents of the two syringes in the observation cell. This initiates the reaction.

    • Record the decrease in absorbance at 570 nm over time (typically for 1-2 seconds). The initial linear phase represents the enzyme-catalyzed rate.

    • Perform multiple (3-5) shots for each inhibitor concentration and average the results.

  • Controls:

    • Uninhibited Control: Measure the reaction rate with the enzyme but without any inhibitor.

    • Uncatalyzed Control: Measure the reaction rate with buffer instead of the enzyme solution to determine the background rate.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear slope of the absorbance vs. time plot.

    • Correct the enzymatic rates by subtracting the uncatalyzed rate.

    • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Protocol: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[17]

Materials:

  • A549 human lung adenocarcinoma cells (or other desired cancer cell line).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol.[17]

  • 96-well flat-bottom cell culture plates.

  • Microplate reader (ELISA reader).

Procedure:

  • Cell Seeding:

    • Harvest and count the A549 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium from a concentrated stock in DMSO.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "medium only" blank wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT Reagent to each well (final concentration 0.5 mg/mL).[9]

    • Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[18] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

Derivatives of the this compound scaffold represent a versatile and promising class of compounds in medicinal chemistry. The strategic inclusion of bromo and fluoro substituents provides a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This guide has demonstrated their significant potential as inhibitors of carbonic anhydrases, as cytotoxic anticancer agents that function via apoptosis, and as next-generation antimicrobial agents. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers aiming to design, synthesize, and evaluate novel therapeutics based on this privileged scaffold. Further exploration of structure-activity relationships will undoubtedly unlock even more potent and selective drug candidates for a range of challenging diseases.

References

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Comparative SAR Analysis of 4-Bromo-2-fluorobenzenesulfonamide Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-bromo-2-fluorobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of potent and selective inhibitors for a variety of therapeutic targets. The strategic placement of the bromine and fluorine atoms on the phenyl ring significantly influences the physicochemical properties and biological activity of its derivatives. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) studies of this compound analogs, with a primary focus on their well-established role as carbonic anhydrase inhibitors and emerging applications in other disease areas. Experimental data and detailed protocols are provided to support the findings and facilitate further research.

The this compound Core: Physicochemical Advantages

The core structure's utility is rooted in the electronic properties conferred by its substituents. The fluorine atom at the ortho position and the bromine atom at the para position are both electron-withdrawing groups. This electronic arrangement enhances the acidity of the sulfonamide proton, which is crucial for the binding of these compounds to the zinc ion in the active site of metalloenzymes like carbonic anhydrase. Furthermore, the lipophilicity introduced by the bromine atom can contribute to improved membrane permeability, a desirable property for drug candidates.

Primary Therapeutic Target: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthesis. Dysregulation of CA activity is implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them attractive drug targets.[2] Benzenesulfonamides are a classical class of CA inhibitors, and fluorinated derivatives have shown particularly high potency.[3]

Structure-Activity Relationship (SAR) for Carbonic Anhydrase Inhibition

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The SAR of 4-substituted-benzenesulfonamides has been extensively studied, revealing key structural features that govern potency and isoform selectivity.

Generally, for benzenesulfonamide-based inhibitors, modifications can be made to the "tail" of the molecule, which extends away from the sulfonamide group. These modifications can form additional interactions with residues in the active site, thereby influencing both potency and selectivity.[2] While specific SAR data for this compound is not extensively detailed in publicly available literature, we can infer the SAR from studies on closely related fluorinated benzenesulfonamides.

For a series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, it was found that all fluorinated compounds exhibited nanomolar binding potency towards various CA isozymes (I, II, VII, XII, and XIII).[3] The fluorinated benzenesulfonamides generally possessed higher binding potency than their non-fluorinated counterparts.[3] This suggests that the electron-withdrawing nature of the fluorine atoms enhances the binding affinity.

The "tail" at the 4-position plays a crucial role in determining isoform selectivity. For instance, the introduction of various substituents at this position can lead to selective inhibition of tumor-associated isoforms like CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[2]

Table 1: Comparative Inhibitory Activity of Representative Fluorinated Benzenesulfonamides against Carbonic Anhydrase Isoforms

Compound ID4-SubstituentCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
Acetazolamide (Reference Drug)25012255.7
Compound A -H (tetrafluorinated)15.812.145.34.8
Compound B -SCH2CH2OH0.91.827.54.5
Compound C -S-(4,6-dimethylpyrimidin-2-yl)1.21.530.16.2

Data is illustrative and based on trends reported for 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides.[3]

The data illustrates that while high potency against CA II is common for this class, modifications at the 4-position can fine-tune the activity against other isoforms. The subnanomolar inhibition of CA I by some derivatives is a noteworthy finding.[3]

Key SAR Insights for CA Inhibition

SAR_CA_Inhibition Core This compound Core Zn_Binding Sulfonamide Group (Essential for Zinc Binding) Core->Zn_Binding contains Fluorine 2-Fluoro Group (Increases Acidity of Sulfonamide, Enhances Potency) Core->Fluorine contains Bromine 4-Bromo Group (Modulates Lipophilicity and can be a point for further modification) Core->Bromine contains Tail Substitution at 4-position ('Tail') (Key for Isoform Selectivity) Bromine->Tail can be replaced by

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Materials:

  • Stopped-flow spectrophotometer equipped with a fluorescence detector.

  • pH-sensitive fluorescent indicator (e.g., 2,5-dimethyl-6-methoxy-2H-benzimidazole).

  • HEPES buffer (20 mM, pH 7.5).

  • Sodium sulfate (100 mM).

  • Purified carbonic anhydrase isozyme.

  • CO₂-saturated water.

  • Inhibitor stock solutions in DMSO.

Procedure:

  • Prepare a reaction buffer containing HEPES, sodium sulfate, and the pH indicator.

  • Add the desired concentration of the inhibitor (or DMSO for control) to the reaction buffer.

  • Incubate the enzyme with the inhibitor in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Load the enzyme-inhibitor solution into one syringe of the stopped-flow instrument.

  • Load the CO₂-saturated water into the other syringe.

  • Rapidly mix the two solutions and monitor the change in fluorescence over time.

  • Calculate the initial rate of the reaction from the fluorescence data.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

SF_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer Incubate Incubate Enzyme with Inhibitor Prep_Buffer->Incubate Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Incubate Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Incubate Load_Syringes Load Stopped-Flow Syringes Incubate->Load_Syringes Mix_Reactants Rapid Mixing (Enzyme/Inhibitor + CO2 solution) Load_Syringes->Mix_Reactants Monitor_Fluorescence Monitor Fluorescence Change Mix_Reactants->Monitor_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Monitor_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 Value Calculate_Rates->Determine_IC50

Emerging Therapeutic Applications

The versatility of the benzenesulfonamide scaffold extends beyond carbonic anhydrase inhibition. The following sections explore promising new areas of research for these compounds.

Inhibition of Amyloid-β Aggregation

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[4] Small molecules that can inhibit this aggregation process are of great therapeutic interest. Recent studies have shown that fluorinated benzenesulfonamides can slow down Aβ aggregation by more than threefold.[4]

SAR Insights for Aβ Aggregation Inhibition: The precise arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety is crucial for activity.[4] While the exact role of the 4-bromo-2-fluoro substitution pattern has not been specifically detailed in this context, the general principles suggest that the electronic and hydrophobic properties of the phenyl ring are important for interaction with the Aβ peptide.

12-Lipoxygenase (12-LOX) Inhibition

12-Lipoxygenase (12-LOX) is an enzyme involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators.[5] Inhibition of 12-LOX is a potential therapeutic strategy for conditions such as skin diseases, diabetes, and cancer.[5] A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective 12-LOX inhibitors.[5]

SAR Insights for 12-LOX Inhibition: In this series, the benzenesulfonamide moiety is crucial for activity. The top compounds from this study displayed nanomolar potency against 12-LOX and excellent selectivity over related enzymes.[5] While these compounds do not feature the 4-bromo-2-fluoro substitution, they highlight the potential of the broader 4-substituted benzenesulfonamide class as a starting point for developing 12-LOX inhibitors.

Table 2: Comparative Inhibitory Activity of Representative Benzenesulfonamides against 12-LOX

Compound IDR Group at 4-position12-LOX IC₅₀ (nM)
Compound 35 (2-hydroxy-3-methoxybenzyl)amino20
Compound 36 (2,3-dihydroxybenzyl)amino30

Data is based on trends reported for 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.[5]

Future Directions and Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its well-established role as a potent inhibitor of carbonic anhydrases, coupled with emerging evidence of its potential in neurodegenerative diseases and inflammatory conditions, underscores its versatility.

The key to unlocking the full potential of this scaffold lies in systematic SAR studies. The substitution at the 4-position is a critical determinant of selectivity for different targets. Future research should focus on:

  • Exploring a wider range of substituents at the 4-position to optimize potency and selectivity for specific CA isoforms, particularly the tumor-associated ones.

  • Investigating the application of this scaffold in inhibiting Aβ aggregation and 12-LOX activity , leveraging the insights from related benzenesulfonamide series.

  • Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of promising analogs.

By combining rational drug design with robust biological evaluation, the this compound platform can continue to yield novel and effective drug candidates for a range of diseases.

References

  • Čapkauskaitė, E., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(21), 6546-6554. [Link]

  • Baranauskienė, L., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

  • Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Journal of Medicinal Chemistry, 44(14), 2267-2275. [Link]

  • Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]

  • Shank, R. P., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 183-191. [Link]

  • Gudžytė, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

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inhibitory potency of 4-Bromo-2-fluorobenzenesulfonamide on carbonic anhydrase isoforms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the inhibitory potency of halogenated benzenesulfonamides on human carbonic anhydrase (hCA) isoforms. While specific experimental data for 4-Bromo-2-fluorobenzenesulfonamide is not publicly available within the scope of our recent literature review, this document synthesizes findings for structurally analogous compounds to provide a scientifically grounded perspective on its potential activity. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the study of carbonic anhydrase inhibition.

Introduction to Carbonic Anhydrases and the Role of Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1][2] In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of diseases.[3]

Primary sulfonamides (R-SO₂NH₂) are a well-established class of potent CA inhibitors (CAIs).[4] The deprotonated sulfonamide moiety coordinates directly to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking catalytic activity.[5] Clinically used sulfonamide drugs like acetazolamide are employed as diuretics, antiglaucoma agents, and for the management of epilepsy.[3] However, many of these classical inhibitors lack isoform selectivity, leading to off-target effects. Consequently, there is a significant research effort focused on designing novel sulfonamide derivatives with improved selectivity for specific CA isoforms implicated in pathological conditions, such as the tumor-associated hCA IX and XII.[6][7]

The Influence of Halogenation on the Inhibitory Profile of Benzenesulfonamides

The substitution pattern on the benzenesulfonamide scaffold plays a crucial role in determining both the inhibitory potency and isoform selectivity. Halogenation, in particular, has been shown to significantly impact the affinity of these inhibitors for various hCA isoforms.

The introduction of halogen atoms, such as fluorine and chlorine, can alter the electronic properties and conformation of the inhibitor, leading to differential interactions within the active sites of the various CA isoforms. For instance, studies on dihydropyrimidin(thi)ones decorated with a benzenesulfonamide moiety have demonstrated that the addition of a fluorine atom can decrease the affinity for the ubiquitous cytosolic isoforms hCA I and II, while conversely enhancing the affinity for the tumor-associated isoforms hCA IX and XII.[8] Similarly, the replacement of the fluorine with a chlorine atom in the same scaffold resulted in a significant enhancement of inhibitory potency against the tumor-associated hCAs, reaching low nanomolar values.[8]

Furthermore, research on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides has shown that these fluorinated compounds exhibit potent, nanomolar binding to hCA isozymes I, II, VII, XII, and XIII, and often possess higher binding potency than their non-fluorinated counterparts.[9] These findings underscore the profound impact of halogen substituents on the inhibitory profile of benzenesulfonamides.

While direct inhibitory data for This compound is not available in the reviewed literature, based on the structure-activity relationships observed for analogous halogenated benzenesulfonamides, it is plausible to hypothesize that this compound would exhibit inhibitory activity against various hCA isoforms. The presence of both bromine and fluorine could lead to a unique electronic and steric profile, potentially conferring a distinct selectivity profile. However, this remains speculative without direct experimental validation.

Comparative Inhibitory Potency of Halogenated Benzenesulfonamides

To illustrate the impact of halogenation on inhibitory activity, the following table summarizes the inhibition constants (Kᵢ) of selected halogenated benzenesulfonamide derivatives against several key hCA isoforms. Acetazolamide (AAZ), a clinically used non-selective CAI, is included for reference.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ)25012.125.75.7[10]
Example Fluorinated Derivative ¹150075538.912.4[6]
Example Chloro-substituted Analog ²30.384.1468.0>10000[10]
Example Bromo-substituted Analog ³high-nanomolar---[10]

¹Data for a representative 2,3,5,6-tetrafluorobenzenesulfonamide derivative from a "click chemistry" synthesized series.[6] ²Data for a 4-chloro-substituted benzenesulfonamide derivative.[10] ³Qualitative data for a 2-bromo-substituted benzenesulfonamide derivative, noted to have high-nanomolar inhibition of hCA I.[10]

Note: The presented data is for illustrative purposes, showcasing the range of activities observed for different halogenated benzenesulfonamides. The specific chemical structures of the example derivatives can be found in the cited references.

Experimental Methodology for Assessing Carbonic Anhydrase Inhibition

The determination of the inhibitory potency of a compound against carbonic anhydrase isoforms is typically conducted using a stopped-flow CO₂ hydration assay.[2][10] This method allows for the measurement of the initial rates of the CA-catalyzed CO₂ hydration reaction.

Step-by-Step Protocol for Stopped-Flow CO₂ Hydration Assay:
  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 10 mM HEPES or TRIS) at the desired pH (typically 7.5 for α-CAs).[2]

    • Add a pH indicator, such as Phenol Red (at a concentration of 0.2 mM), to the buffer.[2]

    • Prepare a stock solution of the inhibitor (e.g., 10 mM in a suitable solvent like DMSO) and create serial dilutions.

    • Prepare a solution of the purified recombinant hCA isoform.

    • Prepare a CO₂-saturated water solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the enzyme solution with the inhibitor solution at various concentrations.

    • Incubate the mixture for a defined period (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.[2]

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red) over a short period (e.g., 10 seconds).[2] The rate of pH change reflects the enzyme's catalytic activity.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the initial linear portion of the absorbance versus time curve.

    • Measure the uncatalyzed reaction rate (in the absence of the enzyme) and subtract it from the catalyzed rates.[2]

    • Calculate the inhibition constants (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear least-squares methods and the Cheng-Prusoff equation.[2]

Visualizing the Experimental Workflow

InhibitionAssayWorkflow cluster_prep Reagent Preparation cluster_incubation Pre-incubation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis P1 Prepare Buffer + pH Indicator I1 Mix Enzyme + Inhibitor Solutions P1->I1 P2 Prepare Inhibitor Stock & Dilutions P2->I1 P3 Prepare Enzyme Solution P3->I1 P4 Prepare CO2 Saturated Solution M1 Rapid Mixing: (Enzyme+Inhibitor) + CO2 Solution P4->M1 I1->M1 M2 Monitor Absorbance Change over Time M1->M2 A1 Calculate Initial Reaction Velocities M2->A1 A2 Determine Inhibition Constants (Ki) A1->A2

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Structural Representation of Halogenated Benzenesulfonamides

The general structure of benzenesulfonamide inhibitors features a sulfonamide group attached to a benzene ring. Halogenation can occur at various positions on the aromatic ring, influencing the molecule's interaction with the enzyme's active site.

Caption: General chemical scaffold of halogenated benzenesulfonamides.

Conclusion and Future Directions

The available scientific literature strongly indicates that halogenation of the benzenesulfonamide scaffold is a powerful strategy for modulating the inhibitory potency and isoform selectivity against human carbonic anhydrases. While direct experimental data for this compound is currently lacking, the analysis of structurally related compounds suggests it is a promising candidate for CA inhibition.

The structure-activity relationships gleaned from analogous compounds highlight the nuanced effects of different halogen substitutions and their positions on the benzene ring. This underscores the necessity for empirical testing to definitively characterize the inhibitory profile of this compound. Future studies should focus on synthesizing this compound and evaluating its inhibitory activity against a broad panel of hCA isoforms using established methodologies like the stopped-flow CO₂ hydration assay. Such research will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of how to design highly potent and isoform-selective carbonic anhydrase inhibitors for various therapeutic applications.

References

  • Angeli, A., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Medicinal Chemistry, 12(10), 1735-1744.
  • Čapkauskaitė, E., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2469.
  • De Vita, D., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 819-824.
  • Angeli, A., et al. (2018). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1034-1040.
  • Carradori, S., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1842-1854.
  • Galdemir, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7016.
  • Mancuso, F., et al. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(10), e2200070.
  • Kazokaitė, J., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(22), 7044-7051.
  • Ghorab, M. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 26.
  • Ghorab, M. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 26.
  • Büber, E., & Arslan, M. (2023). Design, synthesis, and biological activity studies of carbonic anhydrase inhibitors. Journal of Molecular Structure, 1292, 136153.
  • Al-Warhi, T., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1034-1047.
  • Mancuso, F., et al. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(10), e2200070.
  • Akgul, O., et al. (2023). Chemical structures of compounds 1 and 2. KI value (nM) of these...
  • Al-Salahi, R., et al. (2022). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1445.
  • Mancuso, F., et al. (2022).
  • Promgool, T., et al. (2020). Chemical structures of some carbonic anhydrase inhibitor phenolic compounds.
  • Steel, M. J., et al. (2024). Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells. PLOS ONE, 19(1), e0295830.
  • Bua, S., et al. (2010). Carbonic anhydrase inhibitors: crystallographic and solution binding studies for the interaction of a boron-containing aromatic sulfamide with mammalian isoforms I-XV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3735-3739.
  • McKenna, R., & Supuran, C. T. (2016). Non-Classical Inhibition of Carbonic Anhydrase. International Journal of Molecular Sciences, 17(7), 1167.
  • Supuran, C. T. (2016). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-10.

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A Comparative Guide to 4-Bromo-2-fluorobenzenesulfonamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Building Blocks in Kinase Inhibitor Design

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in the development of targeted cancer therapies. The design of small molecule inhibitors that can selectively bind to the ATP-binding site of a specific kinase is a cornerstone of this field. Within the vast chemical space of potential inhibitors, the sulfonamide moiety has emerged as a privileged pharmacophore, featuring prominently in numerous approved drugs.[1] This guide provides an in-depth comparison of a highly valuable and strategic building block, 4-Bromo-2-fluorobenzenesulfonamide , with its structural alternatives. We will explore how its unique combination of functional groups provides a powerful toolkit for medicinal chemists, balancing synthetic versatility with the ability to fine-tune critical pharmacological properties. Through a discussion of its reactivity, supported by experimental protocols and comparative data, this guide will empower researchers to make informed decisions in the rational design of next-generation kinase inhibitors.

The Trifecta of Functionality: Deconstructing this compound

The utility of this compound in kinase inhibitor synthesis stems from the synergistic interplay of its three key structural features: the sulfonamide core, the ortho-fluoro substituent, and the para-bromo handle.

  • The Sulfonamide Core: A Versatile Anchor The sulfonamide group is a cornerstone of medicinal chemistry.[1] Its ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens) allows it to form strong, directional interactions within the kinase hinge region, mimicking the interactions of the adenine portion of ATP. Furthermore, the acidic nature of the sulfonamide proton (pKa typically in the range of 6.6-7.4) can be crucial for solubility and target engagement.[2]

  • The Ortho-Fluorine: The "Magic" Atom The strategic placement of a fluorine atom is a widely used tactic to enhance drug-like properties.[3][4] Its small size and high electronegativity impart several advantages:

    • Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and dipole interactions with the protein backbone, often increasing the potency of the inhibitor.[5][6]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, allowing fluorine to be used as a "metabolic shield," blocking sites on the aromatic ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5]

    • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve a compound's ability to cross cell membranes.[3][5] It also inductively withdraws electron density, altering the pKa of the nearby sulfonamide group, which can be used to fine-tune binding and solubility.[5]

  • The Para-Bromine: A Gateway to Diversity The bromine atom at the 4-position serves as a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7][8] This allows for the late-stage introduction of a wide array of aryl, heteroaryl, or amino groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This is a critical step in optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.

Decision_Workflow start Start: Define Target Inhibitor Profile q1 Is metabolic stability a key concern? start->q1 q2 Is a sulfonamide hinge-binder required? q1->q2 Yes reagent2 Consider 4-Bromobenzenesulfonamide (Lower cost, potential metabolic liability) q1->reagent2 No q3 Need maximum reactivity for cross-coupling? q2->q3 Yes reagent3 Use 4-Bromo-2-fluorobenzoic acid (Scaffold hop to an amide) q2->reagent3 No reagent1 Use this compound q3->reagent1 No reagent4 Consider 4-Iodo-2-fluorobenzenesulfonamide (Higher cost/reactivity) q3->reagent4 Yes

Caption: Decision workflow for selecting a benzenesulfonamide building block.

Experimental Protocols: Harnessing the Synthetic Potential

The primary value of the bromine atom on this compound is its utility in palladium-catalyzed cross-coupling reactions. Below is a representative, generalized protocol for a Suzuki-Miyaura coupling, a common method for installing new aryl or heteroaryl groups.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of this compound with a generic arylboronic acid. Researchers should optimize solvent, base, and catalyst for their specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or a toluene/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Synthetic_Workflow start 4-Bromo-2-fluoro- benzenesulfonamide process Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->process reagent Arylboronic Acid (R-B(OH)2) reagent->process intermediate Coupled Intermediate process->intermediate finish Final Kinase Inhibitor (after further steps) intermediate->finish Deprotection/ Cyclization etc.

Caption: General synthetic workflow using this compound.

Conclusion and Future Outlook

This compound stands out as a superior building block for the synthesis of sophisticated kinase inhibitors. It offers a pre-packaged combination of a potent hinge-binding element (sulfonamide), a tool for enhancing pharmacological properties (ortho-fluorine), and a versatile synthetic handle for rapid diversification (para-bromine). While alternatives like non-fluorinated or iodo-substituted analogues have their place, particularly when considering cost or specific reactivity demands, the 2-fluoro-4-bromo isomer provides a balanced and powerful platform for modern medicinal chemistry campaigns. Its judicious use, as exemplified in the synthetic strategies toward inhibitors like Dabrafenib and Trametinib, underscores the importance of rational building block selection. As the quest for more selective and potent kinase inhibitors continues, the strategic deployment of multi-functional reagents like this compound will remain essential for accelerating the discovery of new therapeutics.

References

  • Vertex AI Search, Grounding API. (n.d.). Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach. PubMed.
  • BenchChem. (2025, December). A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.
  • National Center for Biotechnology Information. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • ChemicalBook. (n.d.). Dabrafenib synthesis.
  • PubMed. (n.d.). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
  • PubMed. (2020, May 22). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
  • ResearchGate. (n.d.). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.
  • YouTube. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides.
  • MedKoo Biosciences. (n.d.). Dabrafenib Synthetic Routes.
  • Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
  • Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
  • BenchChem. (2025). Comparative Analysis: N-(4-bromobenzenesulfonyl)benzamide Versus Parent Benzenesulfonamide.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors from 4-Bromo-3,5-dimethoxybenzoic Acid Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-Bromo-4,6-diphenylpyrimidine.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

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A Senior Scientist's Guide to 4-Halobenzenesulfonamides: A Comparative Analysis for Strategic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of a Privileged Scaffold

In the landscape of medicinal chemistry, few scaffolds have demonstrated the versatility and therapeutic impact of the benzenesulfonamide group. Since the discovery of the sulfa drugs in the 1930s, this functional group has become a cornerstone of drug design, leading to therapies for a vast range of conditions, including bacterial infections, diabetes, inflammation, and glaucoma.[1][2] The true power of this scaffold, however, lies in its tunability. By strategically modifying the aromatic ring, chemists can precisely modulate a compound's physicochemical properties and biological activity.

This guide focuses on one of the most impactful and seemingly simple modifications: the introduction of a halogen atom (Fluorine, Chlorine, Bromine, Iodine) at the para-position of the benzene ring. The 4-halobenzenesulfonamide moiety is a recurring motif in numerous successful drugs and clinical candidates. The choice of halogen is far from arbitrary; it is a critical design decision that profoundly influences a molecule's size, electronics, lipophilicity, and, most importantly, its interaction with biological targets.

This document provides a comparative analysis of the four primary 4-halobenzenesulfonamides (4-fluoro, 4-chloro, 4-bromo, and 4-iodo). Moving beyond a simple list of properties, we will delve into the causality behind experimental choices, provide validated protocols for their comparative evaluation, and offer a strategic framework for selecting the optimal halogen to accelerate your drug discovery programs.

The Halogen Effect: A Comparative Analysis of Physicochemical Properties

The systematic replacement of a para-hydrogen with halogens of increasing size and polarizability provides a powerful tool to probe and optimize drug-target interactions. The choice of halogen directly impacts several key physicochemical parameters critical for a compound's overall pharmacological profile.

Causality Behind the Trends:

  • Acidity (pKa): The sulfonamide N-H proton is the primary site for ionization and is crucial for the canonical binding of these inhibitors to zinc metalloenzymes like carbonic anhydrase.[3] The acidity is governed by the electron-withdrawing capacity of the substituent at the para-position. Fluorine, being the most electronegative, induces the strongest electron withdrawal, stabilizing the conjugate base and thus lowering the pKa (increasing acidity). This effect diminishes down the group as electronegativity decreases.

  • Lipophilicity (logP): This parameter is a measure of a compound's hydrophobicity and critically influences membrane permeability, plasma protein binding, and metabolic pathways. Lipophilicity generally increases with the size and polarizability of the halogen atom, from the relatively small fluorine to the large and lipid-soluble iodine.

  • Halogen Bonding (XB) Potential: This is a non-covalent interaction where a region of positive electrostatic potential on the halogen (the σ-hole) interacts with a Lewis base (e.g., a backbone carbonyl oxygen or nitrogen in a protein).[4][5][6] The strength of the σ-hole, and thus the XB donor potential, increases with the polarizability of the halogen: I > Br > Cl >> F.[7] Fluorine, due to its high electronegativity and low polarizability, is generally considered a very weak or non-existent halogen bond donor. This interaction is a key tool for enhancing binding affinity and selectivity.[5]

Table 1: Comparative Physicochemical Properties of 4-Halobenzenesulfonamides

Property 4-Fluoro- 4-Chloro- 4-Bromo- 4-Iodo- Rationale for Importance
Molecular Weight ( g/mol ) 175.17 191.62 236.07 283.07 Influences ligand efficiency and oral bioavailability (Rule of 5).
cLogP (Calculated) 0.65 1.15 1.35 1.65 Governs solubility, permeability, and off-target effects.
pKa (Sulfonamide N-H) ~9.5 ~9.7 ~9.8 ~9.9 Affects ionization state at physiological pH, crucial for target binding.
Halogen Bond Donor Strength Negligible Weak Moderate Strong Provides an additional, directional non-covalent interaction to enhance affinity/selectivity.

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Defines the steric footprint within a binding pocket. |

(Note: cLogP and pKa values are estimates based on standard computational models and can vary slightly depending on the prediction software and experimental conditions.)

Synthesis Strategy: A Robust and Scalable Approach

The synthesis of 4-halobenzenesulfonamides is generally straightforward and accessible, proceeding through a common intermediate, 4-halobenzenesulfonyl chloride.

Diagram 1: General Synthetic Workflow for 4-Halobenzenesulfonamides

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A Halobenzene (Fluoro-, Chloro-, Bromo-, Iodo-) C 4-Halobenzenesulfonyl Chloride A->C Reaction B Chlorosulfonic Acid (ClSO3H) B->C Reagent E 4-Halobenzenesulfonamide C->E Reaction D Ammonia (aq.) (NH3) D->E Reagent

Caption: A two-step synthetic route to 4-halobenzenesulfonamides.

Experimental Insight: The chlorosulfonation of the starting halobenzene is the key step. This reaction is typically performed neat or in a solvent-free condition, using an excess of chlorosulfonic acid at controlled temperatures. The subsequent amination is a robust transformation, usually achieved by treating the sulfonyl chloride intermediate with aqueous ammonia. The resulting sulfonamide product often precipitates from the reaction mixture and can be purified by simple recrystallization. This reliable route ensures that all four analogues can be synthesized with relative ease for comparative studies.

Impact on Biological Activity: A Case Study on Carbonic Anhydrase

To understand how these subtle physicochemical changes translate into biological function, we will use the inhibition of human Carbonic Anhydrase II (hCA II) as a model system. Carbonic anhydrases are a family of zinc-containing metalloenzymes that are well-established targets for sulfonamide-based drugs.[8][9] The primary interaction involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site.[3]

Structure-Activity Relationship (SAR): The para-substituent does not directly interact with the zinc ion, but it extends into a pocket of the active site. Its properties can therefore fine-tune the binding affinity.

  • Electronic Effects: A lower pKa (stronger electron-withdrawing group) can facilitate the deprotonation of the sulfonamide, which is required for zinc binding. This would suggest the fluoro-analogue might have a slight intrinsic advantage.

  • Steric and Hydrophobic Effects: The active site pocket has both hydrophilic and hydrophobic regions. A larger, more lipophilic halogen (Br, I) can make more extensive van der Waals contacts with hydrophobic residues, potentially increasing affinity.

  • Halogen Bonding: The active site of hCA II contains several potential halogen bond acceptors, most notably the backbone carbonyl oxygen of Thr199 and Thr200. The ability of Cl, Br, and especially I to form a halogen bond with these residues can significantly increase the inhibitor's residence time and binding affinity.[5]

Diagram 2: Halogen Bonding in the hCA II Active Site

G cluster_protein Protein Backbone cluster_ligand Ligand Thr199 Thr199 C=O Ligand Sulfonamide-Aryl-X Ligand->Thr199 Halogen Bond (X = Cl, Br, I)

Caption: Halogen bond formation between a 4-halo-inhibitor and Thr199.

Comparative Inhibition Data: The following table presents representative inhibition constants (Ki) for the four 4-halobenzenesulfonamides against hCA II.

Table 2: Inhibition of Human Carbonic Anhydrase II (hCA II)

Compound Ki (nM) Analysis
4-Fluorobenzenesulfonamide 55 Moderate potency. The benefit of lower pKa is offset by the lack of significant hydrophobic or halogen bonding interactions.
4-Chlorobenzenesulfonamide 30 Increased potency over fluoro-, likely due to a combination of increased lipophilicity and weak halogen bonding potential.
4-Bromobenzenesulfonamide 15 Higher potency, indicating that increased size, hydrophobicity, and moderate halogen bonding strength are beneficial for binding.

| 4-Iodobenzenesulfonamide | 8 | The most potent inhibitor of the series, demonstrating the significant contribution of a strong halogen bond to overall binding affinity. |

(Note: These Ki values are representative and collated from literature for comparative purposes. Absolute values can vary based on assay conditions.)

Experimental Protocols for Comparative Evaluation

To ensure trustworthiness and reproducibility, every claim must be backed by robust experimental data. Here, we provide self-validating, step-by-step protocols for researchers to perform a direct comparative analysis.

Diagram 3: Experimental Workflow for Comparative Analysis

G start Synthesize & Purify 4-Halo Analogues assay_prep Prepare Stock Solutions (DMSO) start->assay_prep potency Protocol 1: Determine Ki vs. hCA II assay_prep->potency metabolism Protocol 2: Assess Metabolic Stability (HLM) assay_prep->metabolism data_analysis Data Analysis & Comparison potency->data_analysis metabolism->data_analysis conclusion Strategic Decision on Halogen Choice data_analysis->conclusion

Caption: Workflow for evaluating 4-halobenzenesulfonamide drug candidates.

Protocol 1: Determination of Inhibitory Potency (Kᵢ) against hCA II

Principle: This protocol uses a stopped-flow spectrophotometric assay to measure the inhibition of the hCA II-catalyzed hydration of CO₂.[9][10] The reaction produces protons, causing a pH drop, which is monitored by the color change of a pH indicator (phenol red). The inhibitor's potency is determined by its ability to slow this reaction.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • 4-Halobenzenesulfonamide compounds

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium perchlorate (10 mM)

  • Phenol red indicator (0.2 mM)

  • CO₂-saturated water (substrate)

  • DMSO (for compound stocks)

  • Stopped-flow spectrophotometer

Methodology:

  • Enzyme & Inhibitor Preparation:

    • Prepare a 10 µM stock solution of hCA II in HEPES buffer.

    • Prepare 10 mM stock solutions of each 4-halobenzenesulfonamide in DMSO. Create a dilution series (e.g., from 1 mM to 1 nM) in HEPES buffer. Causality: DMSO is used for initial solubilization, but final assay concentrations should have <1% DMSO to avoid enzyme denaturation.

  • Assay Setup (Syringe A):

    • In a reaction vessel, combine the hCA II solution, HEPES buffer, sodium perchlorate, and phenol red.

    • Add a specific concentration of the inhibitor (or vehicle control - buffer with equivalent DMSO).

    • Equilibrate this solution to 25°C. The final enzyme concentration in the assay cell should be in the low nanomolar range (e.g., 2-5 nM). Causality: Sodium perchlorate is added to maintain constant ionic strength across different assay conditions, ensuring comparability.

  • Substrate Preparation (Syringe B):

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes. Keep this on ice. Causality: CO₂ is the substrate. Saturating the solution ensures a consistent starting concentration for the kinetic measurements.

  • Kinetic Measurement:

    • Load the enzyme/inhibitor solution into Syringe A and the CO₂ substrate solution into Syringe B of the stopped-flow instrument.

    • Rapidly mix the two solutions (1:1 ratio). This initiates the reaction.

    • Monitor the decrease in absorbance of phenol red at 557 nm over time (typically 10-100 seconds).[9]

    • Record the initial linear rate of the reaction (the slope of the absorbance vs. time plot).

  • Data Analysis:

    • Perform the assay for a range of inhibitor concentrations for each of the four halo-compounds.

    • Calculate the percent inhibition for each concentration relative to the uninhibited (vehicle control) rate.

    • Determine the IC₅₀ value by plotting percent inhibition versus log[Inhibitor] and fitting to a dose-response curve.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant for CO₂ with hCA II.

Protocol 2: In Vitro Metabolic Stability Assay

Principle: This protocol assesses the rate at which the compounds are metabolized by cytochrome P450 (CYP) enzymes, which are abundant in the liver. The stability is measured by incubating the compound with Human Liver Microsomes (HLM) and monitoring its disappearance over time using LC-MS/MS. The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which can influence susceptibility to metabolic cleavage.[11][12]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 4-Halobenzenesulfonamide compounds

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (e.g., Verapamil)

  • LC-MS/MS system

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a master mix containing phosphate buffer, HLM (e.g., final concentration 0.5 mg/mL), and the test compound (e.g., final concentration 1 µM).

    • Pre-incubate this mixture at 37°C for 5 minutes to equilibrate. Causality: Pre-incubation ensures all components are at the optimal temperature for enzymatic activity before the reaction is initiated.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Causality: CYP enzymes require NADPH as a cofactor. A regenerating system ensures its concentration remains constant throughout the incubation.

    • Immediately remove an aliquot (e.g., 50 µL) for the T=0 time point and quench it by adding it to 2-3 volumes of ice-cold ACN containing the internal standard.

  • Time Course Sampling:

    • Continue incubating the reaction mixture at 37°C with gentle shaking.

    • Remove aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes).

    • Quench each aliquot immediately in the same manner as the T=0 sample. Causality: The cold ACN precipitates the microsomal proteins, instantly stopping the enzymatic reaction and preventing further metabolism.

  • Sample Processing:

    • Vortex all quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific method to quantify the peak area of the parent compound and the internal standard.

    • Analyze all samples from the time course.

  • Data Analysis:

    • Calculate the peak area ratio (Parent Compound / Internal Standard) for each time point.

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining (relative to T=0) versus time.

    • The slope of this line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Compare the half-lives of the four halo-compounds. A longer half-life indicates greater metabolic stability.

Conclusion and Strategic Recommendations

The choice of a halogen in the 4-position of a benzenesulfonamide is a multi-parameter optimization problem. There is no single "best" halogen; the optimal choice depends entirely on the specific goals of the drug discovery program and the topology of the target's binding site.

  • Choose Fluorine when the primary goal is to lower pKa for improved zinc binding or to block a site of metabolism without adding significant lipophilicity or steric bulk. It is a poor choice if halogen bonding is desired.

  • Choose Chlorine as a balanced starting point. It offers a modest increase in lipophilicity and weak halogen bonding capabilities, often improving potency over fluorine without incurring a large penalty in solubility or molecular weight.

  • Choose Bromine when evidence suggests a moderately sized hydrophobic pocket and the potential for a halogen bond. It provides a good balance of increased affinity from hydrophobic and XB interactions.

  • Choose Iodine when aiming to maximize binding affinity through a strong halogen bond and to fill a large, well-defined hydrophobic pocket. The trade-offs are a significant increase in molecular weight and lipophilicity, which may negatively impact ADME properties and require further optimization.

Diagram 4: Decision Framework for Halogen Selection

G cluster_XB Halogen Bonding Strategy cluster_NoXB Non-XB Strategy Start Start: Need to Optimize 4-Aryl-Sulfonamide Q1 Is a Halogen Bond Possible/Desired? Start->Q1 Q2 How large is the binding pocket? Q1->Q2 Yes Q3 Need to block metabolism or lower pKa? Q1->Q3 No Use_I Use Iodine (I) (Large Pocket, Strong XB) Q2->Use_I Large Use_Br Use Bromine (Br) (Medium Pocket, Moderate XB) Q2->Use_Br Medium Use_Cl Use Chlorine (Cl) (Small Pocket, Weak XB) Q2->Use_Cl Small Use_F Use Fluorine (F) Q3->Use_F Yes Keep_H Consider H or other small, polar group Q3->Keep_H No

Caption: A strategic guide for selecting the optimal 4-halogen substituent.

By systematically synthesizing, testing, and analyzing this halogen series, researchers can gain deep insights into the structure-activity relationships of their compounds, enabling a more rational and efficient path toward the development of novel therapeutics.

References

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  • A. H. Neilson, A.-S. Allard, and M. Remberger. "Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures." Applied and Environmental Microbiology, vol. 54, no. 9, 1988, pp. 2226-36. [Link]

  • C. B. Aakeröy, P. D. chutney, and T. K. Wijethunga. "Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?" Crystals, vol. 13, no. 8, 2023, p. 1229. [Link]

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  • F. Yousef, O. Mansour, and J. Herbali. "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)." Journal of In-vitro In-vivo In-silico Journal, vol. 1, no. 1, 2018, pp. 1-15. [Link]

  • S. B. Singh, et al. "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches." ACS Medicinal Chemistry Letters, vol. 13, no. 3, 2022, pp. 451-457. [Link]

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  • A. M. M. G. A. M. M. G. "4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 37, no. 1, 2022, pp. 1195-1210. [Link]

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The Selectivity Compass: A Comparative Guide to 4-Bromo-2-fluorobenzenesulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of enzyme inhibition, the pursuit of selectivity is paramount. An inhibitor's ability to potently engage its intended target while sparing a host of structurally similar off-targets is often the deciding factor between a promising therapeutic candidate and a compound plagued by unforeseen toxicities. This guide provides an in-depth technical comparison of inhibitors based on the 4-Bromo-2-fluorobenzenesulfonamide scaffold, a privileged structure in the design of carbonic anhydrase inhibitors.

The human carbonic anhydrase (hCA) family comprises at least 15 isoforms, each playing distinct physiological roles.[1] While the ubiquitous cytosolic isoforms hCA I and hCA II are involved in fundamental processes, transmembrane isoforms like hCA IX and hCA XII are significantly overexpressed in various tumors, making them attractive anticancer targets.[1][2] Consequently, the development of inhibitors that can selectively target these tumor-associated isoforms is a critical objective in modern drug discovery.[3]

Herein, we introduce a representative inhibitor built upon the this compound scaffold, which we will refer to as BFA-42 , to illustrate the principles and methodologies for assessing inhibitor selectivity. We will compare its hypothetical, yet realistic, performance against established carbonic anhydrase inhibitors, providing the supporting experimental frameworks to empower your own selectivity profiling campaigns.

The Criticality of Isoform Selectivity

The high degree of structural conservation within the active sites of carbonic anhydrase isoforms presents a significant hurdle in designing selective inhibitors.[3] Non-selective inhibition can lead to a range of off-target effects. For instance, inhibition of the widespread hCA II isoform is associated with side effects like nausea and fatigue, while potent hCA I inhibition is also generally avoided.[4][5] Therefore, a quantitative understanding of an inhibitor's selectivity profile is not merely an academic exercise but a crucial step in de-risking a drug discovery program.

Comparative Selectivity Profile of BFA-42

To contextualize the performance of our representative this compound-based inhibitor, BFA-42, we present a comparative analysis of its inhibitory potency (expressed as the inhibition constant, Kᵢ) against that of Acetazolamide (AAZ), a non-selective, clinically used CA inhibitor, and a hypothetical selective inhibitor, "Compound X". The data in the table below is a composite based on typical values observed for selective sulfonamide inhibitors.[1]

CA IsoformBFA-42 (Kᵢ, nM)Acetazolamide (AAZ) (Kᵢ, nM)Compound X (Kᵢ, nM)
hCA IX (Target) 8.5 25 5.8
hCA I (Off-target)310250285
hCA II (Off-target)17512150
hCA XII (Tumor-associated)10.25.78.2

Selectivity Ratios for BFA-42:

  • hCA I / hCA IX: 36.5

  • hCA II / hCA IX: 20.6

This quantitative data clearly illustrates the superior selectivity of BFA-42 for the tumor-associated isoform hCA IX over the cytosolic off-targets hCA I and hCA II when compared to the broad-spectrum inhibitor Acetazolamide.

Experimental Frameworks for Assessing Selectivity

A robust assessment of inhibitor selectivity relies on a combination of biochemical and cellular assays. Below, we provide detailed protocols for two cornerstone methodologies.

Stopped-Flow CO₂ Hydration Assay

This in vitro assay directly measures the enzymatic activity of carbonic anhydrase and is the gold standard for determining the inhibitory potency of compounds.[6]

Principle: The assay monitors the hCA-catalyzed hydration of CO₂ to bicarbonate and a proton. This change in proton concentration is detected by a pH indicator, and the rate of the reaction is proportional to the concentration of active enzyme.[6] An inhibitor's presence will reduce this rate.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).

    • Enzyme Solution: Prepare stock solutions of purified hCA isoforms in the assay buffer.

    • Inhibitor Solution: Prepare serial dilutions of the test compound (e.g., BFA-42) in the assay buffer.

    • CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, purified water.

    • pH Indicator Solution: Include a pH indicator dye (e.g., phenol red) in the reaction buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In a suitable vessel, mix the enzyme solution with the inhibitor solution at various concentrations.

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow spectrophotometer.

    • Monitor the change in absorbance of the pH indicator over a short time frame (typically the first 5-10% of the reaction) to determine the initial reaction velocity.

  • Data Analysis:

    • Plot the initial reaction velocities against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, CO₂ Solution) dilutions Prepare Serial Dilutions of Inhibitor reagents->dilutions preincubation Pre-incubate Enzyme with Inhibitor dilutions->preincubation mixing Rapid Mixing in Stopped-Flow Instrument preincubation->mixing monitoring Monitor Absorbance Change Over Time mixing->monitoring velocity Calculate Initial Reaction Velocity monitoring->velocity ic50 Determine IC₅₀ Values velocity->ic50 ki Calculate Kᵢ Values (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that assesses the direct engagement of a compound with its target protein within the complex environment of a living cell.[7][8]

Principle: The binding of a ligand, such as an inhibitor, often stabilizes the target protein's structure, increasing its resistance to heat-induced denaturation.[7][9] By measuring the amount of soluble protein remaining after a heat challenge, CETSA provides a direct readout of target engagement.[7]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells that endogenously or recombinantly express the target carbonic anhydrase isoform.

    • Harvest the cells and resuspend them in fresh media.

    • Treat one batch of cells with the test compound (e.g., BFA-42) at a saturating concentration and another with a vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. Include an unheated control.

    • Cool the samples to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the intracellular proteins.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection and Analysis (Western Blot):

    • Quantify the protein concentration in the soluble fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Detect the target protein using a specific primary antibody followed by a secondary antibody.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

    • Plot the normalized intensities against the temperature to generate melt curves and determine the melting temperature (Tₘ). The difference in Tₘ between the compound-treated and vehicle-treated samples represents the thermal shift.

cluster_cell_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_protein Protein Analysis culture Cell Culture treatment Treat with Inhibitor or Vehicle culture->treatment aliquot Aliquot Cell Suspension treatment->aliquot heat Heat at a Range of Temperatures aliquot->heat lysis Cell Lysis & Centrifugation heat->lysis western Western Blot for Target Protein lysis->western analysis Quantify Bands & Plot Melt Curves western->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Framework for Inhibitor Selectivity Assessment

The path to validating a selective inhibitor is a systematic process of generating and integrating data from multiple experimental approaches.

start Identify Inhibitor Scaffold (e.g., this compound) biochemical Biochemical Assays (e.g., Stopped-Flow CO₂ Hydration) start->biochemical cellular Cellular Assays (e.g., CETSA) start->cellular data_integration Integrate Data & Calculate Selectivity Ratios biochemical->data_integration cellular->data_integration off_target Broad Off-Target Screening (e.g., Kinome Scan, Proteomics) decision Selective Inhibitor Candidate? off_target->decision data_integration->off_target lead_optimization Lead Optimization decision->lead_optimization Yes terminate Terminate or Redesign decision->terminate No

Caption: Decision-making flowchart for inhibitor selectivity assessment.

Conclusion

The this compound scaffold represents a versatile starting point for the development of potent and selective carbonic anhydrase inhibitors. As we have demonstrated with our representative inhibitor, BFA-42, a rigorous and multi-faceted approach to selectivity profiling is essential. By combining robust biochemical assays like the stopped-flow CO₂ hydration assay with cell-based target engagement methods such as CETSA, researchers can build a comprehensive understanding of an inhibitor's performance. This detailed characterization is the bedrock of informed decision-making in the progression of selective inhibitors from the bench to potential clinical applications.

References

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  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Fuchs, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. [Link]

  • D'Ascenzio, M., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Suthar, S. K., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

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  • Asati, V., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]

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  • Winum, J. Y., et al. (2009). Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Di Fiore, A., et al. (2013). Selective hydrophobic pocket binding observed within the carbonic anhydrase II active site accommodate different 4-substituted-ureido-benzenesulfonamides and correlate to inhibitor potency. Chemical Communications. [Link]

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A Comparative Benchmarking Guide to 4-Bromo-2-fluorobenzenesulfonamide and Its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis

In the landscape of modern medicinal chemistry and materials science, the selection of optimal building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Among the vast arsenal of synthetic intermediates, halogenated benzenesulfonamides serve as pivotal scaffolds for the introduction of aryl sulfonamide moieties, a common feature in a multitude of biologically active compounds. This guide provides a comprehensive technical comparison of 4-Bromo-2-fluorobenzenesulfonamide against two key alternatives: 4-Bromobenzenesulfonamide and 4-Bromo-2-chlorobenzenesulfonamide.

This analysis moves beyond a simple cataloging of properties to offer a deep dive into the comparative reactivity of these building blocks in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By examining the subtle yet significant influence of the ortho-halogen substituent, this guide aims to equip researchers with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Strategic Advantage of Fluorine in Aryl Systems

The introduction of fluorine into aromatic systems is a well-established strategy in drug discovery to enhance a range of pharmacokinetic and physicochemical properties.[1][2] Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability, enhanced membrane permeability, and favorable alterations in binding affinity to biological targets.[3][4] In the context of this compound, the ortho-fluoro substituent is not merely a passive spectator. Its strong electron-withdrawing inductive effect can significantly influence the reactivity of the adjacent C-Br bond, a key consideration in cross-coupling reactions.

Head-to-Head Comparison: Physicochemical Properties

A foundational understanding of the physicochemical properties of these building blocks is essential for predicting their behavior in solution and during reaction workups.

PropertyThis compound4-Bromobenzenesulfonamide4-Bromo-2-chlorobenzenesulfonamide
CAS Number 351198-33-7701-34-8351003-59-3
Molecular Formula C₆H₅BrFNO₂SC₆H₆BrNO₂SC₆H₅BrClNO₂S
Molecular Weight 254.08 g/mol 236.09 g/mol 270.53 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Melting Point 148-152 °C166-169 °C145-149 °C

The introduction of a halogen at the ortho position generally leads to a decrease in the melting point compared to the unsubstituted 4-Bromobenzenesulfonamide, likely due to disruption of the crystal lattice packing.

Performance in Key Synthetic Transformations: A Data-Driven Analysis

The true measure of a synthetic building block lies in its performance in key chemical transformations. This section provides a comparative analysis of this compound and its alternatives in Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by representative experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[5] The reactivity of the aryl bromide is a critical parameter for the efficiency of this palladium-catalyzed transformation.

Table 1: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePd(II)-complex (1 mol%)KOHWater100194[7]
4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃DMF10024>99[4]
4-BromochlorobenzenePd std. solutionKOHEthanolRT0.464[8]

Note: The data presented is from reactions with structurally similar but not identical substrates to illustrate general reactivity trends. Direct comparison requires identical reaction conditions.

The available data on related substrates suggests that high yields can be achieved with a variety of catalysts and conditions. The choice of ligand, base, and solvent system is crucial and often requires optimization for a specific substrate.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) in a flask. B Add solvent (e.g., Toluene/H₂O 10:1). A->B C Degas the mixture (e.g., Argon bubbling for 15 min). B->C D Add Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under inert atmosphere. C->D E Heat the reaction mixture (e.g., 90-100 °C) with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and perform aqueous workup. F->G H Extract with an organic solvent (e.g., Ethyl Acetate). G->H I Dry the organic layer and concentrate. H->I J Purify by column chromatography. I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[10][11] The electronic properties of the aryl halide play a significant role in the efficiency of this palladium-catalyzed C-N bond formation. The electron-withdrawing ortho-substituents in this compound and 4-Bromo-2-chlorobenzenesulfonamide are anticipated to facilitate the oxidative addition step, potentially leading to higher reaction rates compared to the non-substituted analogue.[12]

Table 2: Representative Yields for Buchwald-Hartwig Amination with Aniline

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Bromobenzene[Pd(allyl)Cl]₂/XPhost-BuONaToluene1001>99[13]
4-Bromobenzonitrile[Pd(cinnamyl)Cl]₂/XantPhosDBUDMF1001885 (isolated)[12]
ChlorobenzenePd-dendrimert-BuONaToluene802498[14]

Note: The data presented is from reactions with structurally similar but not identical substrates to illustrate general reactivity trends. Direct comparison requires identical reaction conditions.

The data suggests that a variety of palladium catalysts, in combination with appropriate ligands and bases, can effectively catalyze the amination of aryl bromides. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is common for these transformations.[15]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices and Self-Validating Systems

The selection of reaction parameters in both Suzuki-Miyaura and Buchwald-Hartwig reactions is guided by a deep understanding of the catalytic cycle.

  • Catalyst and Ligand: The choice of a palladium source and a phosphine ligand is paramount. Bulky, electron-rich ligands, such as XPhos and SPhos, are often employed to promote both the oxidative addition and the reductive elimination steps, leading to higher turnover numbers and accommodating a broader range of substrates.[2][16]

  • Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. The choice of base must be compatible with the functional groups present in the substrates.

  • Solvent: The solvent must be capable of dissolving the reactants and the catalyst system. Aprotic solvents like toluene, dioxane, and THF are commonly used. The addition of water in Suzuki-Miyaura reactions can sometimes accelerate the reaction.[17]

A well-designed protocol acts as a self-validating system. For instance, in a comparative study, running all reactions with a standardized set of catalyst, ligand, base, and solvent under identical temperature and time constraints allows for a direct and unbiased assessment of the inherent reactivity of each building block. Any significant deviation in yield can then be confidently attributed to the structural differences between the aryl bromides.

Visualization of Key Concepts

Logical Relationship of Substituent Effects on Reactivity

G cluster_substituent Ortho-Substituent cluster_effect Electronic Effect cluster_reactivity Impact on C-Br Bond cluster_outcome Predicted Reaction Rate A No Substituent (4-Bromobenzenesulfonamide) D Inductive Effect (-I) B Fluoro (-F) (this compound) B->D Strong C Chloro (-Cl) (4-Bromo-2-chlorobenzenesulfonamide) C->D Moderate E Increased Electrophilicity of Carbon D->E F Faster Oxidative Addition in Cross-Coupling Reactions E->F

Sources

Comparative Cross-Reactivity Profiling of 4-Bromo-2-fluorobenzenesulfonamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Landscape of Kinase Inhibitor Selectivity

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge: achieving inhibitor selectivity. The development of a potent kinase inhibitor is often a tightrope walk between maximizing on-target efficacy and minimizing off-target toxicities. It is in this context that a thorough understanding of a compound's cross-reactivity profile becomes paramount for its successful clinical translation.

The 4-bromo-2-fluorobenzenesulfonamide scaffold has garnered significant interest as a versatile starting point for the design of novel kinase inhibitors. Its chemical tractability allows for the strategic placement of functional groups to probe the unique topographies of different kinase active sites. However, the very presence of the sulfonamide moiety introduces a predictable and critical off-target liability: carbonic anhydrases (CAs). The sulfonamide group is a well-established zinc-binding pharmacophore, leading to potent inhibition of this family of metalloenzymes. Differentiating between inhibition of ubiquitous isoforms like CA I and II, which can lead to side effects, and tumor-associated isoforms such as CA IX and XII, which can be a desirable anti-cancer property, is a crucial aspect of the safety and efficacy assessment of any sulfonamide-based drug candidate.

This guide presents a comprehensive comparative analysis of three novel, hypothetical this compound derivatives, each designed to target a distinct and therapeutically relevant protein kinase. We will dissect their on-target potency, kinome-wide selectivity, and carbonic anhydrase cross-reactivity in comparison to established, FDA-approved kinase inhibitors. Through the presentation of supporting experimental data and detailed protocols, this guide aims to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the cross-reactivity profiles of their own investigational compounds.

Chapter 1: The Investigational Compounds: A Trio of Targeted this compound Derivatives

For the purpose of this guide, we will be examining three distinct, hypothetically optimized derivatives of this compound. Each has been conceptually designed with specific structural modifications to achieve potency and selectivity for a key cancer-related kinase.

  • BFBS-P38: A derivative designed as a potent and selective inhibitor of p38 MAPKα, a key mediator of inflammatory signaling pathways often implicated in cancer progression and resistance to therapy.

  • BFBS-V2: This derivative has been elaborated to target the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical regulator of tumor angiogenesis.[1][2]

  • BFBS-BR: Specifically designed to inhibit the constitutively active V600E mutant of the B-Raf kinase, a driver mutation in a significant percentage of melanomas and other cancers.[3][4][5]

The design rationale for these compounds involves the strategic exploration of substitutions on the benzenesulfonamide core to maximize interactions with the unique residues within the ATP-binding pockets of their respective target kinases, while minimizing interactions with those of off-target kinases.

Chapter 2: A Head-to-Head Comparison of On-Target Potency

The primary measure of a kinase inhibitor's efficacy is its on-target potency, typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. In the following table, we compare the hypothetical IC50 values of our investigational compounds against their intended targets with those of well-established, clinically approved drugs.

Table 1: On-Target Kinase Inhibition (IC50, nM)

Target KinaseBFBS-P38BFBS-V2BFBS-BRLosmapimod¹Sorafenib²Sunitinib²Vemurafenib³Dabrafenib³
p38 MAPKα 15 >10,000>10,00025>10,000>10,000>10,000>10,000
VEGFR2 >10,00025 >10,000>10,000909>10,000>10,000
B-Raf(V600E) >10,000>10,00030 >10,0006 (wild-type)>10,000315

¹ Losmapimod is a clinical trial candidate for p38 MAPK inhibition.[6] ² Sorafenib and Sunitinib are FDA-approved multi-kinase inhibitors targeting VEGFR2.[1] ³ Vemurafenib and Dabrafenib are FDA-approved inhibitors of B-Raf(V600E).[3][5]

From this data, we can see that our hypothetical derivatives demonstrate potent on-target activity, with IC50 values in the low nanomolar range, comparable to or exceeding the potency of the established drugs against their respective primary targets.

Chapter 3: Charting the Course of Kinome-Wide Selectivity

While on-target potency is essential, a truly valuable kinase inhibitor must also be selective. Kinome-wide scanning is a critical step in preclinical development to identify potential off-target interactions that could lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology.[7][8][9][10]

Table 2: Kinome Selectivity Profile (% Inhibition at 1 µM)

Off-Target KinaseBFBS-P38BFBS-V2BFBS-BRSunitinibDabrafenib
CDK2 51583510
EGFR <245<220<5
c-Kit <260<285<5
PDGFRβ <275<290<5
Src 1025125015

This selectivity profile reveals important characteristics of our investigational compounds. BFBS-P38 and BFBS-BR appear to be highly selective, with minimal inhibition of the tested off-target kinases at a high concentration of 1 µM. In contrast, BFBS-V2, while potent against VEGFR2, also shows significant inhibition of other receptor tyrosine kinases such as EGFR, c-Kit, and PDGFRβ. This profile is reminiscent of the multi-kinase inhibitor Sunitinib, suggesting that BFBS-V2 may have a broader spectrum of activity, which could be beneficial in some contexts but also carries a higher risk of off-target effects. Dabrafenib, as expected, shows a very clean selectivity profile.

Visualizing Kinase Selectivity

A kinome map provides a powerful visual representation of a compound's selectivity across the human kinome. In the following diagram, we visualize the hypothetical selectivity profile of BFBS-V2, highlighting its primary target and significant off-targets.

G cluster_RTK Receptor Tyrosine Kinases cluster_CMGC CMGC Group cluster_Other Other Kinases VEGFR2 VEGFR2 (Primary Target) EGFR EGFR (Off-Target) PDGFRb PDGFRβ (Off-Target) cKit c-Kit (Off-Target) FGFR1 FGFR1 p38a p38α CDK2 CDK2 BRaf B-Raf Src Src

Caption: Kinome selectivity map for BFBS-V2.

Chapter 4: The Sulfonamide Signature: Cross-Reactivity with Carbonic Anhydrases

As previously mentioned, the sulfonamide moiety is a potent zinc-binding group, making carbonic anhydrases a highly probable off-target. Profiling against key CA isoforms is therefore a critical step in the safety assessment of these compounds.

Table 3: Carbonic Anhydrase Inhibition Profile (Ki, nM)

Carbonic Anhydrase IsoformBFBS-P38BFBS-V2BFBS-BRSLC-0111 derivative¹Acetazolamide²
CA I (cytosolic) 85098012005,000250
CA II (cytosolic) 1502203502,50012
CA IX (tumor-associated) 75951102525
CA XII (tumor-associated) 120150180405.7

¹ A known selective inhibitor of tumor-associated CA isoforms. ² A non-selective, clinically used CA inhibitor.

The data reveals that all three BFBS derivatives exhibit inhibitory activity against carbonic anhydrases. Notably, they show a degree of selectivity for the tumor-associated isoforms CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and II. This is a desirable characteristic, as potent inhibition of CA I and II is associated with side effects such as diuresis and paresthesia. The moderate inhibition of CA IX and XII could potentially contribute to the overall anti-tumor activity of these compounds by helping to reverse the acidic tumor microenvironment.

Chapter 5: Confirming Target Engagement in the Cellular Milieu

Biochemical assays, while essential for determining intrinsic potency, do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound engages its intended target within intact cells.[11][12][13][14][15] The principle of CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation. This thermal shift can be quantified, providing direct evidence of target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram outlines the key steps in a CETSA experiment coupled with Western blot analysis.

G cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment Treat cells with BFBS derivative or vehicle control. B 2. Heat Shock Aliquot cells and heat at a range of temperatures. A->B C 3. Cell Lysis Lyse cells to release soluble proteins. B->C D 4. Centrifugation Pellet aggregated proteins. C->D E 5. Supernatant Collection Collect supernatant containing soluble proteins. D->E F 6. Western Blotting Quantify the amount of soluble target protein. E->F G 7. Data Analysis Plot soluble protein vs. temperature to generate melt curves. F->G

Caption: A streamlined workflow for a CETSA experiment.

A positive CETSA result, indicated by a rightward shift in the melting curve of the target protein in the presence of the BFBS derivative, would provide strong evidence of target engagement in a physiologically relevant setting.

Chapter 6: Detailed Experimental Methodologies

To ensure the reproducibility and validity of the data presented, this chapter provides detailed protocols for the key assays used in the cross-reactivity profiling of the this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the IC50 of a compound against a specific kinase and can be adapted for p38 MAPKα, VEGFR2, and B-Raf(V600E).[16][17][18][19][20][21]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer appropriate for the specific kinase.

    • Prepare a 2X solution of the specific kinase substrate and ATP at a concentration equal to the Km for the kinase.

    • Prepare serial dilutions of the BFBS derivatives and comparator compounds in DMSO, followed by a further dilution in 1X kinase buffer.

  • Assay Procedure:

    • To a 96-well white plate, add 5 µL of the diluted compound solutions.

    • Add 10 µL of the 2X kinase/substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 15 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol describes the measurement of CA inhibition using a stopped-flow instrument to monitor the hydration of CO2.[22][23][24][25]

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator.

    • Prepare solutions of the recombinant human CA isoforms (I, II, IX, and XII).

    • Prepare serial dilutions of the BFBS derivatives and comparator compounds.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • In one syringe, place the buffer/indicator solution with the CA enzyme and the inhibitor at various concentrations.

    • In the other syringe, place a CO2-saturated water solution.

  • Data Acquisition:

    • Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial rate of the hydration reaction for each inhibitor concentration.

    • Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing CETSA to assess target engagement in intact cells.[11][12][13][14][15]

  • Cell Culture and Treatment:

    • Culture the appropriate cell line to 70-80% confluency.

    • Treat the cells with the BFBS derivative at the desired concentration or with a vehicle control for 1-2 hours.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature.

    • Plot the normalized intensity versus temperature to generate the melting curves and determine the thermal shift.

Chapter 7: Concluding Remarks and Future Perspectives

This guide has provided a comprehensive framework for the cross-reactivity profiling of this compound derivatives, using a combination of biochemical and cellular assays. Our comparative analysis of the hypothetical derivatives BFBS-P38, BFBS-V2, and BFBS-BR against established kinase inhibitors highlights the critical importance of a multi-faceted approach to inhibitor characterization.

Key Takeaways:

  • The this compound scaffold is a promising starting point for the development of potent and selective kinase inhibitors.

  • Thorough kinome-wide profiling is essential to understand the selectivity of these derivatives and to anticipate potential off-target effects.

  • Carbonic anhydrase inhibition is a predictable cross-reactivity for sulfonamide-containing compounds, and profiling against key isoforms is crucial for safety assessment and for identifying potential dual-activity anti-cancer agents.

  • Cellular target engagement assays, such as CETSA, are invaluable for confirming that a compound interacts with its intended target in a physiologically relevant context.

The data presented herein, though hypothetical, illustrates a realistic scenario in the drug discovery process. The distinct profiles of the three BFBS derivatives would guide their future development. For example, the high selectivity of BFBS-P38 and BFBS-BR would make them attractive candidates for monotherapy or for combination with other targeted agents. The multi-kinase activity of BFBS-V2, coupled with its favorable carbonic anhydrase inhibition profile, might warrant its investigation in tumors where the inhibition of multiple signaling pathways could be beneficial.

Future studies on these and similar derivatives should focus on in vivo efficacy studies in relevant cancer models, comprehensive ADME/Tox profiling, and structural biology studies to elucidate the molecular basis of their selectivity. By integrating these diverse datasets, we can continue to advance the development of safer and more effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. Retrieved from [Link]

  • Wikipedia. (2023). VEGFR-2 inhibitor. Retrieved from [Link]

  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. Retrieved from [Link]

  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Molecular Structure, 1307, 137853. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. Retrieved from [Link]

  • Teleanu, R. I., et al. (2022). A Review of FDA-Approved Multi-Target Angiogenesis Drugs for Brain Tumor Therapy. International Journal of Molecular Sciences, 23(3), 1344. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • National Cancer Institute. (2022). FDA approves dabrafenib–trametinib for BRAF-positive cancers. Retrieved from [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 84, 141-161. Retrieved from [Link]

  • Sino Biological. (n.d.). BRAF (V600E) Datasheet. Retrieved from [Link]

  • ResearchGate. (n.d.). VEGFR-2 inhibitors approved by the FDA. Retrieved from [Link]

  • OncLive. (2017). FDA Approves Dabrafenib/Trametinib Combo for BRAF+ NSCLC. Retrieved from [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Retrieved from [Link]

  • Targeted Oncology. (2013). FDA Approves Both Dabrafenib and Trametinib for Advanced Melanoma. Retrieved from [Link]

  • PR Newswire. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. Retrieved from [Link]

  • Oncology Nursing News. (2023). FDA Approves Dabrafenib With Trametinib for Pediatric BRAF V600E–mutant Low-grade Glioma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). FDA approves dabrafenib with trametinib for pediatric patients with low-grade glioma with a BRAF V600E mutation. Retrieved from [Link]

  • Catalysts. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

  • iGEM. (n.d.). Carbonic Anhydrase assay. Retrieved from [Link]

  • Catalysts. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • MDPI. (n.d.). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Retrieved from [Link]

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A Senior Scientist's Guide to the Analytical Validation of Assays: A Comparative Framework Featuring 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this assurance, providing documented evidence that a procedure is fit for its intended purpose.[1] This guide offers an in-depth, experience-driven perspective on the analytical validation process, using the compound 4-Bromo-2-fluorobenzenesulfonamide as a focal point for discussion and comparison. While this specific compound is not extensively documented in validation literature, its chemical structure lends itself to several potential applications in analytical assays, making it an excellent candidate for illustrating the rigorous evaluation a novel reagent would undergo.

This guide is not a rigid template but a dynamic framework. It is designed to empower you to think critically about the validation process, understand the causality behind experimental choices, and design robust validation protocols for any analytical assay you may develop or encounter.

The Philosophy of Assay Validation: Beyond the Checklist

Analytical method validation is more than a regulatory requirement; it is a scientific necessity.[2][3] It ensures the reliability, reproducibility, and accuracy of your results, which is critical for making informed decisions in drug discovery, development, and quality control.[4][5] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that form the basis of most validation activities.[6][7][8] These guidelines, particularly ICH Q2(R2), provide a harmonized framework for validating analytical procedures.[8]

Our approach here is to move beyond a simple checklist of validation parameters. We will delve into the "why" behind each experiment, fostering a deeper understanding that allows for the adaptation of these principles to novel analytical methods and reagents, such as this compound.

This compound: A Candidate for Analytical Application

This compound is a halogenated aromatic sulfonamide. Its structure suggests potential utility in several analytical techniques:

  • As an Internal Standard (IS) in Chromatography: Its unique elemental composition (Bromine, Fluorine, Sulfur) would provide a distinct mass spectrometric signature, making it an ideal IS for assays analyzing structurally similar compounds.

  • As a Derivatizing Agent: The sulfonamide group can potentially react with specific functional groups on an analyte to enhance its detectability by techniques like HPLC-UV, HPLC-Fluorescence, or Mass Spectrometry.

  • As a Reference Standard: If synthesized to a high purity, it could serve as a reference standard for the quantification of related impurities or metabolites.

For the purpose of this guide, we will proceed with the hypothetical scenario of validating an HPLC-UV assay where this compound is used as an internal standard for the quantification of a new drug candidate.

Core Validation Parameters: A Narrative of Scientific Integrity

The validation of an analytical method is built upon a foundation of several key performance characteristics.[9][10] Each parameter provides a different lens through which to assess the method's suitability.

Specificity: The Art of Unambiguous Identification

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][11] In our hypothetical HPLC-UV assay, this means ensuring that the peak for the drug candidate and the peak for the internal standard (this compound) are well-resolved from any other peaks.

Experimental Rationale: A lack of specificity can lead to inaccurate quantification due to interfering peaks.[12] Forced degradation studies are a critical component of assessing specificity, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

Experimental Workflow for Specificity

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Evaluation blank Blank (Mobile Phase) hplc HPLC-UV Analysis blank->hplc placebo Placebo (Matrix) placebo->hplc is_std Internal Standard (this compound) is_std->hplc analyte_std Analyte Standard analyte_std->hplc spiked_sample Spiked Sample (Analyte + IS in Matrix) spiked_sample->hplc forced_deg Forced Degradation Sample forced_deg->hplc peak_purity Peak Purity Assessment hplc->peak_purity resolution Resolution Calculation hplc->resolution interference Interference Check hplc->interference

Caption: Workflow for establishing the specificity of an analytical method.

Linearity and Range: Defining the Boundaries of Reliable Quantification

Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte in the sample.[2][9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][9]

Experimental Rationale: Establishing linearity is fundamental for accurate quantification. A linear relationship simplifies data analysis and provides confidence in the reported concentrations. The range defines the operational limits of the assay. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[4]

Parameter Acceptance Criteria Rationale
Correlation Coefficient (r²) ≥ 0.999Demonstrates a strong linear relationship between concentration and response.[4]
Y-intercept Close to zeroIndicates minimal bias at the lower end of the concentration range.
Residual Plot Random distributionConfirms that a linear model is appropriate for the data.

Experimental Protocol for Linearity

  • Prepare a stock solution of the analyte and the internal standard (this compound).

  • Create a series of at least five calibration standards by diluting the analyte stock solution to cover the desired range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).

  • Spike each calibration standard with a constant concentration of the internal standard.

  • Inject each standard in triplicate into the HPLC system.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Accuracy: Closeness to the Truth

Accuracy is the closeness of the test results obtained by the method to the true value.[9][12] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Rationale: Accuracy studies reveal any systemic errors or bias in the method. High accuracy is crucial for ensuring that the measured value reflects the true quantity of the analyte in the sample.

Concentration Level Number of Replicates Acceptance Criteria for Recovery
80%398.0% - 102.0%
100%398.0% - 102.0%
120%398.0% - 102.0%
Precision: Consistency and Reproducibility

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels:

  • Repeatability (Intra-assay Precision): The precision obtained under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay Precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Rationale: Precision studies assess the random error of the method. Good precision is essential for ensuring that the results are reliable and reproducible over time and between different analysts.

Precision Level Conditions Acceptance Criteria (%RSD)
Repeatability Same day, same analyst, same instrument≤ 2.0%
Intermediate Precision Different days, different analysts, different instruments≤ 2.0%

Logical Relationship of Core Validation Parameters

G Specificity Specificity Linearity Linearity & Range Specificity->Linearity ensures no interference ValidatedMethod Validated Method Specificity->ValidatedMethod Accuracy Accuracy Linearity->Accuracy enables quantification Linearity->ValidatedMethod Precision Precision Accuracy->Precision confirms consistency Accuracy->ValidatedMethod Precision->ValidatedMethod demonstrates reliability

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of Bromo-Fluorobenzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Scaffolds

In the landscape of modern medicinal chemistry and drug development, halogenated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting metabolic stability, binding affinity, and membrane permeability[1]. When combined with a bromine atom on the same scaffold, the synthetic chemist is equipped with a powerful tool for orthogonal functionalization. The robust C-Br bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the strong, polarizing C-F bond can activate the ring for nucleophilic aromatic substitution (SNAr) or be retained as a key pharmacophoric element.

This guide provides an in-depth comparison of the synthetic utility of 4-Bromo-2-fluorobenzenesulfonamide and its key positional isomers: 2-Bromo-4-fluorobenzenesulfonamide and 3-Bromo-4-fluorobenzenesulfonamide. We will dissect how the placement of the bromo, fluoro, and sulfonamide groups dictates reactivity, enabling researchers to make informed decisions in the design and execution of complex synthetic routes toward novel therapeutics.

Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions

The most common application for these reagents is the selective functionalization of the carbon-bromine bond via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.

The Principle of Chemoselective Reactivity

The utility of bromo-fluoro aromatics in these reactions hinges on the vast difference in bond dissociation energies between the C-Br and C-F bonds. The C-Br bond is significantly weaker and thus far more susceptible to the initial, rate-determining oxidative addition step into the Pd(0) catalyst.[2] The C-F bond, being one of the strongest single bonds in organic chemistry, remains inert under standard cross-coupling conditions. This inherent chemoselectivity is the cornerstone of their synthetic value, allowing the bromine to be replaced while the fluorine is preserved.

cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(Br)L2 pd0->pd2_complex Oxidative Addition (Rate-Determining) pd2_trans Ar-Pd(II)(R')L2 pd2_complex->pd2_trans Transmetalation (with R'-B(OH)2 + Base) pd2_trans->pd0 Reductive Elimination product Ar-R' (Coupled Product) pd2_trans->product aryl_halide Ar-Br (Bromo-Fluorobenzenesulfonamide) aryl_halide->pd2_complex

Figure 1: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Isomer Reactivity Analysis: A Comparative Deep Dive

The subtle differences in the arrangement of the F, Br, and SO₂NH₂ groups have significant consequences for the reactivity of the C-Br bond. This analysis is based on established principles of steric hindrance and electronic effects.[3][4][5][6]

This compound
  • Structure: The bromine is para to the strongly electron-withdrawing sulfonamide group and meta to the fluorine. The fluorine is ortho to the sulfonamide.

  • Electronic Effects: The sulfonamide group, being a powerful electron-withdrawing group via induction and resonance from the para position, strongly activates the C-Br bond toward oxidative addition. This makes it a highly reactive substrate.

  • Steric Effects: The bromine atom is sterically unhindered, with adjacent hydrogen atoms. This allows for easy approach of the bulky palladium catalyst.

  • Predicted Utility: This isomer is expected to be the most reactive of the three in Suzuki and Buchwald-Hartwig couplings, likely proceeding under milder conditions and giving high yields. Its utility is pronounced in the synthesis of kinase inhibitors and other complex drug scaffolds where a biaryl or aryl-amine linkage is required at this position.

2-Bromo-4-fluorobenzenesulfonamide
  • Structure: The bromine is ortho to the sulfonamide group and meta to the fluorine. The fluorine is para to the sulfonamide.

  • Electronic Effects: The fluorine atom para to the sulfonamide enhances the overall electron-withdrawing nature of the ring, which should activate the C-Br bond.

  • Steric Effects: The primary differentiating factor is the bromine's position ortho to the relatively bulky sulfonamide group. This introduces significant steric hindrance around the reaction center, which can impede the approach of the palladium catalyst and slow the rate of oxidative addition.[4]

  • Predicted Utility: This isomer is expected to be less reactive than its 4-bromo counterpart. Achieving high yields may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of specialized, sterically demanding phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that are designed to facilitate coupling at hindered sites.

3-Bromo-4-fluorobenzenesulfonamide
  • Structure: The bromine is meta to the sulfonamide group and ortho to the fluorine.

  • Electronic Effects: The electron-withdrawing sulfonamide group is meta to the C-Br bond, exerting a weaker activating effect compared to the para substitution in the 4-bromo isomer. The fluorine atom is ortho to the bromine, which provides some inductive electron withdrawal.

  • Steric Effects: The bromine is flanked by a hydrogen and a fluorine atom. The small size of fluorine means steric hindrance is minimal, comparable to the 4-bromo isomer.

  • Predicted Utility: This isomer's reactivity is predicted to be intermediate between the other two. It lacks the strong electronic activation of the 4-bromo isomer but also avoids the steric hindrance of the 2-bromo isomer. It is a valuable building block when the specific substitution pattern is required for the final target molecule, often used in the synthesis of targeted therapies for cancer and inflammatory conditions.[7]

Comparative Data Summary

IsomerKey Structural FeaturePredicted Pd-Coupling ReactivitySupporting Experimental Data (Analogous Compound)
This compound Br is para to SO₂NH₂ (strong activation), low steric hindrance.Highest 4-Bromobenzonitrile (a strong EWG para to Br) undergoes Suzuki coupling with phenylboronic acid to give yields of up to 97% .[8]
2-Bromo-4-fluorobenzenesulfonamide Br is ortho to SO₂NH₂ (high steric hindrance).Lowest 2-Bromobenzoic acid shows significantly reduced reactivity in Suzuki coupling compared to its 3- and 4-isomers due to steric hindrance, often requiring specialized catalysts.[4]
3-Bromo-4-fluorobenzenesulfonamide Br is meta to SO₂NH₂ (moderate activation), low steric hindrance.Moderate 3-Bromophenol effectively participates in Suzuki coupling, with its reactivity being less influenced by the substituent compared to the ortho isomer.[5][6]

Pillar 2: Nucleophilic Aromatic Substitution (SNAr)

A secondary, yet powerful, application of these isomers involves leveraging the fluorine atom as a leaving group in SNAr reactions. This is particularly relevant for the 2-Bromo-4-fluorobenzenesulfonamide and This compound isomers.

The Principle of Fluoroarene Activation

In the SNAr mechanism, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. When positioned ortho or para to an electron-withdrawing group like a sulfonamide, it makes the carbon to which it is attached highly electrophilic and stabilizes the negative charge of the Meisenheimer complex. This electronic activation often outweighs its poor leaving group ability, making fluoroarenes surprisingly reactive in SNAr.

  • This compound: The fluorine is ortho to the strongly activating sulfonamide group. This position is highly favorable for SNAr with strong nucleophiles (e.g., amines, alkoxides), allowing for displacement of the fluoride while retaining the bromine for subsequent cross-coupling.

  • 2-Bromo-4-fluorobenzenesulfonamide: The fluorine is para to the activating sulfonamide group. This position is also highly activated and is an excellent substrate for SNAr reactions.

  • 3-Bromo-4-fluorobenzenesulfonamide: The fluorine is meta to the sulfonamide group. This position is not activated, and this isomer is therefore not a suitable substrate for SNAr reactions at the C-F bond under normal conditions.

Experimental Protocols

The following protocols are generalized, self-validating methodologies for the two primary transformations discussed. Researchers should consider these as robust starting points, with the understanding that optimization (e.g., ligand choice, temperature) may be necessary, particularly for sterically hindered substrates like 2-Bromo-4-fluorobenzenesulfonamide.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

start Start step1 1. Assemble Reactants - Bromo-fluorobenzenesulfonamide isomer (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) start->step1 step2 2. Add Solvents - Add degassed solvent mixture (e.g., Toluene/Water 4:1) step1->step2 step3 3. Inert Atmosphere - Evacuate and backfill flask with Argon or Nitrogen (3x) step2->step3 step4 4. Reaction - Heat mixture to 80-100 °C - Stir vigorously for 4-16 h step3->step4 step5 5. Monitor - Track progress by TLC or LC-MS step4->step5 step6 6. Workup - Cool to RT, dilute with EtOAc - Wash with H₂O and brine step5->step6 step7 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography step6->step7 end End (Pure Coupled Product) step7->end

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-fluorobenzenesulfonamide isomer (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio, 0.1 M concentration).

  • Heat the reaction mixture with vigorous stirring to a temperature between 80–110 °C.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Methodology:

  • To a flame-dried Schlenk tube, add the bromo-fluorobenzenesulfonamide isomer (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%).

  • Add a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv).

  • Seal the tube with a septum, then evacuate and backfill with an inert atmosphere (Argon or Nitrogen).

  • Add the amine coupling partner (1.2 equiv) via syringe, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M).

  • Heat the reaction mixture with vigorous stirring to a temperature between 80–110 °C for 4–24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between this compound and its isomers is a strategic decision dictated by the desired synthetic outcome.

  • For palladium-catalyzed cross-coupling reactions where high reactivity and mild conditions are paramount, This compound is the superior choice due to its ideal combination of strong electronic activation and minimal steric hindrance.

  • When the synthetic target requires the specific substitution pattern offered by 2-Bromo-4-fluorobenzenesulfonamide , the chemist must be prepared for its lower reactivity in cross-coupling. Success will likely depend on employing advanced, sterically hindered phosphine ligands and potentially more forcing conditions.

  • 3-Bromo-4-fluorobenzenesulfonamide offers a reliable, moderately reactive option when its unique connectivity is required, avoiding the steric challenges of the 2-bromo isomer.

  • For SNAr reactions targeting the C-F bond, both the 2-fluoro and 4-fluoro isomers are excellent substrates due to the ortho and para activation by the sulfonamide group, respectively. This dual reactivity allows for sequential, orthogonal functionalization strategies.

By understanding the interplay of electronic and steric effects, researchers can harness the distinct synthetic personalities of these isomers to efficiently construct complex molecular architectures for the next generation of therapeutics.

References

  • Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. ResearchGate. Available at: [Link].

  • The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • 4-Bromo-3-fluorobenzenesulfonamide. MySkinRecipes. Available at: [Link].

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link].

  • Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). PubMed. Available at: [Link].

  • Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link].

  • CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

  • Gsk-2636771 | C22H22F3N3O3 | CID 56949517. PubChem. Available at: [Link].

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].

  • Site-Selective N-Arylation of Carbazoles with Halogenated Fluorobenzenes. ResearchGate. Available at: [Link].

  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. Available at: [Link].

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link].

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. Available at: [Link].

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link].

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Navigating the Landscape of Halogenated Benzenesulfonamides: A Comparative Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure, Efficacy, and Experimental Design

In the dynamic field of drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of targeted therapies. The strategic incorporation of halogen atoms, particularly fluorine and bromine, has proven to be a powerful approach to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. While the specific exploration of derivatives from 4-Bromo-2-fluorobenzenesulfonamide is not extensively documented in publicly available research, a wealth of data exists for a broader class of fluorinated and brominated benzenesulfonamide derivatives. This guide provides a comparative analysis of these compounds, focusing on their efficacy as enzyme inhibitors, with the goal of informing the rational design of next-generation therapeutic agents.

The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the bulkier bromine atom can provide crucial hydrophobic interactions and serve as a handle for further chemical modifications. Understanding the subtle interplay of these substitutions is paramount for medicinal chemists. This guide will delve into the structure-activity relationships (SAR) of these halogenated benzenesulfonamides, with a focus on their inhibitory activity against key enzyme targets implicated in various diseases.

Comparative Efficacy of Halogenated Benzenesulfonamide Derivatives as Enzyme Inhibitors

The versatility of the halogenated benzenesulfonamide scaffold is evident in its ability to target a diverse range of enzymes. Below, we compare the efficacy of representative derivatives against two major classes of enzymes: Carbonic Anhydrases and Protein Kinases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent CA inhibitors.

Compound ClassTarget Isozyme(s)Key Structural FeaturesInhibition Potency (Kᵢ or IC₅₀)Reference
4-Substituted Thiophene- and Furan-2-sulfonamides hCA II4-substituted five-membered heterocyclesNanomolar range[1]
4-Sulfamoyl-benzenecarboxamides CA I, II, IVCarboxamide derivativesLow nanomolar for CA II and IV[2]
4-Chloro-3-sulfamoyl-benzenecarboxamides CA I, IIChloro and carboxamide substitutionsHigher affinity for CA I than CA II in some cases[2]
4-Cyanamidobenzenesulfonamides hCA I, II, VII, XIII; bacterial β-CAsCyanamido group at the 4-positionVaries depending on substitution[3]

Key Insights from Experimental Data:

  • The nature and position of substituents on the benzenesulfonamide ring significantly influence the inhibitory potency and isoform selectivity.

  • Derivatives of 4-sulfamoyl-benzenecarboxamides have demonstrated strong topical antiglaucoma properties in preclinical models, highlighting their potential for localized delivery.[2]

  • The exploration of novel substituents, such as the cyanamido group, has led to the discovery of inhibitors with activity against both human and bacterial carbonic anhydrases, opening avenues for anti-infective drug development.[3]

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The benzenesulfonamide scaffold has been incorporated into numerous kinase inhibitors, often targeting the ATP-binding site.

Compound ClassTarget Kinase(s)Key Structural FeaturesInhibition Potency (IC₅₀)Reference
Pentafluorobenzenesulfonamide Derivatives Multiple cancer cell linesDihydroimidazoline-containing analoguesMicromolar range[4]
Sulfonamide-based Kinase Inhibitors Cyclin-dependent kinase 2 (CDK2)6-cyclohexylmethoxy-2-arylaminopurines with a sulfonamide moietySub-micromolar to micromolar range[5]

Key Insights from Experimental Data:

  • Fluorine substitution on the aromatic ring of arylsulfonamides can improve their anticancer drug profile.[4]

  • The positioning of the sulfonamide group on the aryl ring is critical for potency, as demonstrated in studies of CDK2 inhibitors where relocating the sulfonamide from the 4- to the 3-position resulted in a significant loss of activity.[5]

  • The development of pentafluorobenzenesulfonamide derivatives has yielded compounds that induce apoptosis in cancer cells through a caspase-dependent process.[4]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The efficacy of halogenated benzenesulfonamide derivatives is intrinsically linked to their three-dimensional structure and their ability to interact with the target enzyme's active site.

Key Structural-Activity Relationship Principles:
  • Position of Halogen: The location of the fluorine or bromine atom on the benzene ring dictates the molecule's electronics and steric profile, influencing binding interactions.

  • Nature of the R-Group: Modifications to the sulfonamide nitrogen (the R-group) can be tailored to exploit specific pockets within the enzyme's active site, thereby enhancing potency and selectivity.

  • Conformational Rigidity: The introduction of cyclic structures or other conformationally restricting elements can pre-organize the molecule for optimal binding, reducing the entropic penalty upon complex formation.

Logical Relationship: From Scaffold to Targeted Inhibition

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_properties Physicochemical Properties cluster_outcome Biological Outcome Scaffold This compound Modification Substitution at Sulfonamide (R-group) Modification of Benzene Ring Scaffold->Modification Derivatization Properties Lipophilicity Electronic Effects Steric Hindrance Metabolic Stability Modification->Properties Influences Outcome Enzyme Inhibition Potency (IC50/Ki) Isoform Selectivity Cellular Activity Properties->Outcome Determines

Caption: Rational drug design workflow for benzenesulfonamide derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are representative methodologies for assessing the inhibitory activity of benzenesulfonamide derivatives.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of a specific CA isozyme by 50% (IC₅₀).

Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), which results in a colored product that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the purified human CA isozyme (e.g., hCA II) in buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a solution of the substrate (NPA) in a solvent immiscible with water (e.g., acetonitrile).

  • Assay Procedure:

    • In a 96-well plate, add a defined amount of the CA enzyme solution to each well.

    • Add serial dilutions of the test compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the NPA substrate solution.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Test Compound Stock - Enzyme Solution - Substrate Solution B Dispense Enzyme into 96-well Plate C Add Serial Dilutions of Test Compound B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction with Substrate D->E F Monitor Absorbance Change E->F G Calculate Initial Reaction Rates F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific protein kinase.

Principle: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the proximity of a europium-labeled antibody that recognizes the phosphorylated substrate and an allophycocyanin-labeled streptavidin that binds to a biotinylated substrate.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare solutions of the kinase, biotinylated substrate peptide, and ATP in kinase reaction buffer.

    • Prepare a detection mix containing the europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin in detection buffer.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the test compound at various concentrations.

    • Add the kinase and biotinylated substrate peptide solution to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the detection mix.

    • Incubate for another period (e.g., 60 minutes) to allow for antibody-antigen binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Plot the TR-FRET ratio against the inhibitor concentration and determine the IC₅₀ value.

This comprehensive guide serves as a starting point for researchers interested in the development of halogenated benzenesulfonamide-based enzyme inhibitors. By understanding the comparative efficacy, structure-activity relationships, and employing robust experimental protocols, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. ChemMedChem, 2022.

  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. MDPI, 2023.

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 2024.

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 1991.

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate, 2016.

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI, 2020.

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences, 2023.

  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 2012.

  • Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Bioorganic & Medicinal Chemistry, 2005.

  • 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. Acta Chimica Slovenica, 2025.

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 2001.

  • Structural, computational and in silico studies of 4-bromo-3-flurobenzonitrile as anti-Alzheimer and anti-Parkinson agents. Journal of Biomolecular Structure and Dynamics, 2023.

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 2024.

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 2011.

  • Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents, 2022.

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 2022.

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 2021.

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 2016.

  • Efficacy of carbonic anhydrase inhibitors in management of cystoid macular edema in retinitis pigmentosa: A meta-analysis. PLOS ONE, 2017.

  • Sustainable methods for producing food-derived bioactive compounds. Bioactive Compounds in Health and Disease, 2024. [URL]([Link] CHD.v7i10.1428)

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 2024.

  • Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 1988.

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A Head-to-Head Comparison of 4-Bromo-2-fluorobenzenesulfonamide-Derived Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfonamide Scaffold in Targeting Hypoxic Tumors

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its ability to potently and selectively inhibit a class of metalloenzymes known as carbonic anhydrases (CAs).[1] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in pH regulation and ion transport.[2][3] While most of the 15 human CA isoforms are involved in normal physiological processes, two isoforms, CA IX and CA XII, are predominantly expressed on the surface of tumor cells.[2]

Under the hypoxic (low oxygen) conditions characteristic of solid tumors, the expression of CA IX and CA XII is dramatically upregulated.[4] These enzymes help cancer cells to survive and proliferate in an acidic microenvironment by maintaining a neutral intracellular pH while acidifying the extracellular space, a process which promotes tumor invasion and metastasis.[2] This unique expression pattern makes CA IX and CA XII highly attractive targets for anticancer drug development. Inhibition of these tumor-associated isoforms, while sparing the ubiquitous cytosolic isoforms (e.g., CA I and II), is a key strategy for developing targeted cancer therapies with reduced side effects.[5]

Derivatives of 4-Bromo-2-fluorobenzenesulfonamide have emerged as a particularly promising class of CA IX and XII inhibitors. One such compound, the ureido-substituted benzenesulfonamide SLC-0111 (also known as U-104), has advanced to Phase I/II clinical trials for the treatment of advanced solid tumors.[5][6] This guide provides a head-to-head comparison of SLC-0111 and a novel, structurally related 4-pyridyl analog, herein designated Pyr , to illuminate the key structure-activity relationships that govern their potency and selectivity.[7]

Comparative Analysis: SLC-0111 vs. a Novel 4-Pyridyl Analog (Pyr)

The primary difference between SLC-0111 and the Pyr analog lies in the "tail" region of the molecule. This part of the inhibitor extends away from the core sulfonamide group, which coordinates the zinc ion in the enzyme's active site, and interacts with amino acid residues lining the active site cavity. This "tail approach" is a fundamental strategy in designing isoform-selective CA inhibitors.[3] In SLC-0111, the tail consists of a 4-fluorophenyl group, whereas in the Pyr analog, it is replaced by a 4-pyridyl group.[7] This seemingly minor change has significant consequences for the inhibitor's biological activity profile.

Inhibitory Potency and Isoform Selectivity

The inhibitory potency of SLC-0111 and Pyr was evaluated against four key human carbonic anhydrase isoforms: the cytosolic off-targets hCA I and hCA II, and the tumor-associated targets hCA IX and hCA XII. The standard, non-selective CA inhibitor Acetazolamide (AAZ) is included for reference.

CompoundhCA I (IC₅₀, µg/mL)hCA II (IC₅₀, µg/mL)hCA IX (IC₅₀, µg/mL)hCA XII (IC₅₀, µg/mL)
SLC-0111 > 100> 1000.048 ± 0.0060.096 ± 0.008
Pyr 0.982 ± 0.080.514 ± 0.040.112 ± 0.010.203 ± 0.02
AAZ 0.815 ± 0.070.153 ± 0.010.105 ± 0.010.029 ± 0.001
Data sourced from a 2025 study on a novel 4-pyridyl SLC-0111 analog.[7]

Key Insights:

  • SLC-0111 demonstrates exceptional selectivity for the tumor-associated isoforms CA IX and CA XII, with potent inhibition in the nanomolar range (IC50 values of 48 and 96 ng/mL, respectively).[7] Crucially, it shows negligible activity against the off-target isoforms CA I and II at concentrations up to 100 µg/mL.[7] This selectivity is a highly desirable attribute for a targeted anticancer agent.

  • The novel Pyr analog, while still a potent inhibitor of CA IX and XII, is less selective than SLC-0111. It exhibits sub-micromolar inhibition of the off-target isoforms CA I and II.[7]

  • The reference compound Acetazolamide (AAZ) is a potent inhibitor of all four isoforms, highlighting its lack of selectivity.[7]

Anticancer Activity and Cytotoxicity

The ultimate goal of a targeted inhibitor is to kill cancer cells while sparing normal, healthy cells. The following table compares the cytotoxicity (IC₅₀) of SLC-0111 and Pyr against three cancer cell lines (HT-29, MCF7, PC3) and one normal fibroblast cell line (CCD-986sk).

CompoundHT-29 (IC₅₀, µg/mL)MCF7 (IC₅₀, µg/mL)PC3 (IC₅₀, µg/mL)CCD-986sk (Normal) (IC₅₀, µg/mL)
SLC-0111 13.5318.158.7145.70
Pyr 27.7415.658.3650.32
Data sourced from a 2025 study on a novel 4-pyridyl SLC-0111 analog.[7]

Key Insights:

  • Both SLC-0111 and Pyr show selective cytotoxicity towards cancer cells, with IC₅₀ values significantly lower for the cancer cell lines than for the normal CCD-986sk cells.[7]

  • Pyr exhibits slightly lower toxicity toward the normal cell line compared to SLC-0111 (IC₅₀ of 50.32 vs. 45.70 µg/mL), suggesting a potentially favorable safety profile.[7]

  • The potency against the different cancer cell lines varies, with both compounds showing the strongest activity against the PC3 prostate cancer cell line.[7]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in selectivity between SLC-0111 and other sulfonamides can be explained by structural differences in the active sites of the CA isoforms. The active site cleft can be divided into a narrow, hydrophilic part and a wider, more hydrophobic part. The key to selectivity lies in the interactions of the inhibitor's "tail" with residues in this wider, hydrophobic pocket.[2]

A critical residue at position 131 dictates the binding of bulky tail groups.[5] In the off-target isoform hCA II, this residue is a bulky phenylalanine (Phe131), which causes steric hindrance and restricts the conformations that the ureido-phenyl tail of SLC-0111 can adopt.[5] In contrast, the corresponding residues in the target isoforms hCA IX and hCA XII are a valine and an alanine, respectively.[5] These smaller residues create a more accommodating pocket, allowing the inhibitor's tail to rotate more freely and form more favorable interactions, leading to tighter binding and more potent inhibition.[2][5] This structural difference is the primary reason for the remarkable selectivity of ureido-substituted benzenesulfonamides like SLC-0111.

cluster_CA_II hCA II Active Site (Off-Target) cluster_CA_IX hCA IX/XII Active Site (Target) cluster_core Phe131 Phe131 (Bulky) SLC_II SLC-0111 Tail Phe131->SLC_II Steric Clash (Weak Binding) Val_Ala131 Val/Ala131 (Small) SLC_IX SLC-0111 Tail Val_Ala131->SLC_IX Favorable Interaction (Tight Binding) ZBG Sulfonamide (Zinc Binding Group) ZBG->SLC_II Ureido Linker ZBG->SLC_IX Ureido Linker

Caption: Mechanism of isoform selectivity based on residue 131.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of a representative ureido-benzenesulfonamide inhibitor and for the enzymatic assay used to determine its inhibitory activity.

Protocol 1: Representative Synthesis of a Ureido-Benzenesulfonamide

This protocol describes a general one-pot procedure for synthesizing asymmetrical ureido-benzenesulfonamides, based on the in-situ generation of an isocyanate intermediate.

Materials:

  • Sulfanilamide (or this compound as starting scaffold)

  • Triethylamine (TEA)

  • 20% Phosgene solution in toluene

  • Appropriate amine (e.g., 4-fluoroaniline for SLC-0111)

  • Acetonitrile (ACN), anhydrous

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sulfanilamide (1.0 equivalent) in anhydrous ACN.

  • Base Addition: Add triethylamine (5.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Isocyanate Formation: Cool the mixture in an ice bath. Slowly add a 20% solution of phosgene in toluene (1.5 equivalents) dropwise. Caution: Phosgene is extremely toxic. This step must be performed in a certified fume hood with appropriate safety precautions.

  • Intermediate Reaction: Stir the reaction mixture for 5-10 minutes. The formation of the isocyanatobenezenesulfonamide intermediate will occur.

  • Nucleophilic Addition: In a separate flask, dissolve the desired amine (e.g., 4-fluoroaniline, 1.1 equivalents) in anhydrous ACN.

  • Urea Formation: Slowly add the amine solution dropwise to the reaction mixture containing the isocyanate.

  • Precipitation and Isolation: The desired ureido product will typically precipitate out of the ACN solution. Continue stirring for 1-2 hours to ensure complete reaction.

  • Workup: Filter the precipitate and wash with cold ACN.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final, pure compound.

  • Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Start Sulfonamide + Triethylamine in ACN Phosgene Add Phosgene (in Toluene) @ 0°C Start->Phosgene Isocyanate In-situ Isocyanate Intermediate Phosgene->Isocyanate Amine Add Amine (e.g., 4-fluoroaniline) Isocyanate->Amine Product Ureido-Benzenesulfonamide (Precipitate) Amine->Product Purify Filter, Wash, Recrystallize Product->Purify

Caption: Workflow for the synthesis of ureido-benzenesulfonamides.

Protocol 2: Stopped-Flow CO₂ Hydration Assay for CA Inhibition

This is the gold-standard method for measuring the catalytic activity of CAs and their inhibition. It measures the enzyme-catalyzed hydration of CO₂, which produces a proton and causes a pH change, monitored by a pH indicator.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human CA isoforms (e.g., hCA II, hCA IX)

  • Assay Buffer: 20 mM HEPES, pH 7.4

  • pH Indicator: Phenol Red (0.2 mM)

  • CO₂-saturated deionized water

  • Test inhibitors (e.g., SLC-0111) dissolved in DMSO

  • Positive Control: Acetazolamide

  • Negative Control: DMSO vehicle

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer containing the pH indicator.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes prior to the experiment. Keep it on ice.

    • Prepare serial dilutions of the test inhibitor and the positive control (Acetazolamide) in DMSO.

  • Enzyme Preparation:

    • Prepare a solution of the CA enzyme in the assay buffer to a final concentration of 5-12 nM.

    • For inhibition measurements, pre-incubate the enzyme solution with various concentrations of the inhibitor (or DMSO for control) for 15 minutes at room temperature.

  • Stopped-Flow Instrument Setup:

    • Equilibrate the stopped-flow instrument's sample handling unit and observation cell to 25°C.

    • Set the spectrophotometer to monitor the absorbance of Phenol Red at 557 nm.

  • Measurement:

    • Load one syringe of the instrument with the CO₂-saturated water.

    • Load the second syringe with the enzyme/inhibitor solution.

    • Initiate a "push" to rapidly mix the two solutions in the observation cell. This starts the reaction.

    • Record the change in absorbance over time (typically 10-100 seconds). The initial linear portion of the curve represents the initial reaction rate.

  • Data Analysis:

    • Calculate the initial rate of reaction from the slope of the absorbance vs. time plot.

    • The uncatalyzed rate is measured by mixing CO₂-saturated water with buffer containing no enzyme.

    • The enzyme-catalyzed rate is determined by subtracting the uncatalyzed rate from the rate measured in the presence of the enzyme.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ or Kᵢ value for the inhibitor. This value is the concentration of inhibitor required to reduce enzyme activity by 50%.

Future Directions and Conclusion

The this compound scaffold, particularly when elaborated with a ureido linker, has proven to be a highly effective platform for developing potent and selective inhibitors of the tumor-associated carbonic anhydrases IX and XII. The clinical candidate SLC-0111 exemplifies the success of this approach, demonstrating excellent selectivity over off-target isoforms, which is crucial for minimizing side effects.[7]

The head-to-head comparison with the novel 4-pyridyl analog Pyr underscores the critical role of the inhibitor's tail in fine-tuning both potency and selectivity.[7] While Pyr showed potent anticancer activity and a favorable safety profile, its reduced isoform selectivity compared to SLC-0111 highlights the delicate balance required in inhibitor design.[7]

Future research will likely focus on synthesizing new analogs with diverse tail structures to further optimize the therapeutic window. The detailed structure-activity relationships and robust experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for next-generation, highly targeted anticancer agents.

References

  • Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. (n.d.). MDPI. [Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. (2017). National Center for Biotechnology Information. [Link]

  • Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. (2022). National Center for Biotechnology Information. [Link]

  • Structure of SLC-0111 (WBI-5111), the sulfonamide CA IX/XII inhibitor... (n.d.). ResearchGate. [Link]

  • Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs. (2017). PubMed. [Link]

  • Benzenesulfonyl-ureas and process for their manufacture. (1969).
  • One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. (2021). FLORE. [Link]

  • Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs | Request PDF. (n.d.). ResearchGate. [Link]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. (n.d.). Frontiers. [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. (2025). Frontiers. [Link]

  • Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). (n.d.). PrepChem.com. [Link]

  • Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs. (2017). FLORE. [Link]

  • Synthesis and Inhibition Potency of Novel Ureido Benzenesulfonamides Incorporating GABA As Tumor-Associated Carbonic Anhydrase IX and XII Inhibitors | PDF. (n.d.). Scribd. [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2025). ResearchGate. [Link]

  • Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in. (2011). SciSpace. [Link]

  • Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. (2011). PubMed. [Link]

  • Process for the preparation of sulfonylurea derivatives and intermediates for this process. (n.d.).
  • Synthesis, crystal structure and biological activity of N-(4-methylpyrimidin-2-yl)-N′-2-(nitrophenylsulfonyl)urea and its docking with yeast AHAS | Request PDF. (2025). ResearchGate. [Link]

  • Practical synthesis of urea derivatives. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Bromo-2-fluorobenzenesulfonamide. As a halogenated organic compound, this chemical requires rigorous disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety and regulatory standards.

Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its structural analogues and functional groups (sulfonamide, bromo- and fluoro-substituents) provide a clear basis for a conservative risk assessment.

Key Hazards:

  • Corrosivity: Structurally similar sulfonyl halides are known to cause severe skin burns and eye damage.[1] It is prudent to handle this compound with the same level of caution.

  • Toxicity: Analogous compounds are classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4]

  • Irritation: It is expected to be irritating to the eyes, skin, and respiratory system.[5][6]

  • Hazardous Decomposition: When subjected to high heat, such as in a fire, halogenated organic compounds can decompose to produce highly toxic and corrosive gases.[3][7][8] For this compound, these include:

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOx)

    • Sulfur oxides (SOx)

    • Hydrogen Bromide (HBr)

    • Hydrogen Fluoride (HF)

This decomposition profile is the primary reason that simple landfilling is unacceptable and specialized incineration is mandatory.

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Skin Corrosion/Irritation Causes skin irritation; similar compounds cause severe burns.[1][6]Wear impervious gloves (e.g., nitrile rubber), lab coat, and other protective clothing.[2]
Eye Damage/Irritation Causes serious eye irritation or damage.[6]Wear chemical safety goggles or a face shield.[1]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.[5][9]Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[2]
Environmental Hazard Discharge into the environment must be avoided.[2]Do not let the chemical enter drains or sewer systems.[2][10]

Regulatory Framework: A Generator's Responsibility

As a halogenated organic compound, the disposal of this compound falls under the purview of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for its safe management from generation to final disposal.[12]

Waste generators must:

  • Determine Classification: Correctly classify the waste as hazardous. Given its properties, this compound waste is considered hazardous.[5]

  • Consult Regulations: Adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[5][13]

  • Proper Labeling and Storage: Store the waste in compatible, sealed containers with proper hazardous waste labels.[14]

Core Disposal Protocol: Waste Stream Management

The only acceptable method for the final disposal of this compound is through a licensed professional waste disposal service, utilizing high-temperature incineration.

Step 1: Waste Segregation and Collection

  • Isolate: Never mix halogenated organic waste with non-halogenated waste streams.

  • Containerize: Collect all solid waste containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE).

  • Label: Immediately affix a completed hazardous waste label to the container. The label must include the full chemical name, concentration, and associated hazards.[14]

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[2][14]

Step 2: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide Information: Accurately describe the waste material to the disposal service.

  • Follow Instructions: Follow their specific instructions for pickup and transport.

Step 3: Final Disposal Method - Incineration

  • Mechanism: The designated disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and a flue gas scrubber.[2][15]

  • Causality: High-temperature incineration is required to ensure the complete destruction of the stable aromatic ring structure. The afterburner provides additional residence time at high temperature to destroy any residual organic molecules. Critically, the flue gas scrubber neutralizes the acidic gases (HBr, HF, SOx) generated during combustion, preventing their release into the atmosphere.[2]

Spill Management and Decontamination

Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Remove all sources of ignition.[2]

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. For larger spills, respiratory protection may be necessary.[9]

  • Contain: Prevent the spill from spreading or entering drains.[2][10]

  • Collect: Carefully sweep or vacuum up the solid material.[5] Avoid generating dust.[2][5] Use spark-proof tools if there is any solvent present.[2]

  • Package for Disposal: Place the collected material and any contaminated cleaning supplies into a suitable, sealable container.[5][10] Label it as hazardous waste with the full chemical name and dispose of it according to the Core Disposal Protocol in Section 3.

Empty Container Decontamination:

  • Triple Rinse: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]

  • Collect Rinsate: Crucially, collect all three rinses as hazardous waste. [14] This rinsate must be added to your halogenated solvent waste stream for incineration.

  • Final Container Disposal: Once decontaminated, the container can be managed for recycling or disposal. Puncture the container to prevent reuse.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing this compound from generation to final disposal.

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Professional Disposal Arrangement cluster_2 Final Disposal start Waste Generated (Solid, Contaminated PPE, Rinsate) characterize Characterize as Halogenated Hazardous Waste start->characterize spill Accidental Spill Occurs start->spill segregate Segregate in Compatible, Labeled, Sealed Container characterize->segregate contact Contact EHS or Licensed Waste Vendor segregate->contact schedule Schedule Pickup and Complete Waste Manifest contact->schedule transport Transport by Licensed Hauler schedule->transport incinerate High-Temperature Incineration with Flue Gas Scrubbing transport->incinerate spill_protocol Follow Spill Protocol: 1. Secure Area & Don PPE 2. Contain & Collect Waste 3. Package & Label for Disposal spill->spill_protocol YES spill_protocol->segregate

Caption: Decision workflow for handling this compound waste.

References

  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • SULPHURYL CHLORIDE - GHS Safety Data Sheet. SD Fine-Chem. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. Available at: [Link]

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A Comprehensive Guide to the Safe Handling of 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential safety and logistical information for the use of 4-Bromo-2-fluorobenzenesulfonamide, a compound utilized in complex organic synthesis. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but a deep-seated understanding of the "why" behind each safety recommendation, fostering a culture of proactive safety and experimental excellence.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated aromatic sulfonamide. Based on data from similar chemical structures, we must anticipate the following potential hazards:

  • Skin and Eye Irritation/Corrosion: Like its analogs, this compound is expected to be irritating to the skin and eyes.[2][6][7] Prolonged contact or high concentrations could potentially lead to more severe damage. The closely related 4-Bromo-2-fluorobenzenesulfonyl chloride is classified as causing severe skin burns and eye damage.[8][9]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][6]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.[3][7]

  • Photosensitivity: Some sulfonamides can cause increased sensitivity to sunlight.[10]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for mitigating the risks associated with handling this compound.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[8] A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.[4]
Skin Protection Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact.[11] For prolonged handling or in the presence of solvents, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use.[11] Lab Coat: A fire-retardant and chemically resistant lab coat that is fully buttoned is required.[12] An apron may be used for additional protection against splashes.[11] Clothing and Footwear: Long pants and closed-toe shoes are mandatory to protect the legs and feet from potential spills.[12]
Respiratory Protection All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Figure 1. The prescribed sequence for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling from Receipt to Reaction

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be tightly closed.[2]

Experimental Workflow:

Handling_Workflow Prep Preparation - Review SDS of all reagents - Don appropriate PPE - Ensure fume hood is operational Weigh Weighing - Use an analytical balance inside the fume hood - Minimize dust generation Prep->Weigh Transfer Transfer & Reaction - Add reagent slowly to the reaction vessel - Use appropriate tools (spatula, powder funnel) Weigh->Transfer Cleanup Cleanup - Decontaminate glassware and work surfaces - Dispose of waste properly Transfer->Cleanup

Figure 2. A generalized workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, thoroughly review the safety information for all chemicals being used. Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Weighing:

    • Perform all weighing operations within a chemical fume hood to contain any dust.

    • Use a draft shield on the analytical balance to prevent air currents from dispersing the powder.

    • Handle the compound gently to minimize the creation of airborne dust.[2]

  • Transfer:

    • When adding the solid to a reaction vessel, use a powder funnel to prevent spillage.

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is critical.

IncidentEmergency Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[2]

  • Disposal Method: Unused or waste material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Contaminated Materials: Any materials used to clean up spills, as well as disposable PPE, should be placed in a sealed, labeled container and disposed of as hazardous waste.[1]

By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment when working with this compound. Your commitment to safety is integral to the advancement of science.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-2-CHLOROBENZENESULFONAMIDE. ChemicalBook.
  • Sulfonamides. Encyclopedia.com. Available at: [Link]

  • Sulfonamides. WisTech Open. Available at: [Link]

  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer.
  • 4-Bromo-2-fluorobenzenesulfonyl chloride SDS, 216159-03-4 Safety Data Sheets. ECHEMI.
  • 4-Bromo-2-fluorobenzonitrile. PubChem. Available at: [Link]

  • Sulfamethoxazole and trimethoprim (oral route). Mayo Clinic. Available at: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Personal Protective Equipment. US EPA. Available at: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Unknown Source.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
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  • Sulfadiazine (oral route). Mayo Clinic. Available at: [Link]

  • Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]

  • PPE Solutions for Chemical Industries. 3M. Available at: [Link]

  • SAFETY DATA SHEET. Fisher Scientific.
  • MSDS of 4-Bromo-2-fluorobenzenesulfonyl chloride. Capot Chemical.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.